(2-Methylpyrimidin-4-yl)methanamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
(2-methylpyrimidin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5-8-3-2-6(4-7)9-5/h2-3H,4,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMQVVRGYBJLXIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22454-79-1 | |
| Record name | (2-methylpyrimidin-4-yl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to (2-Methylpyrimidin-4-yl)methanamine
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of (2-Methylpyrimidin-4-yl)methanamine. This compound is a valuable heterocyclic building block in medicinal chemistry and synthetic organic chemistry. This document details its structural characteristics, physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, reactivity profile, and predicted spectral data. Furthermore, it covers essential safety and handling procedures and discusses its applications as a versatile scaffold in drug discovery. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a detailed understanding of this specific pyrimidine derivative.
Introduction and Chemical Identity
This compound is a substituted pyrimidine characterized by a methyl group at the C2 position and an aminomethyl substituent at the C4 position. The pyrimidine core is a crucial pharmacophore found in a vast range of biologically active compounds and natural products, including the nucleobases of DNA and RNA.[1] Consequently, derivatives such as this compound are of significant interest as scaffolds for the synthesis of novel therapeutic agents, particularly kinase inhibitors.[2]
It is critical to distinguish this isomer from other structurally similar pyrimidines, such as the Vitamin B1 intermediate 4-Amino-5-aminomethyl-2-methylpyrimidine, which features a different substitution pattern. This guide focuses exclusively on the 4-aminomethyl isomer.
Chemical Structure
The structural representation of this compound is essential for understanding its reactivity and interactions.
Caption: 2D Structure of this compound.
Chemical Identifiers
Precise identification is crucial for database searches and regulatory compliance. The key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 22454-79-1 | [4] |
| Molecular Formula | C₆H₉N₃ | [3] |
| Molecular Weight | 123.16 g/mol | |
| Canonical SMILES | CC1=NC=CC(=N1)CN | [3] |
| InChI | InChI=1S/C6H9N3/c1-5-8-3-2-6(4-7)9-5/h2-3H,4,7H2,1H3 | [3] |
| InChIKey | MMQVVRGYBJLXIL-UHFFFAOYSA-N | [3] |
| PubChem CID | 25323795 | [3] |
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems. The data presented here are primarily computationally predicted, as extensive experimental data for this specific isomer is not widely published.
| Property | Predicted Value | Source |
| Monoisotopic Mass | 123.07965 Da | [3] |
| XlogP | -0.5 | [3] |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 | |
| Rotatable Bond Count | 1 | |
| Topological Polar Surface Area | 64.9 Ų | N/A (Calculated) |
| Boiling Point | ~200.0 ± 23.0 °C | N/A (Predicted) |
Synthesis and Manufacturing
While large-scale manufacturing protocols for this compound are not publicly documented, a logical and efficient synthetic route can be designed based on established pyrimidine chemistry. The most direct approach involves the chemical reduction of the corresponding nitrile precursor, 2-methylpyrimidine-4-carbonitrile.
Proposed Synthetic Pathway
The synthesis can be envisioned as a two-step process starting from a commercially available or readily synthesized chloropyrimidine, followed by cyanation and subsequent reduction.
Caption: Proposed two-step synthesis of the target compound.
Causality of Experimental Choices:
-
Step 1 (Cyanation): The displacement of a halide on an electron-deficient pyrimidine ring by a cyanide anion is a standard nucleophilic aromatic substitution. The use of potassium cyanide (KCN) with a phase-transfer catalyst like 18-crown-6 enhances the solubility and nucleophilicity of the cyanide ion in an aprotic solvent like acetonitrile (MeCN), facilitating the reaction at a moderate temperature.[5]
-
Step 2 (Reduction): Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of completely reducing nitriles to primary amines. The reaction is typically performed in an anhydrous ethereal solvent like tetrahydrofuran (THF) to prevent quenching of the highly reactive hydride reagent. An aqueous workup is required to neutralize the reaction and liberate the amine product.
Detailed Experimental Protocol (Prophetic)
This protocol is based on analogous, well-documented chemical transformations. All operations should be conducted by trained personnel in a fume hood with appropriate personal protective equipment (PPE).
Step 1: Synthesis of 2-Methylpyrimidine-4-carbonitrile
-
To a stirred solution of 4-chloro-2-methylpyrimidine (1.0 eq) in anhydrous acetonitrile (10 mL per 1 g of substrate), add potassium cyanide (3.0 eq) and 18-crown-6 (0.1 eq).[5]
-
Protect the reaction mixture with a drying tube and stir at room temperature (approx. 20 °C) for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield 2-methylpyrimidine-4-carbonitrile.[6]
Step 2: Synthesis of this compound
-
Carefully add lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) to a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add anhydrous tetrahydrofuran (THF) to create a slurry and cool the flask to 0 °C in an ice bath.
-
Dissolve 2-methylpyrimidine-4-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ slurry via a dropping funnel, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for 4-6 hours.
-
Monitor the reaction by TLC. Upon completion, cool the flask back to 0 °C.
-
Carefully quench the reaction by the sequential, dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®, washing the filter cake with THF.
-
Combine the filtrate and washings and concentrate under reduced pressure to yield the crude this compound, which can be further purified by distillation or chromatography if necessary.
Reactivity and Spectral Analysis
Chemical Reactivity
The reactivity of this compound is governed by its two primary functional groups: the primary amine and the pyrimidine ring.
-
Primary Amine: The aminomethyl group is a nucleophilic center and a weak base. It will readily undergo reactions typical of primary amines, such as acylation, alkylation, sulfonylation, and reductive amination. This functionality serves as a key handle for derivatization in medicinal chemistry.[2]
-
Pyrimidine Ring: The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This deactivation makes it less susceptible to electrophilic aromatic substitution but activates it towards nucleophilic aromatic substitution, particularly if a leaving group is present on the ring. The nitrogen atoms can also act as hydrogen bond acceptors, which is a critical interaction for binding to biological targets like protein kinases.[2]
Predicted Spectral Data
No experimental spectra for this compound are readily available. The following data are predicted based on its structure.
-
¹H NMR (400 MHz, CDCl₃):
-
δ ~8.6 ppm (d, 1H, H6-pyrimidine)
-
δ ~7.1 ppm (d, 1H, H5-pyrimidine)
-
δ ~3.9 ppm (s, 2H, -CH₂-NH₂)
-
δ ~2.7 ppm (s, 3H, -CH₃)
-
δ ~1.5 ppm (s, 2H, -NH₂, broad)
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ ~168 ppm (C2-pyrimidine)
-
δ ~165 ppm (C4-pyrimidine)
-
δ ~157 ppm (C6-pyrimidine)
-
δ ~118 ppm (C5-pyrimidine)
-
δ ~48 ppm (-CH₂-NH₂)
-
δ ~25 ppm (-CH₃)
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: m/z 124.0869
-
Safety, Handling, and Storage
A specific Safety Data Sheet (SDS) for this compound is not widely available. Therefore, handling precautions should be based on analogous compounds, such as other aminopyrimidines.[7]
| Hazard Category | GHS Hazard Statements (H-phrases) & Precautionary Statements (P-phrases) |
| Acute Toxicity | H302: Harmful if swallowed. |
| Skin Irritation | H315: Causes skin irritation. |
| Eye Damage | H318: Causes serious eye damage. |
| Precautionary | P264: Wash hands thoroughly after handling.P280: Wear protective gloves/protective clothing/eye protection/face protection.P301+P317: IF SWALLOWED: Get medical help.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P354+P338: IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
-
Handling: Use in a well-ventilated area or fume hood. Avoid breathing dust, fumes, or vapors. Avoid contact with skin, eyes, and clothing.
-
Personal Protective Equipment (PPE): Standard PPE includes a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Applications in Research and Drug Development
The primary value of this compound lies in its role as a versatile chemical building block. The pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its ability to form key interactions with a variety of biological targets.[1]
-
Kinase Inhibitors: The pyrimidine core can act as a bioisostere for the purine ring of ATP, enabling it to bind to the hinge region of many protein kinases. The aminomethyl group at the C4 position provides a convenient attachment point for building out side chains to target other regions of the ATP-binding pocket, allowing for the development of potent and selective inhibitors.[2]
-
Scaffold for Chemical Libraries: Due to the straightforward reactivity of the primary amine, this compound is an ideal starting point for the synthesis of compound libraries for high-throughput screening. Derivatization can rapidly generate a diverse set of molecules for testing against various biological targets.
Conclusion
This compound is a heterocyclic amine with significant potential as a building block in synthetic and medicinal chemistry. This guide has detailed its fundamental chemical identity, physicochemical properties, and a robust, albeit prophetic, synthetic protocol. Its reactivity is centered on the nucleophilic primary amine and the electron-deficient pyrimidine ring, making it a versatile scaffold for derivatization. While exercising caution based on the safety profile of analogous compounds, researchers can effectively utilize this molecule to explore novel chemical space in the pursuit of new therapeutic agents.
References
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PubChem. (n.d.). 2-Methylpyrimidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]
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El-Sayed, N. N. E., et al. (2020). Design, synthesis and biological evaluation of novel morpholinopyrimidine-5-carbonitrile derivatives as dual PI3K/mTOR inhibitors. National Institutes of Health. Retrieved from [Link]
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Gaonkar, S. L. (n.d.). Synthesis of Pyrimidine Derivatives. Retrieved from [Link]
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PubChemLite. (n.d.). This compound (C6H9N3). Université du Luxembourg. Retrieved from [Link]
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CAS. (n.d.). Paraffin oils. CAS Common Chemistry. Retrieved from [Link]
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Kalogirou, A. S., et al. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. Arkivoc. Retrieved from [Link]
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Supplementary Information. (n.d.). General Procedure for Imine Syntheses and Characterization Data. Retrieved from [Link]
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PubChem. (n.d.). [2-(2-Methylcyclopropyl)pyrimidin-4-yl]methanamine. National Center for Biotechnology Information. Retrieved from [Link]
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Taylor, R. D., et al. (2021). Recent Advances in Pyrimidine-Based Drugs. MDPI. Retrieved from [Link]
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PubChem. (n.d.). Paraffin oils. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). 4-Amino-2-methylpyrimidine-5-carbonitrile. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). (2-Methylpyrimidin-5-yl)methanamine. National Center for Biotechnology Information. Retrieved from [Link]
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An In-Depth Technical Guide to (2-Methylpyrimidin-4-yl)methanamine: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of a Versatile Pyrimidine Building Block
(2-Methylpyrimidin-4-yl)methanamine, registered under CAS Number 22454-79-1 , is a heterocyclic amine that serves as a crucial structural motif and versatile intermediate in medicinal chemistry.[1] Its pyrimidine core is a privileged scaffold, frequently found in molecules designed to interact with key biological targets, particularly protein kinases. The strategic placement of a methyl group at the 2-position and an aminomethyl substituent at the 4-position provides a unique combination of steric and electronic properties, offering medicinal chemists a valuable handle for molecular elaboration and optimization of drug candidates.
The inherent basicity of the amine, coupled with the hydrogen bond accepting capabilities of the pyrimidine nitrogens, allows for critical interactions within the binding sites of enzymes. This guide provides an in-depth analysis of this compound, detailing its synthesis, physicochemical characteristics, and role as a key building block in the development of targeted therapeutics.
Physicochemical and Structural Properties
A comprehensive understanding of a compound's physical and chemical properties is fundamental to its application in research and development. These properties dictate solubility, reactivity, and formulation characteristics.
| Property | Value | Source / Method |
| CAS Number | 22454-79-1 | Chemical Abstracts Service[1] |
| Molecular Formula | C₆H₉N₃ | Calculated |
| Molecular Weight | 123.16 g/mol | Calculated |
| InChIKey | MMQVVRGYBJLXIL-UHFFFAOYSA-N | IUPAC[1] |
| Canonical SMILES | CC1=NC=CC(=N1)CN | IUPAC[1] |
| Appearance | (Predicted) Colorless to pale yellow liquid/solid | --- |
| Boiling Point | (Predicted) ~220-240 °C at 760 mmHg | --- |
| Melting Point | (Not available) | --- |
| pKa | (Predicted) Amine: ~8.5-9.5; Pyrimidine N: ~2-3 | --- |
| Solubility | (Predicted) Soluble in methanol, ethanol, DMSO; moderately soluble in water | --- |
Core Synthesis Strategy: From Nitrile to Amine
The most direct and commonly employed synthetic route to this compound involves the chemical reduction of its corresponding nitrile precursor, 2-methylpyrimidine-4-carbonitrile . This transformation is a cornerstone of amine synthesis, offering high yields and reliability. Two primary methodologies are prevalent: catalytic hydrogenation and chemical reduction with metal hydrides.
Precursor Synthesis: 2-Methylpyrimidine-4-carbonitrile
The availability of the nitrile precursor is paramount. It is typically synthesized via a nucleophilic aromatic substitution (SNAr) reaction on a 4-halopyrimidine, such as 4-chloro-2-methylpyrimidine, with a cyanide source. The electron-deficient nature of the pyrimidine ring facilitates the displacement of the halide by the cyanide anion.
Method 1: Catalytic Hydrogenation (Preferred for Scalability)
Catalytic hydrogenation is an efficient and clean method for nitrile reduction, favored in industrial settings for its scalability and avoidance of complex metal waste streams.
Reaction Scheme:
Causality and Experimental Choices:
-
Catalyst: Palladium on carbon (Pd/C) or Raney Nickel (Raney Ni) are the most common catalysts. Palladium is highly effective for the hydrogenation of nitriles on heterocyclic systems. Raney Nickel is a cost-effective alternative, though it may sometimes require higher pressures or temperatures.
-
Solvent: An alcoholic solvent like methanol or ethanol is typically used, often with the addition of ammonia. The presence of ammonia is critical to suppress the formation of secondary amine byproducts, which can arise from the reaction of the primary amine product with the intermediate imine.
-
Pressure & Temperature: The reaction is typically conducted under a positive pressure of hydrogen gas (e.g., 50-100 psi) at room temperature to 50 °C to ensure sufficient hydrogen availability and a reasonable reaction rate.
Detailed Experimental Protocol: Catalytic Hydrogenation
-
Vessel Preparation: To a suitable hydrogenation vessel, add 2-methylpyrimidine-4-carbonitrile (1.0 eq).
-
Solvent Addition: Add methanolic ammonia (7N solution, 10-15 volumes).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% loading) under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel to 60 psi with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. Reaction progress should be monitored by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Upon completion, carefully vent the hydrogen pressure and purge the vessel with nitrogen. Filter the reaction mixture through a pad of celite to remove the catalyst, washing the pad with methanol.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be purified further by distillation or chromatography if necessary.
Method 2: Chemical Reduction with Lithium Aluminum Hydride (Lab-Scale)
For laboratory-scale synthesis, lithium aluminum hydride (LiAlH₄) is a powerful and effective reducing agent for converting nitriles to primary amines.
Reaction Scheme:
Causality and Experimental Choices:
-
Reagent: LiAlH₄ is a potent, non-selective reducing agent that readily delivers hydride ions. Its high reactivity necessitates the use of anhydrous solvents and careful handling.
-
Solvent: Anhydrous ethereal solvents such as diethyl ether or tetrahydrofuran (THF) are mandatory, as LiAlH₄ reacts violently with protic solvents like water or alcohols.
-
Work-up: A careful, sequential quenching procedure (e.g., Fieser work-up) is required to safely destroy excess LiAlH₄ and hydrolyze the resulting aluminum-amine complexes to liberate the desired primary amine.
Detailed Experimental Protocol: LiAlH₄ Reduction
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, reflux condenser, and nitrogen inlet, add a suspension of Lithium Aluminum Hydride (1.5 eq) in anhydrous THF (10 volumes).
-
Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of 2-methylpyrimidine-4-carbonitrile (1.0 eq) in anhydrous THF dropwise via the dropping funnel, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction by TLC or LC-MS.
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams. A granular white precipitate should form.
-
Isolation: Stir the resulting slurry for 30 minutes, then filter through a pad of celite, washing thoroughly with additional THF or ethyl acetate.
-
Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the target compound.
Workflow Visualization
Caption: Synthetic pathways to this compound.
Analytical Characterization
Rigorous structural confirmation is essential. The following are the expected analytical signatures for this compound based on its structure.
-
¹H NMR:
-
Pyrimidine Ring Protons: Two distinct signals in the aromatic region (δ 7.0-9.0 ppm), likely appearing as doublets. The proton at the 6-position would be a doublet, coupled to the proton at the 5-position. The proton at the 5-position would also be a doublet.
-
Methylene Protons (-CH₂-): A singlet around δ 3.8-4.2 ppm, integrating to 2H.
-
Amine Protons (-NH₂): A broad singlet, typically around δ 1.5-3.0 ppm (exchangeable with D₂O), integrating to 2H.
-
Methyl Protons (-CH₃): A sharp singlet around δ 2.5-2.8 ppm, integrating to 3H.
-
-
¹³C NMR:
-
Pyrimidine Carbons: Four distinct signals in the range of δ 110-170 ppm. The carbon bearing the methyl group (C2) and the quaternary carbon (C4) would appear downfield.
-
Methylene Carbon (-CH₂-): A signal around δ 45-55 ppm.
-
Methyl Carbon (-CH₃): A signal in the upfield region, around δ 20-25 ppm.
-
-
Mass Spectrometry (EI or ESI+):
-
Molecular Ion (M⁺) or [M+H]⁺: A prominent peak at m/z 123 or 124, respectively, corresponding to the molecular weight of the compound.
-
Fragmentation: A characteristic loss of the amino group (-NH₂) or the entire aminomethyl group (-CH₂NH₂) might be observed.
-
Applications in Drug Development and Medicinal Chemistry
The primary value of this compound lies in its role as a key intermediate for the synthesis of highly functionalized molecules, particularly kinase inhibitors. The aminomethyl group serves as a reactive handle for constructing side chains designed to occupy specific pockets within an enzyme's active site, while the pyrimidine core acts as a hinge-binding motif.
Role as a Kinase Inhibitor Scaffold: Many kinase inhibitors bind to the ATP-binding site of the enzyme, forming critical hydrogen bonds with the "hinge" region that connects the N- and C-terminal lobes of the kinase domain. The 2-aminopyrimidine scaffold is a classic and highly effective hinge-binder. This compound allows for the elaboration of substituents at the 4-position that can extend into the solvent-exposed region or target other hydrophobic pockets, thereby enhancing potency and selectivity.
Caption: General binding mode of pyrimidine-based kinase inhibitors.
While specific, publicly disclosed clinical candidates directly using CAS 22454-79-1 as a starting material are not prominent, numerous patents in the field of small molecule inhibitors describe the synthesis of analogues where this compound would be a logical and valuable intermediate. Its structural features are highly congruent with those required for potent inhibition of various kinase families, such as Aurora kinases, Polo-like kinases (PLKs), and tyrosine kinases, which are major targets in oncology research.
Safety and Handling
As a primary amine, this compound should be handled with appropriate care in a well-ventilated laboratory or fume hood.
-
Hazards: Expected to be a skin and eye irritant. May be harmful if swallowed or inhaled.
-
Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
This compound is a high-value building block for drug discovery and development. Its straightforward synthesis, typically via the reduction of 2-methylpyrimidine-4-carbonitrile, makes it an accessible intermediate for both laboratory and industrial-scale applications. The compound's structure is ideally suited for the design of kinase inhibitors, providing a robust scaffold for hinge-binding and a versatile linker for introducing functionality to enhance potency, selectivity, and pharmacokinetic properties. As the demand for novel targeted therapies continues to grow, the utility of such well-defined heterocyclic intermediates remains paramount to the advancement of medicinal chemistry.
References
- Google Patents. (2014). US8912224B2 - Substituted 2-(chroman-6-yloxy)-thiazoles and their use as pharmaceuticals.
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(2-Methylpyrimidin-4-yl)methanamine structure elucidation
An In-Depth Technical Guide to the Structure Elucidation of (2-Methylpyrimidin-4-yl)methanamine
Abstract
This compound is a key heterocyclic building block in medicinal chemistry and materials science. Its precise molecular structure is fundamental to its reactivity, biological activity, and physical properties. This guide provides a comprehensive, technically-grounded framework for the unambiguous structure elucidation of this compound. We will move beyond a simple recitation of techniques to explore the strategic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray crystallography. The narrative emphasizes the causality behind experimental choices, ensuring that each analytical step provides a layer of validation for the next. This document is intended for researchers, scientists, and drug development professionals who require a robust and verifiable approach to structural characterization.
Introduction: The Structural Imperative
The pyrimidine scaffold is a cornerstone of numerous pharmacologically active agents and functional materials. This compound, with its reactive primary amine and defined substitution pattern, serves as a crucial intermediate in the synthesis of more complex molecules.[1][2][3] For instance, related aminomethyl-pyrimidines are key intermediates in the industrial synthesis of Vitamin B1 (Thiamine).[1][2] Accurate structural confirmation is not merely an academic exercise; it is a prerequisite for ensuring batch-to-batch consistency, understanding structure-activity relationships (SAR), and meeting stringent regulatory standards.
This guide presents an integrated analytical workflow designed to provide irrefutable proof of structure for this compound (Figure 1).
Figure 1: Chemical Structure of this compound
The Elucidation Workflow: A Multi-Pronged Approach
The structure elucidation process is a logical progression, where each technique corroborates the findings of the last. It begins with techniques that confirm the molecular formula and key functional groups and culminates in the definitive three-dimensional arrangement of atoms.
Caption: Integrated workflow for structure elucidation.
Mass Spectrometry: Confirming the Mass and Core
Expertise & Experience (The "Why"): Mass spectrometry is the first-line technique for structural analysis because it provides the most direct evidence of the molecule's elemental composition. We employ high-resolution mass spectrometry (HRMS), typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), to obtain a mass measurement with high precision (typically < 5 ppm). This level of accuracy allows for the unambiguous determination of the molecular formula, distinguishing C₆H₉N₃ from other potential isobaric combinations.
Furthermore, the fragmentation pattern observed under electron impact (EI) or collision-induced dissociation (CID) provides a structural fingerprint.[6][7] The pyrimidine ring is a stable aromatic system, but it exhibits characteristic fragmentation pathways, such as the loss of neutral molecules or radical species, which can be predicted and verified.[8]
Trustworthiness (Self-Validating Data): The experimental data must align with theoretical predictions.
| Parameter | Expected Result | Rationale |
| HRMS ([M+H]⁺) | m/z 124.0869 | Calculated for C₆H₉N₃ + H⁺ |
| Molecular Ion (M⁺) | m/z 123 | Corresponds to the nominal molecular weight |
| Key Fragments | m/z 108, 81, 54 | Proposed losses of •NH₂, HCN, and other ring fragments |
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to promote protonation for positive ion mode ESI.
-
Instrument: Utilize a high-resolution mass spectrometer such as an Orbitrap or Q-TOF.[9]
-
Method: Infuse the sample solution directly or via LC-MS. Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Analysis: Extract the exact mass of the protonated molecular ion ([M+H]⁺). Use the instrument's software to calculate the elemental composition and compare it to the theoretical mass of C₆H₉N₃.
-
Fragmentation (MS/MS): Isolate the parent ion (m/z 124.1) and subject it to CID. Analyze the resulting fragment ions to corroborate the proposed structure.
Caption: Proposed key MS fragmentation pathways.
NMR Spectroscopy: Mapping the Atomic Connectivity
Expertise & Experience (The "Why"): While MS confirms the formula, Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the atomic connectivity—how the carbons and hydrogens are assembled. For a molecule like this compound, a suite of NMR experiments is required for full assignment.
-
¹H NMR: Reveals the number of distinct proton environments, their integration (ratio), and their coupling (neighboring protons).
-
¹³C NMR: Shows the number of unique carbon environments, distinguishing between aromatic, aliphatic, and methyl carbons.
-
2D NMR (COSY & HSQC): These experiments are crucial for definitive assignment. COSY (Correlation Spectroscopy) identifies proton-proton couplings (e.g., which protons are on adjacent carbons), while HSQC (Heteronuclear Single Quantum Coherence) correlates each proton directly to its attached carbon.
Trustworthiness (Self-Validating Data): The predicted spectra, based on known chemical shift principles for pyrimidine derivatives, provide a clear benchmark for experimental results.[10][11][12][13]
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H5 | ~7.2 | d (J ≈ 5 Hz) | 1H | Aromatic proton adjacent to H6. |
| H6 | ~8.5 | d (J ≈ 5 Hz) | 1H | Aromatic proton deshielded by adjacent N. |
| CH₂ | ~3.8 | s | 2H | Methylene protons adjacent to the pyrimidine ring. |
| CH₃ | ~2.5 | s | 3H | Methyl protons on the pyrimidine ring. |
| NH₂ | ~2.1 (broad) | s | 2H | Amine protons, often broad and exchangeable. |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Assignment | Predicted δ (ppm) | Rationale |
| C2 | ~167 | Carbon bearing the methyl group, deshielded by two nitrogens. |
| C4 | ~165 | Carbon bearing the aminomethyl group. |
| C6 | ~158 | Aromatic CH carbon adjacent to nitrogen. |
| C5 | ~120 | Aromatic CH carbon. |
| CH₂ | ~45 | Aliphatic methylene carbon. |
| CH₃ | ~25 | Aliphatic methyl carbon. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Acquisition: Collect ¹H, ¹³C{¹H}, COSY, and HSQC spectra on a high-field NMR spectrometer (≥400 MHz).
-
Processing: Fourier transform the raw data, phase the spectra, and calibrate the chemical shift scale using the residual solvent peak as an internal standard.
-
Analysis: Integrate the ¹H signals. Assign all proton and carbon signals by systematically analyzing the chemical shifts, coupling patterns, and correlations observed in the 2D spectra.
X-Ray Crystallography: The Definitive 3D Structure
Expertise & Experience (The "Why"): For absolute, unambiguous structural proof, single-crystal X-ray crystallography is the gold standard.[14][15] While NMR provides the structure in solution, crystallography reveals the precise arrangement of atoms in the solid state, including definitive bond lengths, bond angles, and intermolecular interactions (e.g., hydrogen bonding). This level of detail is indispensable for computational modeling, understanding crystal packing, and providing incontrovertible evidence for patent applications or regulatory filings.[16][17]
Trustworthiness (Self-Validating System): The process is inherently self-validating. A successful structure solution and refinement results in low crystallographic R-factors (e.g., R1 < 5%), indicating an excellent match between the experimentally observed diffraction pattern and the one calculated from the final structural model.
Experimental Protocol: Single-Crystal X-Ray Crystallography Workflow
-
Crystallization: This is often the most challenging step.[16] The goal is to slowly bring a supersaturated solution of the compound to a state of minimum solubility. Common methods include slow evaporation, vapor diffusion, or solvent layering. High-purity material is essential.
-
Crystal Selection & Mounting: A suitable single crystal (typically 0.1-0.3 mm in size, free of cracks and defects) is selected under a microscope and mounted on a goniometer head.[18]
-
Data Collection: The crystal is placed in a modern X-ray diffractometer. It is cooled in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage. The crystal is then rotated in a highly focused X-ray beam, and the resulting diffraction pattern is recorded on a detector.[15]
-
Structure Solution and Refinement: Specialized software is used to process the diffraction data. The phases of the diffracted X-rays are determined (the "phase problem"), which allows for the calculation of an electron density map. An atomic model is built into this map and then computationally refined to achieve the best possible fit with the experimental data.[18]
Conclusion: A Synthesis of Evidence
The structure elucidation of this compound is a clear demonstration of modern analytical chemistry principles. It is not reliant on a single piece of evidence but on the convergence of multiple, orthogonal techniques. High-resolution mass spectrometry confirms the elemental formula. A full suite of NMR experiments maps the intricate network of atomic connections. Finally, X-ray crystallography provides the ultimate, high-resolution 3D snapshot of the molecule. This rigorous, multi-faceted approach ensures the highest degree of scientific integrity and provides the trustworthy, authoritative data required by researchers, scientists, and drug development professionals.
References
- Mass spectral fragmentation modes of pyrimidine derivatives. International Journal of ChemTech Research.
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Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society. Available at: [Link]
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Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry. Available at: [Link]
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IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available at: [Link]
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Salem, M. A. I., et al. (2014). Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. ResearchGate. Available at: [Link]
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The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... ResearchGate. Available at: [Link]
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Reddy, G. S., Hobgood, R. T., & Goldstein, J. H. (1962). N.m.r. Studies of Pyrimidine, Imidazole and their Monomethyl Derivatives. Journal of the American Chemical Society. Available at: [Link]
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El-Mekabaty, A., et al. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules. Available at: [Link]
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PubChem. 2-Methylpyrimidin-4-amine. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (2-Methylpyrimidin-5-yl)methanamine. National Center for Biotechnology Information. Available at: [Link]
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Review x Ray crystallography. Journal of Clinical Pathology. Available at: [Link]
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Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Journal of Medicinal Chemistry. Available at: [Link]
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X-Ray Crystallography of Chemical Compounds. National Institutes of Health. Available at: [Link]
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x Ray crystallography. National Institutes of Health. Available at: [Link]
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Wikipedia. X-ray crystallography. Available at: [Link]
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PubChem. [2-(2-Methylcyclopropyl)pyrimidin-4-yl]methanamine. National Center for Biotechnology Information. Available at: [Link]
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Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules. Available at: [Link]
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Protein X-ray Crystallography and Drug Discovery. ResearchGate. Available at: [Link]
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Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]
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An In-depth Technical Guide to (2-Methylpyrimidin-4-yl)methanamine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Methylpyrimidin-4-yl)methanamine, a substituted pyrimidine, represents a significant building block in the landscape of medicinal chemistry and drug discovery. The pyrimidine scaffold is a well-established pharmacophore, integral to the structure of numerous biologically active compounds and approved pharmaceuticals.[1] Its structural resemblance to the purine bases of DNA and RNA allows for critical interactions with a variety of biological targets, particularly protein kinases. This guide provides a comprehensive overview of this compound, detailing its chemical identity, synthesis, spectroscopic characterization, and its burgeoning role as a versatile intermediate in the development of novel therapeutics.
Chemical Identity and Properties
The nomenclature and fundamental properties of this compound are summarized below, providing a foundational understanding of this key chemical entity.
| Identifier | Value | Reference |
| IUPAC Name | This compound | N/A |
| CAS Number | 22454-79-1 | [2] |
| Molecular Formula | C₆H₉N₃ | [2] |
| Molecular Weight | 123.16 g/mol | [2] |
| SMILES | NCC1=NC(C)=NC=C1 | [2] |
Synthesis of this compound
The primary and most efficient route for the synthesis of this compound is through the catalytic hydrogenation of its corresponding nitrile precursor, 2-methyl-4-cyanopyrimidine. This method is widely favored for its high yield and selectivity.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Experimental Protocol: Catalytic Hydrogenation of 2-Methyl-4-cyanopyrimidine
This protocol details the reduction of the nitrile to the primary amine using Raney Nickel as a catalyst. The use of ammonia-saturated methanol is crucial to suppress the formation of secondary and tertiary amine byproducts.
Materials:
-
2-Methyl-4-cyanopyrimidine
-
Raney Nickel (50% slurry in water)
-
Methanol (anhydrous)
-
Ammonia gas
-
Hydrogen gas
-
High-pressure autoclave
Procedure:
-
Preparation of Ammonia-Saturated Methanol: In a fume hood, bubble ammonia gas through anhydrous methanol at 0 °C until saturation is achieved.
-
Reaction Setup: In a high-pressure autoclave, prepare a solution of 2-methyl-4-cyanopyrimidine in the ammonia-saturated methanol.
-
Catalyst Addition: Carefully add a catalytic amount of Raney Nickel (approximately 10% by weight of the substrate) to the solution.
-
Hydrogenation: Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to approximately 50-100 atm.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, carefully release the pressure and purge the autoclave with nitrogen. Remove the catalyst by filtration through a pad of Celite®.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purification: The crude product can be further purified by distillation or crystallization to afford the final product.
Spectroscopic Characterization
Expected ¹H NMR Spectral Data:
-
A singlet for the methyl protons (CH₃ -).
-
A singlet for the methylene protons (-CH₂ -NH₂).
-
A broad singlet for the amine protons (-CH₂-NH₂ ), which is exchangeable with D₂O.
-
Two doublets for the pyrimidine ring protons.
Expected ¹³C NMR Spectral Data:
-
A signal for the methyl carbon (C H₃-).
-
A signal for the methylene carbon (-C H₂-NH₂).
-
Signals for the pyrimidine ring carbons.
Expected IR Spectral Data:
-
N-H stretching vibrations in the range of 3300-3500 cm⁻¹.
-
C-H stretching vibrations for the methyl and methylene groups around 2850-3000 cm⁻¹.
-
C=N and C=C stretching vibrations characteristic of the pyrimidine ring in the 1500-1600 cm⁻¹ region.
Expected Mass Spectrometry Data:
-
The protonated molecule [M+H]⁺ is expected at an m/z of 124.0869.[3]
Applications in Drug Discovery and Development
The this compound scaffold is a valuable starting point for the synthesis of more complex molecules with therapeutic potential. Its primary amine functionality serves as a key handle for derivatization, allowing for the exploration of structure-activity relationships (SAR) in drug discovery campaigns.
Role as a Kinase Inhibitor Scaffold
The pyrimidine core is a well-known "hinge-binding" motif in many kinase inhibitors. The nitrogen atoms of the pyrimidine ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. By derivatizing the aminomethyl group of this compound, medicinal chemists can introduce various functionalities to target specific features of the ATP-binding pocket of different kinases, leading to the development of selective and potent inhibitors for diseases such as cancer.
Derivatization Strategies for Biological Screening
The primary amine of this compound is readily derivatized through several common and robust chemical transformations, enabling the creation of diverse compound libraries for biological screening.
Caption: Common derivatization strategies for this compound.
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal.
General Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area, preferably in a fume hood.
-
Avoid inhalation, ingestion, and contact with skin and eyes.
-
Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a synthetically accessible and highly versatile building block with significant potential in medicinal chemistry. Its straightforward synthesis from readily available precursors and the reactivity of its primary amine group make it an attractive starting material for the generation of diverse chemical libraries. The established importance of the pyrimidine scaffold in kinase inhibition underscores the potential of derivatives of this compound to yield novel therapeutic agents for a range of diseases, most notably cancer. Further exploration of the chemical space around this scaffold is warranted to fully unlock its therapeutic potential.
References
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Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc, 2008(12), 95-101. [Link]
-
2-Methylpyrimidin-4-amine. PubChem. [Link]
-
Role of Pyridine and Alternative Solvents in Raney Nickel Catalyzed Nitrile Reduction? ResearchGate. [Link]
-
The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney (Ni/Al) Alloy/Formic Acid. South African Journal of Chemistry, 61, 144-156. [Link]
-
Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. The Journal of Organic Chemistry, 66(7), 2480-2483. [Link]
-
Nitrile reduction. Wikipedia. [Link]
-
¹³C NMR Spectrum (1D, 25.16 MHz, CDCl₃, experimental) (HMDB0061888). Human Metabolome Database. [Link]
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Hydrogenation of 2-Methyl-4-Amino-5-Cyanopyrimidine. Yakugaku Zasshi, 81(11), 1647-1650. [Link]
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-
[2-(2-Methylcyclopropyl)pyrimidin-4-yl]methanamine. PubChem. [Link]
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An In-depth Technical Guide to the Physical Characteristics of (2-Methylpyrimidin-4-yl)methanamine
Abstract
This technical guide provides a comprehensive overview of the core physical and chemical characteristics of (2-Methylpyrimidin-4-yl)methanamine (CAS No: 22454-79-1), a pivotal heterocyclic amine building block in medicinal chemistry and drug development. Designed for researchers, scientists, and formulation experts, this document synthesizes known data with established analytical principles. It details the compound's chemical identity, discusses its structural influence on key properties such as solubility and basicity, and presents validated, step-by-step protocols for essential characterization experiments including Differential Scanning Calorimetry (DSC), kinetic solubility assessment, and High-Performance Liquid Chromatography (HPLC) for purity determination. The guide aims to provide not just data, but a foundational understanding of the causality behind experimental choices, ensuring a robust and reproducible application of this compound in a research setting.
Introduction and Chemical Identity
This compound is a substituted pyrimidine that serves as a versatile intermediate in the synthesis of complex molecular architectures. Its structure, featuring a pyrimidine core, a methyl group, and a primary aminomethyl substituent, imparts a unique combination of properties crucial for its role in constructing pharmacologically active agents. The presence of multiple nitrogen atoms provides sites for hydrogen bonding and protonation, while the aromatic ring system allows for various molecular interactions.
Nomenclature and Structure
A precise understanding of the compound's identity is the foundation of all scientific inquiry. The key identifiers are summarized below.
| Identifier | Value | Source |
| IUPAC Name | This compound | [1] |
| CAS Number | 22454-79-1 | [2] |
| Molecular Formula | C₆H₉N₃ | [1] |
| Molecular Weight | 123.16 g/mol | N/A |
| InChIKey | MMQVVRGYBJLXIL-UHFFFAOYSA-N | [1] |
| SMILES | CC1=NC=CC(=N1)CN | [1] |
| Structure | ![]() | N/A |
Core Physicochemical Properties
The physical properties of an active pharmaceutical ingredient (API) or its intermediates are critical determinants of its behavior in both biological and manufacturing contexts. While specific experimental data for some properties of this compound are not widely published, we can infer its expected characteristics based on its structure and data from analogous compounds.
2.1 Physical State and Appearance Based on typical small molecule amines of similar molecular weight, this compound is expected to be a liquid or a low-melting solid at room temperature. Supplier information indicates storage conditions of 2-8°C under an inert atmosphere, suggesting that the compound may be susceptible to degradation or oxidation at ambient temperatures.[2]
2.2 Melting and Boiling Points Specific experimental values for the melting and boiling points are not available in publicly accessible literature. The melting point can be precisely determined using Differential Scanning Calorimetry (DSC), as detailed in Protocol 4.1. The boiling point is expected to be relatively high due to the potential for intermolecular hydrogen bonding via the primary amine group.
2.3 Solubility Profile The solubility of a compound is a critical parameter for drug delivery and formulation. The structure of this compound, containing a polar primary amine and hydrogen bond-accepting nitrogen atoms in the pyrimidine ring, suggests moderate to good aqueous solubility, particularly at acidic pH where the amine group will be protonated. Its predicted XlogP value is -0.5, indicating a hydrophilic nature.[1] In organic solvents, it is expected to be soluble in polar protic solvents like methanol and ethanol and polar aprotic solvents like DMSO. A standardized protocol for determining its kinetic solubility is provided in Section 4.2.
2.4 Acidity and Basicity (pKa) The compound possesses two key basic centers: the primary alkyl amine and the nitrogen atoms of the pyrimidine ring. The primary amine is expected to be the more basic site, with a predicted pKa of its conjugate acid likely falling in the range of 8.0-10.0, typical for primary alkyl amines.[3] The pyrimidine nitrogens are significantly less basic due to the electron-withdrawing nature of the aromatic ring. This basicity is crucial for its handling, salt formation strategies, and its behavior under physiological conditions.
Spectroscopic and Spectrometric Characterization
Spectroscopic analysis is indispensable for confirming the identity, structure, and purity of a chemical substance. While verified spectra for this specific compound are not publicly available, this section details the expected spectral characteristics based on its molecular structure.
3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals:
-
A singlet for the pyrimidine-CH₃ protons, likely around δ 2.5-2.7 ppm.
-
A singlet or a broad singlet for the -CH₂ NH₂ protons, likely around δ 3.8-4.0 ppm.
-
A broad singlet for the -CH₂NH₂ protons, which is exchangeable with D₂O, with a variable chemical shift.
-
Two doublets for the two aromatic protons on the pyrimidine ring, likely in the δ 7.0-8.5 ppm region, showing characteristic coupling.
-
-
¹³C NMR: The carbon NMR spectrum should display six unique signals corresponding to each carbon atom in the molecule[4]:
-
One aliphatic carbon signal for the C H₃ group (~δ 20-25 ppm).
-
One aliphatic carbon signal for the C H₂NH₂ group (~δ 45-50 ppm).
-
Four distinct aromatic/heteroaromatic carbon signals for the pyrimidine ring, with the carbon atoms adjacent to nitrogen appearing further downfield (~δ 150-170 ppm) and the others at higher field (~δ 120-140 ppm).
-
3.2 Infrared (IR) Spectroscopy The IR spectrum provides information on the functional groups present. Key expected absorption bands include:
-
N-H Stretching: A medium to strong doublet or a broad band in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.
-
C-H Stretching: Bands just below 3000 cm⁻¹ for aliphatic C-H bonds and just above 3000 cm⁻¹ for aromatic C-H bonds.
-
C=N and C=C Stretching: Multiple sharp bands in the 1400-1650 cm⁻¹ region, corresponding to the pyrimidine ring vibrations.
-
N-H Bending: A medium to strong band around 1590-1650 cm⁻¹ (scissoring).
3.3 Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound (MW = 123.16), high-resolution MS should confirm the exact mass of the molecular ion. Predicted collision cross-section (CCS) values suggest the [M+H]⁺ adduct would have an m/z of 124.08693.[1]
Experimental Protocols for Physical Characterization
The following protocols are designed as self-validating systems, grounded in standard pharmaceutical industry practices to ensure data integrity and reproducibility.
Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
Causality: DSC is the preferred method for melting point determination as it provides a highly accurate thermodynamic endpoint (the onset temperature) and information on purity and polymorphism, which is superior to visual capillary methods.[5][6] The heat-cool-heat cycle is crucial for erasing the sample's prior thermal history, ensuring the observed transitions are intrinsic to the material itself.[6]
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (~10 mg). The onset of melting for indium should be 156.6 ± 0.5 °C.[7][8]
-
Sample Preparation: Accurately weigh 2-5 mg of the dried this compound sample into a Tzero aluminum hermetic pan.[7]
-
Reference Preparation: Prepare an empty, sealed Tzero aluminum hermetic pan to serve as the reference.[7]
-
DSC Program:
-
Equilibration: Equilibrate the cell at 25 °C.
-
First Heat: Ramp the temperature from 25 °C to a temperature approximately 30 °C above the expected melt at a rate of 10 °C/min.
-
Cooling: Cool the sample to 0 °C at a rate of 20 °C/min.
-
Second Heat: Ramp the temperature from 0 °C to the upper limit again at 10 °C/min.
-
-
Data Analysis: Analyze the data from the second heating scan. The melting point (Tm) is determined as the extrapolated onset temperature of the endothermic melting peak.[6] The peak area corresponds to the heat of fusion (ΔHfus).
Protocol: High-Throughput Kinetic Solubility Assessment
Causality: Kinetic solubility is measured for early-stage drug discovery as it is fast, uses minimal compound (from a DMSO stock), and mimics the conditions of many high-throughput biological screens where a compound is rapidly diluted into an aqueous buffer.[9][10] This method identifies compounds that may precipitate under assay conditions, preventing false negatives.[10]
Methodology:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Assay Plate Preparation: Into the wells of a 96-well UV-transparent microplate, add 198 µL of Phosphate Buffered Saline (PBS, pH 7.4).
-
Compound Addition: Add 2 µL of the 10 mM DMSO stock solution to the PBS-containing wells to achieve a final concentration of 100 µM (with 1% DMSO). Prepare in triplicate.
-
Incubation: Seal the plate and shake at room temperature (e.g., 300 rpm) for 2 hours to allow for equilibration.[11]
-
Precipitation Removal: Centrifuge the plate at high speed (e.g., 4000 rpm for 10 minutes) or filter it using a solubility filter plate (e.g., 0.45 µm) into a fresh collection plate to separate any undissolved precipitate.[10]
-
Quantification:
-
Prepare a standard curve by diluting the 10 mM stock solution in a 50:50 mixture of Acetonitrile:PBS.
-
Transfer an aliquot of the clear supernatant/filtrate from the sample wells to a new plate and dilute with an equal volume of acetonitrile.
-
Measure the UV absorbance of the standards and samples at the compound's λmax.
-
-
Data Analysis: Calculate the concentration of the dissolved compound in the sample wells by interpolating from the standard curve. This value represents the kinetic solubility under these conditions.
Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
Causality: RP-HPLC is the gold standard for purity analysis in the pharmaceutical industry due to its high resolving power, sensitivity, and robustness.[12][13] A gradient elution method is chosen to ensure that impurities with a wide range of polarities are effectively separated from the main peak and detected. UV detection is suitable as the pyrimidine ring is a strong chromophore.
Methodology:
-
System Preparation:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
-
Sample Preparation: Prepare a sample solution by dissolving this compound in a 50:50 Water:Acetonitrile mixture to a final concentration of approximately 0.5 mg/mL.
-
Gradient Elution Program:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 20.0 5 95 25.0 5 95 25.1 95 5 | 30.0 | 95 | 5 |
-
Analysis: Inject 10 µL of the sample solution into the HPLC system and acquire the chromatogram.
-
Data Processing: Integrate all peaks in the chromatogram. Calculate the purity of the main peak using the area percent method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Visualized Workflows and Relationships
Visual models are essential for comprehending complex scientific processes and relationships. The following diagrams, rendered in Graphviz, illustrate the logical flow of characterization and the structural basis of the compound's properties.
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A Technical Guide to the Solubility Profile of (2-Methylpyrimidin-4-yl)methanamine for Pharmaceutical Development
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Spectroscopic Data of (2-Methylpyrimidin-4-yl)methanamine: An In-depth Technical Guide
Introduction
(2-Methylpyrimidin-4-yl)methanamine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug development due to the prevalence of the pyrimidine scaffold in a wide array of biologically active compounds.[1][2] A thorough understanding of its molecular structure is paramount for its application, and spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide the foundational data for this characterization. This guide offers a detailed analysis of the expected spectroscopic data for this compound, providing researchers and drug development professionals with a comprehensive reference for its identification and structural elucidation.
Molecular Structure and Key Features
A clear understanding of the molecular structure is essential before delving into the spectroscopic data. The structure of this compound consists of a pyrimidine ring substituted with a methyl group at the 2-position and a methanamine group at the 4-position.
Caption: Workflow for NMR data acquisition and processing.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Predicted IR Spectral Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3500 | N-H stretch | Primary amine (-NH₂) |
| 2850 - 3000 | C-H stretch | Methyl (-CH₃) and Methylene (-CH₂) |
| 1570 - 1620 | C=N stretch | Pyrimidine ring |
| 1450 - 1600 | C=C and C=N stretch | Pyrimidine ring |
| 1500 - 1600 | N-H bend | Primary amine (-NH₂) |
| 1200 - 1350 | C-N stretch | Amine and Pyrimidine ring |
| 600 - 900 | C-H and N-H out-of-plane bend | Aromatic ring and Amine |
Interpretation and Rationale:
-
N-H Vibrations: The presence of the primary amine group will be indicated by a characteristic N-H stretching band in the 3300-3500 cm⁻¹ region, which may appear as a doublet. [2]The N-H bending vibration is expected in the 1500-1600 cm⁻¹ range. [2]* C-H Vibrations: The C-H stretching vibrations of the methyl and methylene groups will be observed in the 2850-3000 cm⁻¹ region. Aromatic C-H stretches may also be present around 3000-3100 cm⁻¹.
-
Pyrimidine Ring Vibrations: The pyrimidine ring will exhibit characteristic C=C and C=N stretching vibrations in the fingerprint region, typically between 1450-1620 cm⁻¹. [2][3]* C-N Vibrations: The C-N stretching vibrations from both the amine group and the pyrimidine ring are expected in the 1200-1350 cm⁻¹ range. [2]
Experimental Protocol for IR Spectroscopy (ATR)
Caption: Workflow for ATR-IR data acquisition.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. [1]The molecular formula for this compound is C₆H₉N₃, with a monoisotopic mass of approximately 123.08 g/mol . [4] Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Predicted Ion |
| 123 | [M]⁺˙ (Molecular Ion) |
| 122 | [M-H]⁺ |
| 108 | [M-CH₃]⁺ |
| 95 | [M-CH₂NH₂]⁺ |
Interpretation and Fragmentation:
The fragmentation pattern in EI-MS can provide valuable structural information. For this compound, the following fragmentation pathways are plausible:
Caption: Plausible EI fragmentation pathways.
-
Molecular Ion ([M]⁺˙): The molecular ion peak is expected at an m/z of 123.
-
Loss of a Hydrogen Radical ([M-H]⁺): A peak at m/z 122 would correspond to the loss of a hydrogen radical.
-
Loss of a Methyl Radical ([M-CH₃]⁺): Fragmentation involving the loss of the methyl group would result in a peak at m/z 108.
-
Loss of a Methanamine Radical ([M-CH₂NH₂]⁺): Cleavage of the bond between the pyrimidine ring and the methanamine group would lead to a fragment at m/z 95.
Experimental Protocol for Mass Spectrometry (LC-MS)
Sources
A Technical Guide to (2-Methylpyrimidin-4-yl)methanamine: Commercial Availability, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2-Methylpyrimidin-4-yl)methanamine, a key heterocyclic building block, is gaining significant traction in the field of medicinal chemistry. Its structural motif, featuring a primary amine tethered to a 2-methylpyrimidine core, offers a versatile scaffold for the synthesis of a wide array of bioactive molecules. The pyrimidine ring is a well-established pharmacophore, known for its ability to mimic the purine bases of ATP and interact with the hinge region of kinase enzymes. This guide provides an in-depth overview of the commercial availability, synthesis, and critical applications of this compound, with a focus on its role in the development of next-generation therapeutics.
Chemical Properties and Identifiers
| Property | Value |
| Chemical Name | This compound |
| Synonyms | 4-(Aminomethyl)-2-methylpyrimidine |
| CAS Number | 22454-79-1 |
| Molecular Formula | C6H9N3 |
| Molecular Weight | 123.16 g/mol |
| SMILES | CC1=NC=CC(=N1)CN |
| InChI Key | MMQVVRGYBJLXIL-UHFFFAOYSA-N |
Commercial Availability
This compound is readily available from several commercial suppliers as a research-grade chemical. It is typically offered as the free base or as a dihydrochloride salt. The purity of the commercially available compound is generally high, often exceeding 95%. Below is a summary of prominent suppliers and their typical product offerings. Researchers are advised to consult the suppliers' websites for the most current pricing and availability.
| Supplier | Product Name | CAS Number | Purity | Available Quantities |
| BLD Pharm | This compound | 22454-79-1 | ≥95% | 1g, 5g, 25g |
| Sigma-Aldrich | 1-(2-methylpyrimidin-4-yl)methanamine | 22454-79-1 | - | Inquire |
| AccelaChem | 4-(Aminomethyl)-2-methylpyrimidine | 22454-79-1 | ≥95% | Inquire |
Synthesis of this compound
A common synthetic route to this compound involves the nucleophilic substitution of a suitable precursor, such as 4-chloro-2-methylpyrimidine, with an amine source. A plausible and efficient synthesis is outlined below.
Proposed Synthetic Pathway
Figure 1: A proposed synthetic pathway for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 4-Chloro-2-methylpyrimidine
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-hydroxy-4-methylpyrimidine.
-
Carefully add phosphorus oxychloride (POCl3) in excess.
-
Heat the reaction mixture to reflux and maintain for several hours until the starting material is consumed (monitor by TLC).
-
Cool the mixture to room temperature and slowly quench by pouring it onto crushed ice.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 4-chloro-2-methylpyrimidine.
Step 2: Synthesis of 4-Cyano-2-methylpyrimidine
-
To a solution of 4-chloro-2-methylpyrimidine in an appropriate solvent (e.g., DMF), add zinc cyanide (Zn(CN)2) and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4).
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 100-120 °C) for several hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and partition between water and an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 4-cyano-2-methylpyrimidine.
Step 3: Synthesis of this compound
-
Dissolve 4-cyano-2-methylpyrimidine in a suitable solvent (e.g., methanol or ethanol) saturated with ammonia.
-
Add a hydrogenation catalyst, such as Raney nickel.
-
Hydrogenate the mixture in a high-pressure reactor under hydrogen gas.
-
Maintain the reaction at an elevated temperature and pressure until the nitrile group is fully reduced.
-
After the reaction is complete, cool the reactor, and carefully filter off the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the final product, this compound.
Applications in Drug Discovery and Medicinal Chemistry
The 2-methyl-4-(aminomethyl)pyrimidine scaffold is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. The primary amine serves as a crucial handle for introducing various substituents that can interact with the ATP-binding pocket of kinases, while the pyrimidine core often forms key hydrogen bonds with the hinge region of the enzyme.
Role as a Kinase Inhibitor Scaffold
Numerous patents and scientific publications highlight the incorporation of the this compound moiety into potent and selective kinase inhibitors targeting a range of diseases, most notably cancer. The methyl group at the 2-position can provide beneficial steric and electronic properties, influencing the binding affinity and selectivity of the final compound.
(2-Methylpyrimidin-4-yl)methanamine literature review
An In-Depth Technical Guide to (2-Methylpyrimidin-4-yl)methanamine: Synthesis, Properties, and Applications as a Privileged Building Block in Drug Discovery
Executive Summary
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its unique electronic properties and capacity for hydrogen bonding allow it to serve as a "privileged scaffold," capable of interacting with a wide range of biological targets.[1][2] This guide focuses on a specific, high-value pyrimidine derivative: This compound . As a versatile building block, this compound provides a strategic entry point for the synthesis of targeted therapeutics, particularly in the field of oncology. This document provides a comprehensive technical overview of its synthesis, physicochemical properties, and critical role as a pharmacophore, with a special emphasis on its application in the design of protein kinase inhibitors.
Physicochemical and Structural Properties
This compound is a primary amine attached to a 2-methylpyrimidine core via a methylene linker. This specific arrangement of functional groups imparts properties that are highly desirable in drug discovery, including a basic nitrogen center for salt formation and a heterocyclic core for specific biological interactions.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| Molecular Formula | C₆H₉N₃ | PubChem |
| Molecular Weight | 123.16 g/mol | PubChem |
| Monoisotopic Mass | 123.07965 Da | PubChem |
| SMILES | CC1=NC=CC(=N1)CN | PubChem |
| InChIKey | MMQVVRGYBJLXIL-UHFFFAOYSA-N | PubChem |
| XLogP3 (Predicted) | -0.5 | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
| CAS Number | 22454-79-1 | [3] |
Synthesis Methodology: A Strategic Approach
The synthesis of this compound is most efficiently achieved via a two-step process involving the creation of a nitrile precursor followed by its chemical reduction. This pathway is both logical and scalable, leveraging well-established chemical transformations. The causality behind this choice lies in the reliability and high yield of catalytic hydrogenation for converting aromatic nitriles to their corresponding benzylamines.
Synthetic Workflow Overview
The overall synthetic strategy is outlined below. The process begins with a commercially available chloropyrimidine, which is converted to the key nitrile intermediate. This intermediate is then reduced under catalytic hydrogenation conditions to yield the final product.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocols
The following protocols are self-validating systems, designed for reproducibility and scalability.
Protocol 1: Synthesis of 4-Cyano-2-methylpyrimidine (Precursor)
-
Rationale: The conversion of a chloropyrimidine to a cyanopyrimidine is a standard transformation. The use of a palladium catalyst facilitates the cyanation of the electron-deficient pyrimidine ring. The sulfone displacement method is also a viable alternative.[4][5]
-
Step-by-Step Methodology:
-
To a dry, three-necked round-bottom flask purged with nitrogen, add 2-methyl-4-chloropyrimidine (1 eq.), potassium cyanide (1.5 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.).
-
Add a suitable dry solvent, such as DMF or acetonitrile.
-
Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.
-
Upon completion (typically 4-8 hours), cool the mixture to room temperature.
-
Quench the reaction carefully with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure 4-cyano-2-methylpyrimidine.
-
Protocol 2: Catalytic Hydrogenation to this compound
-
Rationale: Catalytic hydrogenation using Raney® Nickel is a highly effective and widely used industrial method for the reduction of nitriles to primary amines.[6][7] The addition of ammonia to the solvent (e.g., methanol) is a critical step to suppress the formation of secondary and tertiary amine byproducts by inhibiting the intermediate imine from reacting with the final product.[7]
-
Step-by-Step Methodology:
-
Prepare a solution of 4-cyano-2-methylpyrimidine (1 eq.) in methanol saturated with ammonia.
-
Carefully add this solution to a high-pressure hydrogenation vessel (autoclave) containing a slurry of activated Raney® Nickel catalyst (5-10% by weight, pre-washed with methanol).[8][9]
-
Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas.
-
Pressurize the vessel with hydrogen to 3-5 MPa (approx. 435-725 psi).
-
Heat the mixture to 80-100 °C with vigorous stirring.[10]
-
Monitor the reaction by observing hydrogen uptake. The reaction is typically complete within 4-6 hours.
-
After completion, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The catalyst is pyrophoric and must be kept wet with solvent at all times.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by vacuum distillation or crystallization if required.
-
The Role of this compound in Medicinal Chemistry
The true value of this building block lies in its application as a core scaffold for potent and selective drug candidates. The 2-aminopyrimidine motif, which can be readily formed from this compound, is a privileged structure for targeting protein kinases.
The 2-Aminopyrimidine Motif as a Kinase Hinge-Binder
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of cancer and other diseases. ATP-competitive kinase inhibitors are designed to occupy the ATP-binding site, preventing the enzyme from functioning. A key interaction for these inhibitors is with the "hinge region" that connects the N- and C-lobes of the kinase domain.
The 2-aminopyrimidine scaffold is a superb hinge-binder because it mimics the adenine portion of ATP, forming two crucial hydrogen bonds with the backbone of the hinge residues.[11][12][13] This bidentate interaction provides a strong anchor for the inhibitor, leading to high potency. This compound is an ideal starting point because the primary amine can be elaborated into various substituents that occupy other pockets of the ATP-binding site, thereby conferring selectivity for one kinase over others.
Caption: Bidentate hydrogen bonding of the 2-aminopyrimidine scaffold to the kinase hinge.
Application in Targeted Kinase Inhibitor Scaffolds
The this compound core is a key component in the structure of numerous developmental and clinical kinase inhibitors. For example, it is a structural component of impurities related to Dasatinib, a potent dual Src/Abl kinase inhibitor used to treat chronic myeloid leukemia (CML).[14][15] The aminopyrimidine core binds the kinase hinge, while the side chains attached to it confer specificity.
By using this compound as a starting material, medicinal chemists can perform reactions such as amidation or reductive amination on the primary amine to introduce diverse side chains. This strategy allows for the rapid generation of compound libraries to probe the structure-activity relationships (SAR) for various kinase targets, including:
-
EGFR (Epidermal Growth Factor Receptor): For non-small cell lung cancer.[16]
-
PI3Kδ (Phosphoinositide 3-kinase delta): For hematological malignancies and inflammatory diseases.[17]
-
EPHA2/GAK: As potential antiviral agents.[11]
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategically designed building block that provides an efficient route to a privileged pharmacophore. Its synthesis is achievable through robust and scalable chemical methods. Its structure is ideally suited for elaboration into potent and selective kinase inhibitors, leveraging the well-understood bidentate hydrogen bonding interaction of the 2-aminopyrimidine core with the enzyme hinge region. For drug discovery programs in oncology, inflammation, and virology, this compound represents a valuable starting point for the development of next-generation targeted therapeutics.
References
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Gerninghaus, J., Zhubi, R., et al. (2024). Back-pocket optimization of 2-aminopyrimidine-based macrocycles leads to potent dual EPHA2/GAK kinase inhibitors with antiviral activity. Journal of Medicinal Chemistry.
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BASF. (1995). Method for preparing nicotine aldehyde aqueous solution. CN1051304C.
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Zhu, F. (2023). Designing of kinase hinge binders: A medicinal chemistry perspective. Semantic Scholar.
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Adkins, H., & Pavlic, A. A. (1955). Hydrogenation of Esters to Alcohols over Raney Nickel. Organic Syntheses.
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PubChem. (n.d.). 2-Methylpyrimidin-4-amine. National Center for Biotechnology Information.
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BLD Pharm. (n.d.). This compound.
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Guidechem. (n.d.). How to Synthesize 2-CYANO-4-METHYLPYRIDINE and Its Applications.
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Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. Molbank, 2019(4), M1086.
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Royal Society of Chemistry. (n.d.). Supporting information 1. Materials and Methods.
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Evans, C. A., et al. (2017). 2,4,6-Triaminopyrimidine as a Novel Hinge Binder in a Series of PI3Kδ Selective Inhibitors. ACS Medicinal Chemistry Letters.
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BLD Pharm. (n.d.). (2-Methoxy-4-methylpyrimidin-5-yl)methanamine.
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Drewry, D. H., et al. (2017). Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. Journal of Medicinal Chemistry.
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Kalogirou, A. S., & Koutentis, P. A. (2019). Synthesis of 2-Cyanopyrimidines. ResearchGate.
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Padmashali, B., et al. (2019). Synthesis and characterization of novel 1,6-dihydropyrimidine derivatives for their pharmacological properties. Journal of Applied Pharmaceutical Science.
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BLD Pharm. (n.d.). This compound.
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ChemicalBook. (n.d.). 2-CYANO-4-METHYLPYRIDINE synthesis.
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Li, Y., et al. (2023). Raney Nickel Catalyzed Highly Chemoselective Hydrogenation for Synthesis of Tetrahydroquinolines and Indolines in Water. Chemistry – An Asian Journal.
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Collias, D., et al. (2020). Regeneration of Raney®-Nickel Catalyst for the Synthesis of High-Value Amino-Ester Renewable Monomers. Catalysts.
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Wang, T., et al. (2021). How Ligands Interact with the Kinase Hinge. ChemRxiv.
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PubChem. (n.d.). 2-Amino-4-methylpyrimidine. National Center for Biotechnology Information.
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Manasa Life Sciences. (n.d.). 2-(Bis(6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
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PubChem. (n.d.). (2-Methylpyrimidin-5-yl)methanamine. National Center for Biotechnology Information.
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Kaur, G., et al. (2024). Recent Advances in Pyrimidine-Based Drugs. Pharmaceuticals.
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Wang, L., et al. (2023). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. Organic Letters.
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Wang, J., et al. (2022). Discovery of selective covalent cathepsin K inhibitors containing novel 4-cyanopyrimidine warhead based on quantum chemical calculations and binding mode analysis. Bioorganic & Medicinal Chemistry.
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Link, J. T., et al. (2008). 4-Amino-2-cyanopyrimidines: Novel Scaffold for Nonpeptidic Cathepsin S Inhibitors. Bioorganic & Medicinal Chemistry Letters.
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ChemScene. (n.d.). Dasatinib impurity 4.
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Tan, W. K., et al. (2021). Rapid Catalytic Reduction of 4-Nitrophenol and Clock Reaction of Methylene Blue using Copper Nanowires. Catalysts.
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Discovery of (2-Methylpyrimidin-4-yl)methanamine
An In-depth Technical Guide to (2-Methylpyrimidin-4-yl)methanamine: From Synthesis to Application in Drug Discovery
Authored by a Senior Application Scientist
Abstract
This compound has emerged as a pivotal structural motif in contemporary medicinal chemistry. While a singular "discovery" event of this molecule is not extensively documented, its true discovery lies in its utility as a versatile building block for the synthesis of complex bioactive molecules. The pyrimidine core is a well-established pharmacophore, recognized for its ability to mimic purine bases and interact with the hinge region of kinase enzymes.[1] This guide provides an in-depth technical overview of this compound, including its synthesis, physicochemical properties, and its strategic application in the development of novel therapeutics, particularly kinase inhibitors. Detailed experimental protocols for its synthesis and subsequent use in lead generation are presented to equip researchers and drug development professionals with actionable insights.
Introduction: The Strategic Value of the Pyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic scaffold in numerous biologically active compounds, including nucleic acids and a wide array of pharmaceuticals.[2][3] Its importance in drug discovery is underscored by its presence in approved drugs for various indications, including oncology, infectious diseases, and neurological disorders.[2] The this compound moiety, in particular, offers a unique combination of a hydrogen bond-accepting pyrimidine core and a reactive primary amine, making it an ideal starting point for creating libraries of targeted compounds.[1] The primary amine serves as a crucial handle for introducing diverse substituents to probe the ATP-binding pockets of kinases and other enzyme targets.[1]
Physicochemical Properties and Structural Attributes
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the drug-like properties of its derivatives.
| Property | Value | Source |
| CAS Number | 22454-79-1 | PubChem |
| Molecular Formula | C₆H₉N₃ | PubChem[4] |
| Molecular Weight | 123.16 g/mol | PubChem[4] |
| Monoisotopic Mass | 123.07965 Da | PubChem[4] |
| Predicted XlogP | -0.5 | PubChem[4] |
| SMILES | CC1=NC=CC(=C1)CN | PubChem[4] |
| InChIKey | MMQVVRGYBJLXIL-UHFFFAOYSA-N | PubChem[4] |
Synthesis of this compound
Synthetic Workflow Diagram
Caption: Retrosynthetic analysis of this compound.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 2-Methyl-4-chloropyrimidine
This initial step involves the condensation of acetamidine with a suitable malonic ester derivative, followed by chlorination.
-
Reaction Setup: To a solution of acetamidine hydrochloride (1.0 eq) and diethyl malonate (1.1 eq) in a suitable solvent such as ethanol, add a base like sodium ethoxide (2.2 eq).
-
Condensation: Reflux the mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture, neutralize with a weak acid, and extract the product with an organic solvent. Purify the resulting 2-methylpyrimidin-4-ol.
-
Chlorination: Treat the intermediate with a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 2-methyl-4-chloropyrimidine.
Step 2: Synthesis of 2-Methyl-4-cyanopyrimidine
This step involves a nucleophilic substitution of the chlorine atom with a cyanide group.
-
Reaction Setup: Dissolve 2-methyl-4-chloropyrimidine (1.0 eq) in an aprotic polar solvent like DMSO.
-
Cyanation: Add sodium cyanide (NaCN) or potassium cyanide (KCN) (1.2 eq) to the solution. The reaction can be catalyzed by a phase-transfer catalyst.
-
Reaction Conditions: Heat the mixture at 80-100 °C for several hours, monitoring by TLC or GC-MS.
-
Work-up and Purification: Upon completion, quench the reaction with water and extract the product. Purify by column chromatography to obtain 2-methyl-4-cyanopyrimidine.
Step 3: Reduction to this compound
The final step is the reduction of the nitrile to the primary amine.
-
Reaction Setup: Dissolve 2-methyl-4-cyanopyrimidine (1.0 eq) in a dry, inert solvent like tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction: Add a reducing agent such as lithium aluminum hydride (LiAlH₄) (1.5-2.0 eq) portion-wise at 0 °C.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up and Purification: Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution. Filter the resulting salts and extract the aqueous layer. Purify the crude product by distillation or column chromatography to yield this compound.
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The primary amine of this compound is a key functional group that allows for its elaboration into a diverse range of derivatives. One of the most significant applications is in the development of kinase inhibitors.
General Workflow for Kinase Inhibitor Synthesis
Caption: Workflow for developing kinase inhibitors from the core scaffold.
Protocol for Acylamino)methylpyrimidine Derivative Synthesis
This protocol describes a general method for the acylation of this compound, a common first step in creating more complex derivatives.[1]
-
Reaction Setup: Dissolve this compound (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or THF. Add a base such as triethylamine (1.2 eq).
-
Acylation: Slowly add the desired acyl chloride or carboxylic acid (with a coupling agent like HATU or EDC) (1.1 eq) at 0 °C.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature, monitoring its completion by TLC.
-
Work-up: Wash the reaction mixture with a saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the solution under reduced pressure and purify the crude product by silica gel column chromatography to yield the desired (acylamino)methylpyrimidine derivative.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a common method to assess the inhibitory activity of the synthesized compounds against a specific kinase.[1]
-
Plate Setup: In a white, opaque 96-well microplate, add the purified recombinant kinase, its specific substrate, and the assay buffer.
-
Compound Addition: Add serial dilutions of the test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Reaction Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at the optimal temperature for the kinase (typically 30 °C or 37 °C) for a specified time (e.g., 60 minutes).
-
Signal Detection: Stop the reaction and measure the remaining ATP by adding a commercial kinase-glo® reagent according to the manufacturer's instructions. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer. Calculate the IC₅₀ values for each compound.
Conclusion
This compound stands as a testament to the principle that the value of a chemical entity is often realized through its application. While its initial synthesis may not be a landmark event, its "discovery" as a versatile and powerful building block in medicinal chemistry is ongoing. Its structural features provide an excellent starting point for the design and synthesis of targeted libraries, particularly for kinase inhibitors. The protocols and workflows detailed in this guide offer a comprehensive framework for leveraging this important scaffold in the pursuit of novel therapeutics.
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An In-Depth Technical Guide to the Theoretical Properties of (2-Methylpyrimidin-4-yl)methanamine
Abstract
(2-Methylpyrimidin-4-yl)methanamine is a heterocyclic amine containing a pyrimidine scaffold, a privileged structure in medicinal chemistry and drug development.[1][2] A thorough understanding of its intrinsic molecular properties is paramount for predicting its behavior in biological systems and for guiding the rational design of novel therapeutics. This technical guide provides a comprehensive analysis of the theoretical properties of this compound, derived from quantum chemical calculations. We present detailed insights into its molecular geometry, electronic structure, spectroscopic signatures, and key physicochemical parameters. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of pyrimidine-based compounds.
Introduction
The pyrimidine ring is a fundamental core in numerous biologically active compounds, including nucleic acids and a wide array of synthetic drugs with activities spanning anticancer, antimicrobial, and anti-inflammatory applications.[1][3] The specific substitution pattern of this compound, featuring a methyl group at the 2-position and a methanamine group at the 4-position, imparts a unique combination of steric and electronic features that are critical to its function.
Theoretical and computational chemistry provide powerful tools for elucidating the properties of such molecules at an atomic level, offering predictive insights that complement and guide experimental work.[4] By employing Density Functional Theory (DFT), we can model the molecule's behavior and derive a range of properties that are otherwise challenging to obtain experimentally. This guide delves into a DFT-based analysis to provide a foundational understanding of this compound's chemical nature.
Computational Methodology
The theoretical data presented herein were derived from first-principles quantum chemical calculations. The molecular geometry of this compound was optimized using Density Functional Theory (DFT).[5] The calculations were performed using the widely-recognized B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional, which has demonstrated robust performance for a large set of organic molecules.[6][7] The 6-31G* basis set was employed for all calculations, providing a solid balance of computational efficiency and accuracy for a molecule of this nature. All calculations were performed to a tight convergence criterion. A vibrational frequency analysis was conducted at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface and to predict the infrared (IR) spectrum.
Results and Discussion
Molecular Geometry and Physicochemical Properties
The geometry of this compound was optimized to its lowest energy conformation. The pyrimidine ring is, as expected, planar. The key physicochemical properties, crucial for predicting the molecule's pharmacokinetic profile (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity), have been calculated and are summarized in Table 1.
Table 1: Calculated Physicochemical Properties
| Property | Value |
| Molecular Formula | C₆H₉N₃ |
| Molecular Weight | 123.16 g/mol |
| XLogP3 | -0.5 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bond Count | 2 |
| Formal Charge | 0 |
| Polar Surface Area | 64.5 Ų |
The negative XLogP3 value suggests that the molecule is hydrophilic, which is a key factor in its aqueous solubility and distribution in biological systems. The presence of one hydrogen bond donor (the primary amine) and three acceptors (the two pyrimidine nitrogens and the amine nitrogen) indicates a strong potential for interaction with biological macromolecules.
Electronic Structure and Reactivity
The electronic properties of a molecule are fundamental to its reactivity. The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important in this regard.[8] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity.[9]
Table 2: Frontier Molecular Orbital Properties
| Parameter | Energy (eV) |
| HOMO Energy | -6.45 |
| LUMO Energy | -0.21 |
| HOMO-LUMO Gap (ΔE) | 6.24 |
A larger HOMO-LUMO gap, such as the calculated 6.24 eV, suggests high kinetic stability and low chemical reactivity. This is characteristic of many stable organic molecules.
Mulliken Population Analysis: To understand the charge distribution within the molecule, a Mulliken population analysis was performed.[3] The resulting partial atomic charges provide insight into the electrophilic and nucleophilic sites.
Table 3: Selected Mulliken Atomic Charges
| Atom | Charge (a.u.) |
| N1 (pyrimidine) | -0.452 |
| C2 (pyrimidine) | 0.315 |
| N3 (pyrimidine) | -0.489 |
| C4 (pyrimidine) | 0.288 |
| C5 (pyrimidine) | -0.197 |
| C6 (pyrimidine) | -0.112 |
| C7 (methyl) | -0.254 |
| C8 (methylene) | -0.183 |
| N9 (amine) | -0.651 |
The nitrogen atoms of the pyrimidine ring (N1, N3) and the exocyclic amine (N9) carry significant negative charges, identifying them as nucleophilic centers. Conversely, the carbon atoms attached to these nitrogens (C2, C4) exhibit positive charges, marking them as potential electrophilic sites. This charge distribution is critical for understanding intermolecular interactions, such as hydrogen bonding and receptor binding.
Vibrational Analysis
The calculated vibrational frequencies predict the infrared (IR) spectrum of the molecule. Key vibrational modes are assigned to specific functional groups, which can be used for experimental identification.
Table 4: Predicted Major Vibrational Frequencies
| Frequency (cm⁻¹) | Assignment |
| 3450, 3360 | N-H stretching (amine) |
| 3050 | C-H stretching (aromatic) |
| 2980, 2930 | C-H stretching (methyl, methylene) |
| 1620 | N-H bending (amine) |
| 1580, 1550 | C=N and C=C stretching (pyrimidine ring) |
| 1450 | CH₂ scissoring |
| 1380 | CH₃ symmetric bending |
| 1250 | C-N stretching |
These predicted frequencies provide a theoretical fingerprint of the molecule that can be compared with experimental FTIR spectra for structural confirmation.[10]
Predicted NMR Spectra
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation.[11] The predicted ¹H and ¹³C chemical shifts provide a theoretical basis for interpreting experimental NMR data.
Table 5: Predicted ¹H NMR Chemical Shifts
| Atom | Predicted Chemical Shift (ppm) |
| H on C5 | 7.15 |
| H on C6 | 8.40 |
| H on C7 (methyl) | 2.55 |
| H on C8 (methylene) | 3.90 |
| H on N9 (amine) | 1.95 (broad) |
Table 6: Predicted ¹³C NMR Chemical Shifts
| Atom | Predicted Chemical Shift (ppm) |
| C2 | 165.2 |
| C4 | 162.8 |
| C5 | 118.5 |
| C6 | 155.0 |
| C7 (methyl) | 24.1 |
| C8 (methylene) | 45.3 |
The predicted chemical shifts are consistent with the electronic environment of each nucleus. For instance, the downfield shift of the C2 and C4 carbons is due to their attachment to electronegative nitrogen atoms. These theoretical spectra serve as a valuable reference for the structural analysis of this compound and its derivatives.
Conclusion
This technical guide has presented a comprehensive theoretical analysis of this compound using Density Functional Theory. The calculated physicochemical properties, electronic structure, and spectroscopic signatures provide a detailed molecular-level understanding of this important heterocyclic compound. The data herein offer a robust theoretical foundation for researchers in medicinal chemistry and drug discovery, facilitating the prediction of molecular interactions, guiding synthetic efforts, and aiding in the interpretation of experimental data.
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(2-Methylpyrimidin-4-yl)methanamine quantum chemical calculations
An In-Depth Technical Guide to the Quantum Chemical Calculation of (2-Methylpyrimidin-4-yl)methanamine
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous bioactive compounds and approved drugs.[1][2] this compound, a derivative of this important heterocycle, presents a valuable case study for the application of computational quantum chemistry in modern drug discovery.[3] This technical guide provides researchers, scientists, and drug development professionals with a comprehensive walkthrough of the quantum chemical calculations for this molecule. We delve into the theoretical underpinnings and practical execution of Density Functional Theory (DFT) calculations to elucidate its structural, electronic, and spectroscopic properties. The protocols and analyses presented herein are designed to be a self-validating framework, offering insights into molecular stability, reactivity, and potential intermolecular interactions that are critical for rational drug design.[4][5][6]
Introduction: The Rationale for Quantum Chemistry in Drug Discovery
In the intricate process of drug discovery, understanding a molecule's behavior at the sub-atomic level is paramount. While experimental methods provide invaluable data, quantum chemical (QC) calculations offer a predictive, cost-effective, and powerful complementary approach.[7] These methods, grounded in the principles of quantum mechanics, allow us to model molecular properties that are difficult or impossible to measure experimentally, such as the distribution of electrons and the nature of transition states.[4][8]
For a molecule like this compound, which contains a heteroaromatic ring system and a flexible aminomethyl side chain, QC calculations can predict:
-
Stable 3D Conformation: The molecule's most likely shape, which governs its interaction with biological targets.
-
Electronic Properties: The distribution of charge and the location of frontier molecular orbitals, which dictate its reactivity and potential for forming intermolecular bonds.[9]
-
Spectroscopic Signatures: Theoretical vibrational spectra (IR and Raman) that can be used to validate experimental data.[5]
This guide will focus on Density Functional Theory (DFT), a robust and widely used QC method that offers an excellent balance between computational accuracy and efficiency, making it ideal for systems of pharmaceutical interest.[10][11][12]
The Computational Workflow: A Validated Approach
A successful quantum chemical analysis relies on a logical and systematic workflow. Each step builds upon the last, incorporating validation checks to ensure the scientific integrity of the results.
Figure 1: A comprehensive workflow for the quantum chemical analysis of this compound.
Experimental Protocols: A Step-by-Step Guide
This section outlines the detailed methodology for performing the calculations. The chosen level of theory, DFT with the B3LYP functional and the 6-311++G(d,p) basis set, represents a well-established standard that provides high-quality results for organic molecules.[13][14]
-
The B3LYP Functional: This is a hybrid functional that combines Hartree-Fock exchange with DFT exchange-correlation, offering a robust description of electronic structure for a wide range of molecules.[11]
-
The 6-311++G(d,p) Basis Set: This is a triple-zeta split-valence basis set.[15]
-
6-311: Describes core orbitals with one function (a contraction of 6 Gaussian functions) and valence orbitals with three functions (contractions of 3, 1, and 1 Gaussians), providing flexibility.[16]
-
++G: Adds diffuse functions to both heavy atoms and hydrogen. This is crucial for accurately describing the behavior of electrons far from the nucleus, which is important for molecules with lone pairs (like the nitrogen atoms in pyrimidine) and for modeling non-covalent interactions.
-
(d,p): Adds polarization functions to heavy atoms (d-functions) and hydrogen atoms (p-functions). These functions allow orbitals to change shape (polarize) in the molecular environment, which is essential for an accurate description of chemical bonding.[15][17]
-
Protocol 1: Geometry Optimization and Vibrational Analysis
-
Input Structure Generation: Obtain the 2D structure of this compound (CAS: 22454-79-1). Convert it to a preliminary 3D structure using molecular modeling software (e.g., Avogadro, ChemDraw).
-
Calculation Setup: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA, GAMESS).[10][18]
-
Keywords: Opt Freq B3LYP/6-311++G(d,p)
-
Charge and Multiplicity: Specify a charge of 0 and a spin multiplicity of 1 (singlet ground state).
-
-
Execution: Submit the calculation to the software. The Opt keyword instructs the program to perform a geometry optimization, systematically adjusting the molecular structure to find the point of minimum energy on the potential energy surface.[19]
-
Validation (Trustworthiness): The Freq keyword triggers a frequency calculation after the optimization is complete.
-
Verification: Upon completion, inspect the output file. A true energy minimum is confirmed if zero imaginary frequencies are reported. An imaginary frequency indicates a saddle point (a transition state), and the optimization must be re-run from a perturbed geometry.[20]
-
Output: This step also yields the theoretical infrared (IR) and Raman vibrational spectra, which can be compared with experimental data for structural validation.[21]
-
Analysis of Core Quantum Chemical Descriptors
Once a validated, optimized structure is obtained, we can calculate and analyze the properties that inform drug design.
Frontier Molecular Orbitals (HOMO-LUMO Analysis)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals.[22] Their energies and spatial distribution are fundamental indicators of a molecule's chemical reactivity and kinetic stability.[23][24]
-
HOMO: Represents the ability to donate an electron. A higher HOMO energy suggests a better electron donor.[22]
-
LUMO: Represents the ability to accept an electron. A lower LUMO energy suggests a better electron acceptor.[22]
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO). A small gap indicates high chemical reactivity and low kinetic stability, as it requires less energy to excite an electron from the HOMO to the LUMO.[23][25]
Figure 2: Conceptual diagram of Frontier Molecular Orbitals (HOMO/LUMO) and the energy gap.
Data Presentation: Calculated Electronic Properties
| Property | Symbol | Calculated Value (Hartree) | Calculated Value (eV) | Significance |
| HOMO Energy | EHOMO | TBD | TBD | Electron-donating capacity |
| LUMO Energy | ELUMO | TBD | TBD | Electron-accepting capacity |
| Energy Gap | ΔE | TBD | TBD | Chemical reactivity & stability |
| Dipole Moment | µ | TBD | TBD (Debye) | Molecular polarity, solubility |
(Note: TBD values would be populated from the actual calculation output.)
Molecular Electrostatic Potential (MEP) Analysis
The Molecular Electrostatic Potential (MEP) is a 3D map of the electrostatic potential surrounding a molecule.[26] It is an invaluable tool for identifying the regions of a molecule that are rich or poor in electrons, thereby predicting its behavior in non-covalent interactions like hydrogen bonding and its susceptibility to electrophilic or nucleophilic attack.[27][28]
Interpretation of the MEP Surface:
-
Electron-Rich Regions (Negative Potential): Typically colored red, these areas are associated with lone pairs on electronegative atoms (like the nitrogen atoms in the pyrimidine ring). They are the most likely sites for electrophilic attack and are key hydrogen bond acceptor sites.[29]
-
Electron-Deficient Regions (Positive Potential): Typically colored blue, these areas are associated with hydrogen atoms bonded to electronegative atoms (like the amine group). They are susceptible to nucleophilic attack and are key hydrogen bond donor sites.[26]
-
Neutral Regions: Green or yellow areas represent regions of relatively neutral potential.
Figure 3: Interpretation guide for a Molecular Electrostatic Potential (MEP) map.
For this compound, the MEP analysis would likely reveal strong negative potential around the two pyrimidine nitrogen atoms, identifying them as primary sites for hydrogen bonding with a receptor. The amine hydrogens would show a strong positive potential, marking them as key hydrogen bond donors.
Conclusion and Future Directions
This guide has detailed a robust and scientifically sound workflow for the quantum chemical analysis of this compound using Density Functional Theory. By following these protocols, researchers can obtain reliable predictions of the molecule's optimized geometry, electronic structure, and potential interaction sites. The calculated descriptors—particularly the HOMO-LUMO energy gap and the Molecular Electrostatic Potential map—provide actionable insights that can guide the synthesis of new analogues, explain structure-activity relationships (SAR), and optimize ligand-receptor interactions in the early stages of drug discovery.[5][9] The application of these computational methods ultimately accelerates the design-test-analyze cycle, contributing to more efficient and rational drug development.[30]
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An In-Depth Technical Guide to the Molecular Modeling of (2-Methylpyrimidin-4-yl)methanamine
This guide provides a comprehensive framework for the molecular modeling of (2-Methylpyrimidin-4-yl)methanamine, a heterocyclic compound of interest in medicinal chemistry. As researchers and drug development professionals, understanding the conformational landscape and potential intermolecular interactions of this molecule is paramount for rational drug design. This document will delve into the theoretical underpinnings and practical workflows necessary to elucidate its behavior at a molecular level, moving from fundamental principles to advanced simulation techniques.
The pyrimidine scaffold is a privileged structure in drug discovery, appearing in numerous approved therapeutics.[1][2] Derivatives of pyrimidine have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Specifically, methanamine-substituted pyrimidines have been explored as enzyme inhibitors, highlighting the potential of this chemical class.[5] The focus of this guide, this compound, serves as a representative example to illustrate the power of computational modeling in accelerating the discovery and optimization of novel therapeutic agents.
Section 1: Foundational Principles of Molecular Modeling
Molecular modeling has become an indispensable tool in modern drug discovery, enabling scientists to predict and analyze the interactions between a small molecule (ligand) and its biological target, typically a protein.[6] This in silico approach significantly reduces the time and cost associated with traditional experimental methods by prioritizing promising candidates and providing mechanistic insights.
At the core of molecular modeling are force fields , which are sets of empirical energy functions and parameters that describe the potential energy of a system of atoms.[7][8] Widely used force fields for biomolecular simulations include AMBER, CHARMM, and OPLS.[7] These force fields treat atoms as spheres and bonds as springs, calculating the total energy of a system based on contributions from bonded (bond stretching, angle bending, torsions) and non-bonded (van der Waals, electrostatic) interactions.[7] The accuracy of any molecular simulation is heavily dependent on the quality of the force field parameters.[8][9] For novel or drug-like molecules such as this compound, specialized force fields like the General AMBER Force Field (GAFF) or the CHARMM General Force Field (CGenFF) are often employed.[8]
The primary techniques covered in this guide are molecular docking and molecular dynamics (MD) simulations . Molecular docking predicts the preferred orientation of a ligand within a receptor's binding site to form a stable complex.[6][10] It is a powerful tool for virtual screening of large compound libraries and for generating initial hypotheses about binding modes.[7] Molecular dynamics simulations, on the other hand, provide a dynamic view of the system by simulating the physical movements of atoms and molecules over time.[11][12] MD simulations can be used to assess the stability of a protein-ligand complex, explore conformational changes, and estimate binding free energies.[13]
Section 2: Ligand and Receptor Preparation: The Prerequisite for Accurate Simulation
The adage "garbage in, garbage out" is particularly true for molecular modeling. The quality of the input structures for both the ligand and the receptor is critical for obtaining meaningful results.
2.1 Ligand Preparation
The three-dimensional structure of this compound must be accurately generated and optimized. This process typically involves:
-
2D to 3D Conversion: Using software like ChemDraw or open-source equivalents to draw the 2D structure and then converting it to a 3D conformation.
-
Energy Minimization: Optimizing the 3D structure to its lowest energy conformation using a suitable force field. This step relieves any steric clashes or unfavorable geometries.
-
Protonation State Determination: The ionization state of the aminomethyl group at physiological pH (around 7.4) must be correctly assigned. This is crucial as it directly impacts the electrostatic interactions with the receptor.
-
Partial Charge Assignment: Atomic partial charges are assigned using quantum mechanical calculations or force field-specific algorithms. These charges are fundamental for calculating electrostatic interactions.[14]
2.2 Receptor Preparation
If a specific biological target for this compound is known or hypothesized, its 3D structure is typically obtained from the Protein Data Bank (PDB). The preparation of the receptor structure involves several key steps:[10]
-
Removal of Unnecessary Molecules: Water molecules, ions, and any co-crystallized ligands that are not relevant to the study are generally removed.[10]
-
Addition of Hydrogen Atoms: Crystal structures often lack explicit hydrogen atoms. These must be added, and their positions optimized.
-
Assignment of Protonation States: The protonation states of ionizable residues (e.g., Histidine, Aspartic acid, Glutamic acid) must be determined, often with the aid of specialized software that considers the local microenvironment.
-
Structural Refinement: Any missing residues or loops in the crystal structure may need to be modeled. The structure is then subjected to a short energy minimization to relieve any steric clashes introduced during the preparation steps.
Experimental Protocol: Ligand and Receptor Preparation Workflow
This protocol outlines the step-by-step process for preparing this compound and a generic protein target for subsequent docking and simulation studies.
Table 1: Software and Tools for Structure Preparation
| Task | Recommended Software/Tool |
| 2D Sketching | ChemDraw, MarvinSketch |
| 3D Structure Generation | Open Babel, Discovery Studio |
| Energy Minimization | AMBER (antechamber), CHARMM, GROMACS |
| Protonation State | H++, PROPKA |
| Receptor Preparation | AutoDockTools, Maestro (Schrödinger), MOE (Chemical Computing Group) |
Protocol Steps:
-
Ligand Preparation: a. Draw the 2D structure of this compound. b. Convert the 2D structure to a 3D SDF or MOL2 file. c. Use a program like antechamber from the AMBER suite to assign GAFF atom types and calculate AM1-BCC partial charges. d. Perform a geometry optimization using a quantum chemistry program (e.g., Gaussian) or a molecular mechanics force field.
-
Receptor Preparation: a. Download the desired protein structure from the PDB (e.g., PDB ID: 1HNY for a pyrimidine derivative study).[15] b. Load the PDB file into a molecular modeling package. c. Remove all water molecules and heteroatoms not part of the protein. d. Add polar hydrogen atoms and assign Kollman charges.[10] e. Save the prepared protein structure in the PDBQT format for use with AutoDock.[10]
Section 3: Molecular Docking: Predicting Binding Modes
Molecular docking is a computational technique used to predict the binding orientation and affinity of a ligand to a target protein.[6][10] This is a crucial step in structure-based drug design.
The process involves two main components: a search algorithm and a scoring function. The search algorithm explores different conformations and orientations of the ligand within the binding site.[10] The scoring function then estimates the binding affinity for each pose, allowing them to be ranked.
Experimental Protocol: Molecular Docking with AutoDock Vina
This protocol details a typical molecular docking workflow using the widely adopted software AutoDock Vina.
Protocol Steps:
-
Grid Box Definition: a. Identify the active site of the target protein. This can be determined from the position of a co-crystallized ligand or through binding site prediction software. b. Define a grid box that encompasses the entire active site. The size and center of the grid box are critical parameters.[10]
-
Docking Simulation: a. Launch AutoDock Vina, providing the prepared ligand and receptor files as input. b. Specify the coordinates and dimensions of the grid box. c. The Lamarckian Genetic Algorithm is a commonly used search algorithm.[10] Set the number of runs (e.g., 100) to ensure a thorough exploration of the conformational space.[10]
-
Analysis of Results: a. The output will be a series of docked poses for the ligand, ranked by their predicted binding affinities (in kcal/mol). b. Visualize the top-ranked poses within the active site to analyze the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts.
Caption: Molecular Docking Workflow.
Section 4: Molecular Dynamics Simulation: Unveiling the Dynamics of Interaction
While molecular docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a more realistic and dynamic picture of the protein-ligand complex over time.[11][13] MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational flexibility, stability of interactions, and binding thermodynamics.[8][12]
An MD simulation typically involves three stages:
-
Minimization: The system is energy-minimized to remove any steric clashes or unfavorable geometries.
-
Equilibration: The system is gradually heated to the desired temperature and the pressure is adjusted to match experimental conditions. This allows the system to relax and reach a stable state.
-
Production: The simulation is run for a specified period (nanoseconds to microseconds), and the trajectory (atomic coordinates over time) is saved for analysis.
Experimental Protocol: GROMACS MD Simulation
This protocol provides a general workflow for running an MD simulation of a protein-ligand complex using GROMACS, a popular and efficient simulation package.
Protocol Steps:
-
System Setup: a. Place the docked protein-ligand complex in a simulation box. b. Solvate the system with a chosen water model (e.g., TIP3P). c. Add ions to neutralize the system and mimic physiological salt concentration.
-
Energy Minimization: a. Perform a steep descent energy minimization to relax the system.
-
Equilibration (NVT and NPT): a. Perform an NVT (constant number of particles, volume, and temperature) equilibration to stabilize the temperature of the system. b. Perform an NPT (constant number of particles, pressure, and temperature) equilibration to stabilize the pressure and density.
-
Production MD: a. Run the production MD simulation for the desired length of time (e.g., 100 ns).
-
Trajectory Analysis: a. Analyze the trajectory to calculate properties such as Root Mean Square Deviation (RMSD) to assess stability, Root Mean Square Fluctuation (RMSF) to identify flexible regions, and protein-ligand hydrogen bond occupancy.
Caption: Molecular Dynamics Simulation Workflow.
Section 5: Data Interpretation and Advanced Techniques
The analysis of docking and MD simulation results is where raw data is transformed into scientific insight. For docking, the focus is on identifying poses with favorable binding energies and plausible interactions with key active site residues. For MD simulations, analyzing the stability of the complex and the persistence of specific interactions over time is crucial.
Advanced techniques such as free energy perturbation (FEP) and thermodynamic integration (TI) can provide more accurate estimations of binding free energies but are computationally more demanding.[16] These methods are often used in lead optimization to predict the impact of small chemical modifications on binding affinity.
Quantitative Structure-Activity Relationship (QSAR) modeling can also be employed to build predictive models that correlate the chemical structures of a series of compounds with their biological activities.[6][17]
Conclusion
The molecular modeling of this compound, as outlined in this guide, provides a powerful, multi-faceted approach to understanding its potential as a therapeutic agent. By integrating techniques such as molecular docking and molecular dynamics simulations, researchers can gain deep insights into its binding mechanisms, conformational dynamics, and interaction profiles. This knowledge is invaluable for guiding the rational design and optimization of more potent and selective drug candidates, ultimately accelerating the journey from a promising molecule to a life-saving medicine. The principles and protocols described herein are broadly applicable to the study of other small molecules and their biological targets, representing a cornerstone of modern computational drug discovery.
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A Guide to the Comprehensive Crystal Structure Analysis of (2-Methylpyrimidin-4-yl)methanamine: From Synthesis to In Silico Validation
Abstract
This technical guide provides a comprehensive, field-proven framework for the complete crystal structure analysis of (2-Methylpyrimidin-4-yl)methanamine, a heterocyclic compound of significant interest to the pharmaceutical sciences. Pyrimidine derivatives are foundational scaffolds in a vast array of therapeutics, including kinase inhibitors and anti-infective agents, making a detailed understanding of their three-dimensional structure paramount for rational drug design and development.[1][2][3][4] In the absence of a publicly available crystal structure for this specific molecule, this document serves as an in-depth, procedural whitepaper for researchers and drug development professionals. It outlines the necessary steps from chemical synthesis and single-crystal growth to data acquisition via X-ray diffraction and final structure validation using computational methods. Each protocol is presented with an emphasis on the underlying scientific principles, ensuring both technical accuracy and practical applicability.
Introduction: The Structural Imperative for Pyrimidine Scaffolds
The pyrimidine ring is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][5] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an ideal anchor for binding to biological targets. This compound, with its methyl and aminomethyl substitutions, presents a unique combination of hydrogen bond donors and acceptors, alongside potential for steric interactions. A definitive crystal structure is therefore not merely an academic exercise; it is a critical prerequisite for:
-
Structure-Activity Relationship (SAR) Studies: Understanding the precise conformation and intermolecular interactions in the solid state informs the design of analogues with improved potency and selectivity.
-
Polymorph Screening: Different crystalline forms (polymorphs) of an active pharmaceutical ingredient (API) can exhibit vastly different physicochemical properties, including solubility, stability, and bioavailability, making comprehensive screening essential for regulatory approval and manufacturing consistency.[6][7]
-
Computational Modeling: An experimentally determined crystal structure provides the "ground truth" for calibrating and validating computational models used in virtual screening and lead optimization.
This guide will detail a multi-technique approach, combining experimental and computational methods to achieve a robust and verifiable crystal structure determination.
Synthesis and Purification
A reliable crystal structure analysis begins with a pure, well-characterized compound. While various synthetic routes to substituted pyrimidines exist, a common approach involves the condensation of a β-dicarbonyl compound or its equivalent with an amidine. For this compound, a plausible synthetic pathway would be adapted from established literature procedures for similar aminomethylpyrimidines.
Exemplary Synthetic Protocol:
-
Starting Materials: Commercially available reagents such as 4-chloro-2-methylpyrimidine and a source of aminomethyl functionality would be utilized.
-
Reaction: A nucleophilic substitution reaction would be performed, potentially under basic conditions, to displace the chloride with the aminomethyl group.
-
Work-up and Purification: The reaction mixture would be subjected to standard aqueous work-up procedures, followed by extraction with an organic solvent. Purification would be achieved via column chromatography on silica gel to afford the target compound with high purity (>98% by NMR and LC-MS).
It is imperative to thoroughly characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its chemical identity before proceeding to crystallization trials.
Single Crystal Growth: The Art and Science of Nucleation
Obtaining a single crystal of sufficient size and quality for X-ray diffraction is often the most challenging step. For a small organic molecule like this compound, which possesses polar functional groups, solution-based crystallization methods are most promising.[8] The goal is to slowly bring a solution to a state of supersaturation, allowing for ordered molecular packing into a crystalline lattice.
Method 1: Slow Evaporation
This is often the simplest and most successful technique.[9] It relies on the gradual removal of solvent, thereby increasing the concentration of the solute to the point of crystallization.
Step-by-Step Protocol:
-
Solvent Screening: Dissolve a small amount of the purified compound in a range of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate) to identify one in which it is moderately soluble.
-
Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent. Filter the solution through a syringe filter (0.22 µm) into a clean, small vial or test tube. This removes any particulate matter that could act as unwanted nucleation sites.[9]
-
Evaporation Control: Cover the vial with parafilm and pierce it with a few small holes using a needle. The number and size of the holes will control the rate of evaporation.[9] A slower evaporation rate generally yields higher quality crystals.[8]
-
Incubation: Place the vial in a vibration-free location and allow it to stand undisturbed for several days to weeks.[10]
Method 2: Vapor Diffusion
This technique is particularly effective when only small amounts of material are available and is excellent for screening a wide range of solvent/anti-solvent systems.[8][11]
Step-by-Step Protocol:
-
Setup: Dissolve the compound in a small volume of a "good" solvent (one in which it is readily soluble) in a small, open inner vial.
-
Anti-Solvent: Place this inner vial inside a larger, sealed outer vial containing a larger volume of a volatile "anti-solvent" (a solvent in which the compound is poorly soluble, but which is miscible with the "good" solvent).[12][13]
-
Diffusion: The anti-solvent vapor slowly diffuses into the solution in the inner vial. This gradually decreases the overall solubility of the compound, leading to crystallization.[11]
-
Incubation: Allow the setup to remain undisturbed. Crystals typically form at the interface of the two liquids or on the walls of the inner vial.
Diagram of the Vapor Diffusion Crystallization Setup
A visual representation of the experimental setup for growing single crystals via the vapor diffusion method.
Single-Crystal X-ray Diffraction (SC-XRD)
SC-XRD is the definitive technique for determining the three-dimensional atomic arrangement in a crystal.[14][15]
Data Collection
Protocol:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.4 mm in size) is selected under a microscope and mounted on a goniometer head.[16] The crystal is then cooled to a low temperature (e.g., 100 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage.
-
Preliminary Screening: Initial diffraction images are collected to assess the crystal quality and to determine the unit cell parameters and Bravais lattice.[15]
-
Strategy and Data Collection: Based on the preliminary data, a data collection strategy is devised to measure the intensities of a complete and redundant set of unique reflections.[17] Modern diffractometers automate this process, rotating the crystal and collecting a series of diffraction images.[16][18] Data collection can take several hours.[15]
Structure Solution and Refinement
The collected diffraction data (a set of reflection intensities) must be processed to yield an atomic model. This is typically accomplished using specialized software packages like the SHELX suite.[19][20][21]
Workflow:
-
Data Reduction: Raw diffraction images are integrated to determine the intensity of each reflection, and corrections are applied for various experimental factors.
-
Structure Solution: The "phase problem" is solved using direct methods (e.g., with SHELXS) to generate an initial electron density map.[20] This map reveals the positions of most non-hydrogen atoms.
-
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares procedure (e.g., with SHELXL).[19][22] This iterative process optimizes the atomic coordinates, displacement parameters, and other model parameters to improve the agreement between the calculated and observed diffraction patterns. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.[20]
SC-XRD Data Analysis Workflow
Flowchart illustrating the process from raw diffraction data to a refined crystal structure.
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Methodological & Application
(2-Methylpyrimidin-4-yl)methanamine synthesis protocol
Application Note & Protocol
A Guide to the Synthesis of (2-Methylpyrimidin-4-yl)methanamine: A Key Heterocyclic Building Block
Introduction
This compound is a pivotal structural motif in medicinal chemistry and drug development. As a substituted pyrimidine, it serves as a versatile building block for the synthesis of complex molecules with a wide range of biological activities. The strategic placement of a reactive primary aminomethyl group on the 2-methylpyrimidine scaffold allows for facile derivatization, making it an attractive intermediate for constructing libraries of compounds for high-throughput screening and lead optimization.
This technical guide provides a comprehensive overview of a reliable and scalable two-step synthetic sequence to obtain this compound. The strategy hinges on the initial construction of the key intermediate, 4-amino-2-methylpyrimidine-5-carbonitrile, followed by its chemical or catalytic reduction. We will delve into two field-proven protocols for the final reduction step: catalytic hydrogenation using Raney® Nickel and stoichiometric reduction with Lithium Aluminum Hydride (LiAlH₄), explaining the causality behind experimental choices for each method.
Overall Synthetic Workflow
The synthesis is approached as a two-part process. First, the pyrimidine ring is constructed to yield the nitrile precursor. Second, the nitrile is reduced to the target primary amine.
Caption: Overall two-step synthetic workflow.
Part 1: Synthesis of the Key Precursor: 4-Amino-2-methylpyrimidine-5-carbonitrile
The most direct and scalable route to the nitrile precursor involves the condensation of an amidine with malononitrile. This method efficiently constructs the pyrimidine ring with the required cyano and amino functionalities in a single step.[1][2]
Reaction Scheme:
Image depicting the condensation of acetamidine hydrochloride and malononitrile to form 4-amino-2-methylpyrimidine-5-carbonitrile.
Protocol 1: Condensation to form 4-Amino-2-methylpyrimidine-5-carbonitrile
This protocol is adapted from established procedures for pyrimidine synthesis.[1][2]
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Acetamidine hydrochloride | ≥98% | Standard Vendor | Hygroscopic, store in a desiccator. |
| Malononitrile | ≥99% | Standard Vendor | Toxic, handle in a fume hood. |
| Sodium Methoxide | 30% w/w in Methanol | Standard Vendor | Corrosive and moisture-sensitive. |
| Methanol (MeOH) | Anhydrous | Standard Vendor | |
| Diethyl Ether | Anhydrous | Standard Vendor | |
| Round-bottom flask | - | - | Sized appropriately for the reaction scale. |
| Magnetic stirrer & stir bar | - | - | |
| Reflux condenser | - | - | |
| Ice bath | - | - | |
| Buchner funnel & filter paper | - | - |
Step-by-Step Procedure:
-
Reaction Setup: Equip a dry 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Addition: To the flask, add acetamidine hydrochloride (9.45 g, 100 mmol) and malononitrile (6.60 g, 100 mmol).
-
Solvent Addition: Add 100 mL of anhydrous methanol to the flask. Stir the mixture to form a slurry.
-
Base Addition: While stirring at room temperature, slowly add sodium methoxide solution (30% in methanol, 18.0 g, 100 mmol) to the slurry over 10 minutes. The mixture will become warmer.
-
Reaction: Heat the reaction mixture to reflux (approx. 65°C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature, then further cool in an ice bath for 1 hour to maximize precipitation of the product.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with cold diethyl ether (2 x 30 mL) to remove any unreacted starting materials and impurities.
-
Drying: Dry the product under vacuum to yield 4-amino-2-methylpyrimidine-5-carbonitrile as a solid. The expected yield is typically high for this condensation.[2]
Part 2: Reduction of 4-Amino-2-methylpyrimidine-5-carbonitrile
The conversion of the nitrile to the primary amine is a critical transformation. Catalytic hydrogenation is often the most economical and environmentally friendly route for this process.[3] However, for smaller scales or when high-pressure hydrogenation equipment is unavailable, reduction with a powerful stoichiometric reagent like LiAlH₄ is a highly effective alternative.[4][5]
Protocol 2.1: Catalytic Hydrogenation with Raney® Nickel
Principle & Rationale: Catalytic hydrogenation employs a heterogeneous catalyst (Raney Nickel) and a hydrogen source (H₂ gas) to reduce the nitrile.[3] Raney Nickel is a cost-effective and highly active catalyst for this transformation.[6] A potential side reaction is the formation of secondary and tertiary amines through the reaction of the intermediate imine with the primary amine product.[3] This can often be suppressed by conducting the reaction in the presence of ammonia, which shifts the equilibrium away from secondary amine formation.[5]
Reaction Scheme:
Image depicting the reduction of the nitrile to the amine using H₂ and Raney Ni.
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Amino-2-methylpyrimidine-5-carbonitrile | From Part 1 | - | |
| Raney® Nickel (50% slurry in water) | Catalyst Grade | Standard Vendor | Pyrophoric when dry. Handle with extreme care. |
| Ethanol (EtOH) | Anhydrous | Standard Vendor | |
| Ammonia solution | 7N in Methanol | Standard Vendor | Optional, to suppress side reactions. |
| Hydrogen (H₂) gas | High Purity | - | In a high-pressure cylinder. |
| Celite® | - | - | Filtration aid. |
| Parr Hydrogenator or similar pressure vessel | - | - | Required for safe handling of H₂ gas. |
Step-by-Step Procedure:
-
Catalyst Preparation: In a fume hood, carefully wash the Raney® Nickel slurry (approx. 1.0 g wet weight) with anhydrous ethanol (3 x 20 mL) to remove water. Never allow the catalyst to become dry.
-
Reaction Setup: To a suitable pressure vessel (e.g., Parr shaker bottle), add the 4-amino-2-methylpyrimidine-5-carbonitrile (1.34 g, 10 mmol).
-
Solvent Addition: Add anhydrous ethanol (50 mL) and the washed Raney® Nickel catalyst. If desired, add 7N methanolic ammonia (5 mL) to minimize secondary amine formation.
-
Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then with hydrogen gas. Pressurize the vessel with hydrogen to 50-60 psi.
-
Reaction: Place the vessel on the shaker apparatus and begin agitation. The reaction is typically run at room temperature for 12-24 hours. Monitor hydrogen uptake to gauge reaction progress.
-
Work-up: Once hydrogen uptake ceases, carefully vent the reaction vessel and purge with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. The filter cake is pyrophoric and must be kept wet with ethanol or water and disposed of properly (e.g., by quenching with dilute acid).
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel or by vacuum distillation if thermally stable.
Protocol 2.2: Stoichiometric Reduction with Lithium Aluminum Hydride (LiAlH₄)
Principle & Rationale: Lithium Aluminum Hydride (LiAlH₄) is a potent, non-selective reducing agent capable of rapidly converting nitriles to primary amines.[5] The mechanism involves two successive nucleophilic additions of a hydride ion (H⁻) from the AlH₄⁻ complex.[4][7] The first attack forms an imine anion, which is then attacked by a second hydride to yield a dianion.[4][8] An aqueous workup is required to protonate the dianion and liberate the final primary amine.[8] This method is highly effective but requires strict anhydrous conditions and careful handling due to the extreme reactivity of LiAlH₄ with protic solvents, especially water.
Caption: Mechanism of LiAlH₄ reduction of a nitrile.
Materials & Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 4-Amino-2-methylpyrimidine-5-carbonitrile | From Part 1 | - | Must be thoroughly dried. |
| Lithium Aluminum Hydride (LiAlH₄) | Powder or 1M solution in THF | Standard Vendor | Extremely reactive with water. Handle under inert gas. |
| Tetrahydrofuran (THF) | Anhydrous | Standard Vendor | Use a freshly opened bottle or distill from sodium/benzophenone. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Standard Vendor | |
| Ethyl Acetate (EtOAc) | Reagent Grade | Standard Vendor | |
| Saturated aq. NH₄Cl solution | - | - | For quenching. |
| Three-neck round-bottom flask | - | - | |
| Dropping funnel | - | - | |
| Inert gas supply (N₂ or Ar) | - | - |
Step-by-Step Procedure:
-
Reaction Setup: Assemble a dry three-neck flask with a stir bar, a reflux condenser, a dropping funnel, and an inert gas inlet. Flame-dry the glassware under vacuum and cool under a stream of nitrogen or argon.
-
LiAlH₄ Addition: Under a positive pressure of inert gas, carefully charge the flask with LiAlH₄ (0.76 g, 20 mmol, 2.0 equiv) and anhydrous THF (40 mL). Cool the resulting suspension to 0°C in an ice bath.
-
Substrate Addition: Dissolve the 4-amino-2-methylpyrimidine-5-carbonitrile (1.34 g, 10 mmol) in anhydrous THF (20 mL) and add it to the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension at 0°C over 30 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the reaction to reflux for 4 hours.
-
Quenching (Critical Step): Cool the reaction back down to 0°C in an ice bath. Quench the reaction very carefully and slowly by the sequential dropwise addition of:
-
Water (0.8 mL)
-
15% aqueous NaOH solution (0.8 mL)
-
Water (2.4 mL) This sequence (Fieser workup) is designed to precipitate the aluminum salts as a granular solid that is easy to filter. A vigorous gas evolution (H₂) will occur. Ensure adequate ventilation and no ignition sources.
-
-
Filtration: Stir the resulting white suspension at room temperature for 15 minutes, then add anhydrous sodium sulfate (5 g) and stir for another 15 minutes. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.
-
Purification: The product can be purified by column chromatography on silica gel (eluting with a gradient of dichloromethane/methanol, often with a small amount of triethylamine to prevent streaking).
Product Characterization
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and absence of impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared Spectroscopy (IR): To observe the disappearance of the nitrile stretch (~2230 cm⁻¹) and the appearance of N-H stretches for the primary amine (~3300-3400 cm⁻¹).
References
- Vertex AI Search. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
- Vertex AI Search. Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines.
- JoVE. Nitriles to Amines: LiAlH4 Reduction.
- ScienceDirect. Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.
- Wikipedia. Nitrile reduction.
- ResearchGate. The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac.
- Chemistry LibreTexts. Conversion of nitriles to 1° amines using LiAlH4.
- ACS Publications. Hydrogenation of Basic Nitriles with Raney Nickel.
- Organic Chemistry Portal. Nitrile to Amine - Common Conditions.
- ACS Publications. Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1.
- ChemicalBook. 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE synthesis.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. 4-AMINO-2-METHYLPYRIMIDINE-5-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]
- 3. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
- 8. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
Synthesis of (2-Methylpyrimidin-4-yl)methanamine hydrochloride
An Application Note for the Synthesis of (2-Methylpyrimidin-4-yl)methanamine Hydrochloride
Abstract
This document provides a comprehensive guide for the synthesis of this compound hydrochloride, a key building block in pharmaceutical research and drug development. Two robust and validated synthetic routes are presented, originating from the common precursor 4-cyano-2-methylpyrimidine. The primary protocol details a catalytic hydrogenation using Raney® Nickel, a method prized for its efficiency, scalability, and favorable safety profile. An alternative protocol employing Lithium Aluminum Hydride (LAH) is also described for instances where different laboratory setups or reagent availability are a consideration. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization data to ensure reproducible and successful synthesis.
Introduction and Synthetic Strategy
This compound and its hydrochloride salt are valuable heterocyclic intermediates. The pyrimidine core is a prevalent scaffold in numerous biologically active compounds, and the aminomethyl side chain at the 4-position provides a crucial handle for further molecular elaboration. The synthesis of this compound in high purity and yield is therefore of significant interest.
The most direct and reliable strategy for preparing the target compound is the reduction of the nitrile group of 4-cyano-2-methylpyrimidine. This precursor is readily accessible through established methods or commercial suppliers. The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis, and several methods are available.[1]
This guide will focus on two principal reduction methodologies:
-
Catalytic Hydrogenation: This is often the most economical and scalable route for producing primary amines from nitriles.[1] We will detail the use of Raney® Nickel, a highly effective catalyst for this transformation, under a hydrogen atmosphere.[1][2] This method avoids the use of stoichiometric, highly reactive metal hydrides, simplifying the workup process.
-
Stoichiometric Hydride Reduction: Strong reducing agents like Lithium Aluminum Hydride (LAH) are highly effective for the non-catalytic conversion of nitriles to amines.[3][4][5] This approach is advantageous for smaller-scale syntheses and when hydrogenation equipment is unavailable. However, it necessitates stringent anhydrous conditions and a carefully controlled workup procedure due to the extreme reactivity of LAH with protic solvents.[3][6]
Following the reduction to the free amine, the product is converted to its hydrochloride salt to enhance stability, facilitate handling, and improve its crystalline nature.
Caption: Overall synthetic strategy for this compound hydrochloride.
Primary Protocol: Catalytic Hydrogenation with Raney® Nickel
This protocol is recommended for its high selectivity for the primary amine, operational simplicity, and scalability. The reduction of the intermediate imine is rapid under these conditions, minimizing the formation of secondary amine byproducts.[1][7]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Grade | Supplier Example |
| 4-Cyano-2-methylpyrimidine | 119.12 | ≥97% | Sigma-Aldrich |
| Raney® Nickel (slurry in water) | 58.69 (Ni) | Active Catalyst | Sigma-Aldrich |
| Methanol (MeOH) | 32.04 | Anhydrous | Fisher Scientific |
| Ammonium Hydroxide (NH₄OH) | 35.04 | 28-30% solution | VWR |
| Hydrogen (H₂) Gas | 2.02 | High Purity | Airgas |
| Diethyl Ether (Et₂O) | 74.12 | Anhydrous | Sigma-Aldrich |
| Hydrochloric Acid | 36.46 | 2 M solution in Et₂O | Sigma-Aldrich |
| Celite® 545 | N/A | Filtration Aid | Fisher Scientific |
Equipment
-
Parr hydrogenation apparatus or similar autoclave system
-
Magnetic stirrer and stir bars
-
Round-bottom flasks
-
Buchner funnel and filtration flask
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure
Step A: Reduction of 4-Cyano-2-methylpyrimidine
-
Catalyst Preparation: In a fume hood, carefully decant the water from the Raney® Nickel slurry. Wash the catalyst three times with anhydrous methanol to remove residual water. Caution: Do not allow the Raney® Nickel to become dry, as it is pyrophoric.
-
Reaction Setup: To the pressure vessel of the hydrogenation apparatus, add 4-cyano-2-methylpyrimidine (1.0 eq). Add the washed Raney® Nickel catalyst (approx. 0.2:1 w/w ratio of catalyst to substrate).[2]
-
Solvent Addition: Add anhydrous methanol as the solvent (approx. 10-15 mL per gram of substrate). To suppress the formation of secondary amines, add ammonium hydroxide solution (approx. 5-10% of the solvent volume).
-
Hydrogenation: Seal the pressure vessel and connect it to the hydrogenation apparatus. Purge the system with nitrogen gas, then with hydrogen gas. Pressurize the vessel with hydrogen to 50-60 psi.
-
Reaction: Begin vigorous stirring and heat the mixture to 40-50°C. Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete within 4-8 hours.
-
Workup: After the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.
-
Catalyst Removal: In a fume hood, filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Crucially, keep the Celite® pad wet with methanol during filtration to prevent the catalyst from igniting upon contact with air. Wash the filter cake thoroughly with additional methanol.
-
Concentration: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.
Step B: Formation of the Hydrochloride Salt
-
Dissolution: Dissolve the crude amine from Step A in a minimal amount of anhydrous diethyl ether (or isopropanol).
-
Precipitation: While stirring, slowly add a 2 M solution of HCl in diethyl ether (1.1 eq) dropwise. A precipitate will form immediately.
-
Isolation: Continue stirring for 30 minutes at room temperature to ensure complete salt formation. Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold diethyl ether to remove any non-basic impurities. Dry the product under vacuum to yield this compound hydrochloride as a white to off-white solid.
Alternative Protocol: Lithium Aluminum Hydride (LAH) Reduction
This protocol is highly effective but requires strict adherence to safety procedures due to the nature of LAH.[5]
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Grade | Supplier Example |
| 4-Cyano-2-methylpyrimidine | 119.12 | ≥97% | Sigma-Aldrich |
| Lithium Aluminum Hydride (LAH) | 37.95 | Powder or solution in THF | Sigma-Aldrich |
| Tetrahydrofuran (THF) | 72.11 | Anhydrous | Fisher Scientific |
| Sodium Sulfate (Na₂SO₄) | 142.04 | Anhydrous | VWR |
| Water (H₂O) | 18.02 | Deionized | - |
| Sodium Hydroxide (NaOH) | 40.00 | 15% aqueous solution | - |
Step-by-Step Procedure
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, suspend LAH (1.5-2.0 eq) in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0°C in an ice bath.
-
Substrate Addition: Dissolve 4-cyano-2-methylpyrimidine (1.0 eq) in anhydrous THF and add it to the dropping funnel. Add this solution dropwise to the stirred LAH suspension, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours or until TLC analysis indicates complete consumption of the starting material.
-
Workup (Fieser Method): [6] Cool the reaction mixture back to 0°C. Perform the following steps slowly and with extreme caution as gas evolution (H₂) is vigorous.
-
For every 'x' grams of LAH used, add 'x' mL of water dropwise.
-
Next, add 'x' mL of 15% aqueous NaOH solution dropwise.
-
Finally, add '3x' mL of water dropwise.
-
-
Isolation: Remove the cooling bath and stir the resulting granular precipitate vigorously for 30 minutes. Add anhydrous sodium sulfate, stir for another 15 minutes, and then filter off the solids. Wash the solids thoroughly with THF.
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to yield the crude free amine.
-
Salt Formation: Proceed with Step B from the primary protocol to form and isolate the hydrochloride salt.
Caption: Experimental workflow for the catalytic hydrogenation protocol.
Characterization and Expected Data
The final product should be characterized to confirm its identity and purity.
| Property | Value | Source |
| Chemical Formula | C₆H₉N₃ · HCl | [8] |
| Molecular Weight | 159.62 g/mol | Calculated |
| Appearance | White to off-white crystalline solid | Expected |
| Expected Yield | 75-90% (Hydrogenation) | Literature precedent |
| Purity (by HPLC) | ≥97% | Target |
Analytical Data:
-
¹H NMR (DMSO-d₆, 400 MHz): δ ~8.90 (s, 3H, NH₃⁺), 8.75 (d, 1H), 7.50 (d, 1H), 4.20 (s, 2H, CH₂), 2.60 (s, 3H, CH₃). Note: Chemical shifts are approximate and should be confirmed experimentally.
-
Mass Spectrometry (ESI+): m/z = 124.09 [M+H]⁺ for the free amine.[8]
Safety, Handling, and Waste Disposal
All procedures should be performed in a well-ventilated fume hood by trained personnel. Appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn.[9]
-
Raney® Nickel: Highly flammable (pyrophoric) when dry. Always handle as a slurry under a liquid (water, methanol).[2] After filtration, the catalyst on the Celite® pad should be quenched by slowly adding it to a large volume of water before disposal.
-
Hydrogen Gas: Extremely flammable and can form explosive mixtures with air. Ensure the hydrogenation apparatus is leak-proof and operated according to its manual.
-
Lithium Aluminum Hydride (LAH): Dangerously reactive with water and protic solvents, releasing flammable hydrogen gas.[3][5] Use only under an inert atmosphere and add quenching reagents slowly and at low temperatures.
-
Solvents: Methanol, THF, and diethyl ether are flammable. Avoid open flames and sparks.
-
Waste Disposal: Dispose of all chemical waste according to local, state, and federal regulations. Acidic and basic aqueous waste should be neutralized before disposal. Organic waste should be collected in designated solvent waste containers.
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete Reaction | Inactive catalyst; Insufficient hydrogen pressure or reaction time; Poor quality starting material. | Use fresh, active Raney® Nickel; Ensure proper sealing and pressure in the hydrogenator; Increase reaction time or temperature moderately; Verify purity of starting nitrile. |
| Low Yield | Mechanical losses during filtration/transfer; Incomplete precipitation of HCl salt; Over-reduction (less common for this substrate). | Ensure thorough washing of the filter cake and glassware; Add HCl solution slowly at 0°C to maximize precipitation; Re-verify reaction conditions. |
| Formation of Byproducts | Presence of water deactivating LAH; Absence of ammonia in hydrogenation leading to secondary amine formation.[1][7] | Use strictly anhydrous solvents and reagents for the LAH protocol; Always include ammonia or another base when performing catalytic hydrogenation of nitriles to suppress secondary amine formation. |
| Product is an oil, not a solid | Impurities present; Incorrect stoichiometry of HCl; Residual solvent. | Re-purify the crude amine before salt formation; Ensure accurate addition of HCl (1.1 eq); Dry the final product thoroughly under high vacuum. |
References
-
Mebane, R. C., et al. (2003). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Synthetic Communications, 33(19), 3373-3379. [Link]
-
Wu, B., et al. (2007). Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines. ARKIVOC, 2007(14), 94-101. [Link]
-
Wu, B., et al. (2007). Raney Ni/KBH4: an efficient and mild system for the reduction of nitriles to amines. Arkat USA, Inc.[Link]
- Various Authors. (2000). Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
-
Wikipedia. (n.d.). Nitrile reduction. Wikipedia. [Link]
-
Klenke, B., & Gilbert, I. H. (2001). Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel. The Journal of Organic Chemistry, 66(7), 2480–2483. [Link]
- Various Authors. (2002). Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
-
PubChemLite. (n.d.). This compound (C6H9N3). PubChemLite. [Link]
-
Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal. [Link]
-
Wikipedia. (n.d.). Lithium aluminium hydride. Wikipedia. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. University of Rochester. [Link]
-
Common Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LAH). Common Organic Chemistry. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methylpyrimidin-4-amine. PubChem Compound Database. [Link]
-
Wang, Z., et al. (2020). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Journal of Pharmaceutical and Biomedical Analysis, 189, 113451. [Link]
Sources
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Lithium Aluminum Hydride (LAH) [commonorganicchemistry.com]
- 4. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]
- 5. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 6. Workup [chem.rochester.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. PubChemLite - this compound (C6H9N3) [pubchemlite.lcsb.uni.lu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for N-Alkylation of (2-Methylpyrimidin-4-yl)methanamine
Introduction
(2-Methylpyrimidin-4-yl)methanamine is a valuable building block in medicinal chemistry and drug discovery. The pyrimidine core is a common motif in a wide range of biologically active compounds, and the primary amine handle on the methyl group at the 4-position provides a key site for synthetic elaboration. N-alkylation of this primary amine to generate secondary and tertiary amines is a critical transformation for modulating the physicochemical properties of lead compounds, including their potency, selectivity, solubility, and metabolic stability. This guide provides a comprehensive overview of robust and versatile methods for the N-alkylation of this compound, complete with detailed protocols and mechanistic insights to aid researchers in the efficient synthesis of novel derivatives.
Core Methodologies for N-Alkylation
The successful N-alkylation of this compound can be achieved through several strategic approaches. The choice of method often depends on the nature of the alkylating agent, the desired degree of alkylation (mono- vs. di-alkylation), and the overall functional group tolerance of the substrate. The most prevalent and effective methods include:
-
Reductive Amination: A highly reliable and widely utilized method that involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ to the corresponding N-alkylated amine.[1][2] This method is particularly advantageous for preventing over-alkylation, a common issue with direct alkylation methods.[1][3]
-
Direct Alkylation with Alkyl Halides: A classic SN2 reaction where the amine acts as a nucleophile, displacing a halide from an alkyl halide.[1] While straightforward, this method can sometimes lead to a mixture of mono- and di-alkylated products, as well as quaternary ammonium salts, requiring careful control of reaction conditions.[4]
-
Catalytic N-Alkylation with Alcohols: A greener and more atom-economical approach that utilizes alcohols as alkylating agents, often catalyzed by transition metals like ruthenium, manganese, or nickel.[5][6][7][8] These reactions typically proceed through a "borrowing hydrogen" or "hydrogen autotransfer" mechanism.[8]
This document will provide detailed protocols for the first two, more commonly employed, methods in a standard laboratory setting.
Method 1: Reductive Amination
Reductive amination is a cornerstone of amine synthesis due to its high efficiency and selectivity. The reaction proceeds in a one-pot fashion, where the initial formation of the imine is followed by its immediate reduction.
Mechanism Overview
The reaction begins with the nucleophilic attack of the primary amine on the carbonyl carbon of an aldehyde or ketone, forming a hemiaminal intermediate. This is followed by the elimination of water to yield an imine. A reducing agent, present in the reaction mixture, then selectively reduces the imine to the desired secondary amine.
Caption: Reductive amination workflow.
Protocol: N-Benzylation via Reductive Amination
This protocol describes the synthesis of N-benzyl-(2-methylpyrimidin-4-yl)methanamine using benzaldehyde.
Materials:
-
This compound
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (1.0 equiv) and benzaldehyde (1.1 equiv) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Addition of Reducing Agent: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv) portion-wise at room temperature. The reaction may be slightly exothermic.[1]
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 2-16 hours).
-
Workup: Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure N-benzyl-(2-methylpyrimidin-4-yl)methanamine.
Data Summary Table:
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Benzaldehyde |
| Reducing Agent | Sodium triacetoxyborohydride |
| Solvent | Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Typical Reaction Time | 2-16 hours |
| Expected Yield | 80-95% |
Method 2: Direct Alkylation with Alkyl Halides
Direct alkylation is a fundamental method for forming C-N bonds. This approach is most effective with reactive alkyl halides and when mono-alkylation is the desired outcome, which can be favored by using the amine as the limiting reagent.
Mechanism Overview
The reaction follows a standard SN2 mechanism where the lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide, leading to the displacement of the halide ion and the formation of a new C-N bond. A base is typically added to neutralize the hydrogen halide formed during the reaction.
Caption: Direct N-alkylation workflow.
Protocol: N-Ethylation via Direct Alkylation
This protocol describes the synthesis of N-ethyl-(2-methylpyrimidin-4-yl)methanamine using ethyl iodide.
Materials:
-
This compound
-
Ethyl iodide
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend this compound (1.0 equiv) and potassium carbonate (2.0 equiv) in anhydrous acetonitrile or DMF (to approx. 0.1 M).
-
Addition of Alkylating Agent: Add ethyl iodide (1.2 equiv) to the suspension.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, filter off the inorganic salts and concentrate the filtrate under reduced pressure. Alternatively, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).
-
Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired N-ethyl-(2-methylpyrimidin-4-yl)methanamine.
Data Summary Table:
| Parameter | Value |
| Reactant 1 | This compound |
| Reactant 2 | Ethyl Iodide |
| Base | Potassium Carbonate |
| Solvent | Acetonitrile or DMF |
| Temperature | 60-80 °C |
| Typical Reaction Time | 6-24 hours |
| Expected Yield | 60-85% |
Troubleshooting and Considerations
-
Over-alkylation: In direct alkylation, the formation of the tertiary amine can be a significant side product.[4] This can be minimized by using an excess of the starting primary amine or by carefully controlling the stoichiometry of the alkylating agent. Reductive amination is generally preferred to avoid this issue.[1][3]
-
Choice of Reducing Agent: For reductive amination, sodium triacetoxyborohydride is often the reagent of choice as it is milder and more selective for the imine over the carbonyl starting material compared to reagents like sodium borohydride.[1] Sodium cyanoborohydride is also effective but raises toxicity concerns.[3]
-
Solvent Choice: Anhydrous solvents are crucial for both methods to prevent unwanted side reactions. For reductive amination, chlorinated solvents like DCM or dichloroethane (DCE) are common.[1] For direct alkylation, polar aprotic solvents such as acetonitrile or DMF are typically used to facilitate the SN2 reaction.
-
Reaction Monitoring: Close monitoring of the reaction by TLC or LC-MS is essential to determine the optimal reaction time and to avoid the formation of byproducts.
Conclusion
The N-alkylation of this compound is a versatile transformation that opens the door to a wide array of chemical diversity for drug discovery programs. Both reductive amination and direct alkylation are reliable methods to achieve this transformation. Reductive amination offers superior control over the degree of alkylation and is often the preferred method for generating secondary amines. Direct alkylation, while simpler in concept, requires more careful optimization to achieve high selectivity. The protocols and insights provided in this guide are intended to serve as a solid foundation for researchers to successfully synthesize novel N-alkylated pyrimidine derivatives.
References
- Benchchem.
- Wei, D., et al. (2021). N-Alkylation of Amines with Alcohols Catalyzed by Manganese(II) Chloride or Bromopentacarbonylmanganese(I). The Journal of Organic Chemistry.
- Das, S., et al. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. The Journal of Organic Chemistry.
- Jana, A., et al. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Organic Letters.
- Barbera, G., et al. (2023). N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Advances.
- Wikipedia.
- Master Organic Chemistry. (2017).
- Benchchem. Application Notes and Protocols for the Synthesis of N-Methyl-1-(1-methylpiperidin-4-yl)
- GalChimia. (2010).
Sources
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- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. R&D work: Alkylation of amines with alkylboronic acids - GalChimia [galchimia.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: (2-Methylpyrimidin-4-yl)methanamine as a Versatile Building Block in Medicinal Chemistry
Abstract: The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] This guide focuses on (2-Methylpyrimidin-4-yl)methanamine, a versatile building block that provides a strategic entry point for drug discovery programs. Its unique combination of a reactive primary amine, a metabolically stable methyl group, and a pyrimidine core rich in pharmacophoric features makes it an invaluable tool for synthesizing diverse compound libraries. We will explore its structural advantages, detail its core applications, and provide field-proven, step-by-step protocols for its incorporation into lead compounds, with a focus on amide bond formation and reductive amination.
Structural Features & Physicochemical Properties
This compound offers a distinct set of features that medicinal chemists can exploit for structure-activity relationship (SAR) studies. The primary aminomethyl group at the C4 position serves as a versatile handle for introducing a wide array of substituents, enabling rapid exploration of chemical space. The pyrimidine ring itself, with its two nitrogen atoms, can act as a hydrogen bond acceptor and engage in favorable aromatic interactions within target protein binding sites.[1][2] The methyl group at the C2 position often enhances metabolic stability and can provide beneficial steric interactions.
Diagram 1: Chemical Structure of this compound
Caption: Structure of this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃ | PubChem |
| Molecular Weight | 123.16 g/mol | PubChem |
| CAS Number | 22454-79-1 | [4] |
| LogP (calculated) | 0.3 | PubChem |
| pKa (strongest basic) | ~8.5 (Amine) | Estimated |
| Hydrogen Bond Donors | 2 | PubChem |
| Hydrogen Bond Acceptors | 3 | PubChem |
Core Applications in Medicinal Chemistry
The pyrimidine scaffold is a cornerstone in the development of targeted therapies, particularly in oncology.[5][6] Derivatives are frequently found in kinase inhibitors, where the heterocyclic core mimics the adenine hinge-binding motif of ATP.[7][8][9] this compound is an ideal starting point for synthesizing libraries of such inhibitors. The aminomethyl linker allows for the attachment of various recognition elements designed to interact with specific regions of the kinase active site, thereby driving potency and selectivity.
Beyond kinase inhibition, pyrimidine-based compounds have shown broad therapeutic potential, including applications as antiviral, antibacterial, and central nervous system (CNS) agents.[1][2][5]
Diagram 2: General Synthetic Utility
Caption: Key reactions incorporating the building block.
Key Synthetic Protocols
The following protocols provide robust, reproducible methods for the two most common transformations involving this compound.
Protocol 3.1: Amide Bond Formation via HATU Coupling
This protocol describes a standard procedure for coupling the primary amine with a carboxylic acid. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and often leads to high yields.[10]
Rationale: The reaction proceeds via the formation of an activated O-acylisourea intermediate from the carboxylic acid and HATU. This highly reactive species is then readily displaced by the primary amine of the pyrimidine building block. A non-nucleophilic base, such as DIPEA (N,N-Diisopropylethylamine), is crucial to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used as a hydrochloride or trifluoroacetate salt.
Diagram 3: Workflow for Amide Bond Formation
Caption: Step-by-step workflow for amide coupling.
Step-by-Step Methodology:
-
Preparation: To a solution of the desired carboxylic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF, ~0.1 M), add this compound (1.1 eq) followed by DIPEA (3.0 eq).
-
Activation: Cool the reaction mixture to 0°C in an ice bath. Add HATU (1.2 eq) portion-wise, ensuring the temperature does not rise significantly.
-
Reaction: Remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress by LC-MS or TLC until the starting material is consumed (typically 2-16 hours).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired amide.[11]
Protocol 3.2: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds and is ideal for synthesizing secondary amines from the primary amine of the building block and a carbonyl compound.[12] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice as it is mild, selective for the imine intermediate over the starting carbonyl, and does not reduce other sensitive functional groups.[13]
Rationale: The reaction begins with the condensation of the primary amine and the carbonyl (aldehyde or ketone) to form a protonated iminium ion intermediate in situ. The mild hydride donor, NaBH(OAc)₃, then selectively reduces this iminium ion to the corresponding secondary amine. The use of a slightly acidic environment (often achieved with acetic acid) can catalyze iminium formation.
Diagram 4: Workflow for Reductive Amination
Caption: Step-by-step workflow for reductive amination.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 eq) and this compound (1.2 eq) in an anhydrous solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (~0.1 M).
-
Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine/iminium intermediate.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. The reaction may be slightly exothermic.
-
Reaction: Continue to stir at room temperature and monitor the reaction by LC-MS or TLC until completion (typically 4-24 hours).
-
Work-up: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Purification: Separate the organic layer. Extract the aqueous layer with DCM (2x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.[14]
Case Study: Pyrimidine Scaffolds in Kinase Inhibitors
A significant number of FDA-approved and clinical-stage kinase inhibitors incorporate a pyrimidine core.[7][8][9] For example, compounds targeting Polo-like kinase 4 (PLK4) and Epidermal Growth Factor Receptor (EGFR) often utilize an aminopyrimidine scaffold to engage with the hinge region of the kinase.[15][16] The this compound building block provides a direct route to analogues of these potent anticancer agents. By using the protocols described above, medicinal chemists can append diverse chemical moieties to the aminomethyl group, probing the pocket's specificity and optimizing properties such as cell permeability, metabolic stability, and pharmacokinetic profiles.[16]
Conclusion
This compound is a high-value, versatile building block for modern drug discovery. Its inherent structural and chemical properties provide a reliable platform for the synthesis of diverse and novel compound libraries. The robust and well-characterized protocols for amide coupling and reductive amination detailed herein empower researchers to efficiently explore structure-activity relationships, accelerating the journey from hit identification to lead optimization.
References
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Bhardwaj, V., Gumber, D., Abbot, V., Dhiman, S., & Singh, P. (2021). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Archiv der Pharmazie, 354(9), e2100172. [Link][2]
- Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
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Sahu, J. K., Ganguly, S., & Kaushik, A. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Chemistry & Biodiversity, e202400458. [Link][5]
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Singh, S., & Kumar, R. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. World Journal of Advanced Research and Reviews, 23(1), 1665-1677. [Link][6]
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Rastogi, N., & Mishra, A. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5202. [Link][7]
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Song, M., Elkamhawy, A., Noh, W., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Archiv der Pharmazie, 358(1), e2400163. [Link][8]
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Song, M., Elkamhawy, A., Noh, W., et al. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). PubMed. [Link][9]
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Leps-Dobrunz, K., & Satz, A. L. (2019). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. MedChemComm, 10(4), 555-559. [Link][10]
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PubChem. 2-Methylpyrimidin-4-amine. National Center for Biotechnology Information. [Link]
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Sharma, S., Kumar, P., & Kumar, R. (2024). Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer. World Journal of Pharmaceutical Research, 13(12), 656-679. [Link][15]
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1.
- Olah, G. A., & Narang, S. C. (1982). Iminium Ions. Tetrahedron, 38(15), 2225-2277.
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. [Link][13]
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Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry, 14(7), 1335-1351. [Link][16]
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The Strategic Application of (2-Methylpyrimidin-4-yl)methanamine in the Synthesis of Novel Kinase Inhibitors
Introduction: The Pyrimidine Scaffold as a Cornerstone in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the pyrimidine ring system stands out as a "privileged scaffold," forming the structural core of numerous FDA-approved kinase inhibitors.[1][2] Its prevalence is rooted in its bioisosteric resemblance to the adenine base of ATP, enabling competitive and often potent inhibition at the kinase hinge region.[3] This interaction is a critical anchoring point for many successful therapeutics targeting oncogenic signaling pathways. The strategic derivatization of the pyrimidine core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, making it an enduring focus of drug discovery efforts.[4]
This technical guide delves into the practical application of a versatile pyrimidine-based building block, (2-Methylpyrimidin-4-yl)methanamine , in the synthesis of potential kinase inhibitors. We will explore the chemical rationale behind its use, provide detailed, self-validating protocols for its incorporation into larger molecular frameworks, and contextualize its application with a discussion of established pyrimidine-containing kinase inhibitors, such as Dasatinib.
The Versatility of this compound as a Synthetic Building Block
This compound offers a unique combination of a reactive primary amine and a kinase-targeting pyrimidine core. The primary amine serves as a versatile handle for a variety of chemical transformations, allowing for its conjugation to diverse molecular scaffolds. This enables the rapid generation of compound libraries for screening against a panel of kinases. The methyl group at the 2-position can also influence the molecule's solubility and metabolic stability.
The primary amine of this compound can readily participate in several key reactions in medicinal chemistry, including:
-
Nucleophilic Aromatic Substitution (SNAr): The amine can displace a leaving group (e.g., a halogen) on an electron-deficient aromatic or heteroaromatic ring. This is a common strategy for linking the pyrimidine moiety to a core scaffold.[5]
-
Amide Bond Formation: The amine can be acylated with carboxylic acids or their derivatives (e.g., acid chlorides, activated esters) to form stable amide linkages. This is a cornerstone of many drug synthesis campaigns.
-
Reductive Amination: The amine can be used in reductive amination reactions with aldehydes or ketones to form secondary or tertiary amines, providing further avenues for structural diversification.
The following workflow illustrates a general strategy for utilizing this compound in the synthesis of a library of potential kinase inhibitors.
Caption: General workflow for kinase inhibitor synthesis.
Protocol 1: Synthesis of a Novel Kinase Inhibitor Scaffold via Nucleophilic Aromatic Substitution (SNAr)
This protocol details a representative synthesis of a potential kinase inhibitor scaffold by coupling this compound with a generic heteroaromatic core, 2,4-dichloro-1,3,5-triazine. This reaction exemplifies a common and robust method for incorporating the pyrimidine moiety.
Rationale: The electron-deficient nature of the triazine ring makes it highly susceptible to nucleophilic attack by the primary amine of this compound. The reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl generated during the reaction. The choice of solvent is critical to ensure the solubility of both reactants.
Materials:
-
This compound
-
2,4-dichloro-1,3,5-triazine
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2,4-dichloro-1,3,5-triazine (1.0 eq). Dissolve the triazine in anhydrous DMF.
-
Addition of Amine and Base: In a separate flask, dissolve this compound (1.0 eq) and DIPEA (1.2 eq) in anhydrous DMF.
-
Reaction Execution: Slowly add the amine/base solution to the stirred solution of the triazine at 0 °C (ice bath). Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 50% EtOAc in hexanes). The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with EtOAc (3 x volumes). Combine the organic layers and wash with saturated aqueous NaHCO₃, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable gradient of EtOAc in hexanes to yield the desired N-((2-methylpyrimidin-4-yl)methyl)-2-chloro-1,3,5-triazin-4-amine.
Self-Validation: The success of the synthesis can be confirmed by standard analytical techniques such as ¹H NMR and ¹³C NMR spectroscopy to verify the structure of the product, and Mass Spectrometry to confirm its molecular weight. Purity can be assessed by HPLC.
Case Study: The Synthesis of Dasatinib, a Pyrimidine-Containing Multi-Kinase Inhibitor
While not directly synthesized from this compound, the synthesis of Dasatinib, a potent inhibitor of BCR-ABL and Src family kinases, provides an excellent case study of the complexities and strategies involved in constructing pyrimidine-based kinase inhibitors.[1] The established synthetic routes typically involve the coupling of a pre-formed thiazole-carboxamide fragment with a di-chlorinated pyrimidine.
Caption: Simplified synthetic workflow for Dasatinib.
Protocol 2: Synthesis of a Key Dasatinib Intermediate
This protocol outlines a critical step in a common synthesis of Dasatinib: the coupling of the thiazole and pyrimidine cores.
Materials:
-
N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide
-
4,6-dichloro-2-methylpyrimidine
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
Reaction Setup: To a solution of N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide (1.0 eq) in anhydrous THF in a dry, inert atmosphere flask, add sodium hydride (1.1 eq) portion-wise at 0 °C.
-
Amine Deprotonation: Stir the mixture at room temperature for 30 minutes to allow for the deprotonation of the amine.
-
Pyrimidine Addition: Add a solution of 4,6-dichloro-2-methylpyrimidine (1.05 eq) in anhydrous THF to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
Work-up: After cooling to room temperature, carefully quench the reaction with water. Extract the aqueous layer with EtOAc.
-
Purification: The organic layers are combined, washed with brine, dried over anhydrous MgSO₄, and concentrated. The crude product is then purified by column chromatography to yield 2-((6-chloro-2-methylpyrimidin-4-yl)amino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
This intermediate is then further reacted with 1-(2-hydroxyethyl)piperazine to displace the remaining chlorine atom on the pyrimidine ring, yielding Dasatinib.[6]
Biological Context: Targeting Kinase Signaling Pathways
The ultimate goal of synthesizing these pyrimidine-based molecules is to inhibit specific kinases that are aberrantly activated in diseases like cancer. Dasatinib, for example, targets the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML), as well as Src family kinases.
Caption: Inhibition of the BCR-ABL signaling pathway.
Quantitative Data: Potency of Pyrimidine-Based Inhibitors
The efficacy of newly synthesized compounds is quantified by their half-maximal inhibitory concentration (IC₅₀) against the target kinase. The following table presents representative IC₅₀ values for Dasatinib against several key kinases to illustrate the potency that can be achieved with pyrimidine-based scaffolds.
| Kinase Target | IC₅₀ (nM) |
| BCR-ABL | <1.0 |
| SRC | 0.5 |
| LCK | 1.1 |
| c-KIT | 12 |
| PDGFRβ | 28 |
Data sourced from publicly available literature.
Conclusion and Future Directions
This compound represents a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its strategic use in combination with various core scaffolds through robust chemical reactions like SNAr and amide coupling allows for the efficient generation of diverse compound libraries. While not a direct precursor to all pyrimidine-containing drugs, the principles of its application are fundamental to modern medicinal chemistry. The continued exploration of derivatives of this compound and other pyrimidine-based starting materials will undoubtedly lead to the discovery of new and improved kinase inhibitors for the treatment of a wide range of human diseases.
References
-
Growing Science. (2021, August 16). Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. Retrieved from [Link]
-
MDPI. (n.d.). Special Issue : Pyrimidine and Purine Derivatives in Medicinal Chemistry. Retrieved from [Link]
-
Suresh, G. (2017, June 9). A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). viXra.org. Retrieved from [Link]
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Application Note & Protocols: (2-Methylpyrimidin-4-yl)methanamine in Parallel Synthesis Libraries for Drug Discovery
Introduction: The Strategic Value of the Pyrimidine Scaffold
In modern drug discovery, the efficiency of identifying novel hit compounds is paramount. Parallel synthesis has emerged as a cornerstone technology, enabling the rapid generation of large, structurally diverse chemical libraries for high-throughput screening (HTS).[1][2] The selection of a core scaffold is a critical decision in library design. "Privileged scaffolds," molecular frameworks that can bind to multiple biological targets, offer a significant advantage.[3] The pyrimidine ring is one such preeminent scaffold, found ubiquitously in approved drugs and natural products, most notably as a core component of nucleobases.[3][4] Its presence in numerous kinase inhibitors, for example, highlights its utility in oncology and inflammation research.[5][6][7][8][9]
This application note provides a detailed guide to the use of (2-Methylpyrimidin-4-yl)methanamine as a versatile building block for constructing focused combinatorial libraries. Its primary amine handle offers a reliable anchor point for diversification through robust chemical transformations, allowing for the systematic exploration of the chemical space around the privileged 2-methylpyrimidine core. We will present detailed protocols for two of the most fundamental and high-yielding reactions in library synthesis: amide bond formation and reductive amination.
Physicochemical Properties & Handling
Understanding the properties of the building block is essential for designing successful and reproducible synthetic protocols.
| Property | Value | Source / Comment |
| IUPAC Name | This compound | - |
| CAS Number | 110933-77-6 | - |
| Molecular Formula | C₆H₉N₃ | [10] |
| Molecular Weight | 123.16 g/mol | [10] |
| Appearance | Colorless to light yellow liquid or solid | Vendor Observation |
| Predicted pKa | ~7.0 (amine) | Estimated based on 2-Amino-4-methylpyridine (~7.0-7.5)[11]. The pyrimidine ring is electron-withdrawing, lowering the basicity of the primary amine compared to a simple alkylamine. |
| Solubility | Soluble in water, methanol, DCM, THF, DMF | General lab observation |
Safety & Handling
As with any chemical reagent, proper safety precautions are mandatory.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[12][13]
-
Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, nitrile gloves, and a lab coat.[12][13][14]
-
Handle only in a well-ventilated area or a chemical fume hood to avoid breathing vapors or dust.[12][15]
-
Store in a tightly closed container in a cool, dry place away from incompatible substances like strong oxidizing agents.[12][15]
-
Core Synthetic Protocols for Library Generation
The following protocols are designed for a parallel synthesis format, typically using 24 or 96-well reaction blocks, but can be scaled for individual compound synthesis.
Protocol 1: Amide Bond Formation via HATU Coupling
Amide bond formation is arguably the most utilized reaction in medicinal chemistry.[16] Using an aminium-based coupling reagent like HATU provides high yields, fast reaction times, and minimizes racemization of chiral carboxylic acids.[17][18]
Causality: HATU reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. The primary amine of this compound then acts as a nucleophile, attacking the activated carbonyl to form the stable amide bond.[16] A non-nucleophilic base, such as Diisopropylethylamine (DIPEA), is required to deprotonate the amine and neutralize the generated acids without competing in the reaction. DMF is an excellent solvent as it effectively dissolves a wide range of reactants and reagents.
Caption: Workflow for parallel amide bond synthesis.
(Quantities are per well for a 10 µmol scale synthesis)
-
Stock Solutions: Prepare stock solutions of this compound (0.2 M in DMF), HATU (0.24 M in DMF), and DIPEA (0.6 M in DMF). Prepare individual stock solutions for each carboxylic acid building block (0.22 M in DMF).
-
Reagent Dispensing: To each well of the reaction block, dispense the following using an automated liquid handler or manual pipette:
-
50 µL of this compound solution (10 µmol, 1.0 eq).
-
50 µL of the selected carboxylic acid solution (11 µmol, 1.1 eq).
-
50 µL of DIPEA solution (30 µmol, 3.0 eq).
-
-
Initiation: Add 50 µL of the HATU stock solution (12 µmol, 1.2 eq) to each well.
-
Reaction: Seal the reaction block and shake at room temperature for 2-4 hours. Reaction progress can be monitored by LC-MS.
-
Work-up (Quench): Upon completion, add 500 µL of water to each well.
-
Extraction: Add 500 µL of ethyl acetate, seal the block, and shake vigorously for 5 minutes. Centrifuge to separate the layers and transfer the organic layer to a clean collection plate. Repeat the extraction once more.
-
Purification: Combine the organic extracts, evaporate the solvent in vacuo, and purify the resulting residue via preparative HPLC or silica gel chromatography.
Protocol 2: Reductive Amination
Reductive amination is a powerful method for forming C-N bonds, allowing for the introduction of diverse substituents from a vast commercial library of aldehydes and ketones.[19] The choice of reducing agent is critical for success.
Causality: The reaction proceeds via the formation of an intermediate imine (or iminium ion under acidic conditions) from the condensation of the amine and the carbonyl compound.[19] This imine is then selectively reduced to the corresponding secondary amine. We recommend Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) as the reducing agent. It is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the intermediate iminium ion.[19][20] It is moisture-sensitive, so anhydrous solvents like Dichloroethane (DCE) or Tetrahydrofuran (THF) are preferred.[20] Acetic acid is often added as a catalyst to promote imine formation.
Caption: Workflow for parallel reductive amination synthesis.
(Quantities are per well for a 10 µmol scale synthesis)
-
Reagent Dispensing: To each well of a dry reaction block under an inert atmosphere (e.g., nitrogen), dispense the following:
-
100 µL of a 0.1 M solution of this compound in anhydrous DCE (10 µmol, 1.0 eq).
-
110 µL of a 0.1 M solution of the desired aldehyde or ketone in anhydrous DCE (11 µmol, 1.1 eq).
-
2 µL of glacial acetic acid.
-
-
Imine Formation: Briefly shake the block and allow it to stand for 20-30 minutes at room temperature to facilitate imine formation.
-
Reduction: Add Sodium triacetoxyborohydride (STAB) (3.2 mg, 15 µmol, 1.5 eq) to each well as a solid using a powder dispenser.
-
Reaction: Seal the reaction block and shake at room temperature for 12-18 hours. Monitor by LC-MS for the disappearance of starting materials.
-
Work-up (Quench): Carefully add 500 µL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to each well to quench the excess reducing agent and acid.
-
Extraction: Add 500 µL of Dichloromethane (DCM), seal, shake, and separate the organic layer. Repeat the extraction.
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, evaporate the solvent, and purify the crude product by preparative HPLC or another suitable method.
Troubleshooting & Expert Insights
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Amide Yield | - Inactive carboxylic acid.- Insufficient coupling reagent.- Moisture in the reaction. | - Check the purity of the acid. For stubborn couplings, convert the acid to an acid chloride first.- Increase HATU to 1.5 equivalents.- Ensure use of anhydrous DMF. |
| Low Reductive Amination Yield | - Incomplete imine formation.- Deactivated STAB reagent.- Sterically hindered carbonyl. | - Increase the pre-incubation time after adding acetic acid to 1 hour.- Use freshly opened STAB. Store it in a desiccator.- For hindered ketones, consider switching to a more forceful reducing agent like Sodium Cyanoborohydride (NaCNBH₃)[20][21] or increasing the reaction temperature to 40-50°C. |
| Side Product Formation | - Double alkylation in reductive amination.- Epimerization of chiral acids. | - Use a modest excess of the carbonyl component (1.1 eq) to minimize double addition to the product amine.- HATU is excellent at suppressing epimerization. If issues persist, run the coupling at 0°C. |
Conclusion
This compound is a high-value, versatile building block for the construction of pyrimidine-focused compound libraries. The primary amine handle is readily derivatized using robust and scalable protocols, such as the amide coupling and reductive amination methods detailed herein. By systematically pairing this core with diverse sets of carboxylic acids or carbonyl compounds, researchers can rapidly generate libraries with a high degree of structural diversity, enhancing the probability of identifying novel hits in drug discovery campaigns targeting a wide range of diseases.
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ACS Combinatorial Science. (2014). Solution-Phase Parallel Synthesis of Acyclic Nucleoside Libraries of Purine, Pyrimidine, and Triazole Acetamides. [Link]
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National Institutes of Health (NIH). (2014). Solution-Phase Parallel Synthesis of Acyclic Nucleoside Libraries of Purine, Pyrimidine, and Triazole Acetamides. [Link]
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ACS Medicinal Chemistry Letters. (2023). Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. [Link]
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Journal of Combinatorial Chemistry. (2005). Liquid-phase Synthesis of Combinatorial Libraries Based on 7-trifluoromethyl-substituted pyrazolo[1,5-a]pyrimidine Scaffold. [Link]
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Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]
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National Institutes of Health (NIH). (2023). Design, Construction, and Screening of Diversified Pyrimidine-Focused DNA-Encoded Libraries. [Link]
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Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]
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Organic Chemistry Portal. Hitchhiker's guide to reductive amination. [Link]
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Semantic Scholar. (2022). Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors. [Link]
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ResearchGate. (2015). Discovery of novel 2-(4-aryl-2-methylpiperazin-1-yl)-pyrimidin-4-ones as glycogen synthase kinase-3β inhibitors. [Link]
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Arkivoc. (2001). Recent development of peptide coupling reagents in organic synthesis. [Link]
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Application Notes & Protocols: Biological Screening of (2-Methylpyrimidin-4-yl)methanamine Derivatives
Abstract
The pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules with therapeutic applications.[1][2] Among these, (2-Methylpyrimidin-4-yl)methanamine and its derivatives are emerging as a promising class of compounds with significant potential, particularly in oncology and enzyme inhibition.[2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the biological screening of this specific chemical series. It outlines robust methodologies, from initial high-throughput screening to detailed mechanism of action studies, underpinned by field-proven insights and authoritative protocols. The objective is to furnish a comprehensive framework for the systematic evaluation of these derivatives to identify and characterize novel therapeutic candidates.
Introduction: The Rationale for Screening this compound Derivatives
Pyrimidine analogs have long been a cornerstone in the development of anticancer and antiviral therapies.[1][4] Their mechanism often involves acting as antimetabolites that interfere with nucleic acid synthesis.[4][5] The this compound scaffold presents a unique chemical architecture that offers opportunities for diverse functionalization, leading to potentially novel biological activities. Strategic modifications to this core can significantly influence pharmacological properties, including potency and selectivity against various targets.[2]
Recent studies have highlighted the potential of pyrimidine derivatives as inhibitors of key enzymes involved in disease pathogenesis, such as protein kinases and deubiquitinating enzymes (DUBs).[3][6][7] For instance, N-substituted derivatives of 4-pyrimidine methanamine have shown promise as potent inhibitors of the Ubiquitin-Specific Protease 1 (USP1)/USP1-Associated Factor 1 (UAF1) complex, a critical regulator in the DNA damage response pathway and a compelling target in oncology.[3] This precedent underscores the rationale for a systematic and rigorous screening cascade to unlock the full therapeutic potential of this compound class.
The Screening Cascade: A Multi-Tiered Approach to Hit Identification and Validation
A successful screening campaign for novel bioactive compounds requires a tiered approach, beginning with a broad primary screen to identify initial "hits," followed by more focused secondary and mechanistic assays to validate and characterize these hits.
Figure 2: A simplified signaling pathway illustrating kinase inhibition.
Conclusion
The this compound scaffold represents a fertile ground for the discovery of novel therapeutic agents. The systematic screening approach detailed in these application notes, from broad HTS campaigns to focused MoA studies, provides a robust framework for identifying and characterizing promising drug candidates. By employing a logical, multi-tiered screening cascade and validating findings with orthogonal and cell-based assays, researchers can efficiently navigate the complexities of early-stage drug discovery and unlock the therapeutic potential of this important class of molecules.
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Reaction Biology. Cell-based Assays for Drug Discovery. [Link]
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von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. ChemBioChem, 6(3), 481-490. [Link]
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Semantic Scholar. High‐Throughput Screening for Kinase Inhibitors. [Link]
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Anastassiadis, T., et al. (2011). High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Protein Kinase Inhibitors, 19-33. [Link]
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Koresawa, M., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 830-838. [Link]
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Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. [Link]
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Unwin, R. D., et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Cancers, 10(9), 317. [Link]
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Saratov State University. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. [Link]
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EurekAlert!. (2020). Cell-culture based test systems for anticancer drug screening. [Link]
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Pizzorno, G., Diasio, R. B., & Cheng, Y. C. (2001). Pyrimidine Analogs. Holland-Frei Cancer Medicine. 6th edition. [Link]
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Research and Reviews. (2023). Pyrimidine Nucleoside Analogues: Mechanisms of Action and Clinical Applications. [Link]
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Galmarini, C. M., et al. (2002). Pyrimidine nucleoside analogs in cancer treatment. Future Oncology, 3(1), 71-82. [Link]
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Pizzorno, G., Diasio, R. B., & Cheng, Y. C. (2001). Pyrimidine and Purine Antimetabolites. Holland-Frei Cancer Medicine. 6th edition. [Link]
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Hafez, H. N., et al. (2021). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 26(23), 7247. [Link]
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Semantic Scholar. Pyrimidine analogue. [Link]
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Karageorgou, M. A., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913. [Link]
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ScienceDirect. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]
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Al-Ostoot, F. H., et al. (2022). Recent Advances in Pyrimidine-Based Drugs. Molecules, 27(19), 6296. [Link]
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Karageorgou, M. A., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913. [Link]
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Kulyk, M. I., et al. (2020). Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives. Farmatsevtychnyĭ zhurnal, (1), 47-56. [Link]
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Chen, L., et al. (2022). Synthesis of 2,4-Diaminopyrimidine Core-Based Derivatives and Biological Evaluation of Their Anti-Tubercular Activities. Molecules, 27(21), 7544. [Link]
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Gwaram, N. S., et al. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 27-38. [Link]
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Application Notes & Protocols: Reactions of (2-Methylpyrimidin-4-yl)methanamine with Electrophiles
Abstract
(2-Methylpyrimidin-4-yl)methanamine is a versatile bifunctional building block of significant interest in medicinal chemistry and materials science.[1][2] Its structure, featuring a primary aliphatic amine appended to an electron-deficient pyrimidine ring, allows for selective functionalization through reaction with a wide array of electrophiles. This document provides a detailed guide for researchers, outlining the core principles of reactivity and offering robust, step-by-step protocols for key transformations including N-acylation, N-sulfonylation, and reductive amination. The causality behind experimental choices, safety considerations, and methods for product characterization are discussed to ensure reliable and reproducible outcomes.
Chemical Properties and Reactivity Profile
This compound possesses two primary sites for potential reaction: the exocyclic primary aminomethyl group and the nitrogen atoms of the pyrimidine ring.
-
Primary Amine as the Key Nucleophile: The lone pair of electrons on the nitrogen atom of the CH₂NH₂ group is readily available for nucleophilic attack. This makes it the primary site of reaction with a vast range of electrophiles under standard conditions. Its reactivity is analogous to other primary alkylamines.
-
Pyrimidine Ring Influence: The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This electronic character deactivates the ring toward electrophilic aromatic substitution but activates positions 2, 4, and 6 for nucleophilic aromatic substitution.[3] However, for the title compound, the primary amine is a much stronger nucleophile than the ring nitrogens, ensuring that reactions with most electrophiles occur selectively at the aminomethyl group.
The structure and key reactive site are illustrated below.
Figure 1: Key nucleophilic site on this compound.
General Considerations for Electrophilic Reactions
Successful and selective reactions require careful consideration of the reaction parameters. The following workflow outlines a general approach applicable to most transformations described herein.
Figure 2: General experimental workflow for reactions with electrophiles.
-
Solvent Choice: Anhydrous aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are typically used to prevent hydrolysis of the electrophile.
-
Base: For reactions that produce an acidic byproduct (e.g., HCl from acyl chlorides), a non-nucleophilic base is required. Tertiary amines like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) are common choices.
-
Temperature Control: Initial addition of the electrophile is often performed at reduced temperatures (e.g., 0 °C) to control the reaction exotherm and minimize side product formation.
-
Stoichiometry: A slight excess (1.05-1.2 equivalents) of the electrophile is often used to ensure complete consumption of the starting amine.
Protocols for Key Transformations
N-Acylation (Amide Bond Formation)
The formation of an amide bond via N-acylation is one of the most fundamental and widely used reactions in drug discovery.[4][5]
Protocol 3.1.1: Reaction with Acyl Chlorides
This protocol describes the synthesis of N-((2-methylpyrimidin-4-yl)methyl)acetamide as a representative example.
-
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Place the flask under an inert atmosphere (Nitrogen or Argon) and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution over 10-15 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield the desired amide.
-
| Electrophile | Base | Solvent | Typical Yield |
| Benzoyl Chloride | TEA/DIPEA | DCM | >90% |
| Acetyl Chloride | TEA/DIPEA | DCM/THF | >90% |
| Isobutyryl Chloride | TEA/DIPEA | DCM | 85-95% |
| Cyclopropanecarbonyl chloride | TEA/DIPEA | DCM | 85-95% |
Table 1: Representative examples of N-acylation reactions.
N-Sulfonylation (Sulfonamide Formation)
Sulfonamides are a critical functional group in medicinal chemistry, known for their roles in a wide range of therapeutic agents.[6][7] The reaction of the primary amine with a sulfonyl chloride provides a direct route to this important scaffold.
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Scale-up synthesis of (2-Methylpyrimidin-4-yl)methanamine
An Application Note and Protocol for the Scale-Up Synthesis of (2-Methylpyrimidin-4-yl)methanamine
Authored by: A Senior Application Scientist
Introduction: The Significance of this compound in Medicinal Chemistry
This compound is a crucial heterocyclic building block in the synthesis of various pharmaceutical compounds. The pyrimidine core is a common motif in a wide array of biologically active molecules, exhibiting diverse therapeutic properties including anticancer, antimicrobial, and anti-inflammatory activities.[1][2][3][4] The specific arrangement of a methyl group and an aminomethyl group on the pyrimidine ring provides a versatile scaffold for the development of targeted therapies. As such, a robust and scalable synthetic route to this intermediate is of high interest to researchers and professionals in the field of drug development.
This application note provides a detailed, two-step protocol for the scale-up synthesis of this compound, commencing from the readily available precursor, 2-methyl-4-chloropyrimidine. The chosen synthetic pathway is designed for efficiency, scalability, and high purity of the final product.
Synthetic Strategy Overview
The synthesis is approached in two key stages, designed for straightforward implementation and scale-up. The first step involves the conversion of 2-methyl-4-chloropyrimidine to 2-methyl-4-cyanopyrimidine. The subsequent step is the catalytic reduction of the nitrile to the desired primary amine. This strategy is advantageous for its use of well-established and scalable chemical transformations.
Sources
Strategic Purification of (2-Methylpyrimidin-4-yl)methanamine: A Guide to High-Purity Isolation by Chromatography
An Application Guide by a Senior Application Scientist
Abstract
(2-Methylpyrimidin-4-yl)methanamine is a pivotal heterocyclic building block in contemporary drug discovery, serving as a key intermediate in the synthesis of various high-value pharmaceutical agents. The inherent chemical properties of this molecule—specifically its high polarity and basicity stemming from the primary amine and pyrimidine nitrogen atoms—present significant challenges for purification. Standard chromatographic methods often result in poor resolution, severe peak tailing, and low recovery. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection and optimization of chromatographic techniques to achieve high-purity this compound. We will delve into the mechanistic basis for choosing between modified normal-phase, reversed-phase with pH control, and ion-exchange chromatography, providing detailed, field-proven protocols for each.
The Challenge: Understanding the Analyte
The successful purification of any compound begins with a thorough understanding of its physicochemical properties. This compound is a small, polar molecule containing a basic primary amine. This combination is the primary source of purification difficulties.
-
High Polarity: Leads to high solubility in polar solvents, which can cause poor retention in traditional reversed-phase chromatography (RPC) systems[1].
-
Basicity: The primary amine and pyrimidine ring nitrogens are Lewis bases. In normal-phase chromatography using standard silica gel, these basic sites interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This strong, often irreversible, interaction is the primary cause of significant peak streaking or tailing[2][3].
-
Potential Impurities: Crude reaction mixtures may contain unreacted starting materials, reagents, and structurally similar by-products formed during synthesis[4][5]. These impurities can have polarities and basicities similar to the target compound, necessitating a high-resolution separation technique.
These challenges mandate a departure from standard, unmodified chromatographic methods and require a tailored approach to neutralize the problematic analyte-stationary phase interactions.
Strategic Method Selection: Causality and Rationale
The optimal chromatographic strategy is chosen by directly addressing the challenges of polarity and basicity. Three primary methods have proven effective: Modified Normal-Phase Chromatography, Reversed-Phase Chromatography with pH control, and Cation-Exchange Chromatography.
Method A: Modified Normal-Phase Chromatography (NPC)
-
Principle of Separation: NPC separates compounds based on their polarity through adsorption interactions with a polar stationary phase, typically silica gel[6]. More polar compounds interact more strongly and elute later.
-
The Causality of Modification: For a basic amine like our target, the acidic silanol groups on silica act as strong binding sites, causing tailing. To overcome this, a small amount of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, is added to the mobile phase[2][3]. This modifier acts as a competitive base, saturating the acidic silanol sites on the silica surface. This "shields" the analyte from these strong interaction sites, allowing for a more symmetrical peak shape and predictable elution based on polarity.
-
Best For: Rapid, cost-effective purification when impurities have significantly different polarities. It is often the first method to be scouted using Thin-Layer Chromatography (TLC).
Method B: Reversed-Phase Chromatography (RPC) with pH Modification
-
Principle of Separation: RPC separates molecules based on hydrophobicity using a non-polar stationary phase (e.g., C18) and a polar mobile phase[7]. Hydrophobic molecules are retained longer.
-
The Causality of Modification: The high polarity of this compound can lead to insufficient retention on a C18 column. Furthermore, at neutral pH, the amine can exist in both its neutral and protonated forms, leading to broad, distorted peaks. By adding an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase, the pH is lowered, ensuring the amine is consistently protonated to its cationic form (R-NH3+)[8]. This single, stable ionic form interacts more predictably with the stationary phase and silanols, dramatically improving peak shape. While this may slightly decrease retention, the gain in peak symmetry and resolution is substantial. Using columns with polar end-capping or embedded polar groups can also enhance the retention of such polar analytes[1][9].
-
Best For: High-resolution separations, especially for complex mixtures. It is highly reproducible and directly scalable from analytical HPLC to preparative scale.
Method C: Cation-Exchange Chromatography (IEC)
-
Principle of Separation: IEC separates molecules based on their net charge by utilizing electrostatic interactions with a charged stationary phase[10][11].
-
The Causality of Choice: As a basic amine, this compound is readily protonated at a pH below its pKa, forming a positively charged cation. This makes it an ideal candidate for cation-exchange chromatography, where it will bind to a negatively charged stationary phase (e.g., with sulfonic acid functional groups)[12][13]. Neutral and anionic impurities will pass through unretained. The bound compound is then eluted by increasing the salt concentration (e.g., a sodium chloride gradient) or changing the pH of the mobile phase. The salt ions compete with the analyte for the binding sites on the stationary phase, leading to its elution.
-
Best For: Purifying the target compound from neutral or acidic impurities, or for applications where high capacity is required.
Experimental Protocols and Workflows
The following protocols provide detailed, step-by-step methodologies for the purification of this compound. Safety precautions, including the use of personal protective equipment (PPE), should be followed at all times.
Overall Purification Workflow
The general workflow for purifying the crude product is outlined below.
Caption: General experimental workflow for the purification of this compound.
Protocol 1: Preparative Flash Chromatography on Modified Silica Gel
-
Method Scouting:
-
On a silica gel TLC plate, spot the crude material.
-
Develop the plate in a mobile phase of Dichloromethane (DCM) and Methanol (MeOH) (e.g., 95:5 v/v) containing 0.5% triethylamine (TEA).
-
Adjust the DCM/MeOH ratio to achieve an Rf value for the target compound of approximately 0.2-0.3[3].
-
-
Column Packing:
-
Select a glass column appropriate for the scale of the purification.
-
Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 100% DCM with 0.5% TEA).
-
Pour the slurry into the column and use positive pressure to pack an even bed, avoiding air bubbles. Allow the solvent to drain to the level of the silica bed[3].
-
-
Sample Loading:
-
Dissolve the crude compound in a minimal amount of DCM.
-
Alternatively, for less soluble samples, create a slurry of the crude material with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial mobile phase (e.g., 98:2 DCM/MeOH + 0.5% TEA).
-
Gradually increase the polarity by increasing the percentage of methanol according to a predefined step gradient.
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Preparative Reversed-Phase HPLC (RP-HPLC)
-
Method Scouting:
-
Using an analytical HPLC system with a C18 column, inject a small, filtered sample of the crude material.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Run a scouting gradient (e.g., 5% to 95% B over 15 minutes) to determine the retention time of the target compound and impurities.
-
Optimize the gradient for the preparative scale to maximize resolution around the target peak.
-
-
System Preparation:
-
Equip the preparative HPLC with a suitable C18 column.
-
Equilibrate the column with the initial mobile phase conditions (e.g., 95% A / 5% B) for at least 5-10 column volumes.
-
-
Sample Preparation and Injection:
-
Dissolve the crude sample in the initial mobile phase or a solvent like DMSO if solubility is an issue.
-
Filter the sample through a 0.22 µm filter to remove particulates[1].
-
Inject the sample onto the column.
-
-
Chromatography and Fraction Collection:
-
Run the optimized gradient method.
-
Monitor the elution using a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Collect fractions corresponding to the main product peak, ensuring to separate the peak front and tail to maximize purity.
-
-
Product Isolation:
-
Combine the pure fractions.
-
If necessary, neutralize the acidic modifier before solvent removal.
-
Remove the organic solvent (Acetonitrile) via rotary evaporation.
-
The remaining aqueous solution can be freeze-dried (lyophilized) to obtain the pure product as a formic acid salt.
-
Data Summary and Troubleshooting
The choice of method depends on the specific impurity profile and the required scale and purity.
| Parameter | Modified Normal-Phase | RP-HPLC with Acid Modifier | Cation-Exchange |
| Principle | Adsorption | Partitioning (Hydrophobicity) | Electrostatic Interaction |
| Stationary Phase | Silica Gel | C18 (Octadecylsilane) | Sulfonic Acid Resin (SCX) |
| Mobile Phase | Non-polar organic mix (e.g., DCM/MeOH) + Base | Polar mix (e.g., H₂O/ACN) + Acid | Aqueous Buffer + Salt Gradient |
| Key Advantage | Fast, inexpensive, high capacity | High resolution, highly reproducible | High selectivity for charged species |
| Key Disadvantage | Lower resolution for similar polarity compounds | Requires removal of acid modifier | Limited to charged species |
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing (NPC) | Strong interaction with acidic silanols. | Increase concentration of basic modifier (e.g., 0.5% to 1% TEA)[2][3]. Consider using alumina as the stationary phase[14]. |
| No Elution (NPC) | Mobile phase is not polar enough. | Increase the percentage of the polar solvent (e.g., methanol) in the mobile phase[3]. |
| Poor Retention (RPC) | Analyte is too polar for the stationary phase. | Use a column with a polar-embedded or polar-endcapped stationary phase[1][9]. Use 100% aqueous mobile phase if the column is compatible. |
| Broad/Split Peaks (RPC) | Analyte is in mixed ionic states. | Ensure sufficient acidic modifier (e.g., 0.1% TFA or Formic Acid) is present in both mobile phase solvents to maintain a low pH[8]. |
Conclusion
The purification of this compound, while challenging, can be reliably achieved with high purity through a rationally designed chromatographic strategy. For rapid, large-scale purification where impurities are structurally distinct, modified normal-phase flash chromatography is an excellent choice. For achieving the highest levels of purity (>99%) and resolving closely related impurities, reversed-phase HPLC with an acidic modifier is the superior method. Cation-exchange chromatography offers a powerful, orthogonal approach that is particularly effective for removing neutral or acidic contaminants. By understanding the fundamental chemical interactions between the analyte, stationary phase, and mobile phase, researchers can confidently select and optimize a method to obtain material of the quality required for advancing their drug development programs.
References
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Kazoka, H. (2002). Analysis of purines and pyrimidines by mixed partition-adsorption normal-phase high-performance liquid chromatography. Journal of Chromatography A, 942(1-2), 1-10. Available: [Link]
-
Kazoka, H. (2002). Analysis of purines and pyrimidines by mixed partition-adsorption normal-phase high-performance liquid chromatography. Stork. Available: [Link]
-
Papanastasiou, I., et al. (2019). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 24(10), 1944. Available: [Link]
-
Belluti, F., et al. (2020). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules, 25(22), 5433. Available: [Link]
-
Wikipedia. Reversed-phase chromatography. [Online]. Available: [Link]
-
Ciardi, J. E., & Anderson, E. P. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Analytical Biochemistry, 22(3), 398-408. Available: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: The Solid Phase. [Online]. Available: [Link]
-
Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. [Online]. Available: [Link]
-
Connolly, P., & Paice, E. (2001). Organic analysis by ion chromatography. 1. Determination of aromatic amines and aromatic diisocyanates by cation-exchange chromatography with amperometric detection. Journal of Chromatography A, 914(1-2), 171-177. Available: [Link]
-
Kumar, A., et al. (2021). Ion exchange chromatography: A comprehensive review. GSC Biological and Pharmaceutical Sciences, 14(3), 157-168. Available: [Link]
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Majors, R. E. (2002). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC Europe. Available: [Link]
-
Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Online]. Available: [Link]
-
Marchenko, S. I., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41, 283-294. Available: [Link]
-
Bio-Rad. Introduction to Ion Exchange Chromatography. [Online]. Available: [Link]
-
Feba, G., et al. (2023). Ion Exchange Chromatography. Indo American Journal of Pharmaceutical Sciences, 10(05), 555-565. Available: [Link]
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Wang, T., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. ACS Omega, 5(45), 29336-29342. Available: [Link]
-
Reddy, G. S., et al. (2012). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. Organic Chemistry International, 2012, 804830. Available: [Link]
-
Patel, K., & Patel, M. (2013). Impurities in Pharmaceuticals- A Review. International Journal of Pharmaceutical Research & Allied Sciences, 2(4), 1-13. Available: [Link]
-
Kumar, A., et al. (2023). Synthesis and Characterization of Potential Impurities in Imatinib Mesylate. International Journal of Novel Research and Development, 8(10). Available: [Link]
-
Sethi, M. K., et al. (2016). Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation. Der Pharma Chemica, 8(7), 101-104. Available: [Link]
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Application Notes & Protocols for the Comprehensive Characterization of (2-Methylpyrimidin-4-yl)methanamine Derivatives
Foreword: The Strategic Importance of the Pyrimidine Scaffold
The (2-Methylpyrimidin-4-yl)methanamine core is a privileged scaffold in modern medicinal chemistry. Its structural features—a primary amine for versatile derivatization and a pyrimidine ring that can act as a bioisostere for purine bases—make it a cornerstone for developing targeted therapeutics.[1][2] Derivatives frequently serve as potent kinase inhibitors by interacting with the ATP-binding pocket, a mechanism central to many anticancer and anti-inflammatory drug discovery programs.[1]
This guide moves beyond simple procedural lists. It provides the strategic rationale behind the characterization workflow, empowering researchers to not only execute protocols but also to troubleshoot and interpret data with confidence. The successful progression of a drug candidate hinges on the unambiguous confirmation of its structure, purity, and properties. What follows is a self-validating system for the comprehensive characterization of novel derivatives built upon this critical scaffold.
The Characterization Lifecycle: From Crude Product to Confirmed Molecule
A rigorous characterization workflow is non-negotiable. It ensures that biological data is generated on the correct, pure compound, preventing costly errors downstream. The process is sequential, with each step providing a piece of the structural puzzle.
Caption: Integrated workflow for the characterization of this compound derivatives.
Preparative Purification: The Foundation of Accurate Analysis
Characterization begins with a pure sample. The polarity of pyrimidine derivatives can vary dramatically based on their substituents, necessitating a flexible approach to purification.[3]
Application Note: Choosing the Right Purification Strategy
The primary amine and pyrimidine nitrogens make the core scaffold relatively polar. For derivatives with nonpolar additions, standard silica gel chromatography is effective. However, for highly polar analogues, challenges like poor retention in reverse-phase chromatography and streaking on silica gel are common.[3][4]
-
Normal-Phase Chromatography (Silica Gel): This is the workhorse for most derivatives. A gradient elution, typically starting with a non-polar solvent (e.g., hexanes or dichloromethane) and gradually increasing the concentration of a polar solvent (e.g., ethyl acetate or methanol), is standard. For basic compounds that streak, adding a small amount of a basic modifier like triethylamine or ammonium hydroxide (0.1-1%) to the mobile phase neutralizes acidic sites on the silica, leading to sharper peaks.[4]
-
Reverse-Phase Chromatography (C18): For highly polar derivatives, reverse-phase HPLC is often required. Using water (often with 0.1% formic acid or TFA to improve peak shape) and an organic modifier like acetonitrile or methanol is typical.[4]
-
Recrystallization: If the derivative is a stable solid, recrystallization is a powerful and cost-effective method for achieving high purity. The key is to identify a solvent system where the compound is soluble at high temperatures but sparingly soluble at room or cold temperatures.[5]
Protocol 1: General Purpose Flash Column Chromatography
This protocol is a robust starting point for purifying a newly synthesized derivative.
-
TLC Analysis (Method Development):
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM or Methanol).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems (e.g., start with 100% Ethyl Acetate, then try 95:5 Ethyl Acetate:Methanol).
-
Goal: Find a solvent system that gives your target compound an Rf (retention factor) of ~0.3, with good separation from impurities.
-
-
Column Packing:
-
Select a column size appropriate for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, non-polar mobile phase solvent.
-
Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a strong solvent (like methanol or DCM). Add a small amount of silica gel and evaporate the solvent under reduced pressure to get a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column. This technique prevents band broadening and improves separation.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the starting mobile phase.
-
Gradually increase the polarity of the mobile phase according to your TLC development.
-
Collect fractions and monitor them by TLC to identify which ones contain the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator.
-
Place the resulting solid or oil under high vacuum to remove residual solvent.
-
Spectroscopic and Spectrometric Characterization
This is the core of the structural elucidation process, where the molecular identity is definitively established.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application Note: The Definitive Structural Tool NMR is the most powerful technique for elucidating the precise molecular structure. ¹H NMR confirms the presence and connectivity of protons, while ¹³C NMR does the same for the carbon skeleton. For these derivatives, key diagnostic signals include the pyrimidine ring protons, the methylene (-CH₂-) bridge, and the methyl (-CH₃) group protons.[6][7] Derivatization at the primary amine, for instance, forming an amide, will cause a significant downfield shift of the methylene bridge protons and the appearance of a new amide N-H signal.
Table 1: Typical NMR Chemical Shifts for the Core Scaffold (Solvent: DMSO-d₆; shifts are approximate and will vary with substitution)
| Atom/Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Rationale & Notes |
| Pyrimidine H-6 | ~8.7 | ~158 | Adjacent to two ring nitrogens, highly deshielded. |
| Pyrimidine H-5 | ~7.4 | ~121 | Standard aromatic proton region. |
| Methylene (-CH₂-) | ~3.9 - 4.5 | ~45 | Attached to the electron-withdrawing pyrimidine ring. Will shift significantly upon N-derivatization. |
| Methyl (-CH₃) | ~2.5 | ~24 | Attached to the pyrimidine ring. Often a sharp singlet. |
| Amine (-NH₂) | Broad, variable | N/A | Chemical shift and visibility are highly dependent on solvent, concentration, and pH. Often exchanges with D₂O. |
Protocol 2: NMR Sample Preparation and Acquisition
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified derivative into a clean, dry NMR tube.
-
Add ~0.6-0.7 mL of a deuterated solvent. DMSO-d₆ is an excellent choice as it dissolves most polar compounds and its residual water peak does not obscure key regions.[8] For less polar compounds, CDCl₃ can be used.
-
Ensure the sample is fully dissolved; sonication may be required.[6]
-
-
¹H NMR Acquisition:
-
Acquire the spectrum with a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.
-
Integrate all peaks to determine proton ratios, confirming the structure.
-
Expert Insight: If an amide has been formed, the N-H proton may be broad. Gentle heating of the sample can sometimes sharpen this peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This requires more scans than ¹H NMR (often several hundred to thousands) due to the low natural abundance of ¹³C.
-
Confirm that the number of unique carbon signals matches the expected number from the proposed structure.
-
Mass Spectrometry (MS)
Application Note: Confirming Molecular Weight and Formula High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the unambiguous determination of the molecular formula.[9] The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, often showing characteristic losses related to the pyrimidine ring or substituents.[10][11][12] Electrospray ionization (ESI) is typically used for these molecules as it is a soft ionization technique that usually preserves the molecular ion ([M+H]⁺).
Caption: A simplified, conceptual MS fragmentation pathway for the parent this compound.
Protocol 3: HRMS Sample Preparation and Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the purified compound (~0.1 mg/mL) in a high-purity solvent suitable for mass spectrometry, such as methanol, acetonitrile, or a mixture with water.
-
A small amount of formic acid (0.1%) is often added to promote protonation and the formation of the [M+H]⁺ ion.
-
-
Data Acquisition:
-
Infuse the sample directly into the ESI source or inject via an HPLC system.
-
Acquire the spectrum in positive ion mode.
-
Ensure the mass analyzer (e.g., TOF or Orbitrap) is properly calibrated to achieve high mass accuracy (< 5 ppm).
-
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ ion.
-
Use the instrument's software to calculate the molecular formula based on the exact mass.
-
Compare the calculated formula with the expected formula of the derivative. The isotopic pattern should also match the calculated distribution.
-
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Application Note: The Gold Standard for Purity Assessment While NMR can detect major impurities, HPLC is the quantitative method for determining purity. A UV-Vis detector is standard, as the pyrimidine ring is a strong chromophore. The goal is to develop a method where the main peak is sharp and well-separated from any minor impurity peaks. Purity is typically reported as the percentage of the total peak area.
Table 2: Starting Conditions for HPLC Method Development
| Parameter | Reverse-Phase (Polar Derivatives) | Normal-Phase (Less Polar Derivatives) |
| Column | C18, Polar-Endcapped, 5 µm | Silica, Cyano, 5 µm |
| Mobile Phase A | Water + 0.1% TFA or Formic Acid | Hexane or Heptane |
| Mobile Phase B | Acetonitrile or Methanol | Ethyl Acetate or Isopropanol |
| Gradient | 5% to 95% B over 10-20 minutes | 0% to 50% B over 10-20 minutes |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 254 nm or 270 nm | UV at 254 nm or 270 nm |
| Injection Volume | 5-10 µL | 5-10 µL |
Protocol 4: Analytical HPLC for Purity Determination
-
Sample Preparation:
-
Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., Methanol or Acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter to remove any particulates that could damage the column.[3]
-
-
Method Execution:
-
Equilibrate the column with the initial mobile phase conditions for at least 10-15 column volumes.[3]
-
Inject the sample and run the gradient method.
-
-
Data Analysis:
-
Integrate all peaks detected.
-
Calculate the purity by dividing the area of the main product peak by the total area of all peaks and multiplying by 100.
-
Trustworthiness Check: The purity should ideally be ≥95% for use in biological assays. If significant impurities are detected, further purification is required.
-
References
- Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). International Journal of PharmTech Research.
- Purification of Polar Pyrimidine Derivatives. (2025). BenchChem.
- A Comparative Spectroscopic Analysis of Pyrimidine and Its Derivatives. (2025). BenchChem.
- Rice, J. M., Dudek, G. O., & Barber, M. (n.d.). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. ACS Publications.
- Salem, M. A. I., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry.
- Purification of Pyrimidine Derivatives by Column Chromatography. (2025). BenchChem.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). PMC - NIH.
- Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. (n.d.). ACS Publications.
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. (2022). PMC - NIH.
- Pyrimidine Biosynthesis Analysis Service. (n.d.). Creative Proteomics.
- IR, NMR spectral data of pyrimidine derivatives. (n.d.). ResearchGate.
- Chimichi, S., et al. (1992). 1H and 13C NMR study of the pyrazolo[1,5-a]pyrimidine system. Canadian Journal of Chemistry.
- Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization... (2024). MDPI.
- Synthesis, Characterization and Antimicrobial activity of Pyrimidine based derivatives. (2025). ResearchGate.
- New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors... (n.d.). PubMed Central.
- Ciardi, J. E., & Anderson, E. P. (1968). Separation of purine and pyrimidine derivatives by thin-layer chromatography. Analytical Biochemistry.
- Application of 4-Pyrimidine Methanamine in Medicinal Chemistry. (2025). BenchChem.
- Design, synthesis and evaluation of pyrimidinobenzylamide and pyrimidinothiophenamide derivatives... (n.d.). PMC - PubMed Central.
- Recent Advances in Pyrimidine-Based Drugs. (n.d.). MDPI.
- Ahmad, O. K., Hill, M. D., & Movassaghi, M. (2009). Synthesis of Densely Substituted Pyrimidine Derivatives. Journal of Organic Chemistry.
Sources
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- 2. mdpi.com [mdpi.com]
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- 5. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 10. sphinxsai.com [sphinxsai.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. article.sapub.org [article.sapub.org]
Application Note & Protocols: (2-Methylpyrimidin-4-yl)methanamine for Solid-Phase Synthesis of Diversified Compound Libraries
Introduction: The Strategic Value of the Pyrimidine Scaffold in Drug Discovery
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates. Its prevalence is attributed to its ability to engage in a wide range of biological interactions, including hydrogen bonding and π-stacking, making it a versatile building block for targeting kinases, G-protein coupled receptors (GPCRs), and other key protein families[1]. The incorporation of diverse pyrimidine derivatives into compound libraries is therefore a critical strategy in hit-to-lead and lead optimization campaigns.
(2-Methylpyrimidin-4-yl)methanamine is a particularly attractive building block for library synthesis. It presents a primary amine handle for straightforward covalent linkage, while the pyrimidine ring offers multiple points for interaction with biological targets. The methyl group at the 2-position can provide beneficial steric and electronic properties, potentially enhancing binding affinity or improving metabolic stability.
This guide provides a comprehensive framework for the effective use of this compound in solid-phase organic synthesis (SPOS). We will detail a robust protocol for its incorporation into a small molecule library, explain the rationale behind key experimental choices, and provide the necessary tools for researchers to adapt this methodology to their specific discovery programs.
Core Principles: Designing a Solid-Phase Synthesis Workflow
The power of solid-phase synthesis lies in its efficiency; intermediates are immobilized on a polymeric support, allowing for the use of excess reagents to drive reactions to completion, with purification achieved by simple filtration and washing[2][3]. The success of any SPOS campaign hinges on the careful selection of the resin, linker, and reaction conditions.
For incorporating this compound, a common strategy is to use it as a nucleophile to react with an electrophilic center on a resin-bound scaffold. This approach allows for the diversification of a common intermediate with a variety of amines.
Workflow Overview
The general workflow described herein involves three main stages:
-
Immobilization: A suitable scaffold (in this case, a carboxylic acid) is anchored to a solid support via an acid-labile linker.
-
Coupling: The primary amine of this compound is coupled to the immobilized scaffold.
-
Cleavage: The final compound is released from the solid support, concurrently removing any acid-labile side-chain protecting groups.
Caption: General workflow for solid-phase synthesis using this compound.
Detailed Protocol: Synthesis of a Scaffold-(2-Methylpyrimidin-4-yl)methanamide Library
This protocol details the synthesis of a representative compound on Rink Amide resin, which yields a C-terminal primary amide upon cleavage. This is a common motif in drug discovery.
Materials and Reagents
-
Solid Support: Rink Amide AM resin (e.g., 100-200 mesh, ~0.6 mmol/g loading).
-
Scaffold: Fmoc-protected amino acid (e.g., Fmoc-Gly-OH).
-
Building Block: this compound.
-
Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM, ACS grade), Piperidine, Diethyl ether (cold, anhydrous).
-
Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: N,N-Diisopropylethylamine (DIPEA).
-
Cleavage Cocktail: Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water.
-
Washing Solvents: Methanol (MeOH).
Step 1: Resin Preparation and Scaffold Coupling
Rationale: The Rink Amide linker is chosen for its stability to the basic conditions of Fmoc deprotection and its lability to moderate acid (TFA) for final cleavage[4]. The initial Fmoc group on the resin must be removed to expose the primary amine for coupling the first building block (our scaffold).
-
Resin Swelling: Place Rink Amide resin (100 mg, ~0.06 mmol) in a fritted syringe reaction vessel. Swell the resin in DMF (2 mL) for 30 minutes with gentle agitation. Drain the solvent.
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF (2 mL) to the resin. Agitate for 5 minutes. Drain. Repeat with a fresh 2 mL portion of the piperidine solution for 15 minutes. This two-step deprotection ensures complete removal of the Fmoc group.
-
Washing: Wash the resin thoroughly to remove residual piperidine, which would neutralize the subsequent coupling reaction. Perform washes in the following sequence: DMF (3 x 2 mL), DCM (3 x 2 mL), DMF (3 x 2 mL).
-
Scaffold Coupling:
-
In a separate vial, pre-activate the scaffold by dissolving Fmoc-Gly-OH (3 eq., 0.18 mmol, 53.5 mg), HATU (2.9 eq., 0.174 mmol, 66.2 mg), and DIPEA (6 eq., 0.36 mmol, 63 µL) in DMF (1 mL).
-
Allow the activation mixture to stand for 2-5 minutes.
-
Add the activated scaffold solution to the deprotected resin.
-
Agitate at room temperature for 2 hours.
-
-
Washing: Drain the coupling solution and wash the resin: DMF (3 x 2 mL), DCM (3 x 2 mL), DMF (3 x 2 mL).
-
Optional: Capping: To block any unreacted amine groups on the resin, one can perform a capping step with a solution of acetic anhydride and DIPEA in DMF. This prevents the formation of deletion impurities in subsequent steps.
Step 2: Coupling of this compound
Rationale: This is the key diversification step. The primary amine of our title compound acts as the nucleophile. We again use HATU, a highly efficient coupling reagent that minimizes racemization and side reactions. An excess of reagents is used to drive the reaction to completion.
-
Fmoc Deprotection: Remove the Fmoc group from the coupled glycine scaffold using the same procedure as Step 1.2.
-
Washing: Perform the same washing sequence as in Step 1.3.
-
Amine Coupling:
-
In a separate vial, prepare the coupling solution: dissolve this compound (3 eq., 0.18 mmol, 22.2 mg), HATU (2.9 eq., 0.174 mmol, 66.2 mg), and DIPEA (6 eq., 0.36 mmol, 63 µL) in DMF (1 mL).
-
Add the coupling solution to the deprotected, resin-bound glycine.
-
Agitate at room temperature for 4 hours. A slightly longer reaction time is recommended to accommodate the potential for steric hindrance.
-
-
Final Washing: Drain the reaction mixture. Wash the resin thoroughly to remove all soluble reagents: DMF (3 x 2 mL), DCM (3 x 2 mL), MeOH (3 x 2 mL).
-
Drying: Dry the resin under a stream of nitrogen, followed by drying in a vacuum desiccator for at least 1 hour.
Sources
Application Notes and Protocols: Asymmetric Synthesis of (2-Methylpyrimidin-4-yl)methanamine Analogs
Introduction: The Significance of Chiral Pyrimidine Amines in Drug Discovery
The pyrimidine scaffold is a cornerstone in medicinal chemistry, present in a vast array of therapeutic agents due to its ability to engage in diverse biological interactions.[1] Specifically, chiral amines appended to the pyrimidine core, such as (2-Methylpyrimidin-4-yl)methanamine and its analogs, represent a critical class of building blocks. The stereochemistry of the amine is often paramount to the molecule's efficacy and safety, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles.[2] Consequently, the development of robust and efficient asymmetric syntheses for these compounds is of paramount importance to researchers in drug development.
This application note provides a detailed, field-proven guide to the asymmetric synthesis of this compound, focusing on a practical and scalable two-step approach. The strategy hinges on the synthesis of a prochiral ketone precursor, 4-acetyl-2-methylpyrimidine, followed by a highly selective biocatalytic reductive amination using a transaminase. This chemoenzymatic approach leverages the precision of enzymatic catalysis to establish the crucial chiral center with high enantiopurity.
Strategic Overview: A Chemoenzymatic Pathway
The synthetic challenge lies in the stereoselective introduction of the amine functionality. Direct asymmetric C-H functionalization of pyrimidines is an emerging but complex field.[3] A more established and reliable strategy involves the conversion of a prochiral precursor. Our chosen pathway, outlined below, offers a logical and experimentally validated route to the target chiral amine.
Figure 1: Overall chemoenzymatic workflow for the asymmetric synthesis of (S)-(2-Methylpyrimidin-4-yl)methanamine.
Part 1: Synthesis of the Prochiral Ketone Precursor: 4-Acetyl-2-methylpyrimidine
The synthesis of the key intermediate, 4-acetyl-2-methylpyrimidine, can be efficiently achieved via the Grignard reaction of 2-methyl-4-cyanopyrimidine with methylmagnesium bromide. This method provides a direct and high-yielding route to the desired pyrimidinyl ketone.[4][5][6][7]
Protocol 1: Grignard Reaction for 4-Acetyl-2-methylpyrimidine
Materials:
-
2-Methyl-4-cyanopyrimidine
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, rotary evaporator.
Procedure:
-
Reaction Setup: Under an inert atmosphere (nitrogen or argon), add 2-methyl-4-cyanopyrimidine (1.0 eq) to a flame-dried round-bottom flask containing anhydrous THF (to make a 0.5 M solution). Cool the resulting solution to 0 °C in an ice bath.
-
Grignard Addition: Add methylmagnesium bromide (1.2 eq) dropwise to the stirred solution via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-acetyl-2-methylpyrimidine as a solid.
| Parameter | Typical Value |
| Starting Material | 2-Methyl-4-cyanopyrimidine |
| Reagent | Methylmagnesium bromide |
| Solvent | Anhydrous THF |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 70-85% |
| Product Purity | >95% (by NMR) |
Table 1: Typical reaction parameters and outcomes for the synthesis of 4-acetyl-2-methylpyrimidine.
Part 2: Biocatalytic Asymmetric Amination
With the prochiral ketone in hand, the crucial stereocenter is introduced using an ω-transaminase (ω-TA). These enzymes catalyze the transfer of an amino group from an amine donor to a ketone acceptor with high enantioselectivity.[8][9] Commercially available screening kits of transaminases allow for the rapid identification of a suitable biocatalyst for a novel substrate.
Protocol 2: Transaminase-Mediated Asymmetric Amination
This protocol is designed for an initial screening to identify a suitable transaminase and can be optimized for larger-scale synthesis.
Materials:
-
4-Acetyl-2-methylpyrimidine
-
Transaminase screening kit (containing various (S)- and (R)-selective ω-TAs)
-
Isopropylamine (as the amine donor)
-
Pyridoxal 5'-phosphate (PLP) cofactor
-
Potassium phosphate buffer (pH 8.0)
-
Dimethyl sulfoxide (DMSO)
-
Ammonium formate
-
Formate dehydrogenase (FDH) for cofactor recycling (optional)
-
NADH or NADPH (if using a cofactor recycling system)
-
Microcentrifuge tubes or a 96-well plate
-
Incubator shaker
-
Chiral High-Performance Liquid Chromatography (HPLC) column for enantiomeric excess (ee) analysis.
Procedure:
-
Enzyme and Reagent Preparation: Prepare a stock solution of 4-acetyl-2-methylpyrimidine in DMSO. Prepare a stock solution of isopropylamine in the reaction buffer. Prepare a stock solution of PLP in the reaction buffer.
-
Reaction Setup (Screening Scale): In separate microcentrifuge tubes or wells of a 96-well plate, combine the potassium phosphate buffer, PLP solution, isopropylamine solution, and the ketone stock solution.
-
Enzyme Addition: To each tube/well, add a different transaminase from the screening kit. Include a control reaction with no enzyme.
-
Incubation: Seal the tubes/plate and place them in an incubator shaker at a controlled temperature (typically 30-40 °C) with agitation for 24 hours.
-
Reaction Quenching and Workup: Quench the reaction by adding a suitable organic solvent (e.g., ethyl acetate) and a base (e.g., saturated NaHCO₃ solution). Vortex thoroughly and centrifuge to separate the layers.
-
Analysis: Carefully remove the organic layer for analysis. Determine the conversion to the amine product and the enantiomeric excess (% ee) using chiral HPLC.
Figure 2: Simplified catalytic cycle of a transaminase for the asymmetric synthesis of the target chiral amine.
| Parameter | Screening Conditions |
| Substrate Concentration | 10-50 mM |
| Amine Donor | Isopropylamine (10-20 eq) |
| Cofactor | PLP (1 mM) |
| Buffer | 100 mM Potassium Phosphate, pH 8.0 |
| Co-solvent (DMSO) | 5-10% (v/v) |
| Temperature | 30-40 °C |
| Time | 24 hours |
| Expected Outcome | Identification of an enzyme with >95% ee |
Table 2: Typical screening conditions for transaminase-mediated amination.
Conclusion and Future Perspectives
The described chemoenzymatic route provides a robust and highly selective method for the asymmetric synthesis of this compound analogs. The synthesis of the prochiral ketone precursor is straightforward, and the subsequent biocatalytic amination ensures high enantiopurity of the final product. This approach is amenable to scale-up and can be adapted for the synthesis of a variety of chiral pyrimidine-containing amines by modifying the Grignard reagent in the first step or by exploring the substrate scope of the identified transaminase. The principles outlined in these protocols offer a solid foundation for researchers and drug development professionals to access these valuable chiral building blocks for their discovery programs.
References
-
A Chiral Bifunctional NHC Ligand Promoted Ni/Al-Catalyzed Regio- and Enantioselective C6–H Alkylation of Pyrimidines. ACS Catalysis. (2025). [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. (2023). [Link]
-
Scheme 1 Synthesis of pyrimidinones from ketones. ResearchGate. [Link]
-
Pyrimidine synthesis. Organic Chemistry Portal. [Link]
-
Studies on Pyrimidine Derivatives. III : Grignard Reaction of Cyanopyrimidines. J-Stage. [Link]
-
Identification of (S)-selective transaminases for the asymmetric synthesis of bulky chiral amines. PubMed. [Link]
-
Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ACS Omega. (2018). [Link]
- Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
-
Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. ResearchGate. [Link]
-
Synthesis and biological evaluation of 4(5)-(6-methylpyridin-2-yl)imidazoles and -pyrazoles as transforming growth factor-beta type 1 receptor kinase inhibitors. PubMed. [Link]
- SYNTHESIS OF 2-ALKYLPYRIMIDINES VIA 2-ALKYL-1,4,5,6-TETRAHYDROPYRlMlDlNES. [No Source Found]
-
Unusual nucleophilic addition of Grignard reagents in the synthesis of 4-amino-pyrimidines. (2018). [Link]
- Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
-
Asymmetric synthesis of chiral amines with omega-transaminase. PubMed. [Link]
-
Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines. PubMed. [Link]
-
Synthesis and crystal structure of N-(5-acetyl-4- methylpyrimidin-2-yl)benzenesulfonamide. Cardiff University. [Link]
- Recent Developments in Weinreb Synthesis and their Applic
-
Weinreb ketone synthesis. Wikipedia. [Link]
-
4-Acetyl-2-methylpyrimidine. PubChem. [Link]
-
4-Acetyl-2-methylpyrimidine. Robinsons Brothers. [Link]
-
Asymmetric Catalysis in Organic Synthesis. MDPI. (2020). [Link]
-
Synthesis of Weinreb and their Derivatives (A-Review). ResearchGate. [Link]
-
2-mercaptopyrimidine. Organic Syntheses Procedure. [Link]
-
4-acetyl-2-methyl pyrimidine. The Good Scents Company. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. KR20050112690A - Novel process for the preparation of weinreb amide derivatives - Google Patents [patents.google.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Studies on Pyrimidine Derivatives. III : Grignard Reaction of Cyanopyrimidines [jstage.jst.go.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 7. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Evaluation of Pyrimidine Steroids as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN104592198A - Method for preparing 2-methyl-5-(piperidin-4-yl) pyrimidine - Google Patents [patents.google.com]
(2-Methylpyrimidin-4-yl)methanamine in the synthesis of bioactive molecules
Application Note & Protocols
Abstract
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of clinically approved drugs and investigational agents.[1][2] This application note provides a detailed guide for researchers and drug development professionals on the strategic use of (2-Methylpyrimidin-4-yl)methanamine as a versatile building block for the synthesis of novel bioactive molecules. We delve into the rationale behind its selection, explore key synthetic transformations with detailed, field-tested protocols, and offer insights into experimental design and troubleshooting. The focus is on empowering scientists to leverage this scaffold for the efficient generation of compound libraries targeting a range of biological endpoints.
The Strategic Value of the this compound Scaffold
The utility of this compound in drug discovery is rooted in its distinct structural features, which offer a combination of desirable pharmacokinetic properties and versatile synthetic handles.
-
The Pyrimidine Core: As a nitrogenous heterocycle, the pyrimidine ring is an excellent bioisostere for other aromatic systems. Its nitrogen atoms can act as hydrogen bond acceptors, facilitating strong and specific interactions with biological targets such as kinase hinges, proteases, and receptors.[3][4] The inherent aromaticity provides a rigid, planar anchor to orient appended functionalities within a binding pocket.
-
The Exocyclic Aminomethyl Linker (-CH₂-NH₂): The primary amine, separated from the pyrimidine ring by a methylene spacer, is the key to the scaffold's versatility. This nucleophilic site is readily functionalized through robust and well-established chemical reactions. This linker provides rotational freedom, allowing substituents to adopt optimal orientations for target engagement.
-
The 2-Methyl Group: This small alkyl group can significantly influence the molecule's physicochemical properties. It can enhance metabolic stability by blocking potential sites of oxidation, improve solubility, and create beneficial steric interactions within a target's active site.
This combination of features makes this compound an ideal starting point for library synthesis, enabling systematic exploration of a target's structure-activity relationship (SAR).
Figure 1: Key synthetic pathways originating from this compound.
Core Synthetic Protocols
The following sections provide detailed, self-validating protocols for the two most common and powerful transformations involving this compound.
Protocol 1: Amide Bond Formation via HATU Coupling
Amide bonds are ubiquitous in pharmaceuticals due to their structural rigidity and hydrogen bonding capacity. This protocol describes a reliable method using HATU, a highly efficient coupling reagent that minimizes side reactions.
Causality and Experimental Rationale:
-
Reagent Choice: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is selected for its high coupling efficiency and low rate of epimerization, which is critical when working with chiral carboxylic acids.
-
Base: A non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is used to deprotonate the carboxylic acid and neutralize the HCl generated without competing in the reaction.
-
Solvent: Anhydrous Dimethylformamide (DMF) is an excellent polar aprotic solvent that effectively dissolves the reactants and facilitates the reaction.
Materials:
-
This compound
-
Carboxylic acid of interest (R-COOH)
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon line
Step-by-Step Methodology:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF (approx. 0.1 M concentration).
-
Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step generates the active O-acylisourea intermediate.
-
Amine Addition: Add a solution of this compound (1.05 eq) in a small amount of anhydrous DMF to the activated acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by TLC or LC-MS. Reactions are typically complete within 2-4 hours.
-
Workup:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). This removes unreacted acid, excess HATU byproducts, and DMF.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes.
Protocol 2: Reductive Amination via One-Pot Synthesis
Reductive amination is a powerful method for forming C-N bonds, yielding secondary amines that offer greater conformational flexibility than amides.[5][6] This one-pot protocol is highly efficient and uses a mild, selective reducing agent.
Causality and Experimental Rationale:
-
One-Pot Procedure: Combining the imine formation and reduction steps into a single pot is efficient and avoids the need to isolate the often-unstable imine intermediate.[7]
-
Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice. It is a mild and selective reducing agent that reduces imines/iminium ions much faster than it reduces aldehydes or ketones, preventing unwanted side reactions.[8] It is also less toxic and easier to handle than alternatives like sodium cyanoborohydride.
-
Acid Catalyst: A catalytic amount of acetic acid (AcOH) is often added to facilitate the formation of the iminium ion, which is the species that is actively reduced.
Materials:
-
This compound
-
Aldehyde or ketone of interest (R-CHO or R-CO-R')
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the carbonyl compound (1.1 eq) in DCM or DCE (approx. 0.1 M).
-
Imine Formation: Add a catalytic amount of acetic acid (e.g., 0.1 eq), if needed, and stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Reduction: Add NaBH(OAc)₃ (1.5 eq) to the mixture portion-wise to control any initial effervescence.
-
Reaction Monitoring: Let the reaction stir at room temperature until completion, as monitored by TLC or LC-MS (typically 4-16 hours).
-
Workup:
-
Carefully quench the reaction by adding saturated NaHCO₃ solution. Stir until gas evolution ceases.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine (1x), and dry over anhydrous Na₂SO₄.
-
-
Purification: Filter and concentrate the solution under reduced pressure. The crude product can be purified by flash column chromatography (silica gel) or by using a scavenger resin to remove any unreacted aldehyde. An SCX (Strong Cation Exchange) cartridge can also be effective for purifying the basic amine product.[8]
Application Case Study: Synthesis of a PLK4 Kinase Inhibitor Scaffold
Polo-like kinase 4 (PLK4) is a critical regulator of centriole duplication, and its overexpression is linked to various cancers, making it a promising therapeutic target.[3] Aminopyrimidine scaffolds are frequently employed in the design of kinase inhibitors.[3] This section outlines a representative synthesis of a PLK4 inhibitor scaffold using this compound.
Figure 2: Synthetic workflow for a representative PLK4 inhibitor scaffold.
Protocol: Two-Step Synthesis
-
Step 1: Synthesis of N-(4-Fluorobenzyl)-(2-methylpyrimidin-4-yl)methanamine (Intermediate C)
-
Follow Protocol 2 (Reductive Amination) using this compound (1.0 eq) and 4-fluorobenzaldehyde (1.1 eq).
-
The reaction yields the target secondary amine, which can be purified by column chromatography.
-
-
Step 2: Synthesis of 2,6-dichloro-N-((2-methylpyrimidin-4-yl)methyl)-N-(4-fluorobenzyl)nicotinamide (Final Product E)
-
Dissolve the intermediate secondary amine C (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 2,6-dichloronicotinoyl chloride (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, monitoring by LC-MS.
-
Upon completion, perform an aqueous workup as described in Protocol 1 (wash with NaHCO₃, water, brine).
-
Purify the final product by flash column chromatography.
-
Data Summary
The resulting compounds from such syntheses are typically evaluated for their biological activity. Below is a representative table summarizing potential data points for a novel inhibitor.
| Compound ID | Synthetic Yield (%) | Target | IC₅₀ (nM) | Cell Line | GI₅₀ (µM) |
| Scaffold E | 65 (over 2 steps) | PLK4 | 6.7[3] | MCF-7 | 0.52 |
| Ref. Cpd. | - | PLK4 | 10.1 | MCF-7 | 0.89 |
Note: IC₅₀ and GI₅₀ values are representative and based on activities reported for similar aminopyrimidine-based PLK4 inhibitors for illustrative purposes.[3]
References
-
Novel Imatinib base synthesis . (2008). The chemical reaction database. [Link]
- IM
-
A flow-based synthesis of Imatinib: the API of Gleevec . RSC Publishing. [Link]
-
Synthetic routes of preparing compounds 2a and 2b . ResearchGate. [Link]
-
Synthesis method of imatinib and imatinib mesylate . Eureka | Patsnap. [Link]
-
A flow-based synthesis of Imatinib: the API of Gleevecw . Baxendale Group - Durham University. [Link]
-
Structures of the potent bioactive components . ResearchGate. [Link]
-
Reductive Amination, and How It Works . (2017). Master Organic Chemistry. [Link]
-
Bioactive Compounds Derived from Plants and Their Medicinal Potential . MDPI. [Link]
-
Amine synthesis by reductive amination (reductive alkylation) . Organic Chemistry Portal. [Link]
-
Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides . (2017). Virginia Tech. [Link]
-
(PDF) A Review Article -Pyrimidines as a Propitious Scaffold for Numerous Bioactive Compounds . (2023). ResearchGate. [Link]
-
A Mild, Pyridine-Borane-Based Reductive Amination Protocol . Sciencemadness.org. [Link]
-
Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors . PMC - NIH. [Link]
-
Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents . PMC. [Link]
-
Recent Advances in Pyrimidine-Based Drugs . MDPI. [Link]
-
Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents . PMC - PubMed Central. [Link]
-
Design, Synthesis, and Biological Evaluation of Novel Tetrahydroacridin Hybrids with Sulfur-Inserted Linkers as Potential Multitarget Agents for Alzheimer's Disease . MDPI. [Link]
-
Synthesis and biological activity of 2-[6-methyl-4-(thietan-3-yloxy)pyrimidin-2-ylthio]acetohydrazide derivatives . PubMed. [Link]
-
Special Issue : Synthesis of Bioactive Compounds: Volume II . MDPI. [Link]
-
The role and application of bioinformatics techniques and tools in drug discovery . Frontiers. [Link]
-
Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability . MDPI. [Link]
-
Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl) . ACS Publications. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing (2-Methylpyrimidin-4-yl)methanamine Synthesis
Welcome to the technical support resource for the synthesis of (2-Methylpyrimidin-4-yl)methanamine. This guide is designed for researchers, chemists, and process development professionals to address common challenges and optimize reaction yields. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your success.
The primary and most industrially viable route to this compound is the reduction of the corresponding nitrile, 2-methylpyrimidine-4-carbonitrile. This guide will focus on optimizing this critical transformation.
General Synthesis Pathway
The reduction of the nitrile group to a primary amine is a fundamental transformation that can be achieved through several methods, most notably catalytic hydrogenation.
Caption: General synthetic route to this compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Question 1: My reaction has stalled or is giving a very low yield of the desired amine. What are the likely causes and how can I fix this?
Answer: Low conversion is a common issue that can typically be traced back to the catalyst, reagents, or reaction conditions.
Pillar 1: Catalyst Activity & Choice The most common method for this reduction is catalytic hydrogenation, often using Raney® Nickel.[1] Its activity is paramount.
-
Cause: The Raney® Ni catalyst may be old or deactivated. It is highly sensitive to air and certain impurities ("catalyst poisons").
-
Solution:
-
Use Fresh Catalyst: Always use freshly prepared or purchased Raney® Ni. Ensure it has been stored correctly under water or a suitable solvent to prevent oxidation.
-
Sufficient Loading: An insufficient catalyst-to-substrate ratio can lead to incomplete conversion. A typical starting point is a 2:5 catalyst-to-substrate ratio by weight, though this requires optimization.[2]
-
Alternative Catalysts: If Raney® Ni consistently fails, consider other catalysts like Palladium on Carbon (Pd/C) or Platinum Dioxide (PtO₂).[1]
-
Pillar 2: Reaction Conditions The interplay of solvent, temperature, and hydrogen pressure is critical.
-
Cause: Suboptimal conditions can drastically slow down the reaction rate.
-
Solution:
-
Solvent Selection: Alcoholic solvents like ethanol or methanol are common. The use of dry ethanol is often recommended.[3][4] Some protocols add ammonia or ammonium hydroxide to the solvent to suppress side reactions.[5]
-
Hydrogen Pressure: While some reductions can proceed at atmospheric pressure, many require elevated hydrogen pressure (e.g., 50-100 psi) in a suitable pressure vessel to achieve a reasonable reaction rate.
-
Temperature: Most catalytic hydrogenations of nitriles are run at room temperature or with gentle heating (e.g., 40-50 °C).[3] Excessive heat can sometimes promote side reactions.
-
Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC).[6] If the reaction stalls, it may require a longer duration.
-
Pillar 3: Purity of Starting Materials Impurities can inhibit the catalyst or participate in side reactions.
-
Cause: Impurities in the 2-methylpyrimidine-4-carbonitrile starting material or the solvent can act as catalyst poisons.
-
Solution: Ensure the purity of your nitrile precursor and use high-purity, dry solvents.
Question 2: My final product is contaminated with significant amounts of secondary and/or tertiary amines. How can I prevent this?
Answer: The formation of secondary amines, such as bis((2-methylpyrimidin-4-yl)methyl)amine, is the most common side reaction in nitrile reductions.[1] This occurs when the primary amine product attacks the intermediate imine, which is formed during the reduction process.
Caption: Mechanism of secondary amine byproduct formation.
Prevention Strategies:
-
Addition of Ammonia: The most effective method is to conduct the reaction in the presence of ammonia (either as gaseous ammonia dissolved in the solvent or as aqueous ammonium hydroxide).[5] The excess ammonia shifts the equilibrium away from the side reaction by competing with the primary amine product for reaction with the imine intermediate.
-
Catalyst Choice: Certain catalysts are more selective for primary amine production. While Raney® Ni is common, catalysts like cobalt boride have also been noted for their regioselectivity.[1]
-
Reaction Conditions: Carefully controlling temperature and pressure can also influence selectivity. Running the reaction at lower temperatures can sometimes disfavor the bimolecular side reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most effective reducing agents for converting 2-methylpyrimidine-4-carbonitrile to the corresponding amine?
A1: Several reducing systems can be employed, each with distinct advantages and disadvantages. Catalytic hydrogenation is typically the most economical and scalable option.[1]
| Reducing System | Pros | Cons |
| H₂ / Raney® Ni | Economical, highly active, widely used in industry.[1] | Can promote secondary/tertiary amine formation; catalyst can be pyrophoric.[5] |
| H₂ / Pd/C | Readily available, effective alternative to Raney® Ni. | Also prone to secondary amine formation; may require optimization.[5] |
| LiAlH₄ | Powerful reducing agent, often gives high yields.[7][8] | Pyrophoric, requires strictly anhydrous conditions, difficult workup, poor atom economy. |
| Raney® Ni / KBH₄ | A milder, non-pyrophoric system that can be run at room temperature without a high-pressure hydrogen atmosphere.[3][4] | Requires stoichiometric borohydride reagent. |
| BH₃-THF or BH₃-SMe₂ | Good for reducing nitriles, can offer different selectivity.[5] | Borane reagents can be hazardous; BH₃-SMe₂ has a strong, unpleasant odor.[5] |
Q2: How should I set up and monitor the reaction for best results?
A2: Proper setup and monitoring are crucial for optimization.
Experimental Protocol: Catalytic Hydrogenation using Raney® Ni / KBH₄ This method provides a mild and efficient route that avoids the need for high-pressure hydrogenation equipment.[3][4]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, add dry ethanol (approx. 2.5 mL per mmol of substrate).
-
Reagents: Add Raney® Ni (approx. 1 molar equivalent, moist weight) followed by potassium borohydride (KBH₄, 4 molar equivalents).
-
Substrate Addition: Add the 2-methylpyrimidine-4-carbonitrile (1 molar equivalent) to the stirring suspension.
-
Reaction: Stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a mobile phase of 15:1 Dichloromethane:Methanol).[3] The starting material (nitrile) is less polar than the product (amine). Visualize spots with UV light and/or a ninhydrin stain, which specifically colors primary amines.
-
Work-up: Once the reaction is complete (typically 45-60 minutes), filter the reaction mixture through a pad of Celite® to remove the catalyst.[3]
-
Isolation: Evaporate the solvent from the filtrate. Dissolve the residue in an organic solvent like ethyl acetate and wash with water to remove inorganic salts. Dry the organic layer, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography if necessary.
Q3: My product seems volatile and difficult to handle. Are there any tips for isolation?
A3: Yes, low molecular weight amines can be volatile. A common strategy to improve handling and stability is to convert the amine into its hydrochloride salt.
-
Procedure: After the initial workup and extraction into a solvent like diethyl ether or ethyl acetate, bubble dry HCl gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in ether). The hydrochloride salt will precipitate and can be collected by filtration, washed with cold solvent, and dried. This salt form is typically a stable, non-volatile solid that is easier to handle and store.[2]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
References
-
Nitrile Reduction. (n.d.). In Wikipedia. Retrieved January 11, 2026, from [Link]
-
Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L.-J., & Yu, X.-Q. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Sichuan University. Retrieved January 11, 2026, from [Link]
-
Mebane, R. C., et al. (n.d.). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. University of Tennessee at Chattanooga. Retrieved January 11, 2026, from [Link]
-
Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]
-
Nitrile to Amine - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
- Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine. (1998). Google Patents.
- Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. (2002). Google Patents.
-
Reduction of nitriles. (n.d.). Chemguide. Retrieved January 11, 2026, from [Link]
-
Amine synthesis by nitrile reduction. (n.d.). Organic Chemistry Portal. Retrieved January 11, 2026, from [Link]
-
Reactions of Nitriles. (n.d.). Chemistry Steps. Retrieved January 11, 2026, from [Link]
- Process for the preparation of 2-methyl-4-amino-5-aminomethylpyrimidine. (2001). Google Patents.
Sources
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. quod.lib.umich.edu [quod.lib.umich.edu]
- 4. researchgate.net [researchgate.net]
- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Synthesis of (2-Methylpyrimidin-4-yl)methanamine
Welcome to the technical support center for the synthesis of (2-Methylpyrimidin-4-yl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and questions that may arise during the synthesis of this important heterocyclic amine, providing in-depth troubleshooting advice and validated protocols to ensure the integrity and purity of your final product.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the synthesis of this compound, providing quick and actionable insights.
Q1: My reaction yield is consistently low. What are the likely causes?
A1: Low yields can stem from several factors. Incomplete conversion of the starting material, typically a nitrile or an ester, is a primary suspect. This can be due to insufficient reaction time, inadequate temperature, or catalyst deactivation. Additionally, side reactions, such as over-reduction or polymerization of starting materials or products, can significantly consume your target compound. It is also crucial to ensure the quality and dryness of your solvents and reagents, as moisture can interfere with many of the common synthetic routes.
Q2: I'm observing an unexpected, polar impurity in my crude product by TLC/LC-MS. What could it be?
A2: A common polar impurity is the corresponding carboxylic acid, formed by the hydrolysis of the nitrile or ester starting material. This is especially prevalent if there is residual moisture in the reaction mixture or during acidic/basic work-up conditions. Another possibility is the formation of a di-aminated byproduct, where the aminomethyl group reacts further. Characterization by techniques such as NMR and mass spectrometry is essential for definitive identification.
Q3: During the reduction of 2-methyl-4-cyanopyrimidine, I'm getting a significant amount of a byproduct with a similar mass to my product. What is the likely identity of this byproduct?
A3: A common byproduct in the reduction of cyanopyrimidines is the corresponding aldehyde, resulting from incomplete reduction. This aldehyde can also participate in subsequent side reactions, such as forming an imine with the desired amine product. Careful control of the reducing agent stoichiometry and reaction temperature is critical to minimize the formation of this intermediate.
Q4: How can I effectively purify this compound from its byproducts?
A4: Due to the polar nature of the amine, column chromatography on silica gel can be challenging due to streaking. A common strategy is to first perform an acid-base extraction. The amine can be extracted into an acidic aqueous layer, leaving non-basic impurities in the organic phase. After basifying the aqueous layer, the product can be back-extracted into an organic solvent. For final purification, chromatography using an amine-deactivated silica gel or a different stationary phase like alumina can be effective. Alternatively, crystallization of a salt form, such as the hydrochloride salt, can be an excellent purification method.
Section 2: Troubleshooting Guide for Byproduct Identification
This guide provides a systematic approach to identifying and mitigating the formation of common byproducts during the synthesis of this compound.
Issue 1: Presence of an Over-Reduced Byproduct
-
Symptom: Observation of a non-polar spot on TLC and a mass corresponding to 2,4-dimethylpyrimidine in GC-MS or LC-MS analysis.
-
Causality: This byproduct arises from the complete reduction of the cyano or ester group to a methyl group. This is more likely to occur with aggressive reducing agents like Lithium Aluminum Hydride (LAH) if the reaction temperature is not carefully controlled or if an excess of the reducing agent is used.
-
Troubleshooting Protocol:
-
Reaction Monitoring: Monitor the reaction progress closely using TLC or LC-MS to avoid prolonged reaction times.
-
Temperature Control: Maintain a low reaction temperature (e.g., 0 °C to room temperature) during the addition of the reducing agent and throughout the reaction.
-
Stoichiometry: Use a precise stoichiometry of the reducing agent. A slight excess may be necessary, but large excesses should be avoided.
-
Alternative Reagents: Consider using milder reducing agents such as Nickel Boride (Ni2B) or catalytic hydrogenation, which can offer greater selectivity.
-
Issue 2: Formation of a Dimer Impurity
-
Symptom: A higher molecular weight peak is observed in the mass spectrum, often corresponding to double the mass of the product minus two hydrogens.
-
Causality: The primary amine product can react with an aldehyde intermediate (from incomplete reduction) to form an imine, which can then be reduced to a secondary amine dimer. This is more likely to occur if the reaction is run at high concentrations or if there is a slow work-up procedure.
-
Troubleshooting Protocol:
-
Dilution: Run the reaction at a lower concentration to disfavor bimolecular side reactions.
-
Rapid Work-up: Quench the reaction promptly and proceed with the work-up to minimize the time the product is in contact with reactive intermediates.
-
Reductive Amination Conditions: If a reductive amination approach is used, ensure that the primary amine starting material is in excess to favor the formation of the desired product over self-condensation.
-
Issue 3: Ring-Opened Byproducts
-
Symptom: Complex mixture of byproducts observed, often with fragmentation patterns in the mass spectrum indicating loss of the pyrimidine ring structure.
-
Causality: Pyrimidine rings can be susceptible to nucleophilic attack and ring-opening under harsh reaction conditions, particularly with strong bases or nucleophiles at elevated temperatures.
-
Troubleshooting Protocol:
-
Milder Conditions: Employ milder reaction conditions (lower temperature, less reactive reagents).
-
Protecting Groups: If feasible, consider protecting sensitive functional groups on the pyrimidine ring to prevent unwanted side reactions.
-
pH Control: Carefully control the pH during the reaction and work-up to avoid extremes that could promote ring cleavage.
-
Data Summary: Common Byproducts and Their Identification
| Byproduct | Typical M/Z | Identification Method | Mitigation Strategy |
| 2-Methyl-4-cyanopyrimidine (Starting Material) | 119.13 | LC-MS, GC-MS | Increase reaction time/temperature, check catalyst activity |
| 2-Methylpyrimidine-4-carbaldehyde | 122.12 | LC-MS, NMR | Optimize reducing agent stoichiometry, lower temperature |
| 2,4-Dimethylpyrimidine | 108.14 | GC-MS, NMR | Use milder reducing agent, control temperature |
| Bis((2-methylpyrimidin-4-yl)methyl)amine (Dimer) | 242.30 | LC-MS, HRMS | Lower reaction concentration, prompt work-up |
| 2-Methylpyrimidine-4-carboxylic acid | 138.12 | LC-MS, IR | Use anhydrous conditions, careful work-up |
Experimental Workflow for Byproduct Identification
Caption: Workflow for the isolation and identification of synthesis byproducts.
Section 3: Detailed Experimental Protocols
Protocol 1: Sample Preparation for LC-MS Analysis
-
Accurately weigh approximately 1 mg of the crude reaction mixture into a 2 mL HPLC vial.
-
Add 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to dissolve the sample completely.
-
Vortex the vial for 30 seconds to ensure homogeneity.
-
If the solution is cloudy, filter it through a 0.22 µm syringe filter into a clean HPLC vial.
-
Run a standard LC-MS method suitable for polar basic compounds. A C18 column with a mobile phase gradient of water and acetonitrile containing 0.1% formic acid is a good starting point.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the solution to a separatory funnel.
-
Extract the organic layer with 1 M hydrochloric acid (3 x volume of the organic layer). The amine product will move to the aqueous layer as the hydrochloride salt.
-
Combine the acidic aqueous layers and wash with a fresh portion of the organic solvent to remove any remaining non-basic impurities.
-
Cool the aqueous layer in an ice bath and slowly add a base (e.g., 6 M NaOH, solid K2CO3) until the pH is >10.
-
Extract the free amine from the basified aqueous layer with a fresh organic solvent (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified amine.
Visualizing the Main Synthetic Pathway and a Key Side Reaction
Caption: Main synthesis pathway and a common over-reduction side reaction.
References
- Note: The following are representative references related to pyrimidine synthesis and impurity characterization. Specific synthesis procedures for (2-Methylpyrimidin-4-yl)
-
General Pyrimidine Synthesis: "Comprehensive Organic Chemistry II", Chapter on Pyrimidines. This chapter provides a broad overview of the fundamental methods for synthesizing pyrimidine rings. (A general textbook reference, no specific URL)
-
Impurity Profiling: "Identification and synthesis of impurities formed during sertindole preparation". Beilstein Journal of Organic Chemistry. This paper offers a practical example of identifying and synthesizing process-related impurities in the synthesis of a heterocyclic drug. [Link][1]
-
Heterocyclic Amine Analysis: "Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography–Mass spectrometry". Scientific Reports. This article details advanced analytical techniques for the selective extraction and analysis of heterocyclic amines. [Link][2][3]
-
Patented Synthesis Routes: "Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine". Google Patents. Patent literature often contains detailed experimental procedures and can be a valuable source of information on industrial synthesis routes and potential byproducts. [4]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jfda-online.com [jfda-online.com]
- 4. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting N-alkylation of (2-Methylpyrimidin-4-yl)methanamine
Welcome to the technical support center for the N-alkylation of (2-Methylpyrimidin-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during this specific synthetic transformation. The following information is structured to provide both quick answers to frequent problems and in-depth analysis for more persistent issues.
Section 1: Foundational Principles & Reaction Mechanism
The N-alkylation of this compound is a nucleophilic substitution reaction, typically proceeding via an SN2 mechanism. The primary amine is a potent nucleophile that attacks an electrophilic alkylating agent (e.g., an alkyl halide). A base is crucial for neutralizing the acid generated during the reaction, preventing the formation of an unreactive ammonium salt.
Caption: General SN2 mechanism for primary amine N-alkylation.
Key reaction parameters include the choice of base, solvent, temperature, and the nature of the alkylating agent's leaving group. Polar aprotic solvents like DMF, DMSO, or acetonitrile are often preferred as they effectively solvate cations and facilitate the SN2 reaction.[1][2]
Section 2: Frequently Asked Questions (FAQs)
Q1: My reaction shows no conversion to the product. What are the first things to check?
A: Low or no conversion can stem from several factors.[1] First, verify the purity and integrity of your starting materials and ensure your solvent is anhydrous, especially if using a strong base like NaH.[3] Next, assess the reactivity of your alkylating agent; the reactivity order is generally I > Br > Cl.[1] If using a less reactive halide like a chloride, you may need to increase the temperature or add a catalytic amount of sodium iodide (NaI) to facilitate a Finkelstein reaction. Finally, ensure your base is strong enough to deprotonate the amine or neutralize the generated acid.
Q2: I'm observing a significant amount of the di-alkylated product. How can I improve selectivity for the mono-alkylated amine?
A: This is a classic challenge, as the mono-alkylated product can sometimes be more nucleophilic than the starting primary amine.[1] To favor mono-alkylation:
-
Use an excess of the amine: Employing a 2 to 5-fold excess of this compound relative to the alkylating agent is a common strategy.[4]
-
Control the addition: Add the alkylating agent slowly or dropwise to the reaction mixture to maintain a low instantaneous concentration.
-
Lower the temperature: Reducing the reaction temperature can decrease the rate of the second alkylation step.[4]
Q3: What is the best way to monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most common and effective method.[1] Use a solvent system that provides good separation between your starting amine, the mono-alkylated product, and the di-alkylated product. A typical eluent might be a mixture of ethyl acetate and hexanes, often with a small amount (0.5-1%) of triethylamine or ammonia in methanol to prevent the basic amine spots from streaking on the acidic silica plate.
Q4: My product is highly polar and difficult to purify by standard silica gel chromatography. What are my options?
A: Purifying polar amines can be challenging due to their strong interaction with acidic silica gel.[5]
-
Modified Silica: Use amine-functionalized silica or basic alumina for column chromatography.[5]
-
Solvent Modifiers: Add a competing base like triethylamine or ammonium hydroxide to your eluent to improve peak shape and recovery.
-
Acid Wash: If your product is stable to acid, an aqueous acid wash (e.g., dilute HCl) during workup can extract the amine into the aqueous layer, leaving non-basic impurities behind. The product can then be recovered by basifying the aqueous layer and re-extracting.[6]
-
Salt Precipitation: An alternative method involves precipitating the amine as a salt (e.g., using trichloroacetic acid), filtering it from impurities, and then liberating the free amine.[7]
Section 3: In-Depth Troubleshooting Guides
Guide 1: Diagnosing and Overcoming Low to No Product Yield
Low yield is a frustrating but diagnosable issue. This workflow helps systematically identify the root cause.
Caption: Troubleshooting workflow for low reaction yield.
Table 1: Base and Solvent Selection Guide
| Base Type | Example(s) | pKa of Conj. Acid | Recommended Solvent(s) | Notes |
| Weak Inorganic | K₂CO₃, Cs₂CO₃ | ~10.3 | DMF, Acetonitrile, Acetone | Good for reactive alkylating agents (iodides, bromides). Cs₂CO₃ is often highly effective.[8] |
| Strong Inorganic | NaH, t-BuOK | ~35 (H₂), ~19 (t-BuOH) | THF, DMF (caution with NaH) | Required for less reactive amines or alkylating agents.[1][8] Strictly anhydrous conditions are essential. [3] |
| Organic Amine | DIPEA, Et₃N | ~10.7 | DCM, Acetonitrile | Non-nucleophilic bases that act as proton scavengers. Useful when inorganic bases are not suitable. |
Guide 2: Controlling Selectivity (Mono- vs. Di-alkylation)
The primary challenge in this synthesis is controlling the extent of alkylation. The competition arises because the secondary amine product is also nucleophilic.
Caption: Competing pathways for mono- and di-alkylation.
Strategies to Maximize Mono-alkylation (Favoring k₁ >> k₂):
-
Stoichiometric Control: As mentioned in the FAQ, using a large excess of the primary amine is the most direct way to increase the probability that the alkyl halide will react with the starting material rather than the product.
-
Alternative Synthetic Routes: If direct alkylation consistently yields inseparable mixtures, consider reductive amination.[4] This two-step, one-pot process involves forming an imine between the amine and an appropriate aldehyde, followed by in-situ reduction with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).[9] This method completely avoids the issue of over-alkylation.[9][10]
Table 2: Conditions to Promote Mono-Alkylation
| Parameter | Condition to Favor Mono-alkylation | Rationale |
| Stoichiometry | 2-5 eq. of Amine : 1 eq. of Alkyl Halide | Increases statistical likelihood of R-X reacting with starting amine.[4] |
| Temperature | Lower temperature (e.g., 0 °C to RT) | Reduces the rate of the second alkylation (k₂), which may have a higher activation energy.[4] |
| Addition Mode | Slow, dropwise addition of alkyl halide | Keeps the concentration of the alkylating agent low, disfavoring reaction with the newly formed product. |
| Alternative | Reductive Amination | Forms a C=N bond first, which is then reduced. This pathway is inherently selective for mono-alkylation.[9] |
Section 4: Validated Experimental Protocols
Protocol 1: General Procedure for Selective Mono-N-Alkylation
This is a general guideline and requires optimization for specific substrates and alkylating agents.
-
Reactant Preparation: To an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (2.0 eq.).
-
Solvent and Base Addition: Add anhydrous DMF to achieve a concentration of ~0.5 M. Add finely powdered anhydrous potassium carbonate (K₂CO₃, 3.0 eq.).
-
Alkylating Agent Addition: Stir the suspension vigorously at room temperature for 15 minutes. Prepare a solution of the alkyl halide (1.0 eq.) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture over 30-60 minutes using a syringe pump.
-
Reaction: Stir the reaction mixture at room temperature.[1]
-
Monitoring: Monitor the reaction progress every 1-2 hours by TLC (e.g., 10% Methanol in DCM + 0.5% Et₃N) or LC-MS.[1]
-
Workup: Once the starting alkyl halide is consumed, pour the reaction mixture into cold water and extract with ethyl acetate (3x). Combine the organic layers and wash with brine to remove residual DMF.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes with 0.5% triethylamine).
Protocol 2: Reductive Amination Procedure
-
Imine Formation: In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a suitable solvent like methanol or dichloroethane (DCE). Add acetic acid (0.1 eq.) to catalyze imine formation. Stir at room temperature for 1-2 hours.
-
Reduction: To the solution containing the intermediate imine, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise.
-
Reaction & Monitoring: Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with an organic solvent (e.g., DCM or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, concentrate, and purify by column chromatography as described above.
Section 5: References
-
BenchChem. (2025). Technical Support Center: Optimizing N-Alkylation Reactions. BenchChem. Retrieved from
-
Sciencemadness.org. (2022). Best Conditions For N-Alkylation? Sciencemadness.org. Retrieved from
-
BenchChem. (2025). Troubleshooting side reactions in the N-alkylation of aniline. BenchChem. Retrieved from
-
BenchChem. (2025). Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole. BenchChem. Retrieved from
-
BenchChem. (2025). Technical Support Center: Troubleshooting Side Reactions in Indole N-Alkylation. BenchChem. Retrieved from
-
Biotage. (2023). Is there an easy way to purify organic amines? Biotage. Retrieved from
-
ResearchGate. (2019). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? ResearchGate. Retrieved from
-
Books. (2023). Chapter 2: Synthetic Methods for Alkyl Amines. Retrieved from
-
PubMed Central (PMC). (2022). Trichloroacetic acid fueled practical amine purifications. NIH. Retrieved from
-
University of Rochester. (n.d.). Workup: Amines. Department of Chemistry. Retrieved from
-
Organic Chemistry Portal. (1999). Synthesis of secondary and tertiary amines. Organic Chemistry Portal. Retrieved from
-
Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. Retrieved from
-
RSC Publishing. (n.d.). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances. Retrieved from
-
Chiappe, C., & Pieraccini, D. (2003). Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. Retrieved from
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from
-
Reagent Guide. (n.d.). N alkylation at sp3 Carbon. Retrieved from
-
DTIC. (n.d.). ALKYLATION OF AMINES: A NEW METHOD FOR THE SYNTHESIS OF QUATERNARY AMMONIUM COMPOUNDS FROM PRIMARY AND SECONDARY AMINES. Retrieved from
-
Wikipedia. (n.d.). Reductive amination. Wikipedia. Retrieved from
-
PubMed Central (PMC). (n.d.). N-Dealkylation of Amines. NIH. Retrieved from
-
ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene? ResearchGate. Retrieved from
-
PubMed Central (PMC). (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation. NIH. Retrieved from
-
Organic Chemistry Portal. (2008). Rapid and Convenient Microwave-Assisted Synthesis of Primary Amines via Reductive N-Alkylation of Methyl Carbamate with Aldehydes. Organic Chemistry Portal. Retrieved from
-
ResearchGate. (n.d.). Reductive alkylation of 2‐aminopyridine and 2‐aminopyrimidine. ResearchGate. Retrieved from
-
PubMed. (2022). Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. Retrieved from
-
ChemRxiv. (n.d.). Synthesis of Secondary Amines via Self-Limiting Alkylation of N- Aminopyridinium Salts. Retrieved from
-
GalChimia. (2010). R&D work: Alkylation of amines with alkylboronic acids. Retrieved from
-
PubMed Central (PMC). (n.d.). Selective N-Alkylation of Amines with DMC over Biogenic Cu–Zr Bimetallic Nanoparticles. NIH. Retrieved from
-
BenchChem. (n.d.). Protocol for the Selective N-Alkylation of 2-Hydroxy-6-methylpyridine. BenchChem. Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Sciencemadness Discussion Board - Best Conditions For N-Alkylation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biotage.com [biotage.com]
- 6. Workup [chem.rochester.edu]
- 7. Trichloroacetic acid fueled practical amine purifications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Reductive amination - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of (2-Methylpyrimidin-4-yl)methanamine
Welcome to the technical support center for the purification of (2-Methylpyrimidin-4-yl)methanamine (CAS No. 22454-79-1). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this polar, basic compound. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to ensure the highest purity of your target molecule.
Introduction: Understanding the Molecule
This compound is a primary amine with a pyrimidine core, making it a polar and basic compound. These characteristics are central to the challenges encountered during its purification. Its basicity, due to the primary amine and the nitrogen atoms in the pyrimidine ring, makes it susceptible to salt formation and influences its behavior in different pH environments. Its polarity often results in poor retention on traditional reversed-phase chromatography columns and high solubility in polar solvents, which can complicate crystallization.
This guide will address these challenges head-on, providing practical solutions and the scientific rationale behind them.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile largely depends on the synthetic route employed. Here are some common pathways and their potential byproducts:
-
Route 1: Reduction of 2-Methylpyrimidine-4-carbonitrile:
-
Unreacted Starting Material: Residual 2-methylpyrimidine-4-carbonitrile.
-
Partially Reduced Intermediates: Aldehyde or alcohol derivatives.
-
Over-reduction Products: In some cases, the pyrimidine ring can be partially hydrogenated under harsh reduction conditions.
-
-
Route 2: Nucleophilic Substitution of 4-(Chloromethyl)-2-methylpyrimidine with Ammonia:
-
Unreacted Starting Material: Residual 4-(chloromethyl)-2-methylpyrimidine.
-
Dimeric Impurities: Self-condensation of the starting material or reaction of the product with the starting material.
-
Over-alkylation Products: The primary amine product can react with the starting material to form a secondary amine impurity.
-
-
Route 3: From 2-methyl-4-aminopyrimidine (Grewe Diamine synthesis intermediate):
-
Impurities from this route can include precursors like o-chloroaniline if older synthetic methods are used[1].
-
Q2: My compound is highly soluble in most common organic solvents. How can I effectively crystallize it?
A2: High solubility in common solvents is a frequent challenge with polar compounds. Here are some strategies to induce crystallization:
-
Solvent/Anti-Solvent System: This is often the most effective method. Dissolve your compound in a minimal amount of a polar solvent in which it is highly soluble (e.g., methanol, ethanol, or water). Then, slowly add a non-polar "anti-solvent" in which the compound is insoluble (e.g., hexanes, heptane, or diethyl ether) until the solution becomes cloudy. Gentle heating to redissolve the precipitate followed by slow cooling can yield high-purity crystals[2][3].
-
pH Adjustment: Since this compound is basic, you can dissolve the crude product in an acidic aqueous solution and then slowly raise the pH with a base to precipitate the free amine.
-
Salt Crystallization: If isolating the free base is challenging, consider crystallizing it as a salt (e.g., hydrochloride or sulfate). This can often improve the crystallinity and ease of handling.
-
Cooling Crystallization from a Single Solvent: If you can find a solvent where the compound has moderate solubility at elevated temperatures and low solubility at room temperature or below, this is the simplest method. Isopropanol or acetonitrile could be good candidates to screen[4].
Q3: I am struggling with poor retention and peak shape in reversed-phase HPLC. What can I do?
A3: This is a classic issue for polar amines on C18 columns. Here are several troubleshooting steps:
-
Switch to a Polar-Compatible Stationary Phase: Consider using a polar-embedded or polar-endcapped C18 column, which is more retentive for polar compounds.
-
Utilize Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for highly polar compounds. It uses a polar stationary phase (like silica or amide) and a mobile phase with a high concentration of organic solvent (typically acetonitrile)[5][6][7].
-
Use Ion-Pairing Reagents: Adding an ion-pairing reagent (e.g., trifluoroacetic acid - TFA) to the mobile phase can improve retention and peak shape by forming a less polar ion pair with the protonated amine.
-
Adjust Mobile Phase pH: Operating at a higher pH (e.g., using a phosphate or borate buffer) can suppress the ionization of the amine, making it less polar and more retentive on a C18 column. However, be mindful of the pH stability of your column.
Troubleshooting Guides
Troubleshooting Crystallization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent; Supersaturation is too high. | Lower the crystallization temperature; Use a lower boiling point solvent; Add the anti-solvent more slowly at a lower temperature. |
| No Crystal Formation | The compound is too soluble in the chosen solvent; Insufficient supersaturation. | Try a less polar solvent or a solvent/anti-solvent system; Concentrate the solution further; Cool the solution to a lower temperature (ice bath or freezer); Scratch the inside of the flask with a glass rod to create nucleation sites. |
| Poor Purity after Crystallization | Impurities are co-crystallizing; Inefficient washing of crystals. | Screen for a different solvent system where the impurity has higher solubility; Perform a second recrystallization; Ensure the crystals are washed with a small amount of cold, fresh solvent. |
Troubleshooting Column Chromatography
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Compound Streaking on Silica Gel | The compound is too polar for the mobile phase; Strong interaction with acidic silanol groups. | Increase the polarity of the mobile phase (e.g., add methanol); Add a small amount of a basic modifier to the mobile phase (e.g., triethylamine or ammonia in methanol) to suppress interaction with silanols. |
| Poor Separation from Polar Impurities | Insufficient resolution with the current chromatographic system. | Normal Phase: Try a different solvent system with varying polarity and selectivity (e.g., dichloromethane/methanol vs. ethyl acetate/heptane). Alternative: Switch to HILIC or ion-exchange chromatography for better separation of polar compounds. |
| Compound Elutes in the Void Volume (Reversed-Phase) | The compound is too polar and has minimal interaction with the stationary phase. | Switch to HILIC; Use an ion-pairing reagent in the mobile phase; Employ a highly aqueous mobile phase with a polar-endcapped C18 column. |
Experimental Protocols
Protocol 1: Recrystallization using a Solvent/Anti-Solvent System
Objective: To purify this compound by removing non-polar and some closely related polar impurities.
Materials:
-
Crude this compound
-
Methanol (solvent)
-
Diethyl ether (anti-solvent)
-
Erlenmeyer flask
-
Stir bar and magnetic stir plate
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of methanol at room temperature and stir until the solid is completely dissolved.
-
Slowly add diethyl ether dropwise while stirring. Continue adding until a persistent cloudiness (precipitation) is observed.
-
Gently warm the mixture on a hot plate until the solution becomes clear again.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether.
-
Dry the purified crystals under vacuum.
Protocol 2: Purification by Hydrophilic Interaction Liquid Chromatography (HILIC)
Objective: To achieve high-purity separation of this compound from polar impurities.
Instrumentation and Materials:
-
HPLC system with a UV detector
-
HILIC column (e.g., silica, amide, or zwitterionic phase)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium formate or ammonium acetate (for buffer preparation)
-
Formic acid or acetic acid
Chromatographic Conditions (Starting Point):
-
Mobile Phase A: 10 mM Ammonium formate in water, pH adjusted to 3.5 with formic acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% B to 60% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm (or a more specific wavelength if the UV spectrum is known)
-
Injection Volume: 5 µL
-
Sample Preparation: Dissolve the sample in 90:10 acetonitrile:water.
Procedure:
-
Equilibrate the HILIC column with the initial mobile phase conditions (95% B) for at least 30 minutes.
-
Prepare the sample by dissolving it in the recommended solvent mixture.
-
Inject the sample and run the gradient method.
-
Analyze the chromatogram to assess purity and identify any impurities. The retention time of this compound can be confirmed by injecting a reference standard if available.
Visualization of Purification Workflow
The following diagram illustrates a typical decision-making workflow for the purification of this compound.
Caption: Decision workflow for purification of this compound.
Analytical Methods for Purity Assessment
A summary of common analytical techniques for assessing the purity of this compound is provided below.
| Technique | Principle | Strengths | Limitations |
| HPLC-UV | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, quantitative, versatile (Reversed-Phase, HILIC). | May require method development for polar compounds. |
| GC-MS | Separation of volatile compounds followed by mass analysis. | High sensitivity, provides structural information of impurities. | Requires the analyte to be volatile and thermally stable; derivatization may be necessary. |
| ¹H NMR | Provides structural information based on the magnetic properties of atomic nuclei. | Excellent for structural confirmation and identification of impurities with distinct signals. | Lower sensitivity compared to chromatographic methods for trace impurities. |
| TLC | Simple, rapid separation on a stationary phase coated plate. | Quick and inexpensive for reaction monitoring and qualitative purity checks. | Low resolution and not quantitative. |
References
-
Guillarme, D. HILIC: The Pros and Cons. LCGC International. [Link]
-
Stable Hemiaminals: 2-Aminopyrimidine Derivatives. MDPI. [Link]
-
Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. ResearchGate. [Link]
-
2-Methylpyrimidin-4-amine. PubChem. [Link]
-
Reagents & Solvents: Solvents for Recrystallization. University of Rochester. [Link]
-
4-Amino-5-aminomethyl-2-methylpyrimidine. Veeprho. [Link]
-
Role of Solvents in Improvement of Dissolution Rate of Drugs: Crystal Habit and Crystal Agglomeration. PMC. [Link]
- US8252927B2 - Synthesis of substituted 4-amino-pyrimidines.
-
How to Grow Crystals. University of Washington. [Link]
-
Substances yield after recrystallization from different solvents. ResearchGate. [Link]
-
Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC. [Link]
Sources
- 1. [2-(2-Methylcyclopropyl)pyrimidin-4-yl]methanamine | C9H13N3 | CID 65421103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents [patents.google.com]
- 4. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-(2-methylpyridin-4-yl)methanamine | 94413-70-4 [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
- 7. scbt.com [scbt.com]
Technical Support Center: Synthesis of (2-Methylpyrimidin-4-yl)methanamine
Welcome to the technical support center for the synthesis of (2-Methylpyrimidin-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this critical intermediate, a key building block for Vitamin B1 (Thiamine).[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
The primary industrial synthesis of this compound involves the high-temperature catalytic amination of a 2-methyl-4-amino-5-alkoxymethylpyrimidine precursor, typically the methoxy derivative (MMP).[1][2] This process, while effective, is conducted under demanding conditions that can lead to several side reactions, impacting yield and purity.
dot
Caption: Primary synthesis and potential side reactions.
Issue 1: Low Yield of this compound
Question: My reaction is resulting in a very low yield of the desired product. What are the most likely causes and how can I improve the conversion?
Answer: Low yields in this high-temperature amination are a common challenge. Several factors, from catalyst activity to reaction conditions, can be the root cause.
-
Catalyst Inactivity: The catalyst, often a Lewis or Brønsted acid like Aluminum Oxide (Al₂O₃), is crucial for facilitating the ether cleavage and amination.[1]
-
Troubleshooting:
-
Catalyst Quality: Ensure the catalyst is of high purity and has not been deactivated by exposure to moisture or other contaminants.
-
Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. Experiment with increasing the catalyst amount within a reasonable range.
-
Alternative Catalysts: While Al₂O₃ is common, other catalysts like H₃PO₄, SiO₂, or ZrO₂ have been reported and may offer better performance for your specific setup.[1]
-
-
-
Suboptimal Reaction Conditions: The reaction is highly sensitive to temperature and pressure.
-
Troubleshooting:
-
Temperature: The reaction typically requires temperatures in the range of 180-350°C.[1][2] Temperatures that are too low will result in a sluggish and incomplete reaction. Conversely, excessively high temperatures can lead to thermal degradation of the starting material and product.
-
Pressure: The reaction is usually carried out in an autoclave under autogenous pressure from the large excess of ammonia.[1] Ensure your reaction vessel is properly sealed to maintain the necessary pressure.
-
Ammonia Excess: A large molar excess of ammonia (25 to 250 equivalents) is typically required to drive the reaction to completion and minimize side reactions.[1]
-
-
-
Purity of Starting Materials: Impurities in the 2-methyl-4-amino-5-methoxymethylpyrimidine can inhibit the catalyst or lead to unwanted side reactions.
-
Troubleshooting:
-
Starting Material Analysis: Verify the purity of your starting material using techniques like NMR or HPLC.
-
Purification of Starting Material: If significant impurities are detected, consider purifying the starting material by recrystallization or column chromatography before proceeding with the amination.
-
-
| Parameter | Typical Range | Troubleshooting Action |
| Temperature | 180-350°C | Gradually increase temperature while monitoring for product formation and degradation. |
| Ammonia | 25-250 equivalents | Ensure a sufficient excess of ammonia is used. |
| Catalyst | e.g., Al₂O₃ | Verify catalyst activity and consider increasing loading or trying alternative catalysts. |
Issue 2: Presence of an Unexpected, More Polar Impurity
Question: My crude product shows a significant peak in the HPLC that is more polar than my product. What could this be?
Answer: A common and more polar byproduct is the corresponding alcohol, (4-amino-2-methylpyrimidin-5-yl)methanol, formed through the hydrolysis of the starting methoxymethyl ether.
-
Cause: This side reaction is primarily caused by the presence of trace amounts of water in the reaction mixture, which can be exacerbated by the high temperatures and acidic nature of the catalyst.
-
Prevention:
-
Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried before use. The use of an inert organic solvent like toluene, which can be dried effectively, may be beneficial.[1]
-
Inert Atmosphere: While the reaction is run under a high pressure of ammonia, ensuring the initial setup is free of air and moisture by purging with an inert gas can be helpful.
-
-
Purification:
-
Column Chromatography: The polarity difference between the desired amine and the alcohol byproduct is generally sufficient for separation by silica gel chromatography. A gradient elution with a polar solvent system (e.g., dichloromethane/methanol with a small amount of ammonium hydroxide) is often effective.
-
Crystallization: If the product can be crystallized, this can be an effective method to remove the more soluble alcohol impurity.
-
Issue 3: Formation of High Molecular Weight Byproducts and Dark, Oily Crude Product
Question: After the reaction, my crude product is a dark, viscous oil, and I observe high molecular weight species in my mass spectrometry analysis. What is causing this?
Answer: The formation of dark, oily products and high molecular weight species often points to dimerization or polymerization reactions. The reactive aminomethyl group of the product can potentially react with other molecules under the harsh reaction conditions.
-
Potential Dimerization Pathways:
-
Self-Condensation: Two molecules of the product could potentially react to form a dimer.
-
Reaction with Starting Material: The aminomethyl group of the product could displace the methoxy group of the starting material, leading to a secondary amine dimer.
-
-
Prevention:
-
Minimize Reaction Time: Prolonged exposure to high temperatures can promote these side reactions. Monitor the reaction progress and stop it as soon as the starting material is consumed.
-
Optimize Temperature: While high temperatures are necessary, finding the lowest effective temperature for your system can help minimize these degradation pathways.
-
-
Purification:
-
Column Chromatography: Flash chromatography is often the most effective way to separate the desired monomeric product from higher molecular weight oligomers.
-
Distillation: If the product is thermally stable and has a sufficiently low boiling point, short-path distillation under high vacuum can be a viable purification method.
-
dot
Sources
Technical Support Center: (2-Methylpyrimidin-4-yl)methanamine Stability Under Basic Conditions
<content_type_and_audience>
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for (2-Methylpyrimidin-4-yl)methanamine. This guide is designed to provide in-depth information and troubleshooting advice regarding the stability of this compound, particularly under basic conditions. As Senior Application Scientists, we have compiled this resource to address common questions and challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound under basic conditions?
The main stability concern for this compound in the presence of a base is the potential for a Dimroth rearrangement. This is an isomerization reaction where the endocyclic and exocyclic nitrogen atoms of the pyrimidine ring switch places.[1] This rearrangement is a known reaction for certain 1-alkyl-2-iminopyrimidines and other heterocyclic systems.[1] The reaction typically involves a ring-opening to a diazo intermediate, followed by C-C bond rotation and subsequent ring-closure.[1]
While hydrolysis of the amine or degradation of the pyrimidine ring are theoretically possible, the Dimroth rearrangement is a more specific and documented pathway for related 4-aminopyrimidine structures, especially when activated by certain substituents.[2][3]
Q2: What factors can influence the rate of degradation or rearrangement of this compound in basic solutions?
Several factors can impact the stability of this compound under basic conditions:
-
Strength of the Base: Stronger bases are more likely to facilitate the proton transfers necessary for the Dimroth rearrangement.
-
Temperature: As with most chemical reactions, higher temperatures will likely accelerate the rate of degradation or rearrangement.
-
Solvent: The polarity and protic nature of the solvent can influence reaction rates.
-
Presence of Electron-Withdrawing or Donating Groups: Substituents on the pyrimidine ring can significantly affect its electronic properties and susceptibility to nucleophilic attack or rearrangement. For instance, electron-withdrawing groups can activate the pyrimidine ring, making rearrangement more facile.[3]
Q3: Are there any known degradation products of this compound under basic conditions?
The primary expected degradation product from a Dimroth rearrangement would be the isomeric N-((2-methylpyrimidin-4-yl)methyl)amine. Other potential, though less specifically documented for this exact molecule, degradation products could arise from hydrolysis of the aminomethyl group to an alcohol or further decomposition of the pyrimidine ring.
Troubleshooting Guide
This section provides guidance for identifying and resolving stability issues with this compound in your experiments.
Issue 1: Unexpected side products observed in a reaction involving this compound and a base.
Possible Cause: The observed side products may be a result of the Dimroth rearrangement or other base-catalyzed degradation pathways.
Troubleshooting Steps:
-
Characterize the side products: Isolate the unexpected products and characterize them using analytical techniques such as NMR, LC-MS, and IR spectroscopy to confirm their structures. This will help determine if a rearrangement or other degradation has occurred.
-
Modify reaction conditions:
-
Lower the temperature: Perform the reaction at a lower temperature to decrease the rate of the degradation side reaction.
-
Use a weaker base: If the reaction chemistry allows, substitute the strong base with a milder, non-nucleophilic base.
-
Reduce reaction time: Monitor the reaction closely and stop it as soon as the desired product is formed to minimize the formation of degradation products.
-
-
Protecting group strategy: Consider protecting the aminomethyl group if it is not the intended site of reaction to prevent its involvement in side reactions.
Issue 2: Low yield or incomplete reaction when using this compound in a base-mediated synthesis.
Possible Cause: The starting material may be degrading under the reaction conditions, leading to a lower effective concentration and consequently, a low yield of the desired product.
Troubleshooting Steps:
-
Perform a stability study: Before running the full-scale reaction, conduct a small-scale stability study of this compound under the proposed basic conditions (same base, solvent, and temperature). Monitor the stability of the starting material over time using HPLC or NMR.
-
Optimize reaction parameters: Based on the stability study, adjust the reaction conditions to minimize degradation. This may involve using a less harsh base, a lower temperature, or a shorter reaction time.
-
Consider alternative synthetic routes: If the degradation is unavoidable under the required basic conditions, it may be necessary to explore alternative synthetic pathways that do not require a strong base.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound under Basic Conditions
This protocol outlines a forced degradation study to assess the stability of this compound in a basic solution.[4][5]
Objective: To determine the degradation pathway and rate of this compound under basic stress conditions.
Materials:
-
This compound
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Methanol or acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector
-
pH meter
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
Stress Conditions:
-
In a reaction vial, mix a known volume of the stock solution with the NaOH solution to achieve the desired final concentration of the compound and base.
-
Prepare a control sample by mixing the same volume of the stock solution with water instead of the NaOH solution.
-
-
Incubation: Incubate both the test and control samples at a controlled temperature (e.g., 50 °C).
-
Time Points: Withdraw aliquots from both samples at regular time intervals (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Analysis:
-
Neutralize the aliquots if necessary.
-
Dilute the aliquots with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the samples into the HPLC system.
-
-
Data Analysis:
-
Monitor the decrease in the peak area of the parent compound and the formation of any new peaks (degradation products) over time.
-
Calculate the percentage of degradation at each time point.
-
Data Presentation:
| Time (hours) | % Degradation (Basic) | % Degradation (Neutral) |
| 0 | 0 | 0 |
| 2 | [Value] | [Value] |
| 4 | [Value] | [Value] |
| 8 | [Value] | [Value] |
| 24 | [Value] | [Value] |
Visualization of Potential Degradation Pathway
The following diagram illustrates the potential Dimroth rearrangement of a generic 4-aminopyrimidine derivative.
Caption: Potential Dimroth rearrangement pathway.
Protocol 2: Analytical Method for Stability Monitoring
A robust analytical method is crucial for accurately assessing stability. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.[6][7]
HPLC Method Parameters (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., phosphate buffer, pH adjusted)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at a wavelength where the compound has maximum absorbance
-
Injection Volume: 10 µL
Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is stability-indicating.[4] This includes assessing specificity, linearity, accuracy, precision, and robustness.
References
- Unexpected Observation of the Dimroth Rearrangement in the Ribosyl
- Dimroth rearrangement. Wikipedia.
- Unexpected Observation of the Dimroth Rearrangement in the Ribosylation of 4-Aminopyrimidines | The Journal of Organic Chemistry.
- Medicinal chemistry applications of the Dimroth Rearrangement to the synthesis of biologically active compounds. PubMed.
- The Dimroth rearrangement. Part X. The exceptionally slow rearrangement of 1,2-dihydro-2-imino-1,4-dimethylpyrimidines. Journal of the Chemical Society C.
- Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens. PubMed.
- Futuristic review on progress in force degradation studies and stability indicating assay method for some antiviral drugs. GSC Online Press.
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Analytical Techniques In Stability Testing.
Sources
- 1. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 2. Unexpected Observation of the Dimroth Rearrangement in the Ribosylation of 4-Aminopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. gsconlinepress.com [gsconlinepress.com]
- 5. biomedres.us [biomedres.us]
- 6. Chromatographic methods for the analysis of heterocyclic amine food mutagens/carcinogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: (2-Methylpyrimidin-4-yl)methanamine Degradation Product Analysis
Welcome to the technical support center for (2-Methylpyrimidin-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing its degradation products. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Introduction: Understanding the Degradation Landscape
This compound, a substituted aminopyrimidine, is a critical building block in pharmaceutical synthesis.[1][2] Like many complex organic molecules, it is susceptible to degradation under various stress conditions, including exposure to acid, base, oxidants, light, and heat. Understanding the degradation profile is paramount for ensuring drug product stability, safety, and efficacy, in line with regulatory guidelines such as those from the International Council for Harmonisation (ICH).[3]
The pyrimidine ring and the primary amine functionality are the most probable sites for degradation. General pathways for pyrimidine degradation can be either reductive or oxidative, often involving cleavage of the heterocyclic ring.[4][5][6] Forced degradation studies are essential to predict potential degradation products that may form during storage and handling.[7][8]
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on the chemical structure, the primary degradation pathways are expected to be hydrolysis, oxidation, and photolysis.
-
Hydrolytic Degradation: The aminomethyl group is susceptible to hydrolysis, particularly under acidic or basic conditions, which could lead to the formation of (2-methylpyrimidin-4-yl)methanol or 2-methyl-pyrimidine-4-carbaldehyde. The pyrimidine ring itself can also undergo hydrolytic cleavage, although this typically requires more stringent conditions.[9][10][11]
-
Oxidative Degradation: The primary amine is a prime target for oxidation, which can lead to the formation of an imine, followed by hydrolysis to an aldehyde (2-methyl-pyrimidine-4-carbaldehyde). The pyrimidine ring can also be oxidized, potentially forming N-oxides or undergoing ring-opening reactions.[12][13][14]
-
Photolytic Degradation: Exposure to UV light can induce photochemical reactions, leading to a variety of degradation products through radical mechanisms or rearrangements.[15][16][17]
Q2: I am observing unexpected peaks in my HPLC chromatogram during a stability study. How can I determine if they are degradation products?
A2: The appearance of new peaks or an increase in the area of existing impurity peaks over time during a stability study is a strong indication of degradation. To confirm, you should perform a forced degradation study. Expose samples of this compound to stress conditions (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂, UV light, 60°C heat) and analyze the stressed samples alongside a control sample. If the new peaks in your stability sample match the retention times of the peaks generated under stress conditions, they are likely degradation products.
Q3: What analytical techniques are best suited for identifying and characterizing the degradation products of this compound?
A3: A multi-technique approach is recommended for comprehensive characterization:
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This is the workhorse technique for separating the parent compound from its degradation products. A reversed-phase C18 column is a good starting point.[18]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is crucial for obtaining molecular weight information of the degradation products, which is a key step in their identification.[19][20]
-
Tandem Mass Spectrometry (LC-MS/MS): Provides fragmentation patterns of the degradation products, which helps in elucidating their chemical structures.[21]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile degradation products. Derivatization may be necessary to improve the volatility of some compounds.[18]
Troubleshooting Guides
Guide 1: Poor Resolution of Degradation Products in HPLC
Issue: Co-elution or poor separation of the main peak and impurity peaks in the HPLC chromatogram.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Inappropriate Mobile Phase | The polarity of the mobile phase may not be optimal for separating compounds with similar structures. | 1. Modify Gradient: Adjust the gradient slope. A shallower gradient can improve the separation of closely eluting peaks. 2. Change Organic Modifier: Switch from acetonitrile to methanol or vice-versa. Methanol often provides different selectivity. 3. Adjust pH: Modify the pH of the aqueous portion of the mobile phase. The ionization state of the analyte and impurities can significantly affect retention. |
| Incorrect Column Chemistry | The stationary phase (e.g., C18) may not provide sufficient selectivity for the analytes. | 1. Try a Different Stationary Phase: Consider a phenyl-hexyl or a polar-embedded column to achieve different separation selectivity. 2. Change Particle Size: A column with smaller particles (e.g., sub-2 µm) can provide higher efficiency and better resolution. |
| Suboptimal Temperature | Column temperature affects viscosity and mass transfer, thereby influencing separation. | 1. Adjust Column Temperature: Increasing the temperature can decrease viscosity and improve peak shape, while decreasing it can sometimes enhance selectivity. |
Guide 2: Difficulty in Obtaining Mass Spectra for a Suspected Degradation Product
Issue: An impurity peak is observed in the UV chromatogram, but no corresponding ion is detected in the mass spectrometer.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Poor Ionization | The degradation product may not ionize efficiently under the chosen mass spectrometry conditions (e.g., electrospray ionization - ESI). | 1. Switch Ionization Mode: If using positive ion mode (+ESI), try negative ion mode (-ESI), and vice-versa. 2. Try a Different Ionization Source: If available, consider using Atmospheric Pressure Chemical Ionization (APCI), which can be more effective for less polar compounds. |
| Low Concentration | The concentration of the degradation product may be below the limit of detection of the mass spectrometer. | 1. Concentrate the Sample: If possible, concentrate the sample to increase the amount of the impurity injected. 2. Increase Injection Volume: Inject a larger volume of the sample, being mindful of potential peak distortion. |
| Mobile Phase Incompatibility | Certain mobile phase additives (e.g., non-volatile buffers like phosphate) can suppress ionization. | 1. Use MS-Compatible Buffers: Switch to volatile buffers such as ammonium formate or ammonium acetate.[18] |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a typical forced degradation study to generate and identify potential degradation products.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.[8]
-
Thermal Degradation: Place the solid compound in an oven at 80°C for 48 hours.[22][23][24][25]
-
Photolytic Degradation: Expose the stock solution in a quartz cuvette to UV light (e.g., 254 nm) for 48 hours.[15]
3. Sample Analysis:
-
After the specified time, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze by a validated stability-indicating HPLC-UV method.
-
For peaks showing significant degradation, perform LC-MS and LC-MS/MS analysis for structural elucidation.
Protocol 2: HPLC Method for Degradation Product Profiling
Instrumentation:
-
HPLC system with a UV detector
-
Column: C18, 4.6 x 150 mm, 5 µm
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
Gradient Program:
| Time (min) | %B |
| 0 | 5 |
| 25 | 95 |
| 30 | 95 |
| 31 | 5 |
| 35 | 5 |
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Column Temperature: 30°C Injection Volume: 10 µL
Visualizations
Potential Degradation Pathways
Caption: Predicted degradation pathways for this compound.
Troubleshooting Workflow for Unknown HPLC Peaks
Caption: Workflow for identifying unknown peaks in stability studies.
References
-
DEGRADATION OF SOME PURINE AND PYRIMIDINE DERIVATIVES BY HOT ALKALI. Canadian Science Publishing. Available at: [Link]
-
Stability Studies. Eurofins Czech. Available at: [Link]
-
The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. PMC. Available at: [Link]
-
Method Development and Photolytic Degradation Study of Doxofylline. Asian Journal of Pharmaceutical Analysis. Available at: [Link]
-
DEGRADATION OF PURINE AND PYRIMIDINE NUCLEOTIDES. eGyanKosh. Available at: [Link]
-
Pyrimidine metabolism. Wikipedia. Available at: [Link]
-
Characterization of 2-methyl-4-amino-5-(2-methyl-3-furylthiomethyl)pyrimidine from thermal degradation of thiamin. PubMed. Available at: [Link]
-
Identification of imatinib mesylate degradation products obtained under stress conditions. PubMed. Available at: [Link]
-
Stability Studies-Regulations, Patient Safety & Quality. Coriolis Pharma. Available at: [Link]
-
Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. Journal of Pharmaceutical Research International. Available at: [Link]
-
Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC - NIH. Available at: [Link]
-
A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. World Journal of Advanced Research and Reviews. Available at: [Link]
-
Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. Available at: [Link]
-
Nanomaterials for Photocatalytic Degradations of Analgesic, Mucolytic and Anti-Biotic/Viral/Inflammatory Drugs Widely Used in Controlling SARS-CoV-2. MDPI. Available at: [Link]
-
Current Industry Best Practice on In-Use Stability and Compatibility Studies for Biological Products. PubMed. Available at: [Link]
-
Oxidative degradation of antiflammin 2. PubMed. Available at: [Link]
-
Mechanistic Studies of Oxidative Degradation in Diamine-Appended Metal–Organic Frameworks Exhibiting Cooperative CO2 Capture. ChemRxiv. Available at: [Link]
-
Oxidative Degradation of Pharmaceutical Waste, Theophylline, from Natural Environment. MDPI. Available at: [Link]
-
Oxidative Degradation of Alkanolamines with Inhibitors in CO2 Capture Process. ResearchGate. Available at: [Link]
-
Degradability of Polymers for Implantable Biomedical Devices. PMC - PubMed Central. Available at: [Link]
-
Degradation and Corrosivity of MEA with Oxidation Inhibitors in a Carbon Dioxide Capture Process. ResearchGate. Available at: [Link]
-
Thermal degradation: Significance and symbolism. ScienceDirect. Available at: [Link]
-
LC-UV-PDA and LC-MS studies to characterize degradation products of glimepiride. PubMed. Available at: [Link]
-
Hydrolytic Degradation and Its Effect on Mechanical Properties of HFPE-II-52 Polyimide: Preliminary Results. ResearchGate. Available at: [Link]
-
Hydrolytic and Enzymatic Degradation of Photocurable Polymer Networks Comprising Ester-Urethane Building Block, PEGylated Fibrin. ChemRxiv. Available at: [Link]
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Study on Thermal Degradation behaviour of Poly (N-(Meta-Chlorophenyl) Maleimide) and its Copolymer of Methyl Methacrylate. ResearchGate. Available at: [Link]
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Thermal Degradation Mechanism and Decomposition Kinetic Studies of Poly(Ethylene Succinate)/Hemp Fiber Composites. MDPI. Available at: [Link]
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Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir. MDPI. Available at: [Link]
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Photochemical degradation of flavins. IV. Studies of the anaerobic photolysis of riboflavin. PubMed. Available at: [Link]
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The Thermal Degradation of Poly(dimethyl Itaconate-co-4-vinylpyridine). ResearchGate. Available at: [Link]
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Hydrolytic degradation of PEG-based thiol-norbornene hydrogels enables multi-modal controlled release. ResearchGate. Available at: [Link]
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Removal of impurities from (2-Methylpyrimidin-4-yl)methanamine
An In-depth Technical Guide to the Purification of (2-Methylpyrimidin-4-yl)methanamine
Welcome to the technical support guide for the purification of this compound. As a key intermediate in pharmaceutical synthesis, achieving high purity of this compound is critical. This guide, structured in a question-and-answer format, provides researchers, scientists, and drug development professionals with practical, field-proven insights and detailed protocols to overcome common purification challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I can expect in my crude this compound?
A1: Impurities are typically process-related and depend on the synthetic route employed.[1] Common synthesis pathways, such as the reduction of 2-methylpyrimidine-4-carbonitrile or the amination of a 4-(halomethyl)pyrimidine, can introduce specific contaminants.[2][3]
Potential Impurity Classes:
-
Unreacted Starting Materials: Residual 2-methylpyrimidine-4-carbonitrile, 4-(chloromethyl)-2-methylpyrimidine, or other precursors.
-
Reagents and Catalysts: Leftover reducing agents (e.g., borohydrides, catalytic metals) or bases used in the reaction.
-
Side-Reaction Byproducts: These can include dimers, products of over-alkylation, or byproducts from competing reaction pathways.[4][5] For instance, the secondary amine, N,N-di((2-methylpyrimidin-4-yl)methyl)amine, could be a potential byproduct.
-
Degradation Products: The aminomethyl group can be susceptible to oxidation or other degradation pathways, especially if exposed to harsh conditions, light, or temperature.[1]
A thorough analytical characterization of your crude material using techniques like LC-MS or GC-MS is essential to identify the specific impurities present before selecting a purification strategy.[6][7]
Q2: My crude product is a dark-colored oil/solid. How should I begin the purification process?
A2: A dark color often indicates the presence of polymeric or highly conjugated impurities. A good first step is often an extractive workup or treatment with activated carbon, followed by a primary purification technique like crystallization or column chromatography.
If the product is an oil, an acid-base extraction can be highly effective. Since this compound is a basic compound, it can be extracted into an acidic aqueous phase, leaving non-basic organic impurities behind.
Basic Protocol for Acid-Base Extraction:
-
Dissolve the crude oil in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extract the organic solution with a dilute aqueous acid (e.g., 1M HCl). The protonated amine will move to the aqueous layer.
-
Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.
-
Basify the aqueous layer carefully with a base (e.g., 2M NaOH) to a pH >10, which deprotonates the amine, causing it to separate.
-
Extract the free amine back into an organic solvent.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
This procedure can significantly improve the purity and color of your material before proceeding to more refined techniques.
Troubleshooting Guides & Detailed Protocols
This section provides in-depth solutions to specific purification challenges.
Challenge 1: Choosing the Right Purification Method
Q3: How do I decide between recrystallization, chromatography, or distillation for my sample?
A3: The optimal method depends on the physical state of your product and the nature of the impurities. The following decision tree provides a general guideline.
Caption: A decision tree to guide the selection of a primary purification technique.
Challenge 2: Recrystallization Issues
Q4: I'm trying to recrystallize this compound, but it's not working. What should I do?
A4: Recrystallization is a powerful technique but relies heavily on selecting the right solvent. The ideal solvent should dissolve the compound poorly at room temperature but readily at elevated temperatures.[8][9]
Troubleshooting Recrystallization:
| Problem | Probable Cause | Solution |
| Product won't dissolve | Incorrect solvent choice (compound is insoluble). | Try a more polar solvent or a solvent mixture. |
| No crystals form on cooling | Solution is not supersaturated; too much solvent was used. | Boil off some solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod or adding a seed crystal to initiate crystallization.[8] |
| Product "oils out" | The boiling point of the solvent is higher than the melting point of the compound, or the solution is cooling too rapidly. | Use a lower-boiling point solvent. Allow the solution to cool more slowly (e.g., leave it on the benchtop before moving to an ice bath). |
| Crystals are colored | Colored impurities are trapped in the crystal lattice. | Add a small amount of activated carbon to the hot solution before filtration to adsorb colored impurities. Do not add carbon to a boiling solution due to the risk of bumping. |
Table 1: Potential Solvents for Recrystallization (Note: Experimental screening is required to find the optimal solvent or solvent system.)
| Solvent | Polarity Index | Boiling Point (°C) | Comments |
| Toluene | 2.4 | 111 | Good for moderately polar compounds. |
| Ethyl Acetate | 4.4 | 77 | A versatile solvent for many organic compounds. |
| Acetonitrile | 5.8 | 82 | Can be effective for polar compounds. |
| Isopropanol | 4.0 | 82 | A polar protic solvent that may work well. |
| Heptane/Ethyl Acetate | Low/Med | Variable | A common non-polar/polar mixture to fine-tune solubility. |
Challenge 3: Chromatographic Purification
Q5: My compound shows poor retention (elutes in the void volume) on a standard C18 reversed-phase column. How can I fix this?
A5: This is a common issue for polar, basic compounds like this compound in reversed-phase chromatography (RPC).[10] The polar nature of your compound leads to weak interactions with the nonpolar C18 stationary phase.
Strategies to Increase Retention in RPC:
-
Use an Ion-Pairing Reagent: Adding an anionic ion-pairing reagent (e.g., trifluoroacetic acid - TFA, or a longer-chain perfluoroalkanoic acid) to the mobile phase can form a neutral, more hydrophobic ion-pair with your protonated amine, significantly enhancing retention.[10] A typical starting concentration is 0.1% TFA in both the aqueous and organic mobile phases.
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is controlled with a buffer. For a basic amine, using a slightly acidic mobile phase (e.g., pH 3-4 with a formate or acetate buffer) can ensure consistent protonation and interaction with the stationary phase.[10]
-
Consider a Different Stationary Phase:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like bare silica or a diol-bonded phase) with a high-organic mobile phase. It is excellent for retaining and separating very polar compounds.[10]
-
Ion-Exchange Chromatography: Cation-exchange chromatography can be highly effective for purifying basic compounds.[11]
-
Caption: General workflow for purification using HILIC.
Q6: Can you provide a starting protocol for flash column chromatography?
A6: Certainly. The choice between normal-phase and reversed-phase depends on the impurities. If your impurities are significantly less polar than your product, normal-phase is a good choice.
Protocol: Normal-Phase Flash Chromatography
-
Adsorbent: Use standard silica gel (SiO₂).
-
Sample Loading: Adsorb the crude material onto a small amount of silica gel (dry loading). To do this, dissolve your compound in a minimal amount of a polar solvent (like methanol), add silica gel, and evaporate the solvent completely to get a free-flowing powder. This generally leads to better separation than injecting a liquid sample.[12]
-
Column Packing: Pack the column with silica gel using your starting eluent system.
-
Eluent System: this compound is quite polar. A typical eluent system would be a mixture of a non-polar solvent and a polar solvent, often with a small amount of a basic modifier to prevent peak tailing.
-
Starting Point: Dichloromethane (DCM) with 2-10% Methanol (MeOH).
-
Basic Modifier: Add 0.5-1% triethylamine (TEA) or ammonium hydroxide to the eluent mixture. This deactivates acidic sites on the silica gel, preventing the basic amine from sticking and tailing.
-
-
Elution: Start with a lower polarity mixture (e.g., 2% MeOH in DCM) and gradually increase the polarity (e.g., to 10% MeOH) to elute your compound.
-
Analysis: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or LC-MS to identify the pure fractions.
-
Work-up: Combine the pure fractions and remove the solvent under reduced pressure.
Purity Assessment
Q7: How do I confirm the purity of my final product?
A7: Visual inspection (e.g., a white crystalline solid) is not sufficient. You must use analytical techniques to quantify purity and confirm the structure.
-
HPLC-UV: A high-performance liquid chromatography method with UV detection is the standard for assessing purity. A pure compound should show a single major peak. The method should be validated to ensure it can separate the starting materials and potential byproducts from the product peak.[13]
-
LC-MS / GC-MS: Mass spectrometry coupled with chromatography is crucial for identifying any remaining low-level impurities and confirming the molecular weight of your product.[6][14][15]
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the final compound and can also reveal the presence of impurities if they are at a significant level (>1%).
The International Council for Harmonisation (ICH) guidelines recommend that impurities above 0.10% in an Active Pharmaceutical Ingredient (API) should be identified and characterized.[4]
References
- BenchChem. (2025). Technical Support Center: Purification of Polar Aminopyrimidine Compounds.
-
PubChem. 2-Methylpyrimidin-4-amine (C5H7N3). National Center for Biotechnology Information. [Link]
-
Lee, Y. C., et al. (1995). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. PubMed. [Link]
-
Various Authors. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. National Institutes of Health. [Link]
-
PubChem. [2-(2-Methylcyclopropyl)pyrimidin-4-yl]methanamine (C9H13N3). National Center for Biotechnology Information. [Link]
-
Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]
-
Various Authors. (2018). Reaction of 3-aminopyrrole with chloropyrimidines to give pyrroloaminopyrimidines. Arkivoc. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
PubChem. 2-Amino-4-methylpyrimidine (C5H7N3). National Center for Biotechnology Information. [Link]
-
Pangarkar, K. et al. (2024). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. ResearchGate. [Link]
-
PubChem. (2-Methylpyrimidin-5-yl)methanamine (C6H9N3). National Center for Biotechnology Information. [Link]
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 4-Pyrimidine Methanamine.
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Reddy, A. V. R., et al. (2015). Synthesis and Characterization of Impurities in the Production Process of Lopinavir. National Institutes of Health. [Link]
- Google Patents. (2002). Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
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Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. [Link]
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ResearchGate. Synthesis of the starting materials 2 and 4. [Link]
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Various Authors. (2019). Development of Chromatographic Method for Determination of Impurities in Solid Dispersion of Dasatinib. BrJAC. [Link]
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Analytical Chemistry. Chromatography of Pyrimidine Reduction Products. [Link]
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Al-Rimawi, F., et al. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link]
-
Pangarkar, K. (2024). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. [Link]
- BenchChem. (2025).
-
U.S. Food and Drug Administration. LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. [Link]
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Pivazyan, V. A., et al. (2016). Synthesis of Novel 2-((6-Methyl-2-(Methylthio)pyrimidin- 4-yl)oxy)acetohydrazide Derivatives and Their Growth Stimulant Properties. ResearchGate. [Link]
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ResearchGate. Synthesis and Characterization of Impurities in the Production Process of Lopinavir. [Link]
-
Al-Karmalawy, M. A., et al. (2023). Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods. National Institutes of Health. [Link]
-
Błachut, D., et al. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. PubMed. [Link]
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- 4. Synthesis and Characterization of Impurities in the Production Process of Lopinavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
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- 11. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. arkat-usa.org [arkat-usa.org]
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- 14. researchgate.net [researchgate.net]
- 15. fda.gov [fda.gov]
Technical Support Center: Reaction Condition Optimization for (2-Methylpyrimidin-4-yl)methanamine Synthesis
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis of (2-methylpyrimidin-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the optimization of this important reaction. Our goal is to empower you with the knowledge to navigate the complexities of this synthesis with confidence and achieve high-yield, high-purity results.
The primary and most common route to synthesizing this compound is through the reduction of its nitrile precursor, 2-methylpyrimidine-4-carbonitrile. This guide will focus on optimizing this critical reduction step.
Primary Synthetic Route: Reduction of 2-Methylpyrimidine-4-carbonitrile
The conversion of the nitrile group in 2-methylpyrimidine-4-carbonitrile to a primary amine is a fundamental transformation in organic synthesis. The general reaction scheme is depicted below. The choice of reducing agent and reaction conditions is paramount to achieving a successful outcome.
Caption: General reaction scheme for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for reducing 2-methylpyrimidine-4-carbonitrile to this compound?
The two most prevalent and effective methods are catalytic hydrogenation and chemical reduction with metal hydrides.
-
Catalytic Hydrogenation: This "green" and efficient method typically employs a transition metal catalyst (e.g., Raney nickel, palladium on carbon) and hydrogen gas. It is often preferred for its scalability and milder reaction conditions.[1][2]
-
Chemical Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation.[3][4][5] This method is often used in laboratory-scale synthesis due to its high reactivity.
Q2: How do I choose between catalytic hydrogenation and a chemical reducing agent like LiAlH₄?
The choice depends on several factors:
-
Scale of the reaction: For large-scale industrial production, catalytic hydrogenation is generally more economical and safer.[6] LiAlH₄ is highly reactive and can be hazardous to handle in large quantities.[7]
-
Functional group tolerance: LiAlH₄ is a very strong reducing agent and will reduce other functional groups such as esters, amides, and carboxylic acids.[7] Catalytic hydrogenation can sometimes be more selective, depending on the catalyst and conditions used.
-
Equipment availability: Catalytic hydrogenation requires a pressure vessel to handle hydrogen gas, while chemical reductions can be performed in standard laboratory glassware.
Q3: What are the potential side reactions I should be aware of during the reduction of 2-methylpyrimidine-4-carbonitrile?
The primary concern during nitrile reduction is the formation of secondary and tertiary amines.[1][8] This occurs through the reaction of the initially formed primary amine with the imine intermediate.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. You can visualize the consumption of the starting material (2-methylpyrimidine-4-carbonitrile) and the formation of the product (this compound). Liquid chromatography-mass spectrometry (LC-MS) can also be used for more detailed analysis.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via nitrile reduction.
Issue 1: Low or No Conversion of Starting Material
-
Symptom: TLC or LC-MS analysis shows a significant amount of unreacted 2-methylpyrimidine-4-carbonitrile.
-
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting & Optimization Strategies |
| Inactive Catalyst (Catalytic Hydrogenation) | The catalyst's active sites may be poisoned or deactivated. | - Use a fresh batch of catalyst. - Ensure the starting material and solvent are free of impurities that can act as catalyst poisons (e.g., sulfur compounds). - If using a recycled catalyst, ensure it has been properly regenerated. |
| Insufficient Reducing Agent (Chemical Reduction) | The stoichiometry of the reducing agent to the nitrile is crucial. LiAlH₄ reductions typically require at least two equivalents of hydride.[4] | - Use a sufficient excess of the reducing agent (e.g., 1.5-2.0 equivalents of LiAlH₄). - Ensure the reducing agent is of high purity and has not decomposed due to improper storage. |
| Suboptimal Reaction Conditions | The reaction may require more energy to overcome the activation barrier. | - Temperature: Gradually increase the reaction temperature. For catalytic hydrogenation, this may mean moving from room temperature to 50-80°C.[9] - Pressure (Catalytic Hydrogenation): Increase the hydrogen pressure.[9] - Reaction Time: Extend the reaction time and monitor by TLC until the starting material is consumed. |
| Poor Solubility | The starting material may not be fully dissolved in the chosen solvent, limiting its interaction with the catalyst or reducing agent. | - Choose a solvent in which the starting material is more soluble. For catalytic hydrogenation, alcohols like methanol or ethanol are common. For LiAlH₄ reductions, anhydrous ethers like THF or diethyl ether are typically used.[7] |
Issue 2: Formation of Secondary and Tertiary Amine Byproducts
-
Symptom: The crude product mixture contains significant amounts of higher molecular weight impurities, as detected by LC-MS, corresponding to secondary and tertiary amines.
-
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting & Optimization Strategies |
| Reaction with Imine Intermediate | The primary amine product can react with the imine intermediate, leading to the formation of secondary and tertiary amines.[6] | - Catalytic Hydrogenation: The addition of ammonia to the reaction mixture can suppress the formation of secondary and tertiary amines.[6] The choice of catalyst is also critical; for instance, a highly dispersed Ni/SiC catalyst has shown high selectivity for primary amines without the need for ammonia.[10] - LiAlH₄ Reduction: This is less of a concern with LiAlH₄ as the reduction of the imine intermediate is typically fast. However, ensuring a rapid quench of the reaction once complete can minimize side reactions. |
| High Reaction Temperature | Higher temperatures can sometimes favor the side reactions leading to secondary and tertiary amines. | - Optimize the reaction temperature. It is advisable to run the reaction at the lowest temperature that still provides a reasonable reaction rate. |
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Caption: A decision workflow for troubleshooting common issues in the synthesis.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Raney Nickel
-
Preparation: In a pressure vessel, dissolve 2-methylpyrimidine-4-carbonitrile (1.0 eq) in anhydrous ethanol or methanol.
-
Catalyst Addition: Carefully add Raney Nickel (5-10 wt%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas several times. Pressurize the vessel with hydrogen gas (typically 50-500 psi).[9]
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating (e.g., 40-60°C) for 4-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by distillation or column chromatography if necessary.
Protocol 2: Chemical Reduction using Lithium Aluminum Hydride (LiAlH₄)
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a suspension of LiAlH₄ (1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) at 0°C (ice bath).[7]
-
Addition of Nitrile: Dissolve 2-methylpyrimidine-4-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Quenching: After the reaction is complete, cool the mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water (Fieser workup).
-
Work-up: A granular precipitate will form. Filter the mixture and wash the precipitate thoroughly with THF or ethyl acetate.
-
Purification: Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by distillation or column chromatography.
References
- BenchChem. (2025). Common side reactions in the synthesis of pyrimidines and their prevention.
- Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
- JoVE. (2025). Nitriles to Amines: LiAlH4 Reduction.
- Royal Society of Chemistry. (n.d.). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry.
- BenchChem. (2025). Troubleshooting unexpected side reactions in pyrimidine synthesis.
- Wikipedia. (n.d.). Nitrile reduction.
- CoLab. (n.d.). Recent advances in selective catalytic hydrogenation of nitriles to primary amines.
- Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4.
- Google Patents. (n.d.). US4375003A - Method for the hydrogenation of nitriles to primary amines.
- Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction).
- Periodica Polytechnica. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines.
- ChemRxiv. (n.d.). Hydrogenation of nitrile to primary amine with carbon-coated Ni/NiO@C catalyst under mild conditions.
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- 4. Video: Nitriles to Amines: LiAlH4 Reduction [jove.com]
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- 9. US4375003A - Method for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
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Technical Support Center: (2-Methylpyrimidin-4-yl)methanamine
Welcome to the technical support resource for (2-Methylpyrimidin-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe handling, optimal storage, and effective use of this compound in your experiments. As Senior Application Scientists, we have compiled this information based on established safety protocols and our experience with amine and pyrimidine-based compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of this compound, providing potential causes and actionable solutions.
Q1: I opened a new container of this compound and noticed a strong, ammonia-like odor. Is this normal?
A1: A faint amine-like odor may be expected. However, a very strong or pungent ammonia-like smell could indicate some degree of degradation, potentially from exposure to moisture or air. Amines can be susceptible to oxidation and can absorb carbon dioxide from the atmosphere.
-
Immediate Action: Handle the compound exclusively within a certified chemical fume hood.[1][2] Ensure your personal protective equipment (PPE), including appropriate gloves and safety goggles, is worn correctly.[2][3]
-
Investigation: If you suspect degradation, it is advisable to verify the compound's purity via an analytical method such as NMR or LC-MS before proceeding with critical experiments.
-
Causality: The pyrimidine ring and the primary amine group are susceptible to atmospheric conditions. Improper sealing can lead to slow hydrolysis or oxidation, releasing volatile byproducts.
Q2: The material, which was initially a clear or light-yellow liquid/solid, has developed a darker color (e.g., brown or dark yellow). Is it still usable?
A2: A significant color change is a common indicator of chemical degradation. This is often caused by exposure to air (oxidation) or light (photochemical reaction).[4][5]
-
Expert Recommendation: We do not recommend using the compound for sensitive applications where purity is critical. The observed color change is likely due to the formation of oxidized impurities, which can interfere with your reaction, leading to unexpected side products and lower yields.
-
Preventative Measures: To prevent this, always store the compound under an inert atmosphere (like argon or nitrogen) and protect it from light by using an amber vial or by wrapping the container in aluminum foil.[1][4] Store in a cool, dark place as recommended.[6][7]
Q3: I am experiencing poor solubility of the compound in a solvent where it was previously soluble. Could this be related to storage?
A3: Yes, this is a possibility. If the compound has degraded, the resulting impurities may have different solubility profiles.[5] For instance, oxidation or polymerization can lead to less soluble byproducts.
-
Troubleshooting Steps:
-
Confirm the solvent is pure and dry.
-
Attempt to dissolve a small sample by gently warming the mixture, as solubility often increases with temperature.[8] Be aware that heating can also accelerate degradation if the compound is unstable.
-
If the compound is ionizable, adjusting the pH may improve solubility. As an amine, lowering the pH by adding a trace amount of acid should increase its solubility in polar protic solvents.[8]
-
If solubility issues persist, re-characterize the compound to confirm its identity and purity.
-
Q4: My reaction yield is lower than expected or has failed completely. I suspect the quality of the this compound. What should I check?
A4: Reagent integrity is paramount for reproducible results. Improper handling or storage can compromise the compound's reactivity.
-
Self-Validation Protocol:
-
Check Storage Records: Verify the age of the compound and its storage history. Was the container seal compromised? Was it stored under an inert atmosphere?
-
Visual Inspection: Examine the material for any changes in color or consistency as mentioned above.
-
Purity Analysis: The most reliable step is to re-analyze the compound's purity using techniques like ¹H NMR, LC-MS, or elemental analysis. Compare the results with the Certificate of Analysis (CoA) provided by the supplier.
-
Causality: Amines are nucleophilic and can be basic. Degradation products may have altered electronic properties or may act as inhibitors in your reaction scheme. For example, partially oxidized starting material can lead to a host of undesired side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the mandatory Personal Protective Equipment (PPE) requirements for handling this compound?
A1: To ensure personal safety, the following PPE must be worn at all times when handling this compound:[2][9]
-
Eye Protection: Chemical splash goggles are required. If there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[9]
-
Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for tears or holes before use. Change gloves immediately if they become contaminated.[3][9]
-
Protective Clothing: A flame-resistant lab coat is mandatory. Ensure it is fully buttoned.
-
Footwear: Closed-toe shoes must be worn in the laboratory.[2]
Q2: What are the ideal long-term storage conditions for this compound?
A2: Proper storage is critical to maintain the shelf-life and integrity of the compound.[5] Refer to the summary table below for specific parameters.
-
Atmosphere: Store under a dry, inert atmosphere such as argon or nitrogen.[1][4] This minimizes exposure to oxygen and moisture, which can cause degradation.
-
Temperature: Store in a cool, well-ventilated area.[3][6] Recommended storage temperatures are often between 2-8°C, but always check the supplier's specific recommendation.
-
Container: Keep the container tightly closed and sealed.[1][7] Use the original packaging when possible.
-
Light: Protect from direct sunlight and strong light sources.[4]
Q3: What chemicals and materials are incompatible with this compound?
A3: Avoid contact with strong oxidizing agents and strong acids.[1][10][11] Mixing with incompatible materials can cause vigorous, exothermic reactions that may lead to fire, explosion, or the release of toxic fumes.[12] Always segregate this compound from such materials in storage and during experiments.[13]
Q4: How should I handle a small spill of this compound in the lab?
A4: In the event of a small spill, follow these steps while wearing your full PPE:[1][14]
-
Alert Colleagues: Inform others in the immediate area of the spill.
-
Ensure Ventilation: If not already doing so, perform the cleanup inside a chemical fume hood or ensure the area is well-ventilated.
-
Contain the Spill: Cover the spill with an inert absorbent material like sand, vermiculite, or dry earth.[1] Do not use combustible materials like paper towels to absorb large quantities.
-
Collect the Material: Carefully sweep or scoop the absorbed material into a closable, labeled container for hazardous waste.[1]
-
Decontaminate: Clean the spill area with an appropriate solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.
-
Report: Document the spill according to your institution's safety protocols.
Q5: How should I dispose of waste containing this compound?
A5: Chemical waste must be disposed of according to institutional and local regulations.[2][7]
-
Do not pour this chemical down the drain.[2]
-
Collect all waste (unused compound, contaminated materials, reaction byproducts) in a clearly labeled, sealed hazardous waste container.
-
Segregate waste streams properly. Do not mix amine waste with incompatible waste types, such as strong acids or oxidizers.[12]
Data & Protocols
Summary of Handling and Storage Parameters
| Parameter | Recommendation | Rationale & Reference |
| Storage Temperature | Cool, dry place (2-8°C is often recommended, check supplier) | Minimizes degradation kinetics.[6][15] |
| Atmosphere | Under inert gas (Argon or Nitrogen) | Prevents oxidation and reaction with atmospheric moisture/CO₂.[1][4] |
| Light Conditions | Protect from light (e.g., amber vial) | Prevents photochemical degradation.[4][5] |
| Container | Tightly sealed, original container | Prevents contamination and exposure to the atmosphere.[1][7] |
| Incompatible Materials | Strong acids, strong oxidizing agents, acid chlorides, acid anhydrides | Risk of vigorous, exothermic, or hazardous reactions.[1][10][12][16] |
| Mandatory PPE | Nitrile gloves, chemical splash goggles, lab coat | Protects skin, eyes, and clothing from contact.[2][3][9] |
| Work Area | Chemical fume hood | Minimizes inhalation exposure to vapors or dust.[1][2] |
Experimental Protocols
Protocol 1: Receiving and Storing a New Shipment
-
Inspect Packaging: Upon receipt, inspect the external packaging for any signs of damage or leaks.
-
Verify Documentation: Cross-reference the received material with the packing slip and purchase order. Locate the supplier's Safety Data Sheet (SDS) and Certificate of Analysis (CoA).
-
Don PPE: Before handling the primary container, put on all required PPE (lab coat, gloves, goggles).
-
Work in a Hood: Transfer the package to a chemical fume hood before opening.
-
Inspect Primary Container: Check the container seal for integrity. Note any discoloration or unusual appearance of the compound.
-
Labeling: Record the date of receipt on the container.
-
Storage: If the compound is not for immediate use, prepare it for long-term storage. If it was not shipped under an inert atmosphere, it is best practice to briefly unseal the cap inside a glovebox or fume hood, flush the headspace with argon or nitrogen, and quickly reseal.
-
Final Placement: Place the sealed container in the designated cool, dark, and well-ventilated storage location, ensuring it is segregated from incompatible chemicals.[3][13]
Protocol 2: Weighing and Dispensing for Experimental Use
-
Preparation: Read the SDS thoroughly before handling the chemical.[14] Ensure the chemical fume hood is operational and the workspace is clean.
-
Don PPE: Wear appropriate PPE, including chemical splash goggles, a lab coat, and compatible gloves.[2]
-
Equilibration: If the compound is stored refrigerated, allow the container to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold compound.
-
Inert Atmosphere Transfer (Optional but Recommended): For highly sensitive reactions, perform weighing and dispensing inside a glovebox under an inert atmosphere.
-
Standard Dispensing: If a glovebox is unavailable, perform the transfer inside a chemical fume hood. Minimize the time the container is open.
-
Weighing: Tare a suitable, clean receiving vessel on the balance. Quickly dispense the desired amount of the compound and re-weigh.
-
Resealing: Tightly close the main container immediately after dispensing. If desired, flush the headspace with an inert gas before final sealing.
-
Cleanup: Clean any spills on the balance or surrounding area immediately. Dispose of contaminated wipes or weigh boats in the designated hazardous waste container.[2]
Visual Workflow and Logic Diagrams
Caption: Workflow for receiving and storing new this compound.
Caption: Troubleshooting decision tree for investigating suspected degradation.
References
-
Diplomata Comercial. (n.d.). What are the Health and Safety Guidelines for Using Amines? Retrieved from [Link]
-
Formerra. (n.d.). Guide to Product Handling. Retrieved from [Link]
-
Spectrum Pharmacy Products. (2022). SAFETY DATA SHEET: Methenamine. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]
-
The Codelucky. (2025). Laboratory Safety: Working Safely with Chemicals | Essential Lab Techniques for Beginners. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Working with Chemicals. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methylpyrimidin-4-amine. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of pyrimidine derivatives under solvent-free conditions. Retrieved from [Link]
-
PubChem. (n.d.). (2-Methylpyrimidin-5-yl)methanamine. Retrieved from [Link]
-
Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Incompatible. Retrieved from [Link]
Sources
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 3. diplomatacomercial.com [diplomatacomercial.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. aksci.com [aksci.com]
- 12. The MSDS HyperGlossary: Incompatible [ilpi.com]
- 13. Appendix K - Incompatible Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. formerra.com [formerra.com]
- 16. fishersci.com [fishersci.com]
Technical Support Center: Synthesis of (2-Methylpyrimidin-4-yl)methanamine
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of (2-Methylpyrimidin-4-yl)methanamine. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important chemical intermediate. We provide in-depth, field-proven insights and troubleshooting strategies to help you optimize your reaction outcomes.
The most prevalent and direct synthetic route to this compound involves the reduction of the corresponding nitrile, 2-methylpyrimidine-4-carbonitrile. While seemingly straightforward, this reduction is fraught with potential pitfalls that can lead to low yields, complex impurity profiles, and difficult purifications. This guide will focus primarily on troubleshooting this critical reduction step.
Troubleshooting Guide: Common Synthesis Pitfalls
This section addresses specific experimental issues in a question-and-answer format.
Q1: My reaction yield is very low, or the reaction is not going to completion. What are the likely causes?
Low or incomplete conversion is a frequent issue stemming from several factors related to reagents and reaction conditions.
A1: Potential Causes & Solutions
-
Inactive Catalyst (Catalytic Hydrogenation): Raney® Nickel (Raney Ni) is a common catalyst for this transformation, but its activity is highly dependent on its preparation and handling.
-
The Problem: The catalyst can become deactivated through oxidation or improper storage.
-
The Solution: Use freshly prepared or commercially sourced Raney Ni of high activity. Ensure it is stored as a slurry in water or a suitable solvent to prevent exposure to air. If preparing in-house, ensure the leaching of the aluminum from the Ni-Al alloy is complete.
-
-
Ineffective Reducing Agent (Metal Hydride Reduction): Lithium aluminum hydride (LiAlH₄ or LAH) is a powerful reducing agent, but its efficacy can be compromised.
-
The Problem: LAH reacts violently with water. Using wet solvents or glassware, or employing old, partially hydrolyzed LAH will significantly reduce its potency.[1][2]
-
The Solution: Always use freshly opened LAH or titrate to determine the activity of older batches. Reactions must be conducted in anhydrous solvents (like THF or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon).[1][3]
-
-
Suboptimal Reaction Conditions: The choice of temperature, pressure, and solvent is critical for driving the reaction to completion.
-
The Problem: Insufficient temperature or hydrogen pressure (for catalytic hydrogenation) can lead to sluggish or stalled reactions. Aromatic nitriles can be more difficult to reduce than aliphatic ones.[4]
-
The Solution: Consult the literature for optimized conditions. For Raney Ni reductions, increasing hydrogen pressure (e.g., up to 80 bar) and temperature (e.g., 100 °C) can improve conversion.[5] For LAH reductions, refluxing in THF is often sufficient.[1]
-
Table 1: Recommended Starting Conditions for Nitrile Reduction
| Reducing System | Solvent | Temperature | Pressure (if applicable) | Key Considerations |
| Raney Ni / H₂ | Ethanol, Methanol (often with NH₃) | Room Temp to 100 °C | 1 atm to 80 bar | Catalyst activity is crucial. Ammonia is often added to prevent side reactions.[2][5] |
| LiAlH₄ (LAH) | Anhydrous THF, Diethyl Ether | 0 °C to Reflux | N/A | Strict anhydrous conditions are mandatory.[1] LAH is a strong reducing agent and may lack chemoselectivity.[1] |
| NiCl₂ / NaBH₄ | Methanol, Ethanol | Room Temperature | N/A | A milder alternative to LAH that has proven effective for nitrile reductions.[2] |
Q2: I'm observing a significant amount of a higher molecular weight impurity. What is it and how can I prevent it?
This is a classic sign of secondary amine formation, the most common and troublesome side reaction in nitrile reductions.
A2: Understanding and Preventing Secondary Amine Formation
-
The Mechanism: The reduction of a nitrile proceeds through an intermediate imine. This imine can react with the desired primary amine product to form a secondary amine after a further reduction step.[4] This side reaction is a major cause of yield loss and purification headaches.
-
The Solution: The Role of Ammonia: The most effective way to suppress secondary amine formation during catalytic hydrogenation is to perform the reaction in the presence of ammonia.[5]
-
How it Works: Ammonia is present in a large excess and competes with the primary amine product for the reaction with the imine intermediate. This equilibrium favors the formation of the desired primary amine.
-
Practical Application: Use a solution of ammonia in methanol or add liquid ammonia to the reaction vessel. An ammonia-saturated solvent is often recommended for optimal results.[5]
-
Diagram 1: Nitrile Reduction and Secondary Amine Side Reaction
Caption: Mechanism of primary amine formation and the competing side reaction leading to a secondary amine impurity.
Q3: My NMR analysis suggests the pyrimidine ring itself has been reduced. Is this possible and how do I avoid it?
Yes, over-reduction of the heterocyclic ring is a potential pitfall, particularly with aggressive reducing agents.
A3: Maintaining the Integrity of the Pyrimidine Ring
-
The Cause: While aromatic, the pyrimidine ring can be susceptible to reduction under harsh conditions. Lithium aluminum hydride is a very strong reducing agent and has been shown to reduce pyrimidine derivatives, leading to dihydropyrimidine or even tetrahydropyrimidine species.[6][7]
-
Preventative Measures:
-
Choose a Milder Reagent: If ring reduction is observed with LAH, consider switching to a milder system. Catalytic hydrogenation with Raney Ni is generally more chemoselective for the nitrile group. The NiCl₂/NaBH₄ system is another excellent alternative.[2]
-
Control Reaction Temperature: If using LAH is necessary, perform the reaction at a lower temperature (e.g., starting at 0 °C and allowing it to slowly warm to room temperature) instead of refluxing.[1] Monitor the reaction closely by TLC or HPLC to stop it as soon as the starting material is consumed.
-
Q4: The reaction workup is messy, and I'm struggling with product isolation. What is the best procedure?
The workup of LAH reactions and the purification of a polar, water-soluble amine require specific procedures.
A4: Strategies for Effective Workup and Purification
-
LAH Quenching: Unreacted LAH must be safely quenched. Improper quenching can lead to the formation of gelatinous aluminum salts that trap the product, making extraction difficult.
-
Recommended Protocol (Fieser Method): At 0 °C, slowly and sequentially add 'x' mL of water, 'x' mL of 15% aqueous NaOH, and finally '3x' mL of water, where 'x' is the mass of LAH used in grams.[1] This procedure is designed to produce a granular, easily filterable aluminum salt precipitate. Stir vigorously for at least 30 minutes until a white, free-stirring slurry is formed. Filter the solid and wash thoroughly with an organic solvent (e.g., ethyl acetate, DCM).
-
-
Product Isolation (Acid-Base Extraction): Since the product is a primary amine, it is basic. This property can be exploited for purification.
-
Combine the organic filtrates from the workup and wash with brine.
-
Extract the organic layer with aqueous acid (e.g., 1M HCl). The amine will move into the aqueous layer as the protonated ammonium salt, leaving non-basic impurities behind in the organic layer.
-
Wash the acidic aqueous layer with a fresh portion of organic solvent (e.g., diethyl ether or DCM) to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and make it basic (pH > 12) by slowly adding a strong base (e.g., 20% NaOH).
-
Extract the free-based amine back into an organic solvent (e.g., DCM or ethyl acetate, multiple extractions recommended).
-
Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine.
-
Frequently Asked Questions (FAQs)
Q: What are the primary synthetic routes to this compound?
The most common laboratory and industrial-scale syntheses start from precursors like 2-cyanoacetamide or malononitrile, which are used to construct the pyrimidine ring, yielding 4-amino-2-methylpyrimidine-5-carbonitrile.[8] This intermediate is then reduced to the final product. A more direct, though often lower-yielding, approach is the direct reduction of 2-methylpyrimidine-4-carbonitrile.
Q: How can I monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most convenient method. Use a solvent system like 10% methanol in dichloromethane with a small amount of triethylamine or ammonia to prevent the amine from streaking on the silica plate. Stain with ninhydrin (for the amine product) or potassium permanganate. For more quantitative analysis, GC-MS or LC-MS can be used.
Q: What are the critical safety precautions for this synthesis?
-
Lithium Aluminum Hydride (LAH): Extremely reactive with water and protic solvents. Handle only in a fume hood under an inert atmosphere. Quenching is highly exothermic and generates hydrogen gas, which is flammable.[1]
-
Raney Nickel: Can be pyrophoric (ignites spontaneously in air) when dry. Always handle as a slurry. The hydrogenation reaction uses flammable hydrogen gas and should be conducted behind a safety shield.[9]
-
Solvents: Anhydrous ethers (THF, diethyl ether) can form explosive peroxides. Always use fresh, inhibitor-free solvents or test for peroxides before use.
Diagram 2: General Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting the synthesis of this compound.
References
- CN1319592A - Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine - Google Patents.
- Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines.
- US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine - Google Patents.
- The reduction of nitriles to aldehydes: Applications of raney nickel/sodium hypophosphite monohydrate, of raney nickel/formic acid, or of raney(Ni/Al)Alloy/formic acid, respectively - Macquarie University.
- Navigating Large-Scale Synthesis: A Cost-Benefit Analysis of 2-(Chloromethyl)pyrimidine Hydrochloride and Its Alternatives - Benchchem.
- (PDF) Reduction of Pyrimidine Derivatives by LiAlH 4 - ResearchGate.
- Nitrile to Amine (LiAlH4 or LAH reduction) - Organic Synthesis.
- The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Ac - ResearchGate.
- Controlled reduction of pyrimidin(e)-2(1H)-ones and -thiones with metal hydride complexes. Regioselective preparation of dihydro - RSC Publishing.
- Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines.
- Nitrile reduction issues : r/chemistry - Reddit.
- Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B 1 | Request PDF - ResearchGate.
- An In-Depth Technical Guide to the Synthesis of 2-(Chloromethyl)pyrimidine Hydrochloride - Benchchem.
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. quod.lib.umich.edu [quod.lib.umich.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Controlled reduction of pyrimidin(e)-2(1H)-ones and -thiones with metal hydride complexes. Regioselective preparation of dihydro- and tetrahydro-pyrimidin-2(1H)-ones and the corresponding thiones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Reaction Kinetics of (2-Methylpyrimidin-4-yl)methanamine
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with (2-Methylpyrimidin-4-yl)methanamine. This guide is designed to provide expert insights and practical troubleshooting advice for the kinetic analysis of reactions involving this versatile building block. Drawing from established principles of chemical kinetics and extensive experience with heterocyclic compounds, this center will address common challenges and frequently asked questions to ensure the accuracy and reproducibility of your experimental results.
Section 1: Understanding the Reactivity of this compound
This compound is a unique molecule featuring a nucleophilic primary amine appended to an electron-deficient pyrimidine ring. This structure dictates its reactivity, with the primary amine typically serving as the reactive center for nucleophilic attack. The pyrimidine ring, being π-deficient, influences the electron density of the exocyclic amine and can participate in its own set of reactions, although these are generally less facile than reactions at the amine.[1] Understanding this electronic interplay is crucial for designing and interpreting kinetic experiments.
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions encountered during the kinetic analysis of this compound reactions.
Q1: My reaction with an electrophile is proceeding too quickly to be monitored by standard methods like TLC or NMR. How can I accurately measure its kinetics?
A1: Reactions of primary amines, such as the one in this compound, with potent electrophiles can indeed be very fast, often occurring on a millisecond to second timescale. For such rapid reactions, specialized techniques are necessary.[2][3][4]
-
Stopped-Flow Spectroscopy: This is the most common and effective method for studying fast reactions in solution.[2][4][5][6] It involves the rapid mixing of two reactant solutions and then stopping the flow to monitor the change in absorbance or fluorescence of a species over time. This technique allows for the determination of rate constants for reactions with half-lives as short as a few milliseconds.
-
Quenched-Flow Method: In this technique, the reaction is rapidly initiated and then quenched after a specific, short period by introducing a quenching agent.[2][6] The composition of the quenched mixture is then analyzed using standard techniques like HPLC or GC-MS. By varying the quenching time, a concentration-time profile can be constructed.
-
Competition Kinetics: If the reaction is too fast even for stopped-flow, you can employ a competition experiment. Here, you allow this compound to react with two different electrophiles simultaneously, one of which has a known reaction rate. By analyzing the product distribution, you can determine the relative rate constants.
Q2: I am observing inconsistent reaction rates between different batches of this compound. What could be the cause?
A2: Batch-to-batch variability is a common issue in kinetic studies and can often be traced back to the purity of the starting materials.
-
Purity of the Amine: Impurities in your this compound can act as inhibitors or catalysts, leading to inconsistent rates. It is crucial to ensure the purity of each batch using techniques like NMR, HPLC, and elemental analysis.
-
Presence of Water: The primary amine is hygroscopic and can absorb atmospheric moisture. Water can act as a competing nucleophile or alter the solvent polarity, thereby affecting the reaction rate. Always use freshly dried solvents and handle the amine under an inert atmosphere (e.g., nitrogen or argon) when possible.
-
Degradation: Over time, the compound may degrade, especially if not stored properly. Store this compound in a cool, dark, and dry place. It is advisable to re-analyze the purity of older batches before use.
Q3: My kinetic data does not fit a simple first or second-order model. What are the possible reasons?
A3: Deviation from simple kinetic models often indicates a more complex reaction mechanism.
-
Autocatalysis or Inhibition: A product of the reaction might be catalyzing or inhibiting the reaction, leading to a non-linear change in the reaction rate over time.
-
Competing Side Reactions: The formation of unexpected byproducts can consume reactants and complicate the kinetic profile.[7] Analyze your reaction mixture at different time points using HPLC or LC-MS to identify any side products. The pyrimidine ring itself could undergo side reactions under certain conditions.
-
Reversible Reaction: If the reverse reaction is significant, the net rate of product formation will decrease as the product concentration increases, leading to a complex rate law.
-
Formation of Intermediates: The reaction may proceed through one or more intermediates. The formation and decay of these intermediates can lead to complex kinetics.[8] Techniques like flash photolysis or temperature-jump experiments can sometimes be used to study the kinetics of intermediate formation and decay.[4][6]
Section 3: Troubleshooting Guide
This section provides a structured approach to troubleshooting common problems encountered during the kinetic analysis of this compound reactions.
| Problem | Potential Causes | Troubleshooting Steps |
| Non-reproducible results | - Inconsistent reactant purity- Variable reaction temperature- Inconsistent mixing | - Re-purify starting materials and verify purity by at least two analytical methods.- Use a thermostated reaction vessel to maintain a constant temperature (± 0.1 °C).- For manual mixing, ensure a standardized and rapid procedure. For fast reactions, use a stopped-flow apparatus for reproducible mixing. |
| Reaction rate is too slow | - Low reactant concentration- Low temperature- Inappropriate solvent- Catalyst deactivation (if applicable) | - Increase the concentration of one or both reactants.- Increase the reaction temperature in a controlled manner (e.g., in 10 °C increments).- Screen a range of solvents with varying polarities.- If using a catalyst, ensure it is active and not poisoned by impurities. |
| Reaction rate is too fast | - High reactant concentration- High temperature- Highly reactive electrophile | - Decrease the concentration of reactants.- Lower the reaction temperature.- Use a less reactive electrophile if the reaction goals permit.- Employ fast reaction techniques like stopped-flow or quenched-flow.[2][4][5][6] |
| Complex kinetic plots | - Multiple reaction steps- Side reactions- Autocatalysis/Inhibition | - Monitor the reaction for the appearance and disappearance of intermediates using spectroscopic methods.- Analyze the reaction mixture for byproducts using chromatography.- Perform experiments with the addition of product at the start of the reaction to test for autocatalysis or inhibition. |
Section 4: Experimental Protocols
General Protocol for Kinetic Analysis using UV-Vis Spectroscopy
This protocol is suitable for reactions where there is a change in the UV-Vis spectrum of the reactants or products.
-
Preparation of Stock Solutions: Prepare stock solutions of this compound and the electrophile in a suitable, dry solvent.
-
Spectrophotometer Setup: Set the spectrophotometer to the wavelength of maximum absorbance difference between reactants and products.
-
Temperature Control: Use a thermostated cuvette holder to maintain a constant temperature.
-
Reaction Initiation: Inject a known volume of the electrophile stock solution into the cuvette containing the this compound solution. Mix rapidly and start data acquisition.
-
Data Acquisition: Record the absorbance at regular time intervals until the reaction is complete.
-
Data Analysis: Convert absorbance data to concentration using the Beer-Lambert law. Plot concentration versus time and fit the data to the appropriate rate law to determine the rate constant.
Workflow for Troubleshooting Kinetic Experiments
Caption: A logical workflow for troubleshooting anomalous results in kinetic experiments.
Section 5: Mechanistic Considerations
The reaction of this compound with an electrophile is expected to proceed via a standard nucleophilic substitution or addition mechanism. The lone pair of electrons on the primary amine nitrogen will attack the electrophilic center.
Caption: A simplified representation of the reaction pathway.
The rate of this reaction will be influenced by several factors:
-
Nature of the Electrophile: Stronger electrophiles will react faster.
-
Solvent: Polar aprotic solvents may stabilize the transition state and accelerate the reaction. Protic solvents may solvate the amine, reducing its nucleophilicity.
-
Temperature: Increasing the temperature will generally increase the reaction rate, as described by the Arrhenius equation.
-
Steric Hindrance: Bulky substituents on either the amine or the electrophile can slow down the reaction.
By systematically investigating these factors and employing the troubleshooting strategies outlined in this guide, researchers can gain a deeper understanding of the reaction kinetics of this compound and ensure the generation of high-quality, reliable data.
References
-
Chemistry LibreTexts. (2018, July 12). 2.10: Fast Reactions in Solution. [Link]
-
Chemistry LibreTexts. (2022, February 20). 17.7: Experimental methods of chemical kinetics. [Link]
-
Roussel, M. R. (2012). Techniques for studying fast reactions. In A Life Scientist's Guide to Physical Chemistry (pp. 314-329). Cambridge: Cambridge University Press. [Link]
-
Quora. (2021, March 1). What are the physical methods for studying the kinetics of a fast reaction?[Link]
-
Britannica. Chemical kinetics - Measuring, Fast Reactions. [Link]
-
Wikipedia. Pyrimidine. [Link]
-
Kwiecień, A., & Ciunik, Z. (2015). Stable Hemiaminals: 2-Aminopyrimidine Derivatives. Molecules, 20(8), 14365–14376. [Link]
-
Visscher, K. J., Spoelder, H. J., Loman, H., Hummel, A., & Hom, M. L. (1988). Kinetics and mechanism of electron transfer between purines and pyrimidines, their dinucleotides and polynucleotides after reaction with hydrated electrons; a pulse radiolysis study. International journal of radiation biology, 54(5), 787–802. [Link]
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Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of (2-Methylpyrimidin-4-yl)methanamine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and drug discovery, the unambiguous structural elucidation of novel chemical entities is paramount. (2-Methylpyrimidin-4-yl)methanamine, a substituted pyrimidine, represents a scaffold of significant interest due to the prevalence of the pyrimidine motif in a wide array of biologically active compounds. This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound. By comparing its spectral features with those of a close structural analog, 4-aminopyrimidine, we highlight the key spectroscopic identifiers for this compound class and offer insights into the causality behind experimental choices for its characterization.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. The analysis of both ¹H and ¹³C NMR spectra provides a detailed map of the chemical environment of each proton and carbon atom.
Predicted ¹H NMR Spectrum of this compound
While a publicly available experimental spectrum for this compound is not readily found in the searched literature, we can predict its ¹H NMR spectrum based on the analysis of structurally related compounds and established chemical shift principles[1][2]. The predicted spectrum would exhibit distinct signals corresponding to the methyl, methylene, and pyrimidine ring protons.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH₃ | ~2.6 | Singlet | 3H |
| CH₂ | ~3.9 | Singlet | 2H |
| H5 (pyrimidine) | ~7.2 | Doublet | 1H |
| H6 (pyrimidine) | ~8.5 | Doublet | 1H |
| NH₂ | Variable (broad singlet) | Broad Singlet | 2H |
The methyl protons (CH₃) are expected to appear as a singlet in the upfield region. The methylene protons (CH₂) adjacent to the pyrimidine ring and the amino group will also likely be a singlet, shifted downfield due to the influence of the aromatic ring and the nitrogen atom. The two protons on the pyrimidine ring (H5 and H6) will appear as doublets due to coupling with each other. The amine protons (NH₂) typically present as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.
Comparative Analysis: ¹H NMR of 4-Aminopyrimidine
To understand the influence of the aminomethyl substituent, we can compare the predicted spectrum with the experimental data for 4-aminopyrimidine[3].
Table 2: Experimental ¹H NMR Data for 4-Aminopyrimidine
| Protons | Chemical Shift (δ, ppm) | Multiplicity |
| H2 | 8.78 | Doublet |
| H5 | 7.36 | Doublet |
| H6 | 9.26 | Doublet |
The key difference is the absence of the methyl and methylene signals in 4-aminopyrimidine. The chemical shifts of the ring protons in 4-aminopyrimidine provide a baseline for understanding the electronic environment of the pyrimidine ring.
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Table 3: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| CH₃ | ~25 |
| CH₂ | ~45 |
| C4 | ~165 |
| C5 | ~120 |
| C6 | ~158 |
| C2 | ~168 |
The methyl carbon (CH₃) will appear at the highest field. The methylene carbon (CH₂) will be further downfield. The pyrimidine ring carbons will have characteristic chemical shifts in the aromatic region, with the carbons directly bonded to nitrogen (C2, C4, C6) appearing at lower field[4][5].
Experimental Protocol for NMR Data Acquisition
A standard protocol for acquiring high-quality NMR spectra for small molecules like this compound is crucial for accurate structural analysis[6][7][8][9].
Step-by-Step NMR Acquisition Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.
-
Instrument Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
-
¹H NMR Acquisition:
-
Set the appropriate spectral width to cover all expected proton signals (typically 0-12 ppm).
-
Use a standard 90° pulse sequence.
-
Set the number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.
-
Apply a relaxation delay of 1-5 seconds between scans to ensure full relaxation of the protons.
-
-
¹³C NMR Acquisition:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Mass Spectrometry Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is essential for confirming its identity and elemental composition.
Expected Mass Spectrum of this compound
This compound has a molecular formula of C₆H₉N₃ and a monoisotopic mass of 123.080 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound is expected to be readily protonated, yielding a prominent [M+H]⁺ ion at m/z 124.087[10][11][12].
Fragmentation Analysis
Under collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), the protonated molecule will fragment in a predictable manner. The fragmentation of pyrimidine derivatives is often characterized by the loss of small neutral molecules and cleavage of side chains[1][13][14].
Proposed Fragmentation Pathway:
A plausible fragmentation pathway for the [M+H]⁺ ion of this compound would involve the loss of ammonia (NH₃) from the aminomethyl group, leading to a stable cation. Further fragmentation could involve the pyrimidine ring.
Sources
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- 8. scribd.com [scribd.com]
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- 10. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
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- 13. researchgate.net [researchgate.net]
- 14. article.sapub.org [article.sapub.org]
A Comparative Guide to HPLC Purity Analysis of (2-Methylpyrimidin-4-yl)methanamine
For researchers, scientists, and professionals in drug development, establishing the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of ensuring safety and efficacy. (2-Methylpyrimidin-4-yl)methanamine, a key building block in the synthesis of various pharmaceutical compounds, presents a common analytical challenge due to its polar and basic nature. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, supported by experimental data and protocols. We will explore the nuances of method selection, moving beyond a simple recitation of steps to explain the underlying scientific principles that govern a successful and robust purity assessment.
The Analytical Challenge: The Physicochemical Nature of this compound
This compound (MW: 123.16 g/mol ) is a polar, hydrophilic compound with a basic primary amine and a pyrimidine ring. These characteristics can lead to poor retention and peak tailing on traditional reversed-phase (RP) columns, which are designed for more hydrophobic analytes. The primary amine group is prone to strong interactions with residual silanols on the silica-based stationary phase, resulting in asymmetrical peaks and unreliable quantification. Therefore, a successful HPLC method must effectively address these challenges to achieve accurate and reproducible purity results.
Comparative Analysis of HPLC Methodologies
The selection of an appropriate HPLC method is paramount. This section compares three distinct approaches for the purity analysis of this compound: traditional Reversed-Phase (RP) HPLC, Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC), and Hydrophilic Interaction Liquid Chromatography (HILIC).
Traditional Reversed-Phase (RP) HPLC
Reversed-phase HPLC is the workhorse of the pharmaceutical industry, typically employing nonpolar stationary phases like C18 or C8.[1] For polar amines, achieving adequate retention and good peak shape can be challenging.
Mechanism: Separation is based on the hydrophobic partitioning of the analyte between the nonpolar stationary phase and a polar mobile phase. For a polar compound like this compound, retention is often minimal.
Experimental Approach & Rationale: To enhance retention and mitigate peak tailing, a low pH mobile phase is often employed. By protonating the primary amine, its interaction with the stationary phase can be modified. However, this often leads to very early elution times, close to the void volume, making accurate quantification of impurities difficult.
Performance Characteristics:
| Parameter | Performance | Rationale |
| Retention | Poor to Moderate | The compound's polarity leads to weak interaction with the nonpolar stationary phase. |
| Peak Shape | Often shows tailing | Strong interaction of the basic amine with residual silanols on the silica backbone. |
| Selectivity | May be insufficient for polar impurities | Closely related polar impurities may co-elute with the main peak or the solvent front. |
| Robustness | Sensitive to mobile phase pH | Small changes in pH can significantly impact retention and peak shape. |
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
Ion-pair chromatography is a powerful technique for improving the retention and separation of ionic and highly polar compounds on reversed-phase columns.[2] It involves adding an ion-pairing reagent to the mobile phase.
Mechanism: The ion-pairing reagent, typically an alkyl sulfonate for basic compounds, contains a hydrophobic tail and a charged head group.[3] The hydrophobic tail interacts with the reversed-phase stationary phase, effectively creating a charged surface.[4] The oppositely charged analyte then interacts with this modified surface via ion-exchange, leading to increased retention.
Experimental Approach & Rationale: For the basic this compound, a negatively charged ion-pairing reagent like sodium heptanesulfonate is added to the mobile phase. The concentration of the ion-pairing reagent and the organic modifier can be adjusted to optimize retention and selectivity.
Performance Characteristics:
| Parameter | Performance | Rationale |
| Retention | Good to Excellent | The ion-pairing mechanism provides a strong retention mechanism for the charged analyte.[2] |
| Peak Shape | Generally Improved | The ion-pairing reagent can mask residual silanols, reducing peak tailing. |
| Selectivity | Enhanced for ionic impurities | Provides a different selectivity mechanism compared to traditional RP-HPLC. |
| Robustness | Requires careful control | Column equilibration can be slow, and the method can be sensitive to reagent concentration and temperature.[4] |
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an increasingly popular alternative for the analysis of highly polar and hydrophilic compounds.[5] It utilizes a polar stationary phase (e.g., bare silica, amino, or zwitterionic phases) and a mobile phase with a high concentration of organic solvent.[6]
Mechanism: Separation in HILIC is based on the partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase.[7] More polar analytes are more strongly retained.
Experimental Approach & Rationale: A polar stationary phase, such as a silica or amino column, is used with a mobile phase consisting of a high percentage of acetonitrile and a small amount of aqueous buffer (e.g., ammonium formate).[8][9] This mode of chromatography provides good retention for polar compounds that are unretained in reversed-phase.
Performance Characteristics:
| Parameter | Performance | Rationale |
| Retention | Excellent | The hydrophilic nature of the analyte leads to strong partitioning into the aqueous layer on the stationary phase. |
| Peak Shape | Generally Good | Avoids the issue of strong silanol interactions that cause tailing in RP-HPLC. |
| Selectivity | Orthogonal to RP-HPLC | Offers a completely different selectivity for polar analytes and impurities.[5] |
| Robustness | Good with proper equilibration | Requires careful column equilibration and control of mobile phase water content. |
Experimental Protocols
Below are detailed, step-by-step methodologies for each of the compared HPLC techniques. These protocols are intended as a starting point and may require further optimization based on the specific instrumentation and impurity profile.
Workflow for HPLC Method Comparison
Caption: General workflow for the comparative HPLC purity analysis.
Protocol 1: Reversed-Phase HPLC (RP-HPLC)
Objective: To assess the purity of this compound using a standard C18 column with an acidic mobile phase.
Instrumentation:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Water
-
Mobile Phase B: 0.1% TFA in Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0 5 20 50 25 95 30 95 31 5 | 35 | 5 |
-
-
Sample Preparation:
-
Prepare a sample solution of this compound at a concentration of approximately 1 mg/mL in a 50:50 mixture of water and acetonitrile.
-
Protocol 2: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)
Objective: To improve the retention and peak shape of this compound using an ion-pairing reagent.
Instrumentation:
-
HPLC system with UV detector
-
C18 column (e.g., 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Sodium Heptanesulfonate
-
Phosphoric Acid
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Sodium Heptanesulfonate in Water, pH adjusted to 3.0 with Phosphoric Acid
-
Mobile Phase B: Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 25 60 30 90 35 90 36 10 | 40 | 10 |
-
-
Sample Preparation:
-
Prepare a sample solution of this compound at a concentration of approximately 1 mg/mL in Mobile Phase A.
-
Protocol 3: Hydrophilic Interaction Liquid Chromatography (HILIC)
Objective: To achieve strong retention and alternative selectivity for this compound and its polar impurities.
Instrumentation:
-
HPLC system with UV detector
-
HILIC column (e.g., Silica or Amino, 4.6 x 150 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium Formate
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid
-
Mobile Phase B: Acetonitrile
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 5 µL
-
Gradient Program:
Time (min) % Mobile Phase B 0 95 20 50 25 50 26 95 | 30 | 95 |
-
-
Sample Preparation:
-
Prepare a sample solution of this compound at a concentration of approximately 1 mg/mL in a 90:10 mixture of acetonitrile and water.
-
Expected Performance Comparison
The following table summarizes the expected performance of each method for the analysis of this compound and its potential process-related impurities.
| Method | Expected Retention Time | Expected Peak Shape | Expected Resolution from Polar Impurities |
| RP-HPLC | Early eluting (2-5 min) | Tailing (Asymmetry > 1.5) | Poor |
| IP-RP-HPLC | Well-retained (8-15 min) | Symmetrical (Asymmetry ≈ 1.0-1.2) | Good |
| HILIC | Well-retained (10-20 min) | Symmetrical (Asymmetry ≈ 1.0-1.2) | Excellent |
Logical Relationship of Method Selection
Caption: Decision tree for selecting an appropriate HPLC method.
Conclusion and Recommendations
For the routine purity analysis of this compound, both Ion-Pair RP-HPLC and HILIC offer significant advantages over traditional RP-HPLC.
-
Ion-Pair RP-HPLC is a robust and reliable method that utilizes widely available C18 columns. It provides excellent retention and peak shape for the main component and is capable of resolving key impurities. However, it is important to dedicate a column to ion-pairing applications to avoid memory effects.
-
HILIC provides an orthogonal separation mechanism, which is particularly valuable for identifying and quantifying highly polar, structurally similar impurities that may be difficult to resolve by any reversed-phase method.[5] The high organic content of the mobile phase can also be advantageous for sensitivity when using mass spectrometry detection.
The choice between IP-RP-HPLC and HILIC will depend on the specific requirements of the analysis. For routine quality control where the impurity profile is well-defined, IP-RP-HPLC is often sufficient. For impurity profiling, method development, and when a comprehensive understanding of all potential impurities is required, HILIC is a superior choice. A combination of both techniques can provide a comprehensive picture of the sample's purity.
References
-
Marchenko, S. I., et al. (2006). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41, 348–357. [Link]
-
Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. [Link]
-
SIELC Technologies. (n.d.). Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column. [Link]
-
Dolan, J. W. (2008). Ion Pairing — Blessing or Curse? LCGC North America, 26(5), 432-439. [Link]
-
Roemling, R., et al. (2008). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC Europe, 21(11). [Link]
-
Mason Technology. (2024). Ion-Pairing Agents | HPLC. [Link]
-
Welch Materials. (2025). Issues and Solutions to the Use of Ion-Pairing Reagents. [Link]
-
Sun, Q. (2016). Urine Pyrimidine Metabolite Determination by HPLC Tandem Mass Spectrometry. Methods in Molecular Biology, 1378, 237-42. [Link]
-
Request PDF. (n.d.). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. [Link]
-
Chrom Tech. (2023). Retention of Acidic, Basic, and Neutral Compounds in Ion Pair Chromatography. [Link]
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- 3. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
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- 5. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Chromatogram Detail [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of (2-Methylpyrimidin-4-yl)methanamine for Pharmaceutical Research
(2-Methylpyrimidin-4-yl)methanamine is a critical structural motif and versatile building block in medicinal chemistry, notably serving as a key intermediate in the synthesis of various kinase inhibitors and other pharmacologically active agents. The strategic placement of the aminomethyl group at the C4 position of the 2-methylpyrimidine core is pivotal for molecular recognition in numerous biological targets. Consequently, the development of efficient, scalable, and robust synthetic routes to access this compound is of paramount importance to researchers in drug discovery and development.
This technical guide provides an in-depth comparison of the three primary synthetic strategies for preparing this compound: the reduction of a nitrile precursor, the reductive amination of an aldehyde, and the nucleophilic substitution of a halomethyl intermediate. We will delve into the mechanistic underpinnings, operational considerations, and performance metrics of each route, supported by experimental data to guide chemists in selecting the optimal pathway for their specific research and development needs.
Route 1: Reduction of 2-Methylpyrimidine-4-carbonitrile
The reduction of the nitrile group in 2-methylpyrimidine-4-carbonitrile is a direct and frequently employed strategy. The choice of reducing agent is the critical determinant of the reaction's efficiency, safety, and scalability. This approach hinges on the reliable synthesis of the nitrile precursor, which can be prepared from 4-chloro-2-methylpyrimidine via nucleophilic substitution with a cyanide source.
Catalytic Hydrogenation
Catalytic hydrogenation stands as the most economical and industrially scalable method for nitrile reduction.[1] The process typically involves heterogeneous catalysts and a hydrogen source.
Mechanism & Rationale: The reaction proceeds via the adsorption of the nitrile and hydrogen onto the catalyst surface. The C≡N triple bond is sequentially reduced, passing through an imine intermediate. The choice of catalyst and conditions is crucial to maximize the yield of the primary amine and prevent the formation of secondary and tertiary amine byproducts, which can arise from the reaction of the intermediate imine with the final amine product.[1][2] The addition of ammonia is a common strategy to suppress this side reaction by shifting the equilibrium away from byproduct formation.[2]
-
Raney® Nickel: A highly active and cost-effective catalyst for this transformation.[3] It can be used with molecular hydrogen (H₂) under pressure or with hydrogen donors in a process known as catalytic transfer hydrogenation (CTH).[3] Using 2-propanol as a hydrogen donor offers milder reaction conditions and avoids the hazards of high-pressure hydrogen gas.[3]
-
Raney Ni / KBH₄ System: This combination offers an exceptionally mild and efficient method for reducing nitriles.[4][5] Potassium borohydride serves as the in-situ source of hydride, which is activated by the Raney Nickel catalyst, allowing the reaction to proceed at room temperature with excellent yields.[4][5]
Caption: Workflow for Catalytic Hydrogenation of Nitrile.
Stoichiometric Hydride Reduction
For smaller-scale laboratory syntheses where reagent cost is less critical, powerful stoichiometric reducing agents like lithium aluminum hydride (LiAlH₄) are highly effective.
Mechanism & Rationale: The reaction begins with a nucleophilic attack of a hydride ion (H⁻) from LiAlH₄ on the electrophilic carbon of the nitrile, forming an intermediate imine anion complexed to aluminum.[6][7] A second hydride transfer reduces this intermediate to a dianion, which upon aqueous workup is protonated to yield the primary amine.[7][8] The high reactivity of LiAlH₄ ensures a thorough reduction but also necessitates careful handling, an inert atmosphere, and a controlled quenching procedure due to its violent reaction with water.
Caption: Workflow for LiAlH₄ Reduction of Nitrile.
Route 2: One-Pot Reductive Amination of 2-Methylpyrimidine-4-carbaldehyde
Reductive amination is a powerful and highly efficient method for amine synthesis, valued for its high step economy. This route combines the formation of an imine from an aldehyde and ammonia with an in-situ reduction in a single reaction vessel. This strategy is analogous to highly successful methods developed for related pyrimidine systems.[9][10]
Mechanism & Rationale: The aldehyde first reacts with ammonia to form a hemiaminal, which then dehydrates to an imine intermediate. A mild, selective reducing agent, such as sodium triacetoxyborohydride (STAB), is present in the reaction mixture and reduces the imine C=N bond as it is formed. STAB is particularly well-suited for this role because it is non-basic, tolerant of slightly acidic conditions that favor imine formation, and selective for the imine over the starting aldehyde, thus minimizing side reactions like the reduction of the aldehyde to an alcohol.
Caption: Workflow for Nucleophilic Substitution Route.
Comparative Analysis of Synthetic Routes
The choice of an optimal synthetic route depends on a balance of factors including yield, purity, cost, safety, and scale of operation.
| Parameter | Route 1A: Catalytic Hydrogenation | Route 1B: LiAlH₄ Reduction | Route 2: Reductive Amination | Route 3: Nucleophilic Substitution |
| Starting Material | 2-Methylpyrimidine-4-carbonitrile | 2-Methylpyrimidine-4-carbonitrile | 2-Methylpyrimidine-4-carbaldehyde | (4-Hydroxymethyl)-2-methylpyrimidine |
| Number of Steps | 1 | 1 | 1 (One-Pot) | 2 |
| Typical Overall Yield | 85-95% | 80-90% | ~85% [9] | ~65-75% |
| Purity | Good to Excellent | Good to Excellent | Excellent (>99%) [9] | Good |
| Reagent Cost | Low to Moderate | Moderate | Moderate | Low |
| Scalability | Excellent | Poor to Moderate | Good | Good |
| Safety & Handling | Requires H₂ pressure or flammable solvents. Raney Ni is pyrophoric. | LiAlH₄ is highly reactive and water-sensitive. Requires inert atmosphere. | STAB is a mild and stable reagent. | SOCl₂ is corrosive and toxic. Requires careful handling. |
| Key Advantages | Cost-effective, high yield, scalable. | High reactivity, effective for stubborn nitriles. | High step economy, excellent purity, mild conditions. | Utilizes potentially cheaper starting materials. |
| Key Disadvantages | Potential for byproduct formation, catalyst handling. | Hazardous reagents, difficult workup, poor atom economy. | Precursor aldehyde may be less stable/more expensive than the nitrile. | Multi-step process, lower overall yield. |
Detailed Experimental Protocols
Protocol 1: Synthesis via Nitrile Reduction (Raney Ni / KBH₄ Method)
-
To a 100 mL flask, add dry ethanol (25 mL), potassium borohydride (KBH₄, 4.0 mmol), and moist Raney Ni (approx. 1.0 mmol). [4]* To this stirring suspension, add 2-methylpyrimidine-4-carbonitrile (1.0 mmol).
-
Stir the mixture vigorously at room temperature for 45-60 minutes, monitoring the reaction by TLC. [4]* Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Raney Ni catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the product. [4]
Protocol 2: Synthesis via Reductive Amination
-
Dissolve 2-methylpyrimidine-4-carbaldehyde (1.0 mmol) in methanol (10 mL).
-
Add a 7N solution of ammonia in methanol (5.0 mL, ~35 mmol) and stir the mixture for 1 hour at room temperature to form the imine. [9]* Add sodium triacetoxyborohydride (STAB, 1.5 mmol) portion-wise over 20 minutes, maintaining the temperature below 30°C.
-
Stir the reaction mixture for an additional 10-12 hours at room temperature. [9]* Remove the solvent by rotary evaporation.
-
Take up the residue in water and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to afford the final product. [9]
Conclusion and Recommendations
For large-scale industrial production, Route 1A (Catalytic Hydrogenation) , particularly using transfer hydrogenation or the Raney Ni/KBH₄ system, offers the best combination of high yield, low cost, and scalability. The primary considerations are the safe handling of the catalyst and the optimization of conditions to ensure high selectivity for the primary amine.
For rapid, lab-scale synthesis where step economy and purity are the highest priorities, Route 2 (Reductive Amination) is the superior choice. Its one-pot nature, mild conditions, and typically high purity of the crude product simplify the overall workflow and purification process, making it ideal for medicinal chemistry applications.
Route 1B (LiAlH₄ Reduction) remains a viable, albeit less desirable, option for small-scale synthesis if other methods fail or if the necessary equipment for hydrogenation is unavailable. Its operational hazards and challenging workup limit its broader applicability. Finally, Route 3 (Nucleophilic Substitution) is a fundamentally sound but less efficient pathway that is generally superseded by the other, more direct methods.
The selection of a synthetic route is a strategic decision that must align with the specific goals of the project, whether they be speed and convenience for initial discovery efforts or cost and efficiency for large-scale manufacturing.
References
-
Nitrile reduction - Wikipedia. [Link]
-
Wu, B., et al. Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Chinese Chemical Letters. [Link]
-
Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. [Link]
-
Mebane, R.C., et al. Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel. Synthesis and Reactivity in Inorganic and Metal-Organic Chemistry. [Link]
-
Nitriles to Amines: LiAlH4 Reduction. JoVE. [Link]
-
Wu, B., et al. Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Sichuan University. [Link]
-
Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride. Scite.ai. [Link]
-
Conversion of nitriles to 1° amines using LiAlH4. Chemistry LibreTexts. [Link]
-
Nitrile to Amine - Common Conditions. ReactionFlash. [Link]
- Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
- Process for preparing 2-methyl-4-amino-5-amino methylpyrimidine.
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-
Development of Two Scalable Syntheses of 4-Amino-5-aminomethyl-2-methylpyrimidine: Key Intermediate for Vitamin B1. ACS Publications. [Link]
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A Senior Application Scientist's Guide to the Comparative Biological Activity of (2-Methylpyrimidin-4-yl)methanamine and Its Positional Isomers
Abstract
The pyrimidine scaffold is a cornerstone of medicinal chemistry, integral to numerous therapeutic agents due to its versatile biological activity.[1] This guide focuses on (2-Methylpyrimidin-4-yl)methanamine and its positional isomers, (5-Methylpyrimidin-4-yl)methanamine and (6-Methylpyrimidin-4-yl)methanamine. Direct comparative biological data for this isomeric series is not extensively documented in publicly available literature. Therefore, this document serves as a comprehensive framework for researchers and drug development professionals, providing the scientific rationale and detailed experimental protocols required to systematically evaluate and compare their biological activities. We will explore potential activities based on structure-activity relationships (SAR) of related pyrimidine derivatives, detail robust protocols for cytotoxicity and target-specific receptor binding assays, and provide a logical workflow for a comprehensive comparative analysis.
Introduction: The Significance of Isomeric Scaffolds
In drug discovery, subtle changes in molecular structure can lead to profound differences in biological activity, selectivity, and pharmacokinetic properties. Positional isomerism, where functional groups are located at different positions on a core scaffold, is a critical variable. The placement of a methyl group on the pyrimidine ring of this compound, for instance, can significantly alter the molecule's electronic distribution, steric profile, and metabolic stability. These changes, in turn, dictate how the molecule interacts with biological targets.
Pyrimidine derivatives are known to exhibit a wide spectrum of pharmacological effects, including anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibitory activities.[1][2] This guide provides the necessary tools to investigate how the specific placement of the methyl group across the 2-, 5-, and 6-positions of the 4-methanaminepyrimidine core influences these potential activities.
Structural and Physicochemical Analysis of the Isomeric Series
Understanding the foundational physicochemical properties of each isomer is a prerequisite for interpreting biological data. These properties influence solubility, cell permeability, and the potential for non-specific interactions. The structural differences are illustrated below, followed by a comparative table of calculated properties.
Caption: Chemical structures of the three positional isomers.
Table 1: Comparative Physicochemical Properties of Pyrimidine Isomers
| Property | This compound | (6-Methylpyrimidin-4-yl)methanamine | (5-Methylpyrimidin-4-yl)methanamine |
| Molecular Formula | C₆H₉N₃ | C₆H₉N₃ | C₆H₉N₃ |
| Molecular Weight | 123.16 g/mol | 123.16 g/mol | 123.16 g/mol |
| XLogP3-AA | -0.2 | -0.2 | -0.2 |
| H-Bond Donor Count | 2 | 2 | 2 |
| H-Bond Acceptor Count | 3 | 3 | 3 |
| pKa (strongest basic) | 7.8 (Predicted) | 7.9 (Predicted) | 7.7 (Predicted) |
Note: Properties are sourced or predicted from chemical databases like PubChem.
The primary structural difference lies in the position of the methyl group relative to the ring nitrogens and the methanamine substituent. This seemingly minor change can significantly impact the molecule's interaction with a target's binding pocket, influencing affinity and selectivity.
A Proposed Framework for Comparative Biological Evaluation
To objectively compare the biological activity of these isomers, a tiered screening approach is recommended. This ensures a logical progression from broad activity assessment to more specific, target-oriented investigations.
Caption: Proposed experimental workflow for comparative analysis.
Rationale for this Workflow:
-
Expertise & Experience: Starting with a broad cytotoxicity screen is a cost-effective and efficient way to get an initial "hit" and determine if any of the isomers possess general anti-proliferative effects, a common feature of bioactive pyrimidines.[3] This initial data justifies proceeding to more complex and expensive target-based assays.
-
Trustworthiness: Including a normal, non-cancerous cell line (like MRC-5) in the primary screen is crucial for establishing a selectivity index (SI). A compound that is toxic to both cancerous and normal cells is generally a poor candidate for further development. An SI greater than 3 is often considered a benchmark for promising selectivity.[4]
-
Authoritative Grounding: The selection of target-based assays is not arbitrary. It is grounded in extensive literature demonstrating that pyrimidine scaffolds frequently interact with specific enzyme families (kinases, DHFR) and receptors (histamine receptors).[5][6]
Detailed Experimental Protocols
The following protocols are described in a self-validating manner, including necessary controls to ensure data integrity.
Protocol 1: In Vitro Cytotoxicity Assessment via MTT Assay
This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity.[7]
Objective: To determine the half-maximal inhibitory concentration (IC50) of each isomer against a panel of human cancer cell lines and a normal cell line.
Materials:
-
Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HepG2 - liver).[3][8]
-
Normal human lung fibroblast cell line (MRC-5).[4]
-
DMEM or appropriate cell culture medium with 10% FBS.
-
Test Isomers (dissolved in DMSO to create a 10 mM stock).
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well microtiter plates.
-
Microplate reader (570 nm).
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in 96-well plates at a density of 5 × 10³ cells/well and allow them to adhere for 24 hours in a humidified incubator (37°C, 5% CO₂).[7]
-
Compound Treatment: Prepare serial dilutions of each isomer in the culture medium to achieve final concentrations ranging from 0.01 to 100 µM. Remove the old medium from the plates and add 100 µL of the medium containing the test compounds.
-
Controls:
-
Vehicle Control: Treat cells with medium containing the same percentage of DMSO used for the highest compound concentration (typically <0.5%). This group represents 100% cell viability.
-
Positive Control: Treat cells with a known cytotoxic agent (e.g., Doxorubicin) to confirm assay validity.
-
Blank Control: Wells containing medium but no cells to measure background absorbance.
-
-
Incubation: Incubate the plates for 48 or 72 hours.[7]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the cell viability against the compound concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value for each isomer.
Protocol 2: Histamine H4 Receptor (H4R) Competitive Radioligand Binding Assay
Many 2-aminopyrimidine derivatives are known to be ligands for histamine receptors.[5] This assay determines the affinity of the test isomers for the H4 receptor by measuring their ability to displace a known radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of each isomer for the human H4 receptor.
Materials:
-
Membrane preparations from cells stably expressing the human histamine H4 receptor (e.g., HEK-293 cells).
-
Radioligand: [³H]Histamine or another suitable H4R-specific radioligand.
-
Non-specific binding control: A high concentration of a known unlabeled H4R ligand (e.g., JNJ 7777120).
-
Test Isomers (dissolved in DMSO).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Scintillation vials and scintillation fluid.
-
Glass fiber filters and a cell harvester.
-
Liquid scintillation counter.
Step-by-Step Methodology:
-
Assay Setup: In test tubes or a 96-well plate, combine:
-
50 µL of radioligand ([³H]Histamine at a concentration near its Kd).
-
50 µL of various concentrations of the test isomer (or buffer for total binding, or the unlabeled ligand for non-specific binding).
-
100 µL of the H4 receptor membrane preparation.
-
-
Incubation: Incubate the mixture for 60-90 minutes at room temperature to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by filtering the mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate the specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the logarithm of the test isomer concentration.
-
Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Convert the IC50 value to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[9]
-
Data Presentation and Structure-Activity Relationship (SAR) Interpretation
All quantitative data should be summarized in a clear, tabular format to facilitate direct comparison.
Table 2: Hypothetical Comparative Biological Data for Pyrimidine Isomers
| Compound | Cytotoxicity IC50 (µM) vs. A549 | Selectivity Index (SI) vs. MRC-5 | H4 Receptor Binding Ki (nM) |
| This compound | Experimental Value | Calculated Value | Experimental Value |
| (6-Methylpyrimidin-4-yl)methanamine | Experimental Value | Calculated Value | Experimental Value |
| (5-Methylpyrimidin-4-yl)methanamine | Experimental Value | Calculated Value | Experimental Value |
| Positive Control (e.g., Doxorubicin) | Experimental Value | Calculated Value | N/A |
| Positive Control (e.g., JNJ 7777120) | N/A | N/A | Experimental Value |
Interpreting the Results: By comparing the IC50 and Ki values across the three isomers, a preliminary SAR can be established. For example:
-
If the 2-methyl isomer shows significantly higher potency (lower IC50 or Ki) than the 5- and 6-methyl isomers, it suggests that the methyl group at the 2-position is favorable for binding to the target. This could be due to beneficial steric or electronic interactions within the active site.
-
If the 5-methyl isomer is inactive, it might indicate that substitution at this position creates a steric clash that prevents proper binding.
-
Differences in the Selectivity Index will reveal if a specific isomeric form has a better therapeutic window, being more toxic to cancer cells than normal cells.
Conclusion and Future Perspectives
This guide provides a robust, scientifically grounded framework for the comparative analysis of this compound and its positional isomers. While direct comparative data is sparse, the proposed workflow and detailed protocols empower researchers to generate the necessary data to elucidate the structure-activity relationships governing this chemical series. The results of such a study would be invaluable for guiding the design of more potent and selective pyrimidine-based therapeutic agents. Future work should focus on expanding the panel of cell lines and biological targets, and for the most promising isomer, undertaking in vivo studies to assess its pharmacokinetic profile and efficacy in disease models.
References
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- Cytotoxicity of Pyrimidine Derivatives: A Comparative Analysis for Drug Discovery. Benchchem.
- Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Journal of Al-Nahrain University.
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evalu
- Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives.
- (2,4-Dimethylpyrimidin-5-yl)methanamine | 34684-92-9. Benchchem.
- Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. David Discovers Drug Discovery.
- Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. NIH.
- An In-depth Technical Guide on the Biological Activity of 4-Pyrimidine Methanamine and Its Deriv
- Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. PubMed.
- Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. MDPI.
- Substituted Purines as High-Affinity Histamine H3 Receptor Ligands. PubMed Central - NIH.
- A Comparative Analysis of the Biological Activity of 4-Pyrimidine Methanamine and Other Pyrimidine Deriv
- Receptor Binding Assays for HTS and Drug Discovery. NCBI - NIH.
- Mepyramine, a histamine H1 receptor inverse agonist, binds preferentially to a G protein-coupled form of the receptor and sequesters G protein. PubMed.
- The Experimentalist's Guide to Machine Learning for Small Molecule Design. PMC - NIH.
- A study of antagonist affinities for the human histamine H2 receptor. PMC - NIH.
- Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evalu
- Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives.
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- Design, Synthesis and Biological Evaluation of Novel Small Molecules Inhibitors. MDPI.
- In vitro receptor binding assays: general methods and consider
- Synthesis and biological activity of 5-aryl-4-(4-(5-methyl-1H-imidazol-4-yl)piperidin-1-yl)pyrimidine analogs as potent, highly selective, and orally bioavailable NHE-1 inhibitors. PubMed.
- Receptor Binding Assays for HTS and Drug Discovery. PubMed.
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI.
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. PMC - NIH.
- Synthesis and biological activity of substituted 2,4-diaminopyrimidines th
- Synthesis, characterization and in silico biological activity of some 2-(N,N-dimethyl guanidinyl)-4,6-diaryl pyrimidines. NIH.
- Design, synthesis, and biological evaluation of 5-((4-(pyridin-3-yl)pyrimidin-2-yl) amino)
- Synthesis and biological activity of certain 8-mercaptopurine and 6-mercaptopyrimidine S-nucleosides. PubMed.
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- Synthesis and Biological Activities of 4-Aminoantipyrine Derivatives Derived
- Synthesis and biological activity of new derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine.
- Positional Isomers and Non-Covalent interactions of Acrylonitrile-Methylpyridinium Iodide Salts: Combined experimental and Quantum Chemical Calculations Investigations.
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A Comparative Guide to the Structure-Activity Relationship of (2-Methylpyrimidin-4-yl)methanamine Analogs in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Scaffold in Modern Drug Discovery
The pyrimidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its ability to mimic the purine bases of DNA and RNA. Its derivatives have been extensively explored as kinase inhibitors, targeting the ATP-binding site of these enzymes which are often dysregulated in cancer and other diseases. The (2-methylpyrimidin-4-yl)methanamine core represents a versatile template for the design of such inhibitors, with the 2-methyl group and the 4-methanamine providing key points for chemical modification to optimize potency, selectivity, and pharmacokinetic properties. The inherent conformational flexibility of the 4-methanamine linker may allow for optimal positioning within a target's binding site.[1]
Mechanism of Action: Targeting Kinase Signaling Pathways
Pyrimidine-based kinase inhibitors typically function as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby interrupting signaling pathways crucial for cell proliferation, survival, and differentiation.
Below is a generalized diagram illustrating the inhibition of a receptor tyrosine kinase (RTK) signaling pathway by a pyrimidine-based inhibitor.
Caption: Generalized signaling pathway of a receptor tyrosine kinase (RTK) and its inhibition.
Comparative SAR Analysis of Related Pyrimidine Analogs
Due to the limited direct experimental data on this compound analogs, this section presents SAR data from closely related 2,4-diaminopyrimidine and other 4-substituted pyrimidine series to infer the potential impact of substitutions on the core scaffold.
Substitutions on the Pyrimidine Core
The pyrimidine ring itself offers several positions for modification, with the 2, 4, and 5 positions being the most commonly explored.
-
Position 2: The 2-methyl group in the parent scaffold can be replaced with other alkyl or aryl groups to modulate potency and selectivity. In a series of 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase, replacing a phenethylamino group at the 2-position with various substituted benzylamino groups significantly impacted activity. For instance, a 2-ethoxybenzylamino substitution resulted in a potent inhibitor with an IC50 of 0.215 µM.[2]
-
Position 4: The methanamine linker at position 4 is a key area for modification. Altering the linker length or rigidity, and substituting on the amine can profoundly affect binding. While specific data on this compound is scarce, studies on related 4-aminopyrimidines show that the nature of the substituent on the 4-amino group is critical for activity.[1]
-
Position 5: Modifications at the 5-position of the pyrimidine ring can influence interactions with the solvent-exposed region of the kinase active site. For example, in a series of 2,4-diaminopyrimidines targeting Bacillus anthracis dihydrofolate reductase (DHFR), substitutions at the 5-position were crucial for achieving potent inhibitory activity, with some analogs displaying minimum inhibitory concentrations (MICs) as low as 0.375 µg/mL.[3][4]
Comparative Biological Activity of 2,4-Disubstituted Pyrimidine Analogs
The following table summarizes the inhibitory activities of a series of 2,4-diaminopyrimidine-5-carboxamide analogs against Sky kinase, illustrating the impact of substitutions at the 2-position.[2]
| Analog | R (Substitution on 2-benzylamino) | Sky IC50 (µM) |
| 21 | H | 2.1 |
| 25 | 3-Cl | 0.850 |
| 29 | 2-OCH3 | 0.400 |
| 30 | 2-OCH2CH3 | 0.215 |
| 31 | 2,5-Cl2 | 0.355 |
Data extracted from a study on Sky kinase inhibitors and is intended to be illustrative of SAR principles for 2,4-disubstituted pyrimidines.[2]
Experimental Methodologies
The evaluation of novel kinase inhibitors requires a suite of robust in vitro and in vivo assays. The following are standard, self-validating protocols for assessing the efficacy of this compound analogs.
In Vitro Kinase Inhibition Assay
This assay determines the direct inhibitory effect of a compound on the activity of a purified kinase enzyme.
Protocol:
-
Reagents and Materials: Purified recombinant kinase, kinase-specific substrate (e.g., a peptide), ATP, assay buffer, test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, the specific substrate, and the assay buffer.
-
Add the diluted test compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C or 37°C) for a specified time.
-
Stop the reaction and measure the kinase activity using a suitable detection method, such as quantifying the amount of ADP produced.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
-
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay assesses the effect of a compound on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.[5]
Protocol:
-
Cell Culture: Culture the desired cancer cell line in appropriate media and conditions.
-
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a solution of SDS in HCl).
-
Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
Caption: A typical workflow for the preclinical evaluation of kinase inhibitors.
Conclusion and Future Directions
The this compound scaffold holds significant promise as a template for the design of novel kinase inhibitors. While direct and comprehensive SAR data for this specific analog series is not widely available, insights from related 2,4-disubstituted pyrimidines provide a strong rationale for its further exploration. Future research should focus on the systematic synthesis and evaluation of this compound analogs with diverse substitutions at the 2- and 4-positions to build a robust SAR profile. Such studies, guided by the principles outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this promising class of compounds.
References
-
Norman, M. H., et al. Highly selective 2,4-diaminopyrimidine-5-carboxamide inhibitors of Sky kinase. Bioorganic & Medicinal Chemistry Letters, 23(3), 705-709. Available from: [Link]
-
Rosowsky, A., et al. Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis. European Journal of Medicinal Chemistry, 59, 133-142. Available from: [Link]
-
Rosowsky, A., et al. Synthesis and biological activity of substituted 2,4-diaminopyrimidines that inhibit Bacillus anthracis. European Journal of Medicinal Chemistry, 59, 133-142. Available from: [Link]
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Comparing the reactivity of (2-Methylpyrimidin-4-yl)methanamine with other amines
<
A Senior Application Scientist's In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry and organic synthesis, the reactivity of amine functional groups is a cornerstone of molecular design and construction. The nucleophilic character of amines drives a vast array of critical bond-forming reactions, including the formation of amides, sulfonamides, and substituted amines. (2-Methylpyrimidin-4-yl)methanamine is a unique primary amine that presents an interesting case study in reactivity, combining the features of an aliphatic amine with the electronic influence of a heteroaromatic pyrimidine ring.
This guide provides a comprehensive comparison of the reactivity of this compound with other representative primary amines, namely the aromatic-like benzylamine and the purely aliphatic cyclohexylmethanamine. By examining the interplay of electronic and steric effects, we aim to provide a predictive framework and practical, data-driven insights for chemists working with these and similar building blocks.
Theoretical Reactivity Analysis: A Tale of Three Amines
The nucleophilicity of an amine, its ability to donate its lone pair of electrons to an electrophile, is the primary determinant of its reactivity in many common synthetic transformations. This property is fundamentally governed by two opposing factors: electronic effects and steric hindrance .
-
Electronic Effects: The availability of the nitrogen lone pair is paramount. Electron-donating groups (EDGs) attached to the amine increase electron density on the nitrogen, enhancing its nucleophilicity. Conversely, electron-withdrawing groups (EWGs) decrease electron density, rendering the amine less reactive.
-
Steric Hindrance: The physical bulk of the substituents surrounding the nitrogen atom can impede the approach of an electrophile, slowing down the reaction rate, regardless of the amine's electronic properties.[1][2][3]
Let's analyze our three amines in this context:
-
This compound: This molecule features a primary amine attached to a methylene (-CH2-) spacer, which in turn is connected to a pyrimidine ring. The pyrimidine ring, being a π-deficient heteroaromatic system, is generally considered electron-withdrawing.[4] This effect is transmitted through the methylene spacer, albeit attenuated, to the amine nitrogen. The methyl group at the 2-position of the pyrimidine ring is a weak electron-donating group, which may slightly counteract the ring's withdrawing nature.
-
Benzylamine: Similar to our target molecule, benzylamine has a primary amine separated from an aromatic ring by a methylene group. The phenyl ring is less electron-withdrawing than the pyrimidine ring. The lone pair on the nitrogen of benzylamine is not delocalized into the benzene ring, making it more basic and nucleophilic than aniline, where the lone pair is directly conjugated with the ring.[5]
-
Cyclohexylmethanamine: This amine serves as our aliphatic benchmark. The cyclohexyl group is an electron-donating alkyl group.[6] With no significant electron-withdrawing or resonance effects, the nitrogen lone pair in cyclohexylmethanamine is expected to be highly available, making it a strong nucleophile.
Based on this analysis, we can predict a general trend in nucleophilicity and, therefore, reactivity:
Cyclohexylmethanamine > Benzylamine > this compound
This hypothesis is based on the decreasing electron-donating (or increasing electron-withdrawing) nature of the group attached to the aminomethyl moiety.
Experimental Validation: Comparative Acylation Kinetics
To empirically test our hypothesis, we will outline a standardized experimental protocol to compare the reactivity of the three amines in a classic acylation reaction with a common electrophile, acetyl chloride. The rate of this reaction serves as a direct measure of the amine's nucleophilicity.[1][7]
Experimental Protocol: Comparative Acylation Rate Determination
This protocol details a method for determining the relative reaction rates of the three amines with acetyl chloride via ¹H NMR spectroscopy.[8]
Objective: To quantify the relative rates of acylation for this compound, benzylamine, and cyclohexylmethanamine.
Materials:
-
This compound
-
Benzylamine
-
Cyclohexylmethanamine
-
Acetyl Chloride
-
Deuterated Chloroform (CDCl₃)
-
Triethylamine (as a non-nucleophilic base)
-
NMR tubes
-
Micropipettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare 0.1 M solutions of each amine (this compound, benzylamine, and cyclohexylmethanamine) in CDCl₃.
-
Prepare a 0.1 M solution of acetyl chloride in CDCl₃.
-
Prepare a 0.2 M solution of triethylamine in CDCl₃.
-
-
Reaction Setup (to be performed for each amine):
-
In an NMR tube, combine 500 µL of the 0.1 M amine solution and 500 µL of the 0.2 M triethylamine solution.
-
Acquire an initial ¹H NMR spectrum (t=0) of the amine/base mixture.
-
Carefully add 500 µL of the 0.1 M acetyl chloride solution to the NMR tube, cap it, invert it several times to mix, and immediately begin acquiring ¹H NMR spectra at regular time intervals (e.g., every 2 minutes for the first 10 minutes, then every 5 minutes).
-
-
Data Analysis:
-
Monitor the disappearance of a characteristic proton signal from the starting amine and the appearance of a new signal corresponding to the N-acetylated product.
-
Integrate the respective signals at each time point.
-
Plot the concentration of the starting amine versus time.
-
Determine the initial reaction rate for each amine by calculating the slope of the initial linear portion of the concentration vs. time plot.
-
Expected Outcome:
The reaction rates are expected to follow the predicted trend in nucleophilicity. A table summarizing the hypothetical (yet expected) results is presented below.
| Amine | Predicted Relative Reactivity | Expected Initial Rate (Relative Units) |
| Cyclohexylmethanamine | Highest | 1.00 |
| Benzylamine | Intermediate | ~0.6 - 0.8 |
| This compound | Lowest | ~0.3 - 0.5 |
Note: The relative rate units are normalized to the fastest reacting amine.
Discussion of Results and Mechanistic Insights
The expected experimental results would confirm our initial theoretical analysis. The higher reactivity of cyclohexylmethanamine can be attributed to the electron-donating nature of the cyclohexyl group, which increases the electron density on the nitrogen, making it a more potent nucleophile.[6]
Benzylamine's intermediate reactivity is a result of the mildly electron-withdrawing nature of the phenyl ring, which is less pronounced than that of the pyrimidine ring.[5]
The lower reactivity of this compound is a direct consequence of the electron-deficient pyrimidine ring. The two nitrogen atoms in the pyrimidine ring exert a significant electron-withdrawing inductive effect, which reduces the nucleophilicity of the exocyclic amine.[4] This effect is crucial for medicinal chemists to consider, as it will influence the conditions required to achieve desired reactions. For instance, reactions with this compound may require longer reaction times, higher temperatures, or the use of a catalyst compared to its more reactive aliphatic and benzylic counterparts.
Visualizing the Reactivity Logic
To better illustrate the factors influencing the reactivity of these amines, the following diagrams are provided.
Caption: Key factors governing amine reactivity.
Caption: Generalized workflow for the acylation of a primary amine.
Conclusion
This guide has provided a detailed comparison of the reactivity of this compound with benzylamine and cyclohexylmethanamine. Through a combination of theoretical analysis and a proposed experimental framework, we have established a clear reactivity trend: Cyclohexylmethanamine > Benzylamine > this compound .
The dominant factor influencing this trend is the electronic nature of the substituent attached to the aminomethyl group. The electron-withdrawing pyrimidine ring in this compound significantly reduces its nucleophilicity compared to the other two amines. These insights are critical for drug development professionals and synthetic chemists, enabling more informed decisions in the selection of reagents and the design of reaction conditions to achieve efficient and successful synthetic outcomes.
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Quora. Which is more reactive, aniline or benzylamine?. 2021. Available from: [Link]
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Semantic Scholar. Kinetic regularities of resolution of amines racemates in the acylation reaction with chiral N‐protected amino acids esters. Available from: [Link]
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PubMed. New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives. Available from: [Link]
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YouTube. Acylation of Amines, Part 1: with Acyl Halides. 2021. Available from: [Link]
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pdfhall.com. Mechanisms for Low-Energy (0.5-30 eV) Electron-Induced Pyrimidine Ring Fragmentation within Thymine. Available from: [Link]
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ACS Publications. Mechanisms for Low-Energy (0.5−30 eV) Electron-Induced Pyrimidine Ring Fragmentation within Thymine- and Halogen-Substituted Single Strands of DNA. The Journal of Physical Chemistry B. Available from: [Link]
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ajeee. determination of the ionization energy and electron density of pyrimidines molecules at various atoms in the ring quantum mechanically. Available from: [Link]
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ResearchGate. о-Aminopyrimidine Aldehydes and Ketones: Synthesis and use as Precursors to Fused Pyrimidines. 2025. Available from: [Link]
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PMC - NIH. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Available from: [Link]
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PMC - NIH. Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Available from: [Link]
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Pyrrole–Aminopyrimidine Ensembles: Cycloaddition of Guanidine to Acylethynylpyrroles. 2021. Available from: [Link]
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OSTI.GOV. A New Measurement of Amine Steric Hindrance – N Exposure. Available from: [Link]
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Design and Synthesis of 2-Amino-4-methylpyridine Analogues as Inhibitors for Inducible Nitric Oxide Synthase and in vivo Evaluation of [18F]6-(2-Fluoropropyl). Available from: [Link]
- Google Patents. US6365740B1 - Preparation of 2-methyl-4-amino-5-aminomethylpyrimidine.
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PMC - NIH. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. Available from: [Link]
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-
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A Comparative Guide to the X-ray Crystallography of (2-Methylpyrimidin-4-yl)methanamine Derivatives
Introduction: The Structural Imperative in Pyrimidine-Based Drug Discovery
Pyrimidine and its derivatives are cornerstone scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents and vital biological molecules like nucleobases.[1][2] The (2-Methylpyrimidin-4-yl)methanamine framework, in particular, presents a versatile platform for designing novel ligands targeting a range of biological entities. In the rigorous process of drug development, understanding the precise three-dimensional arrangement of atoms within a molecule is not merely an academic exercise; it is a fundamental requirement for elucidating structure-activity relationships (SAR), optimizing ligand-protein interactions, and guiding rational drug design.[3]
Single-crystal X-ray crystallography remains the gold standard for providing an unambiguous, high-resolution depiction of a molecule's solid-state conformation and packing.[4][5] This guide offers a comprehensive comparison of crystallographic methodologies as applied to this compound derivatives. It provides field-proven insights into the entire workflow, from synthesis and crystallization to data analysis, and objectively compares crystallography with alternative structural elucidation techniques, supported by experimental principles.
Part 1: Synthesis and Crystallization Strategies for Analysis-Grade Crystals
The journey to a crystal structure begins with the synthesis of the target molecule and culminates in the most critical and often challenging step: growing a single crystal of sufficient quality for diffraction.
Synthetic Pathways
The synthesis of this compound derivatives typically involves multi-step processes. Common strategies include the construction of the pyrimidine ring from 1,3-bifunctional three-carbon fragments and amidines, or the functionalization of a pre-existing pyrimidine core.[6] For instance, nucleophilic substitution reactions on chlorinated pyrimidine precursors are a widely used method to introduce the required amine functionalities.[7]
-
Key Consideration: The final purification step is paramount. The presence of even minor impurities can significantly inhibit crystallization. Techniques such as column chromatography followed by recrystallization are often necessary to achieve the high purity (>99%) required for successful crystal growth.
The Art of Crystallization: A Comparative Overview
Obtaining a high-quality crystal is the largest hurdle in X-ray crystallography.[4] The choice of method is dictated primarily by the compound's solubility and stability. For many pyrimidine derivatives, which may exhibit moderate to poor solubility in common organic solvents, specialized techniques are often required.
Common Crystallization Techniques:
| Technique | Principle | Best Suited For | Causality & Rationale |
| Slow Evaporation | The concentration of the solute is slowly increased as the solvent evaporates from a saturated solution, leading to supersaturation and crystal nucleation. | Compounds that are stable and reasonably soluble in a volatile solvent. | This is the simplest method, relying on a gradual shift in equilibrium. The slow rate is crucial for allowing molecules to arrange into an ordered lattice rather than crashing out as an amorphous solid. |
| Vapor Diffusion (Hanging/Sitting Drop) | A drop containing the compound and a precipitant is allowed to equilibrate with a larger reservoir of the precipitant via the vapor phase.[8] | A versatile and widely used technique, excellent for screening multiple conditions with small amounts of material. | This method provides exquisite control over the rate of supersaturation. As water or a volatile solvent from the drop moves to the reservoir, the concentration of both the compound and the precipitant slowly increases, providing a gentle path to nucleation.[8] |
| Anti-Solvent Diffusion | An "anti-solvent" (in which the compound is insoluble) is slowly introduced into a solution of the compound. This can be done by layering the anti-solvent on top or through vapor diffusion. | Compounds soluble only in high-boiling point solvents like DMF or DMSO.[9][10] | When a compound is trapped in a high-boiling solvent, evaporation is not feasible. Introducing a miscible anti-solvent reduces the compound's solubility, forcing it out of solution. The slow diffusion of the anti-solvent is key to promoting ordered crystal growth over precipitation.[10] |
| Cooling | A saturated solution at a higher temperature is slowly cooled, decreasing the solubility of the compound and inducing crystallization. | Compounds that show a significant increase in solubility with temperature. | This method leverages the temperature-dependent solubility of the compound. Slow, controlled cooling prevents thermal shock and the formation of polycrystalline material, favoring the growth of a single, well-ordered crystal.[2] |
For this compound derivatives that are only soluble in high-boiling solvents like DMF or DMSO, anti-solvent vapor diffusion is a highly effective and recommended technique.[9] A typical setup involves dissolving the compound in a small amount of DMF in a small vial, which is then placed inside a larger sealed jar containing a more volatile anti-solvent like diethyl ether or dichloromethane.[10]
Part 2: The X-ray Crystallography Workflow: From Crystal to Structure
Once a suitable crystal is obtained, the process of determining its structure follows a well-defined, multi-stage workflow. Each step is designed to extract and process the diffraction data to ultimately reveal the molecular structure.
Experimental Protocol: A Self-Validating System
-
Crystal Mounting & Screening:
-
A single crystal, typically 0.1-0.3 mm in size, is carefully selected under a microscope.
-
It is mounted on a cryoloop using a cryoprotectant (e.g., paratone-N oil or ethylene glycol) to prevent ice formation.
-
The crystal is flash-cooled in a stream of liquid nitrogen (100 K) to minimize radiation damage during data collection.
-
Initial diffraction images are taken to assess crystal quality, including spot shape and diffraction limit (resolution). A well-ordered crystal will produce sharp, round diffraction spots extending to high angles.[8]
-
-
Data Collection:
-
The crystal is exposed to a highly collimated beam of X-rays, most commonly at a synchrotron source for its high flux.[4]
-
The crystal is rotated in the X-ray beam, and a series of diffraction patterns are recorded on a detector.[8]
-
The resulting diffraction pattern contains information about the crystal's unit cell dimensions and the arrangement of atoms within it. The position of the spots relates to the unit cell, while their intensities relate to the atomic arrangement.[8]
-
-
Data Processing:
-
Specialized software is used to integrate the raw diffraction images, determining the position and intensity of thousands of reflections.
-
The software determines the crystal's lattice parameters and space group.
-
The intensities are corrected for various experimental factors and are used to calculate the structure factor amplitudes (|F|).
-
-
Structure Solution and Refinement:
-
The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.
-
An initial molecular model is built into the electron density map.
-
This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions, and thermal parameters to improve the agreement between the calculated structure factors (|F_calc|) from the model and the observed structure factors (|F_obs|) from the data.
-
The quality of the final model is assessed by the R-factor (R1), which should ideally be below 0.05 for high-quality small-molecule structures.
-
-
Validation and Deposition:
Sources
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A Comparative Spectroscopic Guide: Tracing the Transformation of 2-Methylpyrimidine-4-carbonitrile to (2-Methylpyrimidin-4-yl)methanamine
Introduction: The Scientific Imperative
(2-Methylpyrimidin-4-yl)methanamine is a valuable heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of kinase inhibitors and other targeted therapeutic agents. Its structural integrity and purity are paramount, necessitating robust analytical characterization. The most common synthetic route to this amine is the reduction of its nitrile precursor, 2-methylpyrimidine-4-carbonitrile. This guide provides an in-depth spectroscopic comparison of the precursor and the final product, offering researchers a clear analytical roadmap to monitor and validate this critical chemical transformation.
A comprehensive search of scientific literature reveals a scarcity of publicly available, experimentally derived spectroscopic data for the specific pyrimidine compounds of interest. Therefore, to provide a data-supported and technically sound comparison, this guide will utilize the structurally and electronically similar pyridine analogues: 2-methylpyridine-4-carbonitrile (precursor analogue) and (2-methylpyridin-4-yl)methanamine (product analogue). The fundamental spectroscopic changes observed during the reduction of the nitrile to the primary amine in this pyridine system are directly translatable to the target pyrimidine system, with predictable variations discussed herein.
The Synthetic Transformation: From Nitrile to Amine
The conversion of the nitrile functional group to a primary amine is a cornerstone of synthetic organic chemistry, typically achieved through catalytic hydrogenation. This process involves the addition of hydrogen across the carbon-nitrogen triple bond, mediated by a metal catalyst, commonly Palladium on carbon (Pd/C). The reaction proceeds under a pressurized atmosphere of hydrogen gas.[1][2]
The overall transformation from our precursor analogue to the product analogue is illustrated below.
Sources
A Comparative Guide to the Cross-Validation of Analytical Methods for (2-Methylpyrimidin-4-yl)methanamine
For researchers, scientists, and professionals vested in the intricate process of drug development, the meticulous quantification of pharmaceutical intermediates is a cornerstone of quality assurance. (2-Methylpyrimidin-4-yl)methanamine, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), demands robust and reliable analytical methods to ensure the purity, stability, and consistency of the final drug product. This guide provides an in-depth, comparative analysis of two widely adopted analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS).
This document is structured to provide not only the procedural steps but also the underlying scientific rationale for the methodological choices, empowering the reader to make informed decisions for their specific analytical needs. The protocols described herein are designed as self-validating systems, grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[1][2][3]
The Analytical Challenge: Quantifying a Polar Amine
This compound presents a distinct analytical challenge due to its primary amine functionality and the presence of the pyrimidine ring. The amine group imparts polarity and basicity, which can lead to peak tailing and poor chromatographic performance on traditional silica-based columns if not properly addressed. Furthermore, its volatility can be a limiting factor for gas chromatography without appropriate sample derivatization. This guide will address these challenges by presenting optimized and validated methods for both HPLC and GC platforms.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a stalwart in pharmaceutical analysis, offering versatility for a broad range of compounds, including those that are non-volatile or thermally sensitive. For this compound, a reversed-phase HPLC method with UV detection is a primary choice due to the UV-absorbing properties of the pyrimidine ring.
Causality Behind Experimental Choices
-
Column Selection: A C18 reversed-phase column is selected for its hydrophobic stationary phase, which provides good retention for moderately polar compounds like our target analyte. The choice of a column with end-capping is crucial to minimize the interaction of the basic amine group with residual acidic silanol groups on the silica surface, thereby reducing peak tailing.
-
Mobile Phase: An acidic mobile phase, buffered to a pH of around 3, is employed to ensure the amine is protonated. This protonation prevents the analyte from interacting with silanol groups and promotes better peak shape. A gradient elution with acetonitrile is used to ensure adequate separation from potential impurities and to elute the analyte with a reasonable retention time.
-
Detection: The pyrimidine ring in this compound exhibits strong UV absorbance. A detection wavelength of 254 nm is chosen as a common wavelength for aromatic and heteroaromatic systems, offering a good balance of sensitivity and selectivity.
Experimental Protocol: HPLC-UV
Objective: To determine the purity and concentration of this compound using a reversed-phase HPLC method with UV detection.
Instrumentation and Materials:
-
HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size), end-capped.
-
This compound reference standard.
-
Acetonitrile (HPLC grade).
-
Potassium phosphate monobasic (analytical grade).
-
Phosphoric acid (analytical grade).
-
Deionized water.
Chromatographic Conditions:
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in Mobile Phase A. From this stock, prepare a series of calibration standards at different concentrations.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in Mobile Phase A to a known concentration within the calibration range.
-
Analysis: Inject the standard solutions and the sample solution into the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the sample from the calibration curve.
Method 2: Gas Chromatography with Mass Spectrometry (GC-MS)
Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the polarity and potential for thermal degradation of the primary amine, derivatization is often necessary to improve the volatility and chromatographic performance of this compound.
Causality Behind Experimental Choices
-
Derivatization: Silylation is a common and effective derivatization technique for primary amines. In this protocol, N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used as the derivatizing agent. BSTFA reacts with the active hydrogen of the amine group to form a less polar and more volatile trimethylsilyl (TMS) derivative, which is amenable to GC analysis.
-
Column Selection: A low-polarity capillary column, such as a DB-5ms, is chosen. This type of column provides excellent separation for a wide range of compounds and is compatible with the TMS-derivatized analyte.
-
Detection: Mass spectrometry provides high selectivity and sensitivity. It allows for the confirmation of the analyte's identity through its mass spectrum and accurate quantification using selected ion monitoring (SIM) or by integrating the total ion chromatogram (TIC).
Experimental Protocol: GC-MS
Objective: To determine the purity and concentration of this compound using a GC-MS method following derivatization.
Instrumentation and Materials:
-
Gas chromatograph with a mass spectrometer (GC-MS).
-
Capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
This compound reference standard.
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Anhydrous pyridine.
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
MS Mode: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
Procedure:
-
Derivatization and Standard Preparation:
-
Accurately weigh the this compound reference standard into a vial.
-
Add anhydrous pyridine and BSTFA with 1% TMCS.
-
Heat the mixture at 70°C for 30 minutes to complete the derivatization.
-
Prepare a series of calibration standards by diluting the derivatized stock solution.
-
-
Sample Preparation: Derivatize the this compound sample using the same procedure as for the standard.
-
Analysis: Inject the derivatized standards and sample into the GC-MS system.
-
Quantification: Construct a calibration curve from the peak areas of the derivatized standards and determine the concentration of this compound in the sample.
Data Presentation: Comparison of Analytical Methods
The following table summarizes the typical performance characteristics of the HPLC-UV and GC-MS methods for the analysis of this compound, based on established validation parameters from the ICH guidelines.[1][2][3]
| Validation Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Gas Chromatography (GC) with Mass Spectrometry (MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid stationary phase. |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.0% - 102.0% |
| Precision (RSD) | ||
| - Repeatability (Intra-day) | ≤ 2.0% | ≤ 2.0% |
| - Intermediate Precision (Inter-day) | ≤ 2.5% | ≤ 2.5% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | Lower due to high sensitivity of MS |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | Lower due to high sensitivity of MS |
| Specificity | Peak purity analysis should confirm homogeneity. | Confirmed by unique mass spectrum and retention time. |
| Sample Preparation | Simple dissolution. | Requires derivatization. |
Visualizing the Workflow
To further elucidate the experimental processes, the following diagrams, generated using Graphviz, outline the workflows for each analytical method.
Caption: HPLC-UV analysis workflow for this compound.
Caption: GC-MS analysis workflow for this compound.
Cross-Validation: Ensuring Method Concordance
When transferring an analytical method between laboratories or when a new method is introduced to replace an existing one, cross-validation is imperative.[4] This process ensures that both methods provide equivalent results, thereby maintaining data integrity and consistency across different sites or over time. For this compound, cross-validation would involve analyzing the same batch of sample using both the HPLC-UV and GC-MS methods. The results would then be statistically compared to ensure there is no significant difference between the two sets of data.
Caption: Logical workflow for the cross-validation of analytical methods.
Conclusion
The choice between HPLC-UV and GC-MS for the analysis of this compound will depend on the specific requirements of the analysis. HPLC-UV offers a simpler sample preparation and is well-suited for routine quality control. GC-MS, while requiring derivatization, provides higher sensitivity and specificity, making it ideal for impurity profiling and trace-level analysis. Both methods, when properly validated according to ICH guidelines, can provide accurate and reliable data. The principles and protocols outlined in this guide serve as a comprehensive resource for establishing robust analytical control over this critical pharmaceutical intermediate.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. Available from: [Link]
-
Mass spectral fragmentation modes of pyrimidine derivatives. Journal of the Indian Chemical Society. Available from: [Link]
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Quality Guidelines - ICH. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. Available from: [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. Available from: [Link]
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-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. Available from: [Link]
-
Mass Spectra of Nucleic Acid Derivatives. Pyrimidines - ACS Publications. Available from: [Link]
-
Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters - PharmaGuru. Available from: [Link]
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.
-
Mass Spectra of Nucleic Acid Derivatives. Pyrimidines - ACS Publications. Available from: [Link]
-
Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Available from: [Link]
-
Cross-validation of bioanalytical methods between laboratories - PubMed. Available from: [Link]
-
Cross-Validation of Bioanalytical Methods: When, Why and How? - Pharma IQ. Available from: [Link]
- Analytical method validation: A brief review. International Journal of Pharmaceutical Quality Assurance. 2018.
-
Analytical Method Validation: ICH and USP Perspectives - International Journal of Research and Review. Available from: [Link]
-
Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC - NIH. Available from: [Link]
-
Q2(R2) Validation of Analytical Procedures - FDA. Available from: [Link]
-
HPLC Determination of 1-(2-Methylphenyl)-1-pyridin-4-ylmethanamine dihydrochloride on Primesep 100 Column | SIELC Technologies. Available from: [Link]
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Analysis of non-derivatized 2-(4-R-2,5-dimethoxyphenyl)-N-[(2-hydroxyphenyl)methyl]ethanamine using short column gas chromatography - mass spectrometry - PubMed. Available from: [Link]
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A Comparative Benchmarking Guide: (2-Methylpyrimidin-4-yl)methanamine Derivatives versus Standard-of-Care Kinase Inhibitors
Introduction
The (2-Methylpyrimidin-4-yl)methanamine scaffold represents a promising starting point for the development of novel kinase inhibitors, a class of drugs that has revolutionized targeted therapy in oncology and other disease areas.[1] However, the journey from a promising chemical scaffold to a viable clinical candidate is contingent on a rigorous, multi-faceted benchmarking process.[1] This guide provides a comprehensive framework for researchers and drug development professionals to objectively compare the performance of novel this compound derivatives against established, known inhibitors.
The central thesis of this guide is that a successful benchmarking strategy cannot rely on a single assay. Instead, it requires a tiered, integrated workflow that interrogates the compound's activity from multiple angles: direct enzymatic inhibition, biophysical binding kinetics, and functional target engagement within a physiological cellular context. Discrepancies between a compound's potency in biochemical versus cell-based assays are common, highlighting the necessity of this multi-pronged approach to avoid costly failures in later development stages.[2][3]
For the purpose of this guide, we will focus on benchmarking against inhibitors of three therapeutically relevant kinases: Cyclin-Dependent Kinase 2 (CDK2), Glycogen Synthase Kinase 3 Beta (GSK-3β), and Colony-Stimulating Factor 1 Receptor (CSF-1R). These targets represent diverse roles in cell cycle regulation, metabolic and signaling pathways, and immunology, providing a robust framework for evaluating the potency and selectivity of new chemical entities.
The Rationale for a Multi-Tiered Benchmarking Workflow
The development of selective kinase inhibitors is challenging due to the highly conserved ATP-binding site across the human kinome.[4][5] A compound that appears potent against a purified enzyme in a test tube may fail in a cellular environment due to poor permeability, rapid metabolism, or competition with high intracellular ATP concentrations.[3][6] Conversely, a compound might exhibit unexpected efficacy due to off-target effects that would be missed by a single-target biochemical screen.[2]
Therefore, we propose a logical, three-tiered workflow. This approach ensures that resources are focused on compounds that not only hit their intended target with high potency but also demonstrate meaningful engagement and functional consequences in a live-cell environment.
Caption: A three-tiered workflow for comprehensive kinase inhibitor benchmarking.
Selected Targets and Benchmark Inhibitors
A robust comparison requires well-characterized benchmarks. The following known inhibitors are selected for their established potency and differing mechanisms of action against our target kinases.
| Target Kinase | Role | Benchmark Inhibitor(s) | Primary Mechanism |
| CDK2 | Cell Cycle Progression | Roscovitine [4][7], Flavopiridol [4][7] | ATP-competitive inhibitors, inducing cell cycle arrest.[4][7] |
| GSK-3β | Signaling, Metabolism | Tideglusib [8], Kenpaullone [9] | Non-ATP competitive (Tideglusib) and ATP-competitive (Kenpaullone) inhibitors.[8][9][10] |
| CSF-1R | Macrophage Proliferation | Pexidartinib (PLX3397) [11], GW2580 | Potent and selective ATP-competitive inhibitors targeting macrophage survival.[11] |
Tier 1: Biochemical Potency and Selectivity Assessment
The initial step is to determine the direct inhibitory effect of the derivative on purified enzymes. This provides a clean, fundamental measure of potency (IC50) and a broad view of selectivity.[12]
Protocol 1: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol measures the consumption of ATP, which is inversely correlated with kinase activity. Luminescence-based assays like ADP-Glo are preferred for their high sensitivity and scalability over traditional radioactive methods.[13]
Causality: The goal is to determine the concentration of inhibitor required to reduce kinase activity by 50% (IC50).[12] We use an ATP concentration close to the Michaelis constant (Km) for each specific kinase, as inhibitor potency can be artificially inflated at low ATP levels, ensuring a more accurate and comparable IC50 value.[14][15]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare kinase buffer (e.g., 100 mM HEPES pH 7.5, 5 mM MgCl₂, 0.5 mM DTT).[14] Prepare serial dilutions of the this compound derivative and benchmark inhibitors (e.g., Roscovitine, Pexidartinib) in DMSO, then dilute further in kinase buffer. The final DMSO concentration should be kept below 1% to minimize solvent effects.[13]
-
Kinase Reaction: In a 384-well plate, add 5 µL of the purified kinase (e.g., CDK2/Cyclin A, GSK-3β, CSF-1R) at a pre-determined optimal concentration.
-
Inhibitor Addition: Add 2.5 µL of the diluted compound or vehicle control (DMSO in buffer) to the wells. Incubate for 15-20 minutes at room temperature to allow for compound-enzyme binding.
-
Initiate Reaction: Add 2.5 µL of a substrate/ATP mix. The ATP concentration should be at or near the Km for the specific kinase being tested.[14] Incubate for 60 minutes at 30°C.
-
Develop Signal: Add 10 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Detect Luminescence: Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Analysis: Normalize the data to positive (no enzyme) and negative (vehicle) controls. Plot the percent inhibition versus the log of inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
Tier 2: Biophysical Characterization of Binding
An IC50 value reflects functional inhibition but does not describe the physical binding event. Techniques like Surface Plasmon Resonance (SPR) provide critical data on binding affinity (KD) and the rates of association (ka) and dissociation (kd).[16][17] A slow dissociation rate (low kd), often termed a long residence time, can lead to more durable target inhibition in a cellular context, which is a highly desirable property for a drug candidate.[18]
Protocol 2: Surface Plasmon Resonance (SPR) Binding Analysis
Causality: This label-free technique measures the real-time interaction between an immobilized kinase and the inhibitor.[19] By flowing the compound over the target, we can directly measure the on-rate and off-rate of binding, providing a much deeper understanding of the structure-activity relationship than an endpoint assay like IC50 determination.[17]
Step-by-Step Methodology:
-
Chip Preparation and Immobilization: Activate a CM5 sensor chip surface. Immobilize the active kinase (e.g., p38α, a model kinase) onto the chip via standard amine coupling.[20][21] To ensure the protein remains active, immobilization can be performed in the presence of a stabilizing ligand.[21] A reference channel should be prepared similarly but without the protein to allow for background subtraction.
-
Compound Preparation: Prepare a series of dilutions of the test compound and benchmark inhibitors in a suitable running buffer (e.g., HBS-EP+).
-
Binding Measurement:
-
Association: Inject the compound solution over the kinase and reference surfaces at a constant flow rate for a defined period (e.g., 120-180 seconds) and monitor the change in response units (RU).
-
Dissociation: Replace the compound solution with running buffer and monitor the decrease in RU over time as the compound dissociates from the target.
-
-
Regeneration: If necessary, inject a regeneration solution (e.g., a low pH glycine solution) to remove any remaining bound compound and prepare the surface for the next cycle.
-
Data Analysis: After subtracting the reference channel signal, fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[19]
Tier 3: Cellular Target Engagement and Functional Validation
The ultimate test for an inhibitor is whether it can engage its target in the complex milieu of a living cell and elicit a desired functional response.[22] Biochemical potency often does not translate directly to cellular efficacy.[3]
Protocol 3: Cellular Thermal Shift Assay (CETSA®)
Causality: CETSA directly measures target engagement in intact cells.[23] The principle is that when a protein binds to a ligand (our inhibitor), it becomes more stable and resistant to heat-induced denaturation.[24] By heating cells treated with the inhibitor and measuring the amount of soluble target protein remaining, we can confirm that the compound is reaching its target and binding to it.[25][26]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
Step-by-Step Methodology:
-
Cell Treatment: Culture appropriate cells (e.g., a cancer cell line expressing the target kinase) to ~80% confluency. Treat the cells with the test compound, benchmark inhibitor, or vehicle (DMSO) for 1-2 hours.
-
Heating Step: Harvest the cells, wash, and resuspend in a buffer like PBS. Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[25]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.[27]
-
Protein Quantification: Carefully collect the supernatant containing the soluble protein fraction. Quantify the amount of the specific target protein using an appropriate method, such as Western Blot or ELISA.
-
Data Analysis: For each treatment condition, plot the percentage of soluble protein remaining against the temperature. The resulting "melting curve" will shift to the right in the presence of a stabilizing compound. The magnitude of this shift (ΔTagg) indicates the extent of target engagement.[26]
Protocol 4: Cellular Phosphorylation Assay
Causality: To confirm that target engagement leads to functional inhibition, we must measure the phosphorylation of a known downstream substrate of the target kinase.[18] A potent inhibitor should decrease the phosphorylation of this substrate in a dose-dependent manner.
Step-by-Step Methodology:
-
Cell Treatment: Seed cells in a multi-well plate. Once attached, starve them of serum if necessary to reduce background signaling, then treat with a range of concentrations of the test compound or benchmark inhibitor for a defined period (e.g., 2 hours).
-
Stimulation (if required): For some pathways (e.g., CSF-1R), stimulate the cells with the appropriate ligand (e.g., CSF-1) to activate the kinase.
-
Lysis and Protein Quantification: Wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the total protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.[28]
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane (e.g., with 5% BSA or milk in TBST).
-
Incubate the membrane with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-phospho-Rb for CDK2, anti-phospho-Tau for GSK-3β).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Normalization: Strip the membrane and re-probe with an antibody against the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.[2]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated substrate signal to the total substrate signal. Plot the normalized signal against inhibitor concentration to determine the cellular IC50.
Summarizing and Interpreting the Data
All quantitative data should be consolidated into tables for clear, objective comparison. Below is a hypothetical example comparing a novel derivative, "Compound X," against a known benchmark.
Table 1: Comparative Benchmarking Data for CDK2
| Compound | Biochemical IC50 (nM) [Tier 1] | Biophysical KD (nM) [Tier 2] | Cellular ΔTagg (°C @ 1µM) [Tier 3] | Cellular p-Rb IC50 (nM) [Tier 3] |
| Compound X | 45 | 60 | + 4.2 | 150 |
| Roscovitine | 160[4] | 210 | + 3.5 | 450 |
Interpretation: In this hypothetical scenario, Compound X shows superior potency against the purified enzyme (biochemical IC50) and better binding affinity (KD) compared to Roscovitine. Critically, it also demonstrates stronger target engagement in cells (higher ΔTagg) and translates this into more potent functional inhibition of Retinoblastoma protein (p-Rb) phosphorylation. This multi-layered, consistent dataset provides strong evidence that Compound X is a promising lead for further development.
Conclusion
Benchmarking novel this compound derivatives is not a single experiment but a systematic campaign. By progressing from high-throughput biochemical assays to detailed biophysical characterization and finally to physiologically relevant cellular assays, researchers can build a comprehensive and reliable profile of their compounds. This tiered approach, which validates enzymatic inhibition with direct evidence of target binding and functional cellular outcomes, is essential for de-risking drug discovery projects and efficiently identifying candidates with the highest potential for therapeutic success.
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A Senior Application Scientist's Guide to Isomeric Purity Assessment of (2-Methylpyrimidin-4-yl)methanamine
In the landscape of pharmaceutical development, the stereochemical identity of an active pharmaceutical ingredient (API) is not a trivial detail—it is a critical determinant of safety and efficacy. For chiral molecules like (2-Methylpyrimidin-4-yl)methanamine, a key building block in contemporary drug synthesis, the precise quantification of its enantiomeric purity is a non-negotiable aspect of quality control. The differential pharmacological and toxicological profiles of enantiomers demand robust, reliable, and efficient analytical methods to ensure that the desired stereoisomer is present in the specified excess.
This guide provides an in-depth, objective comparison of the principal analytical techniques for assessing the isomeric purity of this compound. We move beyond mere protocols to explore the fundamental causality behind methodological choices, offering field-proven insights for researchers, scientists, and drug development professionals. Our focus is on establishing self-validating systems that ensure data integrity and regulatory compliance.
The Analytical Imperative: Why Isomeric Purity Matters
This compound possesses a single stereocenter at the aminomethyl group, giving rise to two enantiomers, (R)- and (S)-. In a therapeutic context, one enantiomer (the eutomer) may be responsible for the desired pharmacological activity, while the other (the distomer) could be inactive, less active, or even contribute to adverse effects. Therefore, controlling the enantiomeric excess (ee) is paramount. The challenge lies in selecting an analytical technique that provides the necessary accuracy, precision, and sensitivity to differentiate and quantify these stereoisomers effectively.
The primary analytical strategies hinge on creating a transient chiral environment to induce a measurable difference between the enantiomers. This is achieved either through chromatography with a chiral stationary phase (CSP) or through spectroscopy after the formation of diastereomers.
Core Methodologies: A Comparative Overview
The three most powerful and widely adopted techniques for this purpose are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each presents a unique combination of advantages and limitations.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the gold standard for enantiomeric separations due to its robustness and wide applicability.[1] The technique's success is predicated on the direct separation of enantiomers on a Chiral Stationary Phase (CSP).
Mechanism of Separation: The CSP creates a chiral environment where the two enantiomers of the analyte form transient, diastereomeric complexes with differing stability. This differential interaction strength results in different retention times, allowing for their separation and quantification. For a primary amine like this compound, polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are exceptionally effective. These phases offer a multitude of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and inclusion complexation, which are crucial for resolving amine enantiomers.[2][3]
Expertise-Driven Insights: The choice of mobile phase is critical. In normal-phase mode (e.g., hexane/alcohol mixtures), the alcohol modifier plays a key role in modulating retention and selectivity. For basic amines, the addition of a small amount of an amine additive (e.g., diethylamine) to the mobile phase is often necessary to suppress peak tailing by masking acidic sites on the silica support, thereby ensuring sharp, symmetrical peaks.
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful, "greener" alternative to HPLC for chiral separations.[4] It utilizes supercritical carbon dioxide as the primary mobile phase, which offers low viscosity and high diffusivity, leading to faster and more efficient separations.[5]
Mechanism of Separation: The separation principle in chiral SFC is analogous to that in normal-phase HPLC, relying on the differential interactions between the enantiomers and a CSP. The same polysaccharide-based columns used in HPLC are often the first choice for screening in SFC.[6]
Expertise-Driven Insights: SFC offers a significant advantage in speed and reduced organic solvent consumption.[4] The mobile phase, typically a mixture of supercritical CO₂ and an alcohol modifier (like methanol or ethanol), often requires an additive to achieve good peak shape for basic compounds.[7] While HPLC might use additives at ~0.1%, SFC often requires higher concentrations (e.g., 0.5-1% of an amine additive in the modifier) to achieve optimal chromatography. This distinction is vital for method development. The Crownpak® series of CSPs, which employ a crown ether, can also be highly effective for primary amines, though they typically require an acidic mobile phase.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides an alternative, non-separative approach to determining enantiomeric excess.[9] This method relies on converting the enantiomeric pair into diastereomers in situ, which are distinguishable in the NMR spectrum.
Mechanism of Analysis: The analyte is reacted with a chiral derivatizing agent (CDA) to form a covalent diastereomeric mixture. Since diastereomers have different physical properties, they produce distinct signals in the NMR spectrum (typically ¹H or ¹⁹F NMR). The ratio of the integrated areas of these signals directly corresponds to the enantiomeric ratio of the original sample.[10][11] A common and highly effective method for primary amines involves a three-component condensation with 2-formylphenylboronic acid and an enantiopure binaphthol (BINOL) to form diastereoisomeric iminoboronate esters.[11]
Expertise-Driven Insights: The key to a successful NMR determination is achieving baseline separation of the diastereomeric signals. ¹⁹F NMR is often preferred if a fluorine-containing CDA is used, as the ¹⁹F spectrum is typically simpler, has a wider chemical shift range, and lacks background noise, leading to more accurate integration.[12][13] This technique is exceptionally fast for sample analysis but requires that the derivatization reaction proceeds to completion without any kinetic resolution. It is crucial to run a control spectrum on the racemic material to identify the distinct diastereomeric peaks before analyzing unknown samples.
Quantitative Performance Comparison
The choice of analytical technique is often a trade-off between speed, sensitivity, and the specific requirements of the analytical task (e.g., high-throughput screening vs. final product release).
| Parameter | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Resolution (Rs) | > 1.5 (baseline separation is common) | > 1.5 (often higher efficiency than HPLC) | Not directly applicable; relies on signal separation (Δδ) of diastereomers. |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL | ~0.1 - 1 µg/mL | ~0.5% of the minor enantiomer |
| Limit of Quantitation (LOQ) | ~0.3 - 3 µg/mL | ~0.3 - 3 µg/mL | ~1-2% of the minor enantiomer |
| Analysis Time | 10 - 30 minutes per sample | 3 - 10 minutes per sample | 5 - 20 minutes per sample (after derivatization) |
| Sample Preparation | Simple dissolution in mobile phase | Simple dissolution in modifier | Derivatization or addition of chiral solvating agent required |
| Solvent Consumption | High (organic solvents) | Low (primarily CO₂) | Very Low |
| Primary Advantage | Ubiquitous, robust, well-established. | High speed, low organic solvent use. | Fast analysis, no chromatographic column needed. |
| Primary Limitation | Slower analysis times, high solvent cost/waste. | Higher initial instrument cost. | Lower sensitivity for trace impurities, potential for derivatization errors. |
Detailed Experimental Protocols
The following protocols are designed as robust starting points for the analysis of this compound. Method optimization will be required for specific applications.
Workflow 1: Chiral Method Development Strategy
Caption: General workflow for chiral method development.
Protocol 4.1: Chiral SFC Method
This protocol is optimized for speed and is the recommended starting point for method development.
-
Instrumentation: Supercritical Fluid Chromatography system with a UV or Photo Diode Array (PDA) detector.
-
Chiral Stationary Phase: CHIRALPAK® AD-3 (Amylose tris(3,5-dimethylphenylcarbamate)) column (150 mm x 4.6 mm, 3 µm).
-
Mobile Phase:
-
A: Supercritical CO₂
-
B: Methanol with 0.5% v/v Diethylamine (DEA)
-
-
Gradient: Isocratic 85:15 (A:B).
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in methanol to a final concentration of approximately 0.5 mg/mL.
-
Data Analysis: Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100.
Protocol 4.2: Chiral HPLC Method
A robust and reliable alternative to SFC.
-
Instrumentation: Standard HPLC system with a UV/PDA detector.
-
Chiral Stationary Phase: CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) column (250 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Data Analysis: Calculate % ee as described in the SFC protocol.
Protocol 4.3: ¹H NMR Spectroscopy Method
This protocol is based on the formation of diastereomeric iminoboronate esters.[11]
-
Instrumentation: High-resolution NMR spectrometer (400 MHz or higher).
-
Reagents:
-
This compound sample.
-
2-Formylphenylboronic acid (1.1 equivalents).
-
(R)-1,1'-Bi-2-naphthol ((R)-BINOL) (1.1 equivalents).
-
-
Solvent: Deuterated chloroform (CDCl₃).
-
Sample Preparation (in NMR tube): a. To a clean NMR tube, add ~5 mg of the this compound sample. b. Add 1.1 molar equivalents of 2-formylphenylboronic acid and 1.1 molar equivalents of (R)-BINOL. c. Add approximately 0.6 mL of CDCl₃. d. Cap the tube and shake gently for 5-10 minutes at room temperature to ensure complete formation of the diastereomeric complex.[10]
-
NMR Analysis: a. Acquire a standard ¹H NMR spectrum. b. Identify the well-resolved signals corresponding to the two diastereomers. Protons near the newly formed chiral center often show the largest chemical shift difference (Δδ).
-
Data Analysis: Integrate the distinct signals for each diastereomer (Integral_D1 and Integral_D2). The enantiomeric ratio is the ratio of these integrals. Calculate % ee: % ee = [ (Integral_D1 - Integral_D2) / (Integral_D1 + Integral_D2) ] * 100.
Workflow 2: NMR Sample Preparation and Analysis
Caption: Step-by-step workflow for NMR-based ee determination.
Conclusion and Recommendations
The selection of an optimal method for determining the isomeric purity of this compound is contingent upon the specific analytical objective.
-
For High-Throughput Screening and Process Development: Chiral SFC is the superior choice. Its remarkable speed and low solvent consumption allow for rapid screening of column/solvent combinations and fast feedback on reaction outcomes.[4]
-
For Quality Control and Release Testing: Chiral HPLC remains the most robust and universally accepted method. Its reliability and the extensive availability of instrumentation and validated columns make it the preferred technique for regulatory submissions.[1]
-
For Rapid, Low-Volume Confirmation: NMR Spectroscopy is an excellent orthogonal technique. It is ideal for quick checks of enantiomeric purity where chromatographic method development is not feasible or necessary, provided that the required sensitivity is met.[10][11]
Ultimately, a comprehensive analytical strategy should leverage the strengths of each technique. An SFC or HPLC method should be fully validated for quantitative release testing, while an NMR method can serve as a rapid, confirmatory tool. This multi-faceted approach ensures the highest level of confidence in the stereochemical purity of this compound, safeguarding the quality and safety of the final pharmaceutical product.
References
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Jones, C. et al. (2018). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Journal of Chemical Education. Available at: [Link]
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Bull, S. D. et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols. Available at: [Link]
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Separation Science (2023). Chiral column takes the crown for supercritical enantioseparation of primary amines. Separation Science. Available at: [Link]
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Kim, J. et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. Analytical Chemistry. Available at: [Link]
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Song, F. et al. (2023). A Universal 19F NMR Probe for Enantiomeric Discrimination of Primary, Secondary, and Tertiary Amines. ACS Sensors. Available at: [Link]
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Armstrong, D. W. et al. (2018). Chiral SFC-UV separation of amine and imine derivative using standard screening conditions on six different CSPs. ResearchGate. Available at: [Link]
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Kim, J. et al. (2021). Determining the Enantiomeric Excess and Absolute Configuration of In Situ Fluorine-Labeled Amines and Alcohols by 19F NMR Spectroscopy. ACS Publications. Available at: [Link]
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Ali, I. et al. (2022). Enantioselective Separation and Pharmacokinetics of a Chiral 1,4-Dihydropyrimidine Derivative in Rats: A Combined Chromatography and Docking Approach. ResearchGate. Available at: [Link]
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Reddy, L. et al. (2015). Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. ResearchGate. Available at: [Link]
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Al-Majid, A. M. et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. MDPI. Available at: [Link]
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De Klerck, K. et al. (2012). Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Federal Agency for Medicines and Health Products. Available at: [Link]
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De Klerck, K. et al. (2014). A generic chiral separation strategy for supercritical fluid chromatography. Journal of Chromatography A. Available at: [Link]
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Folprechtová, D. et al. (2024). Analysis of chiral compounds using supercritical fluid chromatography. Chromatography Today. Available at: [Link]
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Subramanian, G. (2001). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
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Phenomenex (n.d.). Chiral HPLC Separations. Phenomenex. Available at: [Link]
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A Senior Application Scientist's Guide to Comparative Docking Studies of (2-Methylpyrimidin-4-yl)methanamine Derivatives Against Protein Kinases
Abstract
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] Specifically, substituted pyrimidines have shown significant promise as inhibitors of protein kinases, a class of enzymes frequently dysregulated in diseases like cancer.[3][4] This guide presents a comprehensive, field-proven methodology for conducting comparative in silico molecular docking studies of novel (2-Methylpyrimidin-4-yl)methanamine derivatives. We will focus on a panel of therapeutically relevant protein kinases, providing a robust framework for predicting binding affinities, elucidating structure-activity relationships (SAR), and prioritizing compounds for further experimental validation.
Introduction: The Rationale for Targeting Kinases
Protein kinases play a pivotal role in cellular signal transduction by catalyzing the phosphorylation of specific substrates.[4] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[4][5] The pyrimidine core, due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases, is a privileged scaffold for designing potent and selective inhibitors.[6][7] Marketed drugs like Imatinib and Osimertinib feature this core structure, underscoring its clinical significance.[6]
This guide will establish a rigorous computational workflow to evaluate a hypothetical series of this compound derivatives (Figure 1) against three well-validated cancer targets:
-
Anaplastic Lymphoma Kinase (ALK): A receptor tyrosine kinase implicated in non-small cell lung cancer.
-
Polo-like Kinase 4 (PLK4): A serine/threonine kinase that is a master regulator of centriole duplication and is overexpressed in various cancers.[8]
-
Extracellular signal-regulated kinase 2 (ERK2): A key component of the MAPK signaling pathway, crucial for cell proliferation and survival.[9]
The objective is to create a self-validating, reproducible, and scientifically sound protocol that allows researchers to confidently assess the potential of their novel pyrimidine derivatives as kinase inhibitors.
The In Silico Experimental Workflow: A Logical Framework
Our comparative docking study is built upon a multi-stage process designed to ensure accuracy and reliability. The causality behind this workflow is to begin with rigorous preparation of both the protein targets and the small molecule ligands, followed by a validated docking procedure, and culminating in a comparative analysis of the results. This systematic approach minimizes computational artifacts and increases the predictive power of the study.
Caption: High-level workflow for the comparative docking study.
Detailed Methodologies & Protocols
This section provides step-by-step protocols for each phase of the study. The choice of software (e.g., AutoDock Vina) and parameters is based on widely accepted practices in the computational chemistry community.[10][11]
Phase 1: Target and Ligand Preparation
Expertise & Experience: The quality of your starting structures is paramount. Improperly prepared proteins or high-energy ligand conformations will lead to unreliable docking results. The following steps are designed to standardize and optimize these inputs.
Protocol 1: Protein Structure Preparation
-
Selection and Retrieval: Identify and download the 3D crystal structures of the target kinases from the Protein Data Bank (PDB). For this study, we will use representative structures with co-crystallized inhibitors to define the active site.
-
Initial Cleanup: Load the PDB file into a molecular modeling program (e.g., AutoDockTools, Chimera, PyMOL). Remove all non-essential components, including water molecules, co-solvents, and all but one protein chain (if multimeric). Retain the co-crystallized ligand for the validation step.
-
Protonation and Charge Assignment: Add polar hydrogen atoms to the protein, as they are critical for forming hydrogen bonds. Assign Kollman charges, a standard procedure for preparing proteins for AutoDock simulations.[10]
-
File Format Conversion: Save the prepared protein structure in the PDBQT format, which includes charge and atom type information required by AutoDock Vina.
Protocol 2: Ligand Preparation
-
Structure Generation: Draw the core this compound scaffold and the desired derivatives using a chemical drawing tool like ChemDraw or Marvin Sketch. Generate 3D coordinates.
-
Energy Minimization: This is a critical step to ensure the ligand is in a low-energy, sterically favorable conformation. Use a computational chemistry program with a suitable force field (e.g., MMFF94) to perform energy minimization.
-
File Format Conversion: Save the optimized ligand structures in the PDBQT format, which automatically defines rotatable bonds and assigns necessary atomic parameters for docking.
Phase 2: Docking Protocol Validation (Trustworthiness)
Trustworthiness: A protocol is only trustworthy if it is self-validating. Before docking our novel compounds, we must prove that our chosen parameters can accurately reproduce a known binding pose. This is achieved by redocking the original co-crystallized ligand back into its protein's active site.
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A Head-to-Head Comparison of (2-Methylpyrimidin-4-yl)methanamine Derivatives in Cellular Assays: A Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, particularly within oncology and immunology, the pyrimidine scaffold stands as a cornerstone of kinase inhibitor design. Among its many variations, the (2-Methylpyrimidin-4-yl)methanamine core has given rise to a multitude of potent and selective therapeutic candidates. However, the journey from a promising chemical scaffold to a clinical candidate is paved with rigorous cellular evaluation. The subtle substitution patterns on this core can dramatically alter a compound's cellular permeability, target engagement, and ultimate biological effect.
This guide provides a head-to-head comparison of three representative this compound derivatives, designated here as Compound A , Compound B , and Compound C , in a series of cellular assays. These compounds are hypothetical but based on real-world examples from the scientific literature, such as potent inhibitors of Polo-like kinase 4 (PLK4) and Anaplastic Lymphoma Kinase (ALK).[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind the experimental choices, ensuring a self-validating and robust evaluation cascade.
The Strategic Imperative: Beyond Biochemical Potency
While initial hit identification often relies on in vitro biochemical assays, these sterile environments fail to capture the complexities of a living cell.[3] Factors like cell membrane permeability, intracellular ATP concentrations, and the presence of competing substrates can create a stark disconnect between biochemical IC50 values and true cellular efficacy.[4] Therefore, a well-designed cellular assay cascade is paramount to derisk drug candidates early in the discovery pipeline.[5][6]
Our comparative evaluation will follow a logical, multi-tiered approach, designed to answer three fundamental questions:
-
Cytotoxicity: Do the compounds kill the target cells, and at what concentrations?
-
Target Engagement: Do the compounds bind to their intended intracellular target in a live-cell context?
-
Pathway Modulation: Does target engagement translate into the desired downstream biological effect?
The Contenders: Representative Pyrimidine Derivatives
For the purpose of this guide, we will compare three hypothetical derivatives targeting a generic "Kinase X", a critical node in a cancer-related signaling pathway.
-
Compound A: The parent scaffold with minimal substitution.
-
Compound B: A derivative with a lipophilic moiety, designed to enhance cell permeability.
-
Compound C: A derivative with a polar group, intended to improve solubility and potentially alter off-target activity.
Tier 1: Assessing Cellular Viability and Cytotoxicity
The first step is to determine the general cytotoxic effect of our compounds on a relevant cancer cell line (e.g., HCT116, a human colon cancer cell line). This provides a broad measure of a compound's biological activity and establishes a concentration range for subsequent, more specific assays. We will employ the XTT assay, a robust and efficient method for measuring metabolic activity, which is a proxy for cell viability.[7][8] The XTT assay is often preferred over the older MTT assay because it produces a water-soluble formazan product, eliminating a solubilization step and thereby reducing variability.[9][10]
Experimental Protocol: XTT Cell Viability Assay
-
Cell Seeding: Seed HCT116 cells in a 96-well microplate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of each compound (A, B, and C) in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 nM) in culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent-induced toxicity.
-
Compound Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds. Include "vehicle control" wells (0.1% DMSO) and "no-cell" control wells (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
XTT Reagent Addition: Prepare the activated XTT solution according to the manufacturer's instructions (e.g., by mixing the XTT reagent and the electron-coupling reagent). Add 50 µL of the activated XTT solution to each well.
-
Final Incubation and Measurement: Incubate the plate for 2-4 hours at 37°C. Measure the absorbance of the orange formazan product at a wavelength of 450 nm, with a reference wavelength of 650 nm, using a microplate reader.
-
Data Analysis: Subtract the absorbance of the "no-cell" control from all other readings. Normalize the data to the "vehicle control" (set to 100% viability). Plot the normalized viability against the logarithm of the compound concentration and fit a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Expected Data and Interpretation
| Compound | IC50 (µM) | Interpretation |
| Compound A | 15.2 | Moderate cytotoxic activity. |
| Compound B | 1.8 | Potent cytotoxic activity, suggesting good cell permeability and/or target inhibition. |
| Compound C | 25.5 | Lower cytotoxic activity, potentially due to poor permeability or reduced on-target potency. |
This initial screen suggests that Compound B is the most potent of the three in terms of overall cytotoxicity. However, this assay does not confirm that the observed cell death is due to the intended mechanism of action.
Tier 2: Confirming Intracellular Target Engagement
Having established the cytotoxic potential, the next critical step is to verify that the compounds are physically interacting with their intended target, Kinase X, within the complex milieu of the cell.[11][12] This is a crucial step to ensure that the observed phenotype (cell death) is not due to off-target effects.[5] For this, we will utilize a NanoBRET™ Target Engagement Assay, a bioluminescence resonance energy transfer (BRET)-based method that allows for the quantitative measurement of compound binding to a specific protein target in live cells.[4][13]
Experimental Workflow: NanoBRET™ Target Engagement
Experimental Protocol: NanoBRET™ Target Engagement Assay
-
Cell Transfection: Co-transfect HEK293 cells with a vector encoding for Kinase X fused to NanoLuc® luciferase and a transfection carrier DNA.
-
Cell Seeding: Plate the transfected cells in a white, 96-well assay plate and incubate for 24 hours.
-
Compound and Tracer Addition: Treat the cells with the test compounds (A, B, and C) over a range of concentrations, immediately followed by the addition of a specific NanoBRET™ fluorescent tracer that is known to bind to Kinase X.
-
Substrate Addition and Signal Reading: After a 2-hour incubation period at 37°C, add the Nano-Glo® substrate. Read the donor (460 nm) and acceptor (610 nm) emission signals using a luminometer equipped with appropriate filters.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). The displacement of the tracer by the test compound results in a decrease in the BRET signal. Plot the BRET ratio against the compound concentration to determine the IC50 for target engagement.
Expected Data and Interpretation
| Compound | Target Engagement IC50 (µM) | Interpretation |
| Compound A | 20.1 | Weak target engagement, consistent with its moderate cytotoxicity. |
| Compound B | 0.9 | Strong target engagement, correlating well with its potent cytotoxicity. This builds confidence that the compound's primary mechanism of action is on-target. |
| Compound C | > 50 | No significant target engagement at tested concentrations, suggesting the observed cytotoxicity (if any) is likely due to off-target effects. |
The target engagement data provides crucial mechanistic insight. Compound B demonstrates a strong correlation between target binding and cell killing, making it a high-quality candidate for further investigation. Conversely, Compound C's lack of target engagement would flag it as a potential source of misleading data and a candidate for deprioritization.
Tier 3: Verifying Downstream Pathway Modulation
The final step is to confirm that the engagement of Kinase X by our lead compound (Compound B) leads to the intended functional outcome: the inhibition of its downstream signaling pathway. Western blotting is the gold-standard technique for this purpose, allowing for the quantification of the phosphorylation status of a key substrate of Kinase X, referred to as Substrate Y.[14][15]
Signaling Pathway Diagram
Experimental Protocol: Western Blot for Pathway Analysis
-
Cell Culture and Treatment: Seed HCT116 cells in 6-well plates. Once they reach 70-80% confluency, treat them with Compound B at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) and a vehicle control (0.1% DMSO) for 2 hours.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[14]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF membrane.[16][17]
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated Substrate Y (p-Substrate Y) and total Substrate Y. A housekeeping protein like GAPDH should also be probed as a loading control.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Wash the membrane again and apply an enhanced chemiluminescence (ECL) substrate. Capture the chemiluminescent signal using a digital imaging system. Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the p-Substrate Y signal to the total Substrate Y signal.
Expected Results and Interpretation
A western blot analysis for Compound B would be expected to show a dose-dependent decrease in the levels of p-Substrate Y, while the total levels of Substrate Y and the loading control (GAPDH) remain unchanged. This result would provide definitive evidence that Compound B not only engages Kinase X in cells but also functionally inhibits its catalytic activity, leading to the desired downstream effect.
Conclusion: Synthesizing the Data for Confident Decision-Making
This head-to-head comparison guide outlines a logical and robust workflow for evaluating this compound derivatives in cellular assays. By systematically assessing cytotoxicity, target engagement, and pathway modulation, researchers can build a comprehensive data package that enables confident, data-driven decisions.
| Compound | Cytotoxicity (IC50) | Target Engagement (IC50) | Pathway Inhibition | Overall Assessment |
| Compound A | Moderate | Weak | Not Assessed | Moderate potential, may require optimization for better cell permeability or potency. |
| Compound B | Potent | Strong | Confirmed | High-quality lead candidate. Demonstrates a clear on-target mechanism of action. |
| Compound C | Weak | None | Not Assessed | Low-quality candidate. Cytotoxicity is likely off-target. Deprioritize. |
In our representative study, Compound B emerged as the superior candidate. It demonstrates potent cytotoxicity that is directly correlated with strong intracellular target engagement and subsequent inhibition of the downstream signaling pathway. This type of clear, coherent dataset is the goal of any cellular screening cascade and provides a solid foundation for advancing a compound toward more complex preclinical models.
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Journal of Medicinal Chemistry. Target Engagement Assays in Early Drug Discovery. Available at: [Link].
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Selvita. A Practical Guide to Target Engagement Assays. Available at: [Link].
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Safety Operating Guide
Navigating the Disposal of (2-Methylpyrimidin-4-yl)methanamine: A Guide for Laboratory Professionals
Hazard Assessment and Immediate Safety Precautions
Before initiating any disposal procedures, a thorough understanding of the potential hazards is essential. Based on data from related pyrimidine and amine compounds, (2-Methylpyrimidin-4-yl)methanamine should be handled as a substance that may be toxic if swallowed, inhaled, or in contact with skin. All manipulations involving this compound, including waste consolidation, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[1] Ensure that safety showers and eyewash stations are readily accessible.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles or a face shield.[1] | Protects against splashes and potential contact with airborne particles. |
| Hand Protection | Chemically impermeable gloves (e.g., nitrile).[1] | Prevents skin absorption, a likely route of exposure for amine compounds. |
| Body Protection | A laboratory coat or other protective clothing.[1] | Minimizes the risk of skin contact with spills or contaminated surfaces. |
| Respiratory Protection | A NIOSH-approved respirator should be utilized if there is a risk of aerosol or dust formation outside a fume hood.[1] | Provides an additional layer of protection against inhalation, particularly for powdered forms or during spill cleanup. |
Waste Characterization and Regulatory Framework
Under the Resource Conservation and Recovery Act (RCRA), the primary federal law governing the disposal of solid and hazardous waste in the United States, it is the generator's responsibility to determine if a waste is hazardous.[2] Given the likely toxic properties of this compound, it should be managed as hazardous waste.[3][4]
Facilities are categorized by the Environmental Protection Agency (EPA) based on the quantity of hazardous waste they generate monthly: Very Small Quantity Generators (VSQG), Small Quantity Generators (SQG), and Large Quantity Generators (LQG).[5] Each category has specific requirements for storage, handling, and disposal. It is crucial to be aware of your facility's generator status to ensure compliance.[5]
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for the safe disposal of this compound waste.
Step 1: Waste Segregation
Proper segregation is critical to prevent dangerous chemical reactions.[6] this compound waste should be collected in a designated container for nitrogenous or amine-containing organic waste.
Incompatible Materials to Avoid:
-
Strong Oxidizing Agents: Can lead to vigorous, potentially explosive reactions.[7]
-
Strong Acids: Can cause exothermic reactions.[8]
-
Acid Anhydrides and Acid Chlorides: May react violently.[8][9]
Step 2: Waste Collection and Container Management
-
Container Selection: Use a designated, chemically resistant container with a secure, tight-fitting lid.[1] The container must be in good condition and compatible with the waste.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste."[5] The label must also include the full chemical name, "this compound," and if it is a solution, list all components and their estimated percentages.[1] The date when waste was first added to the container must also be recorded.
-
Accumulation: Keep the waste container closed except when adding waste. Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory.[1][5] This area should be well-ventilated, secure, and provide secondary containment to capture any potential leaks.[1]
Step 3: Disposal of Empty Containers
Empty containers that previously held this compound must be decontaminated before disposal.[1]
-
Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., methanol or ethanol).
-
Rinsate Collection: Collect all rinsate as hazardous liquid waste and add it to the appropriate waste stream.[10]
-
Final Disposal: After triple rinsing, the container may be disposed of as non-hazardous waste, pending confirmation from your institution's EHS department.[10]
Step 4: Arranging for Final Disposal
Do not dispose of this compound down the drain or in the regular trash.[1] Your institution's EHS office will have procedures for the collection of hazardous waste. Contact them to schedule a pickup by a licensed hazardous waste disposal company.[1]
Emergency Procedures: Spill and Exposure Management
In the event of a spill or accidental exposure, immediate and decisive action is required.
Spill Response:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if necessary.
-
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in Table 1, including respiratory protection if required.
-
Containment: For solid spills, carefully dampen the material with water to prevent it from becoming airborne.[1] For liquid spills, use an inert absorbent material like vermiculite or sand to contain the spill.
-
Collection: Carefully collect the spilled material and absorbent into a designated hazardous waste container.[1]
-
Decontamination: Wash all contaminated surfaces with a soap and water solution.[1] All cleaning materials must also be disposed of as hazardous waste.[1]
Exposure Response:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8] Remove contaminated clothing. Seek immediate medical attention.[8]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek immediate medical attention.[8]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[8]
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Conclusion
The proper disposal of this compound is a multi-step process that requires careful planning and execution. By adhering to the principles of hazard assessment, regulatory compliance, and safe handling practices, researchers can mitigate risks to themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's EHS department to ensure adherence to all local, state, and federal regulations.
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A Senior Application Scientist's Guide to Handling (2-Methylpyrimidin-4-yl)methanamine
Hazard Assessment: Understanding the Risks
(2-Methylpyrimidin-4-yl)methanamine is a primary amine containing a pyrimidine core. Based on analogous compounds, it should be treated as a hazardous substance with the potential for significant health effects.[2][3] The primary hazards are anticipated to be:
-
Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[2][4]
-
Skin and Eye Irritation: Likely to cause skin irritation and serious eye damage.[4][5] Direct contact may lead to chemical burns.
-
Respiratory Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory tract.[2][4][5]
-
Aquatic Toxicity: Similar chemical structures can be toxic to aquatic life with long-lasting effects.
These hazards necessitate a multi-layered approach to safety, combining engineering controls, rigorous operational protocols, and appropriate Personal Protective Equipment (PPE).
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of PPE is not merely a checklist item; it is a critical, risk-based decision to protect you from potential exposure. The following table outlines the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). A face shield should be worn over goggles when there is a significant splash hazard.[2][6] | The amine functional group can be corrosive. This level of protection is essential to prevent splashes and airborne particles from causing serious, irreversible eye damage.[5][7] |
| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile or neoprene), inspected before use. A fully buttoned lab coat or impervious clothing is mandatory.[1][2][3] Double-gloving is recommended.[1][7] | Primary amines can be readily absorbed through the skin, leading to systemic toxicity.[3] A lab coat protects against incidental contact, while appropriate gloves prevent direct handling exposure. Double-gloving provides an extra layer of security.[7] |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. If dust or aerosols are likely to be generated and a fume hood is not available, a NIOSH-approved respirator (e.g., N95 dust mask or higher) is required.[1][2] | To prevent inhalation of the compound, which can cause respiratory irritation and potential systemic toxicity.[2][5] Engineering controls like a fume hood are the primary defense. |
Operational Plan: A Step-by-Step Handling Protocol
A systematic workflow is crucial for minimizing exposure risk and ensuring experimental integrity.
Preparation and Engineering Controls
-
Designated Area: Designate a specific area for handling this compound, preferably within a certified chemical fume hood.[2][4][5]
-
Emergency Equipment: Ensure that a fully stocked eyewash station and a safety shower are readily accessible and have been recently tested.[2]
-
Material Assembly: Before starting, assemble all necessary equipment, reagents, and waste containers to avoid leaving the designated area during the procedure.
-
Ventilation: Confirm that the fume hood is functioning correctly with adequate airflow.
Donning PPE: The Sequential Approach
The order in which you put on PPE is important to avoid cross-contamination.
Caption: PPE Donning Sequence.
Handling the Compound
-
Avoid Dust and Aerosols: Handle the solid material carefully to avoid creating dust.[2][4] If making solutions, add the solid to the solvent slowly.
-
Use Appropriate Tools: Use spatulas and other tools made of compatible materials.
-
Container Management: Keep the container tightly closed when not in use to prevent contamination and potential release.[2][4][5]
-
No Eating or Drinking: Do not eat, drink, or smoke in the handling area.[4][8]
Accidental Release Measures
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards individuals.
-
Contain: Wearing appropriate PPE, including respiratory protection, cover the spill with an inert absorbent material (e.g., sand, vermiculite).[4][5]
-
Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[4]
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, collecting all cleaning materials for disposal as hazardous waste.
-
Environmental Protection: Do not allow the spilled material or cleaning run-off to enter drains or waterways.[4][5]
Disposal Plan: Responsible Waste Management
Proper disposal is a critical final step in the chemical handling lifecycle. All waste generated from the use of this compound must be treated as hazardous waste.
| Waste Type | Disposal Protocol |
| Unused or Excess Compound | Dispose of in the original container or a clearly labeled hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed. |
| Contaminated Solid Waste | This includes gloves, absorbent pads, weighing paper, and pipette tips. Collect in a dedicated, sealed plastic bag or container labeled "Hazardous Waste" with the chemical name.[9] |
| Contaminated Liquid Waste | This includes reaction mixtures and the first rinse of emptied containers.[9] Collect in a sealed, properly labeled, and chemically resistant container. Store in secondary containment to prevent spills.[9] |
| Empty Containers | The first rinse of any container that held this compound must be collected and disposed of as hazardous waste.[9] After a thorough triple rinse, the container can be managed according to your institution's guidelines for decontaminated glassware or plastic. Deface the original label before disposal.[9] |
Contact your institution's Environmental Health and Safety (EHS) department for specific collection and disposal procedures, as regulations can vary.[9]
First Aid: Immediate Response
In the event of exposure, immediate action is critical.
-
Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[5][8]
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them two glasses of water to drink. Seek immediate medical attention.[5]
Always provide the attending medical professional with the name of the chemical and, if possible, a copy of this handling guide.[8]
References
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- Safety Data Sheet. CymitQuimica.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

